molecular formula C11H6ClN3O2S B1165919 rhamnan CAS No. 111018-90-7

rhamnan

Cat. No.: B1165919
CAS No.: 111018-90-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhamnan sulfate is a sulfated polysaccharide extracted from the green seaweed Monostroma nitidum , consisting predominantly of a rhamnose backbone with approximately 25% sulfate groups . This high molecular weight polysaccharide is a subject of significant research interest due to its diverse biological activities and potential applications in biomedical fields . Its primary research applications include the study of cardiovascular health, where it has been shown to enhance endothelial barrier function, reduce vascular inflammation, and inhibit atherosclerotic plaque formation in vivo . Researchers are also investigating its potent antiviral properties. Studies indicate that this compound sulfate can bind to viral spike proteins, demonstrating high efficacy in inhibiting cellular infection by viruses such as SARS-CoV-2 (including its variants) and influenza A by blocking viral attachment and entry . Additional research areas explore its anti-inflammatory effects through the inhibition of the NF-κB pathway, its ability to improve gut microbiome composition and alleviate constipation in clinical trials, and its anti-obesity and anti-hypercholesterolemic potential by modulating lipid metabolism . The compound's proposed mechanism of action involves mimicking endogenous glycosaminoglycans of the endothelial glycocalyx, providing atheroprotective effects . It also functions through direct, high-affinity binding to various growth factors (FGF-2, PDGF-BB) and inflammatory mediators . As a dietary fiber not digested by human enzymes, it also exerts prebiotic and bulk-forming effects within the gastrointestinal system . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

111018-90-7

Molecular Formula

C11H6ClN3O2S

Synonyms

rhamnan

Origin of Product

United States

Foundational & Exploratory

Rhamnan Sulfate: A Comprehensive Technical Guide on Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnan sulfate (B86663), a sulfated polysaccharide predominantly found in the cell walls of green seaweeds of the genus Monostroma, is emerging as a macromolecule with significant therapeutic promise.[1][2] Its diverse biological activities, including anticoagulant, antiviral, anti-inflammatory, and anti-atherosclerotic properties, have garnered increasing attention within the scientific and pharmaceutical communities.[1][2] This technical guide provides an in-depth exploration of the structure and function of this compound sulfate, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular interactions and experimental workflows to support ongoing research and drug development efforts.

Chemical Structure of this compound Sulfate

This compound sulfate is a complex polysaccharide characterized by a backbone rich in rhamnose residues.[1] The precise structure can vary depending on the species of green seaweed, environmental growth conditions, and the extraction and purification methods employed.[2]

The fundamental structural units of this compound sulfate typically consist of:

  • Main Chain: Primarily composed of α-1,3-linked L-rhamnose residues.[2][3]

  • Side Chains: Often contain α-1,2-linked L-rhamnose and D-glucuronic acid.[2]

  • Sulfation: Sulfate groups are commonly found at the C-2 and C-4 positions of the L-rhamnose residues.[2][3]

A representative structure of this compound sulfate from Monostroma nitidum features a repeating octasaccharide unit. This structure consists of a main chain of 1,3-linked α-L-rhamnopyranosyl residues, with some of these residues substituted at the C-2 position with a trisaccharide side-chain: β-D-glucuropyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→2)-α-L-rhamnopyranosyl.[4] Sulfate groups are located at the C-4 position of the main-chain rhamnose residues and the C-3 position of the side-chain rhamnose residues.[4]

Structural Elucidation Methodologies

The determination of this compound sulfate's intricate structure relies on a combination of chemical and spectroscopic techniques.

Experimental Protocol: Structural Elucidation of this compound Sulfate

  • Extraction and Purification:

    • Dried seaweed is suspended in a dilute acid solution (e.g., 0.05 M HCl) and heated (e.g., 60°C for 3 hours) to extract this compound sulfate.[4]

    • The extract is centrifuged and filtered to remove solid residues.[4]

    • The filtrate is neutralized and precipitated with ethanol.[4]

    • Further purification is achieved through ion-exchange chromatography (e.g., DEAE-cellulose or DEAE-sepharose column) followed by size-exclusion chromatography (e.g., Toyopearl HW-65).[5][6]

  • Monosaccharide Composition Analysis:

    • The purified this compound sulfate is hydrolyzed with acid (e.g., 2N sulfuric acid at 100°C for 2 hours).[5]

    • The resulting monosaccharides are identified and quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5][7]

  • Linkage Analysis:

    • Methylation Analysis: This technique is used to determine the glycosidic linkages between monosaccharide residues.

    • Periodate Oxidation and Smith Degradation: These chemical degradation methods help to identify the positions of glycosidic linkages and the overall structure of the polysaccharide.[3]

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the anomeric configurations (α or β), the positions of glycosidic linkages, and the location of sulfate groups.[7]

G cluster_extraction Extraction & Purification cluster_analysis Structural Analysis Dried Seaweed Dried Seaweed Hot Acid Extraction Hot Acid Extraction Dried Seaweed->Hot Acid Extraction 0.05 M HCl, 60°C Centrifugation & Filtration Centrifugation & Filtration Hot Acid Extraction->Centrifugation & Filtration Neutralization & Ethanol Precipitation Neutralization & Ethanol Precipitation Centrifugation & Filtration->Neutralization & Ethanol Precipitation Ion-Exchange Chromatography Ion-Exchange Chromatography Neutralization & Ethanol Precipitation->Ion-Exchange Chromatography Size-Exclusion Chromatography Size-Exclusion Chromatography Ion-Exchange Chromatography->Size-Exclusion Chromatography Purified this compound Sulfate Purified this compound Sulfate Size-Exclusion Chromatography->Purified this compound Sulfate Acid Hydrolysis Acid Hydrolysis Purified this compound Sulfate->Acid Hydrolysis 2N H2SO4, 100°C Methylation Analysis Methylation Analysis Purified this compound Sulfate->Methylation Analysis Periodate Oxidation/Smith Degradation Periodate Oxidation/Smith Degradation Purified this compound Sulfate->Periodate Oxidation/Smith Degradation NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Purified this compound Sulfate->NMR Spectroscopy (1H, 13C) Monosaccharide Analysis (HPLC/TLC) Monosaccharide Analysis (HPLC/TLC) Acid Hydrolysis->Monosaccharide Analysis (HPLC/TLC) Linkage Identification Linkage Identification Methylation Analysis->Linkage Identification Linkage & Structure Linkage & Structure Periodate Oxidation/Smith Degradation->Linkage & Structure Anomeric Config. & Sulfation Sites Anomeric Config. & Sulfation Sites NMR Spectroscopy (1H, 13C)->Anomeric Config. & Sulfation Sites G TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds to This compound Sulfate This compound Sulfate NF-κB (p65/p50) Release NF-κB (p65/p50) Release This compound Sulfate->NF-κB (p65/p50) Release Inhibits by binding to NF-κB IKK Activation IKK Activation TNFR->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation IκBα Degradation->NF-κB (p65/p50) Release NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB (p65/p50) Release->NF-κB Nuclear Translocation Gene Transcription Gene Transcription NF-κB Nuclear Translocation->Gene Transcription Induces Pro-inflammatory Cytokines & Adhesion Molecules Pro-inflammatory Cytokines & Adhesion Molecules Gene Transcription->Pro-inflammatory Cytokines & Adhesion Molecules

References

A Comprehensive Technical Guide to the Chemical Properties of Rhamnan from Monostroma nitidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnan sulfate (B86663), a sulfated polysaccharide extracted from the green seaweed Monostroma nitidum, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical properties of Monostroma nitidum this compound, detailing its structural characteristics, extraction and purification methodologies, and the molecular mechanisms underlying its biological functions. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, this guide includes a visualization of the anti-inflammatory signaling pathway modulated by this compound sulfate, rendered using the DOT language for clarity and precision.

Introduction

Monostroma nitidum, an edible green alga, is a rich source of bioactive compounds, among which this compound sulfate is of particular importance. This compound sulfate is a complex sulfated polysaccharide primarily composed of L-rhamnose residues. Its unique structural features, including the degree and position of sulfation, as well as its molecular weight, are critical determinants of its biological activities, which include anticoagulant, antiviral, anti-inflammatory, and antitumor effects. This guide serves as a comprehensive resource for researchers and professionals in the fields of phycology, pharmacology, and drug development who are interested in the therapeutic potential of this marine-derived polysaccharide.

Chemical Properties of Monostroma nitidum this compound

The chemical structure of this compound from Monostroma nitidum is characterized by a backbone of α-1,3-linked L-rhamnopyranosyl residues. This main chain is often substituted with side chains, typically at the C-2 position, which can consist of α-1,2-linked L-rhamnose units and, in some cases, D-glucuronic acid. The biological potency of this compound is significantly influenced by the presence of sulfate groups, predominantly found at the C-2 and C-4 positions of the rhamnose residues.

Structural Composition and Physicochemical Characteristics

The quantitative chemical properties of this compound sulfate from Monostroma nitidum, as reported in various studies, are summarized in the tables below. These parameters can vary depending on the geographical origin of the seaweed, seasonal variations, and the extraction and purification methods employed.

Table 1: Molecular Weight of this compound Sulfate from Monostroma nitidum

Study ReferenceMolecular Weight (Da)
Various Sources10,000 to > 1,000,000
Suzuki and Terasawa, 2020Tens of thousands to millions
Okamoto et al.~150,000

Table 2: Monosaccharide Composition of this compound Sulfate from Monostroma nitidum

MonosaccharideMolar Ratio (%)
L-RhamnosePredominant
D-Glucuronic AcidPresent
D-GlucosePresent
D-GalactosePresent

Table 3: Sulfate Content of this compound Sulfate from Monostroma nitidum

Study ReferenceSulfate Content (% w/w)
Various Sources~25 - 32
Song et al. (2021)31 ± 4

Experimental Protocols

Extraction and Purification of this compound Sulfate

A generalized yet detailed protocol for the extraction and purification of this compound sulfate from Monostroma nitidum is outlined below. This protocol is a composite of methodologies reported in the scientific literature.[1][2]

Experimental Workflow: Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification start Dried Monostroma nitidum powder hot_water Hot Water Extraction (e.g., 90-100°C, 2-4 hours) start->hot_water centrifuge1 Centrifugation (to remove insoluble residues) hot_water->centrifuge1 supernatant1 Crude this compound Extract (Supernatant) centrifuge1->supernatant1 precipitation Ethanol Precipitation (to precipitate polysaccharides) supernatant1->precipitation dissolution Redissolution in Water precipitation->dissolution ion_exchange Anion-Exchange Chromatography (e.g., DEAE-cellulose) dissolution->ion_exchange elution Elution with NaCl Gradient ion_exchange->elution dialysis Dialysis and Lyophilization elution->dialysis pure_this compound Purified this compound Sulfate dialysis->pure_this compound G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkBa->NFkB_inactive Bound IkBa_p p-IκBα NFkB_active NF-κB (p50/p65) (Active) IkBa_p->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds ProInflam Pro-inflammatory Gene Transcription DNA->ProInflam Initiates This compound This compound Sulfate This compound->NFkB_inactive Inhibits (Direct Binding)

References

Unveiling Rhamnan from Green Algae: A Technical Guide to Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of rhamnan, a sulfated polysaccharide from green algae with significant therapeutic potential. This document provides a comprehensive overview of the extraction and purification protocols, detailed quantitative data, and insights into the bioactive properties and mechanisms of action of this promising biopolymer.

Introduction: The Emergence of Green Algal this compound

Green seaweeds, belonging to the phylum Chlorophyta, are a rich source of structurally diverse and bioactive sulfated polysaccharides.[1] Among these, this compound, a polysaccharide primarily composed of rhamnose units, has garnered considerable attention for its wide range of biological activities.[1][2] Notably, this compound sulfate (B86663) extracted from the cell walls of green algae, particularly from the genus Monostroma, has demonstrated potent anticoagulant, antiviral, and anti-inflammatory properties, positioning it as a promising candidate for pharmaceutical and nutraceutical applications.[2][3] This guide will focus on the technical aspects of isolating and characterizing this compound from green algae, with a primary emphasis on species from the Monostroma genus, which are known to contain high quantities of this polysaccharide.[2][4]

Physicochemical Properties and Composition of Green Algal this compound

This compound sulfate from green algae is a macromolecule with a molecular weight ranging from tens of thousands to over a million Daltons.[3][5] Its structure is characterized by a backbone of α-1,3-linked and α-1,2-linked L-rhamnose residues.[4][6] Sulfate groups are key functional components, contributing to the polymer's negative charge and biological activities.[1] These sulfate groups are typically found at various positions on the rhamnose units.[7] The monosaccharide composition, molecular weight, and sulfate content can vary depending on the algal species, environmental conditions, and the extraction and purification methods employed.[8]

A summary of the quantitative data for this compound isolated from various green algae is presented in Table 1, offering a comparative overview of their key physicochemical properties.

Algal SpeciesExtraction Yield (% dry weight)Molecular Weight (kDa)Rhamnose Content (%)Sulfate Content (%)Other MonosaccharidesReference(s)
Monostroma nitidum~15%290>90%~25-31%Glucose, Xylose, Galactose, Mannose, Glucuronic acid[3][9]
Monostroma angicava6.25%335High27.32%Xylose[7]
Monostroma latissimumNot Specified33.6 (hydrolyzed)HighNot SpecifiedNot Specified
Ulva papenfussii~15%Not SpecifiedHigh13.4%Xylose, Glucuronic acid, Iduronic acid, Galactose, Glucose[10]
Codium tomentosum12.35% (hot water)Not SpecifiedNot SpecifiedHighUronic acids
Caulerpa racemosa4.00% (enzymatic)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]

Table 1: Quantitative Data of this compound from Various Green Algae Species

Experimental Protocols: From Algae to Purified this compound

The successful isolation and purification of this compound are critical for subsequent structural and functional analyses. The following sections provide detailed methodologies for the key experimental procedures.

Extraction of Crude this compound

Hot water extraction is the most common method for obtaining crude this compound from dried green algal biomass.[4][12]

Protocol: Hot Water Extraction

  • Sample Preparation: Wash the fresh algal biomass with fresh water to remove salts and epiphytes. Dry the biomass at 60°C until a constant weight is achieved. Grind the dried algae into a fine powder. To remove pigments and lipids, the powdered algae can be pre-treated by refluxing with ethanol (B145695) or acetone.[7]

  • Extraction: Suspend the dried algal powder in deionized water at a solid-to-liquid ratio of 1:20 to 1:40 (w/v). Heat the suspension to 90-100°C and maintain for 2-4 hours with continuous stirring.[13]

  • Centrifugation: After extraction, cool the mixture to room temperature and centrifuge at 5000 x g for 20 minutes to remove the algal residue.

  • Precipitation: Collect the supernatant and concentrate it to one-third of the original volume using a rotary evaporator. Add ethanol to the concentrated extract to a final concentration of 70-80% (v/v) and store at 4°C overnight to precipitate the crude polysaccharides.

  • Collection and Drying: Collect the precipitate by centrifugation at 5000 x g for 20 minutes. Wash the pellet with ethanol and then acetone. Dry the crude this compound extract in a vacuum oven or by lyophilization.

Purification of this compound

A multi-step chromatography process is typically employed to purify this compound from the crude extract, separating it from other polysaccharides and contaminants.

Protocol: Anion-Exchange Chromatography

  • Column Preparation: Pack a DEAE-cellulose or DEAE-Sepharose column and equilibrate it with a starting buffer (e.g., 50 mM sodium acetate, pH 5.0).[3][14]

  • Sample Loading: Dissolve the crude this compound extract in the starting buffer and apply it to the equilibrated column.

  • Elution: Wash the column with the starting buffer to remove neutral polysaccharides. Elute the bound sulfated polysaccharides using a stepwise or linear gradient of sodium chloride (NaCl) in the starting buffer, typically from 0 M to 2.0 M NaCl.[3]

  • Fraction Collection and Analysis: Collect fractions and determine the polysaccharide content of each fraction using the phenol-sulfuric acid method.

  • Pooling and Desalting: Pool the fractions containing the sulfated this compound, concentrate, and desalt by dialysis against deionized water. Lyophilize the purified this compound.

Protocol: Size-Exclusion Chromatography

  • Column Selection and Equilibration: For further purification and to determine the molecular weight, use a size-exclusion chromatography (SEC) column (e.g., Sephacryl S-300 HR or Superdex 200).[14][15] Equilibrate the column with a suitable mobile phase (e.g., 0.1 M NaCl).

  • Sample Injection: Dissolve the purified this compound from the ion-exchange step in the mobile phase and inject it into the SEC system.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a refractive index (RI) detector.

  • Fraction Collection: Collect the fractions corresponding to the major polysaccharide peak.

  • Final Processing: Desalt the collected fractions by dialysis and lyophilize to obtain highly purified this compound.

Experimental Workflow and Characterization

The overall process from algal biomass to characterized this compound is a multi-step procedure that requires careful execution and analysis at each stage.

Experimental_Workflow cluster_preparation Biomass Preparation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization algae Green Algal Biomass wash Washing algae->wash dry Drying (60°C) wash->dry grind Grinding dry->grind hot_water Hot Water Extraction (90-100°C, 2-4h) grind->hot_water centrifuge1 Centrifugation hot_water->centrifuge1 precipitate Ethanol Precipitation centrifuge1->precipitate crude_this compound Crude this compound Extract precipitate->crude_this compound ion_exchange Anion-Exchange Chromatography (DEAE-Cellulose/Sepharose) crude_this compound->ion_exchange size_exclusion Size-Exclusion Chromatography (Sephacryl/Superdex) ion_exchange->size_exclusion purified_this compound Purified this compound Sulfate size_exclusion->purified_this compound composition Compositional Analysis (HPLC/GC-MS) purified_this compound->composition structure Structural Elucidation (FTIR, NMR) purified_this compound->structure mw_determination Molecular Weight (SEC-MALLS) purified_this compound->mw_determination

Caption: Experimental workflow for the isolation and characterization of this compound.

Biological Activities and Signaling Pathways

This compound from green algae exhibits a variety of biological activities, with the anticoagulant, antiviral, and anti-inflammatory effects being the most extensively studied.

Anticoagulant Activity

This compound sulfate acts as an anticoagulant primarily by potentiating the activity of antithrombin (AT), a natural inhibitor of coagulation proteases.[16] This mechanism is similar to that of heparin. This compound-AT complexes inhibit thrombin (Factor IIa) and Factor Xa, key enzymes in the coagulation cascade, thereby preventing the formation of fibrin (B1330869) clots.[4][7]

Anticoagulant_Pathway cluster_cascade Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound Sulfate This compound->Thrombin Inhibits This compound->FactorXa Inhibits AT Antithrombin (AT) AT->Thrombin AT->FactorXa

Caption: Anticoagulant mechanism of this compound sulfate.

Antiviral Activity

The antiviral activity of this compound sulfate is primarily attributed to its ability to interfere with the initial stages of viral infection.[4] It has been shown to inhibit the adsorption of enveloped viruses, such as influenza virus and herpes simplex virus, to host cells.[2][17] This is likely due to the electrostatic interactions between the negatively charged sulfate groups of this compound and the positively charged glycoproteins on the viral envelope, preventing the virus from attaching to and entering the host cell.[17]

Antiviral_Mechanism cluster_interaction Inhibition Virus Enveloped Virus This compound This compound Sulfate Virus->this compound HostCell Host Cell Virus->HostCell Adsorption & Penetration This compound->HostCell Blocks Attachment & Entry

Caption: Antiviral mechanism of this compound sulfate.

Anti-inflammatory Activity

This compound sulfate has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways.[18][19] One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[16][20] this compound sulfate can directly bind to NF-κB subunits, preventing its activation and subsequent translocation to the nucleus.[1][19][20] This leads to a downregulation in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16]

Anti_inflammatory_Pathway cluster_cell Macrophage / Endothelial Cell Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) This compound This compound Sulfate This compound->NFkB_active Inhibits Activation

Caption: Anti-inflammatory mechanism of this compound sulfate via NF-κB pathway inhibition.

Conclusion and Future Perspectives

This compound isolated from green algae represents a valuable and versatile biopolymer with a wide array of potential therapeutic applications. The methodologies outlined in this guide provide a robust framework for the extraction, purification, and characterization of this promising compound. Further research is warranted to explore the full therapeutic potential of this compound from diverse green algal species, optimize extraction and purification processes for industrial scale-up, and conduct pre-clinical and clinical studies to validate its efficacy and safety for various health applications. The continued investigation into the structure-function relationships of this compound will undoubtedly pave the way for the development of novel drugs and functional foods derived from this sustainable marine resource.

References

The Physiological Role and Therapeutic Potential of Rhamnan from Marine Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnan, a sulfated polysaccharide predominantly found in the cell walls of marine green algae belonging to the genus Monostroma, has emerged as a promising bioactive compound with a diverse range of physiological roles and therapeutic applications. This technical guide provides an in-depth overview of the structural characteristics, physiological functions, and underlying mechanisms of action of this compound. We summarize key quantitative data on its composition and biological activities, detail experimental protocols for its extraction, purification, and characterization, and visualize associated signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of marine biology, pharmacology, and drug development.

Introduction

Marine algae are a rich source of structurally diverse and biologically active polysaccharides. Among these, sulfated polysaccharides have garnered significant attention for their potential health benefits. This compound, a rhamnose-rich sulfated polysaccharide, is a key structural component of the cell wall in certain green seaweeds, particularly species like Monostroma nitidum and Monostroma angicava.[1][2] Its unique chemical structure, characterized by a backbone of rhamnose residues with varying sulfation patterns, contributes to a wide spectrum of biological activities, including anticoagulant, antiviral, anti-inflammatory, and anti-obesity effects.[1][3] This guide delves into the core physiological roles of this compound, providing the technical details necessary for its study and potential translation into therapeutic applications.

Structural Characteristics of this compound

This compound is a complex heteropolysaccharide with a backbone primarily composed of α-1,3-linked L-rhamnopyranosyl residues.[4] This main chain can be branched, often with side chains containing α-1,2-linked L-rhamnose and D-glucuronic acid.[1] The sulfate (B86663) groups, which are crucial for many of its biological activities, are typically found at the C-2 and C-4 positions of the rhamnose residues.[1][4] The molecular weight of this compound sulfate can range from tens of thousands to over a million Daltons.[5]

Table 1: Physicochemical Properties of this compound Sulfate from Monostroma Species

PropertyMonostroma nitidumMonostroma angicavaReference(s)
Yield (% of dry weight) 15%6.25%[2][6]
Carbohydrate Content (%) 59 ± 9%-[6]
Sulfate Content (%) 31 ± 4%27.32%[2][6]
Average Molecular Weight (Mw) 290 kDa335 kDa[2][6]
Monosaccharide Composition (molar ratio) Rhamnose: 1.0, Glucose: 0.10, Xylose: 0.08, Glucuronic acid: 0.06, Mannose: 0.02, Galactose: 0.02Rhamnose-rich with minor amounts of xylose[2][6]

Physiological Roles and Biological Activities

This compound exhibits a multitude of physiological effects, making it a subject of intense research for its therapeutic potential.

Anticoagulant Activity

This compound sulfate demonstrates potent anticoagulant properties, primarily through an antithrombin-dependent mechanism.[1] It significantly enhances the inhibition of thrombin and factor Xa, key enzymes in the coagulation cascade.[1] The anticoagulant activity is influenced by both the molecular weight and the degree of sulfation of the this compound polymer.[7]

Antiviral Activity

This compound sulfate has shown significant antiviral activity against a range of enveloped viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and coronaviruses like SARS-CoV-2.[6][8][9] The primary mechanism of action is the inhibition of viral entry into host cells by interfering with the attachment of the virus to cell surface receptors.[6][9]

Table 2: Antiviral Activity of this compound Sulfate

VirusAssayEndpointIC50 / EC50Reference(s)
SARS-CoV-2 (Wild Type) Pseudovirus NeutralizationViral Entry Inhibition2.39 µg/mL[10]
SARS-CoV-2 (Delta Variant) Pseudovirus NeutralizationViral Entry Inhibition1.66 µg/mL[10]
SARS-CoV-2 S-protein binding to heparin Surface Plasmon Resonance (SPR)Competitive Inhibition1.6 ng/mL[6]
Herpes Simplex Virus (HSV) Plaque Reduction AssayViral Replication InhibitionPotent inhibition reported[8]
Human Immunodeficiency Virus (HIV) In vitro replication assayViral Replication InhibitionPotent inhibition reported[8]
Anti-inflammatory Activity

This compound sulfate exerts anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to be a potent inhibitor of the NF-κB pathway, a central regulator of inflammation.[11] By binding to NF-κB subunits, this compound can prevent its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[8][11]

Other Biological Activities
  • Anti-obesity: this compound sulfate has been shown to attenuate weight gain and reduce fat deposition in the liver in animal models.[2]

  • Hyaluronidase Inhibition: It exhibits inhibitory activity against hyaluronidase, an enzyme involved in the degradation of hyaluronic acid, suggesting a role in maintaining tissue integrity.[10]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, characterization, and biological evaluation of this compound.

Extraction and Purification

Protocol 1: Hot Water Extraction of this compound

  • Suspend dried and powdered marine algae (e.g., Monostroma nitidum) in distilled water.

  • Heat the suspension to boiling and maintain for a specified duration (e.g., 2 hours) with constant stirring.

  • Cool the extract and centrifuge to remove algal residue.

  • Collect the supernatant containing the crude this compound extract.

  • Precipitate the polysaccharide by adding ethanol (B145695) to the supernatant (typically to a final concentration of 70-80%).

  • Allow the precipitate to form overnight at 4°C.

  • Collect the precipitate by centrifugation and wash with ethanol.

  • Lyophilize the precipitate to obtain the crude this compound powder.

Protocol 2: Anion-Exchange Chromatography for this compound Purification

  • Dissolve the crude this compound extract in a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Load the solution onto an anion-exchange column (e.g., DEAE-Sepharose or Mono Q).

  • Wash the column with the starting buffer to remove unbound neutral polysaccharides.

  • Elute the bound sulfated polysaccharides using a stepwise or linear gradient of increasing salt concentration (e.g., 0-2 M NaCl in the starting buffer).

  • Collect fractions and assay for the presence of sulfated polysaccharides (e.g., using the carbazole-sulfuric acid method for uronic acids or a sulfate content assay).

  • Pool the this compound-containing fractions, dialyze against deionized water to remove salt, and lyophilize.

Structural Characterization

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Mix a small amount of dried this compound sample with potassium bromide (KBr) powder.

  • Press the mixture into a thin pellet.

  • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic peaks: a broad band around 3400 cm⁻¹ (O-H stretching), a band around 1240 cm⁻¹ (S=O stretching of sulfate groups), and a band around 850 cm⁻¹ (C-O-S stretching of sulfate groups).[2]

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve the purified this compound sample in D₂O.

  • Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

  • Process and analyze the spectra to determine the anomeric configurations, glycosidic linkages, and positions of sulfate groups. Key signals for α-L-rhamnopyranose residues are typically observed in the anomeric proton region (δ 4.8-5.5 ppm) and anomeric carbon region (δ 100-104 ppm).[6]

Biological Activity Assays

Protocol 5: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound sulfate for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite, a stable product of nitric oxide (NO), in the supernatant using the Griess reagent.

  • Calculate the percentage of NO production inhibition compared to the LPS-only control.

Protocol 6: Western Blot for NF-κB p65 Nuclear Translocation

  • Culture endothelial cells (e.g., HUVECs) or macrophages to sub-confluency.

  • Treat the cells with this compound sulfate for a specified time.

  • Stimulate with an inflammatory agent (e.g., TNF-α).

  • Isolate nuclear and cytoplasmic protein fractions.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against the p65 subunit of NF-κB.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and visualize the results. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates translocation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

Extraction_and_Purification cluster_extraction Extraction cluster_purification Purification Algae Dried Algal Biomass HotWater Hot Water Extraction Algae->HotWater Centrifuge1 Centrifugation HotWater->Centrifuge1 Supernatant1 Crude Extract (Supernatant) Centrifuge1->Supernatant1 Precipitation Ethanol Precipitation Supernatant1->Precipitation Centrifuge2 Centrifugation Precipitation->Centrifuge2 Crudethis compound Crude this compound (Precipitate) Centrifuge2->Crudethis compound Dissolve Dissolve in Low-Salt Buffer Crudethis compound->Dissolve AnionExchange Anion-Exchange Chromatography Dissolve->AnionExchange Elution Salt Gradient Elution AnionExchange->Elution Fractions Collect Fractions Elution->Fractions Dialysis Dialysis Fractions->Dialysis Purifiedthis compound Purified this compound Dialysis->Purifiedthis compound

Figure 1: Workflow for the extraction and purification of this compound from marine algae.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_cyto NF-κB (p50/p65) (Cytoplasm) NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Genes Induces This compound This compound Sulfate This compound->NFkB_cyto Inhibits Translocation

Figure 2: Inhibition of the NF-κB signaling pathway by this compound sulfate.

Conclusion and Future Directions

This compound from marine algae represents a highly promising class of bioactive macromolecules with significant potential in the pharmaceutical and nutraceutical industries. Its well-defined anticoagulant, antiviral, and anti-inflammatory properties, coupled with its natural origin, make it an attractive candidate for the development of novel therapeutics. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this area.

Future research should focus on elucidating the precise structure-activity relationships of this compound from different algal sources, optimizing extraction and purification processes for large-scale production, and conducting comprehensive preclinical and clinical trials to validate its efficacy and safety in various disease models. The continued exploration of this marine-derived polysaccharide holds great promise for addressing unmet medical needs.

References

Rhamnan Sulfate: A Deep Dive into its Antiviral Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Rhamnan sulfate (B86663), a sulfated polysaccharide derived from green seaweeds of the genus Monostroma, is emerging as a potent antiviral agent with a broad spectrum of activity against various enveloped viruses. Its unique structural characteristics, primarily a backbone of rhamnose units with sulfate group substitutions, underpin its ability to interfere with critical stages of the viral life cycle. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antiviral activity of this compound sulfate, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Antiviral Mechanism: Inhibition of Viral Entry

The principal antiviral action of this compound sulfate lies in its ability to block the initial stages of viral infection: attachment to and entry into host cells.[1] This mechanism is particularly effective against enveloped viruses, which rely on surface glycoproteins to mediate these processes.[1][2] In contrast, this compound sulfate has demonstrated little to no activity against non-enveloped viruses such as adenovirus, poliovirus, coxsackie virus, and rhinovirus.[2][3]

The polyanionic nature of this compound sulfate, conferred by its sulfate groups, is crucial for its antiviral function.[4] It is believed to establish ionic interactions with the positively charged amino acid residues on viral glycoproteins.[1] This binding sterically hinders the virus from interacting with its cognate receptors on the host cell surface, effectively neutralizing the virion.

Case Study: SARS-CoV-2

The COVID-19 pandemic spurred intensive research into novel antiviral agents, with this compound sulfate showing significant promise against SARS-CoV-2.[5][6][7] The virus's spike (S) protein, which is essential for binding to the host cell receptor angiotensin-converting enzyme 2 (ACE2) and co-receptor heparan sulfate (HS), is the primary target of this compound sulfate.[5][8]

This compound sulfate acts as a molecular mimic of heparan sulfate, competitively binding to the receptor-binding domain (RBD) of the S-protein.[5][9] This competitive inhibition prevents the virus from attaching to host cells.[5] Studies using surface plasmon resonance (SPR) have demonstrated that this compound sulfate exhibits a remarkably high affinity for the S-protein RBD, significantly stronger than that of heparin, a known HS analogue.[5][8]

Case Study: Influenza A Virus

Against the influenza A virus (IFV), this compound sulfate has been shown to inhibit both the adsorption and entry steps of the viral replication cycle.[2][3][10] The proposed mechanism involves the binding of this compound sulfate to the viral hemagglutinin (HA) glycoprotein, which is responsible for attaching to sialic acid receptors on the host cell surface.[3] By occluding the HA, this compound sulfate prevents the initial viral attachment.

Other Enveloped Viruses

In vitro studies have confirmed the efficacy of this compound sulfate against a range of other enveloped viruses, including:

  • Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2)[3][11][12]

  • Human Cytomegalovirus (HCMV)[3][11][12]

  • Human Immunodeficiency Virus (HIV)[3][11][12]

  • Measles Virus[2][3]

  • Mumps Virus[2][3]

  • Human Coronavirus (apart from SARS-CoV-2)[2][3]

Immunomodulatory Effects

Beyond direct viral inhibition, this compound sulfate also exhibits immunomodulatory properties that contribute to its antiviral efficacy. In vivo studies in mice infected with influenza A virus have shown that oral administration of this compound sulfate can stimulate the production of neutralizing antibodies.[3][10] This suggests that this compound sulfate may not only block the initial infection but also enhance the host's adaptive immune response to clear the virus. The interaction of this compound sulfate with Peyer's patches in the intestine is thought to be a potential mechanism for this immune stimulation.[2][10]

Intracellular Mechanisms: A Developing Area of Research

While the primary mechanism of action is extracellular, some evidence suggests that this compound sulfate may also have intracellular targets. A study on enterovirus 71 (EV71), a non-enveloped virus, indicated that a sulfated this compound from Monostroma latissimum could inhibit viral replication after adsorption by modulating the epidermal growth factor receptor (EGFR)/phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[13] This finding opens up new avenues for research into the broader intracellular effects of this compound sulfate.

Quantitative Data on Antiviral Activity

The antiviral potency of this compound sulfate has been quantified in numerous studies. The following tables summarize key findings for different viruses.

Table 1: Anti-SARS-CoV-2 Activity of this compound Sulfate

Assay TypeVirus Strain/ComponentMetricValueReference
Surface Plasmon Resonance (SPR) Competition AssayWild Type S-protein RBD binding to heparinIC501.6 ng/mL[5][8]
Pseudovirus Neutralization AssayWild Type SARS-CoV-2IC502.39 µg/mL[5]
Pseudovirus Neutralization AssayDelta Variant SARS-CoV-2IC501.66 µg/mL[5]
Cell-based Pseudovirus Infectivity AssayPseudotyped SARS-CoV-2IC50< 1 µg/mL[9][14]

Table 2: Antiviral Activity of this compound Sulfate Against Various Enveloped Viruses

VirusCell LineMetricValueReference
Influenza A Virus (IFV)MDCKSI>10[2]
Herpes Simplex Virus 1 (HSV-1)VeroSI>10[2]
Herpes Simplex Virus 2 (HSV-2)VeroSI>10[2]
Human Cytomegalovirus (HCMV)HELSI>10[2]
Measles VirusVeroSI>10[2]
Mumps VirusVeroSI>10[2]
Human Immunodeficiency Virus (HIV)MT-4SI>10[2]
Human CoronavirusHMV-IISI>10[2]

SI (Selectivity Index) = CC50 / EC50. A value greater than 10 is considered indicative of significant antiviral activity.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to evaluate the antiviral activity of this compound sulfate.

Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication.

  • Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero for HSV) in 48-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (e.g., 0.1 plaque-forming units per cell).[2]

  • Compound Treatment: After a 1-hour viral adsorption period, remove the inoculum and overlay the cells with a medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of this compound sulfate.[2]

  • Incubation: Incubate the plates at 37°C for a duration sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of this compound sulfate that reduces the number of plaques by 50% compared to the untreated control.

SARS-CoV-2 Pseudovirus Neutralization Assay

This assay safely evaluates the inhibition of viral entry mediated by the SARS-CoV-2 spike protein.

  • Cell Seeding: Seed HEK293T cells stably expressing the ACE2 receptor (HEK293T-ACE2) in 96-well plates.[5]

  • Virus-Compound Incubation: Incubate SARS-CoV-2 pseudoviral particles (e.g., lentiviral particles expressing the S-protein and a reporter gene like EGFP) with serial dilutions of this compound sulfate for 1 hour at 37°C.[5]

  • Transduction: Add the virus-compound mixture to the HEK293T-ACE2 cells.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

  • Signal Detection: Measure the reporter gene expression (e.g., EGFP fluorescence) using a plate reader or microscope.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the concentration of this compound sulfate.[5]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the real-time binding kinetics and affinity between this compound sulfate and viral proteins.

  • Chip Preparation: Immobilize a ligand (e.g., heparin) on the surface of an SPR sensor chip.[5]

  • Analyte Injection: Inject the analyte (e.g., SARS-CoV-2 S-protein RBD) at various concentrations over the chip surface to measure its binding to the immobilized ligand.

  • Competition Assay: To determine the inhibitory effect of this compound sulfate, pre-incubate the S-protein RBD with varying concentrations of this compound sulfate before injecting it over the heparin-coated chip.[5]

  • Signal Measurement: The SPR instrument detects changes in the refractive index at the chip surface, which corresponds to the binding of the analyte. A reduction in the binding signal in the presence of this compound sulfate indicates competitive inhibition.

  • Data Analysis: Calculate the IC50 value, representing the concentration of this compound sulfate required to inhibit 50% of the S-protein RBD binding to heparin.[5]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Caption: this compound sulfate's primary antiviral mechanism of action.

experimental_workflow cluster_plaque_assay Plaque Reduction Assay cluster_pseudo_assay Pseudovirus Neutralization Assay cluster_spr_assay Surface Plasmon Resonance (SPR) P1 Seed Host Cells P2 Infect with Virus P1->P2 P3 Add this compound Sulfate P2->P3 P4 Incubate & Form Plaques P3->P4 P5 Stain and Count Plaques P4->P5 N1 Incubate Pseudovirus with this compound Sulfate N2 Add Mixture to ACE2-expressing Cells N1->N2 N3 Incubate N2->N3 N4 Measure Reporter Gene N3->N4 S1 Immobilize Heparin on Sensor Chip S3 Inject Mixture over Chip S1->S3 S2 Incubate Viral Protein with this compound Sulfate S2->S3 S4 Measure Binding Signal S3->S4 signaling_pathway cluster_pathway Potential Intracellular Mechanism (Enterovirus 71) RS This compound Sulfate EGFR EGFR RS->EGFR Modulation PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation Replication Viral Replication Akt->Replication Facilitation

References

Unveiling the Anticoagulant Potential of Seaweed-Derived Rhamnan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombotic disorders represent a significant global health burden, necessitating the development of novel and effective anticoagulant therapies. Marine environments, with their vast biodiversity, offer a promising reservoir of unique bioactive compounds. Among these, sulfated polysaccharides from seaweeds have garnered considerable attention for their therapeutic properties. Rhamnan sulfate (B86663), a polysaccharide primarily extracted from green seaweeds of the genus Monostroma, has emerged as a compelling candidate for anticoagulant drug development. This technical guide provides an in-depth overview of the anticoagulant properties of this compound sulfate, focusing on its structural characteristics, mechanism of action, and the experimental methodologies used for its evaluation.

Structural Characteristics of this compound Sulfate

This compound sulfate is a complex sulfated polysaccharide predominantly composed of L-rhamnose residues. Its structure can vary depending on the seaweed species, geographical location, and extraction methods. Key structural features that influence its anticoagulant activity include:

  • Backbone Structure: The primary backbone of this compound sulfate typically consists of α-L-rhamnopyranosyl (α-L-Rhap) units linked in various ways, most commonly →3)-α-L-Rhap-(1→ and →2)-α-L-Rhap-(1→ linkages.[1][2]

  • Sulfate Content and Position: The degree and position of sulfation are critical for anticoagulant activity. Sulfate groups are commonly found at the C-2, C-3, or C-4 positions of the rhamnose residues.[1][3] A higher sulfate content generally correlates with increased anticoagulant potency.[4]

  • Molecular Weight: The molecular weight of this compound sulfate can range from several kilodaltons (kDa) to over 600 kDa.[4][5] The anticoagulant activity is often dependent on the molecular weight, with higher molecular weight fractions sometimes exhibiting stronger activity.[2][3]

  • Monosaccharide Composition: While L-rhamnose is the principal monosaccharide, some this compound sulfates may also contain other sugars such as xylose and glucuronic acid, which can also be sulfated.[1][6]

Anticoagulant Activity and Mechanism of Action

This compound sulfate exerts its anticoagulant effect primarily by potentiating the activity of antithrombin (AT), a natural inhibitor of several coagulation proteases.[1][7] This mechanism is analogous to that of the widely used clinical anticoagulant, heparin. The anticoagulant properties of this compound sulfate are typically assessed through standard coagulation assays:

  • Activated Partial Thromboplastin (B12709170) Time (APTT): This assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. This compound sulfate significantly prolongs APTT in a concentration-dependent manner, indicating its interference with these pathways.[4][6]

  • Prothrombin Time (PT): The PT assay assesses the extrinsic pathway of coagulation. This compound sulfate generally shows a less pronounced effect on PT compared to APTT, suggesting a primary impact on the intrinsic and common pathways.[4][7]

  • Thrombin Time (TT): This test measures the final step of coagulation, the conversion of fibrinogen to fibrin (B1330869) by thrombin. This compound sulfate effectively prolongs TT, demonstrating its ability to inhibit thrombin activity.[4][6]

The primary mechanism involves the formation of a complex between this compound sulfate and antithrombin. This complex then rapidly inactivates key coagulation enzymes, most notably thrombin (Factor IIa) and Factor Xa.[1][7]

Data Presentation: Quantitative Anticoagulant Activity

The following tables summarize the quantitative data on the anticoagulant activity of this compound sulfate from various studies, highlighting the influence of molecular weight and sulfate content.

Table 1: In Vitro Anticoagulant Activity of this compound Sulfate from Monostroma nitidum

SampleMolecular Weight (kDa)Sulfate Content (%)Concentration (µg/mL)APTT (% of Heparin)PT (% of Heparin)TT (% of Heparin)Reference
Native this compound Sulfate63022.775~73%120-155%167%[4]
Fraction A-12.475~73%120-155%30-75%[4]
Fraction B-27.875~73%120-155%173%[4]
Fraction C1550-75<73%120-155%-[4]
Fraction C2450-75107%<120%-[4]
Fraction C3370-75<107%<120%-[4]

Table 2: In Vitro Anticoagulant Activity of this compound Sulfate (MSP) and its Fragments from Monostroma angicava

SampleMolecular Weight (kDa)APTT (clotting time in s at 100 µg/mL)TT (clotting time in s at 100 µg/mL)Reference
MSP335>200>120[2][5]
MSP-F1240>200>120[2][5]
MSP-F290<200<120[2][5]
MSP-F340<200<120[2][5]
MSP-F424<200<120[2][5]
MSP-F512Markedly lowerMarkedly lower[2][5]
MSP-F66.8Markedly lowerMarkedly lower[2][5]

Table 3: In Vitro Anticoagulant Activity of this compound Sulfate (SPm) from Monostroma angicava

Concentration (µg/mL)APTT (clotting time in s)TT (clotting time in s)PT (clotting time in s)Reference
5~40~20~15[6]
10~50~25~15[6]
25~100~40~15[6]
50>200~60~15[6]
100>200>120~15[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies for the extraction, purification, and characterization of anticoagulant this compound sulfate.

Extraction and Purification of this compound Sulfate

A common method for extracting this compound sulfate involves hot water or dilute acid extraction followed by purification using chromatographic techniques.

  • Extraction:

    • The dried seaweed powder (e.g., Monostroma nitidum) is suspended in distilled water or a dilute acid solution (e.g., 0.05 M HCl).[3][6]

    • The mixture is heated (e.g., at 60-100°C) for several hours with constant stirring.[3][6]

    • The extract is then centrifuged to remove solid residues.

    • The supernatant is neutralized (if acid was used) and the crude polysaccharide is precipitated by adding 2-3 volumes of ethanol.

    • The precipitate is collected by centrifugation and dried.

  • Purification:

    • The crude this compound sulfate is redissolved in distilled water.

    • The solution is subjected to anion-exchange chromatography (e.g., using a DEAE-Sepharose or Q Sepharose Fast Flow column).[4][6]

    • The column is washed with a low-salt buffer to remove neutral polysaccharides.

    • The sulfated polysaccharides are then eluted using a salt gradient (e.g., 0-3.5 M NaCl).

    • The fractions containing this compound sulfate are pooled, dialyzed extensively against distilled water to remove salt, and lyophilized.

    • Further purification can be achieved by size-exclusion chromatography (e.g., using a Sephacryl S-400/HR column).[6]

Characterization of this compound Sulfate
  • Molecular Weight Determination:

    • High-Performance Gel Permeation Chromatography (HPGPC) is commonly used.[6]

    • A calibrated column (e.g., TSKgel G4000SWxl) is used with a mobile phase such as 0.1 M Na2SO4.

    • The molecular weight is determined by comparing the elution time of the sample with that of known molecular weight standards (e.g., pullulan or dextran (B179266) standards).[6]

  • Sulfate and Monosaccharide Analysis:

    • Sulfate Content: The sulfate content is typically determined by the barium chloride-gelatin turbidimetric method after acid hydrolysis of the polysaccharide.[6]

    • Monosaccharide Composition: The polysaccharide is hydrolyzed with an acid (e.g., trifluoroacetic acid), and the resulting monosaccharides are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[6]

In Vitro Anticoagulant Activity Assays

These assays are performed using commercially available kits and a coagulometer.

  • Activated Partial Thromboplastin Time (APTT) Assay:

    • Citrated human plasma (90 µL) is mixed with 10 µL of the this compound sulfate solution at various concentrations and incubated at 37°C for 60 seconds.[6]

    • 100 µL of pre-warmed APTT reagent (containing a contact activator like kaolin (B608303) or silica, and phospholipids) is added, and the mixture is incubated for a further 2-5 minutes at 37°C.[6][8]

    • Coagulation is initiated by adding 100 µL of pre-warmed 0.025 M CaCl2 solution.[8]

    • The time taken for clot formation is recorded.

  • Prothrombin Time (PT) Assay:

    • Citrated human plasma (90 µL) is incubated with 10 µL of the this compound sulfate solution at 37°C for 1 minute.

    • 200 µL of pre-warmed PT reagent (containing thromboplastin and calcium) is added to the mixture.

    • The clotting time is recorded.

  • Thrombin Time (TT) Assay:

    • Citrated human plasma (100 µL) is incubated with 10 µL of the this compound sulfate solution at 37°C for 3 minutes.

    • 100 µL of a standard thrombin solution is added to the mixture.

    • The time to clot formation is measured.

Visualizations: Pathways and Workflows

// Nodes Intrinsic_Pathway [label="Intrinsic Pathway\n(Contact Activation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extrinsic_Pathway [label="Extrinsic Pathway\n(Tissue Factor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Common_Pathway [label="Common Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];

FXII [label="Factor XII", fillcolor="#FFFFFF", fontcolor="#202124"]; FXIIa [label="Factor XIIa", fillcolor="#FFFFFF", fontcolor="#202124"]; FXI [label="Factor XI", fillcolor="#FFFFFF", fontcolor="#202124"]; FXIa [label="Factor XIa", fillcolor="#FFFFFF", fontcolor="#202124"]; FIX [label="Factor IX", fillcolor="#FFFFFF", fontcolor="#202124"]; FIXa [label="Factor IXa", fillcolor="#FFFFFF", fontcolor="#202124"];

FVII [label="Factor VII", fillcolor="#FFFFFF", fontcolor="#202124"]; FVIIa [label="Factor VIIa", fillcolor="#FFFFFF", fontcolor="#202124"];

FX [label="Factor X", fillcolor="#FFFFFF", fontcolor="#202124"]; FXa [label="Factor Xa", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Prothrombin [label="Prothrombin (II)", fillcolor="#FFFFFF", fontcolor="#202124"]; Thrombin [label="Thrombin (IIa)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Fibrinogen [label="Fibrinogen", fillcolor="#FFFFFF", fontcolor="#202124"]; Fibrin [label="Fibrin (Clot)", fillcolor="#FBBC05", fontcolor="#202124"];

Antithrombin [label="Antithrombin (AT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rhamnan_Sulfate [label="this compound Sulfate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Intrinsic_Pathway -> FXII [style=invis]; FXII -> FXIIa; FXIIa -> FXI; FXI -> FXIa; FXIa -> FIX; FIX -> FIXa;

Extrinsic_Pathway -> FVII [style=invis]; FVII -> FVIIa;

FIXa -> FX; FVIIa -> FX;

FX -> FXa; Common_Pathway -> FX [style=invis];

FXa -> Prothrombin; Prothrombin -> Thrombin; Thrombin -> Fibrinogen; Fibrinogen -> Fibrin;

// Inhibition Rhamnan_Sulfate -> Antithrombin [label="potentiates", style=dashed, color="#5F6368"]; Antithrombin -> Thrombin [label="inhibits", arrowhead=tee, color="#EA4335"]; Antithrombin -> FXa [label="inhibits", arrowhead=tee, color="#EA4335"];

{rank=same; Intrinsic_Pathway; Extrinsic_Pathway;} {rank=same; FX; Common_Pathway;} } Anticoagulant mechanism of this compound Sulfate.

// Nodes Seaweed [label="Seaweed Biomass\n(e.g., Monostroma sp.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(Hot Water / Dilute Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; Crude_Extract [label="Crude Polysaccharide Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification", fillcolor="#FFFFFF", fontcolor="#202124"]; Purified_RS [label="Purified this compound Sulfate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization", fillcolor="#FFFFFF", fontcolor="#202124"]; Activity_Assay [label="Anticoagulant Activity Assays", fillcolor="#FFFFFF", fontcolor="#202124"];

// Sub-nodes for Characterization MW_Analysis [label="Molecular Weight\n(HPGPC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sulfate_Analysis [label="Sulfate Content", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mono_Analysis [label="Monosaccharide Composition\n(HPLC/GC-MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Sub-nodes for Activity Assay APTT [label="APTT Assay", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PT [label="PT Assay", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TT [label="TT Assay", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Seaweed -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Purification; Purification -> Purified_RS; Purified_RS -> Characterization; Purified_RS -> Activity_Assay;

Characterization -> MW_Analysis [style=dashed, color="#5F6368"]; Characterization -> Sulfate_Analysis [style=dashed, color="#5F6368"]; Characterization -> Mono_Analysis [style=dashed, color="#5F6368"];

Activity_Assay -> APTT [style=dashed, color="#5F6368"]; Activity_Assay -> PT [style=dashed, color="#5F6368"]; Activity_Assay -> TT [style=dashed, color="#5F6368"]; } Experimental workflow for this compound sulfate.

Conclusion and Future Perspectives

This compound sulfate from seaweed demonstrates significant potential as a novel anticoagulant agent. Its mechanism of action, primarily through the potentiation of antithrombin, and its favorable activity profile in vitro, make it a compelling subject for further investigation. Future research should focus on elucidating the precise structure-activity relationships, optimizing extraction and purification processes for scalability, and conducting comprehensive preclinical and clinical studies to evaluate its safety and efficacy in vivo. The development of this compound sulfate-based anticoagulants could provide a valuable alternative to existing therapies, potentially with an improved safety profile.

References

Unveiling the Anti-inflammatory Potential of Sulfated Rhamnan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of sulfated rhamnan, a sulfated polysaccharide derived from green seaweeds. Citing a growing body of scientific evidence, this document details the molecular mechanisms, key experimental findings, and detailed protocols relevant to the investigation of this promising natural compound. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Sulfated this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.[1][2][3][4] NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and enzymes.[5]

Studies have demonstrated that sulfated this compound can directly bind to NF-κB subunits with high affinity, thereby preventing its translocation to the nucleus and subsequent activation of target genes.[1][2][3][4] This direct interaction represents a significant mechanism for its potent anti-inflammatory activity. Furthermore, sulfated this compound has been shown to suppress the phosphorylation and degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm.[6]

Beyond the NF-κB pathway, evidence suggests that sulfated this compound may also modulate the mitogen-activated protein kinase (MAPK) signaling cascade, another critical regulator of inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies, highlighting the efficacy of sulfated this compound in mitigating inflammatory responses.

Table 1: In Vitro Anti-inflammatory Effects of Sulfated this compound

ParameterCell LineStimulantThis compound Sulfate (B86663) ConcentrationEffectReference
Nitric Oxide (NO) ProductionRAW264.7 MacrophagesLipopolysaccharide (LPS)500 µg/mlComplete suppression[6]
iNOS ExpressionRAW264.7 MacrophagesLipopolysaccharide (LPS)500 µg/mlComplete suppression[6]
TNF-α SecretionRAW264.7 MacrophagesLipopolysaccharide (LPS)10-500 µg/mlMarginal effect[6]
NF-κB ActivationEndothelial CellsTumor Necrosis Factor-α (TNF-α)Not specifiedPotent inhibition[1][2][3][4]
Tissue Factor (TF) ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)LPS, TNF-α, or ThrombinNot specifiedInhibition[7]
von Willebrand Factor (vWF) ReleaseHuman Umbilical Vein Endothelial Cells (HUVECs)LPS, TNF-α, or ThrombinNot specifiedInhibition[7]

Table 2: In Vivo Anti-inflammatory Effects of Sulfated this compound

Animal ModelConditionThis compound Sulfate AdministrationKey FindingsReference
ApoE-/- MiceHigh-fat diet-induced atherosclerosisOralReduced vascular inflammation and atherosclerosis[1][2][3][4]
BALB/c MiceLipopolysaccharide (LPS)-induced inflammationOral (1 mg daily)Suppressed organ inflammation by inhibiting pro-inflammatory and thrombus-promoting factors[8]
MiceLipopolysaccharide (LPS)-induced inflammationOralIncreased vascular endothelial glycocalyx levels and protected it from degradation[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed to assess the anti-inflammatory effects of sulfated this compound.

In Vitro Anti-inflammatory Activity Assessment in Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of sulfated this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

1. Cell Culture and Seeding:

  • Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 96-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.

2. Treatment:

  • Pre-treat the cells with various concentrations of sulfated this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS. Include a control group (no treatment), an LPS-only group, and a vehicle control group.

3. Incubation:

  • Incubate the plates for 24 hours.

4. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite, a stable product of NO, using the Griess reagent system according to the manufacturer's instructions.

5. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6):

  • Collect the cell culture supernatant.

  • Quantify the levels of cytokines using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

6. Western Blot Analysis for Signaling Proteins:

  • Lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, iNOS) and corresponding loading controls.

  • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

In Vivo Assessment of Anti-inflammatory Activity in a Mouse Model of Endotoxemia

This protocol outlines an in vivo experiment to evaluate the protective effects of orally administered sulfated this compound against LPS-induced inflammation in mice.

1. Animals:

  • Use male BALB/c mice (6-8 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

2. Treatment Groups:

  • Group 1 (Control): Daily oral administration of water.

  • Group 2 (RS only): Daily oral administration of sulfated this compound (e.g., 1 mg).

  • Group 3 (LPS only): Daily oral administration of water, followed by a single intraperitoneal injection of LPS (e.g., 50 µg) on day 8.

  • Group 4 (RS + LPS): Daily oral administration of sulfated this compound, followed by a single intraperitoneal injection of LPS on day 8.

3. Administration:

  • Orally administer water or sulfated this compound daily for a specified period (e.g., 8 days).

  • On the final day, intraperitoneally inject LPS or saline.

4. Sample Collection and Analysis:

  • Euthanize the mice at a specific time point after LPS injection (e.g., 24 hours).

  • Collect blood samples for cytokine analysis (ELISA).

  • Harvest organs (e.g., lungs, liver, jejunum) for histological examination (H&E staining) and protein expression analysis (Western blotting for inflammatory markers like Tissue Factor and IL-6).[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

G Sulfated this compound Inhibition of NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα Degradation IκBα->IκBα Degradation Leads to NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Sulfated this compound Sulfated this compound Sulfated this compound->IKK Complex Inhibits Sulfated this compound->NF-κB (p50/p65) Directly Binds & Inhibits Translocation Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Initiates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Results in

Caption: Sulfated this compound's inhibition of the NF-κB signaling pathway.

G In Vitro Anti-inflammatory Assay Workflow Cell Seeding Seed RAW264.7 cells in 96-well plates Pre-treatment Pre-treat with Sulfated this compound Cell Seeding->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Analysis Analysis Incubation->Analysis NO Measurement Nitric Oxide (NO) Measurement (Griess Assay) Analysis->NO Measurement Cytokine Measurement Pro-inflammatory Cytokine Measurement (ELISA) Analysis->Cytokine Measurement Western Blot Western Blot for Signaling Proteins Analysis->Western Blot

Caption: Workflow for in vitro anti-inflammatory assessment.

G In Vivo Anti-inflammatory Model Workflow Acclimatization Acclimatize BALB/c mice Grouping Divide into treatment groups Acclimatization->Grouping Oral Administration Daily oral administration of Sulfated this compound or vehicle Grouping->Oral Administration LPS Injection Intraperitoneal injection of LPS or saline Oral Administration->LPS Injection Sample Collection Euthanize and collect blood and organs LPS Injection->Sample Collection Analysis Analysis Sample Collection->Analysis Cytokine Analysis Serum Cytokine Analysis (ELISA) Analysis->Cytokine Analysis Histology Organ Histology (H&E) Analysis->Histology Western Blot Protein Expression (Western Blot) Analysis->Western Blot

Caption: Workflow for in vivo LPS-induced inflammation model.

References

Unveiling the Antitumor Potential of Monostroma Species Polysaccharides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine algae have long been a source of novel bioactive compounds with significant therapeutic potential. Among these, polysaccharides derived from the green seaweed genus Monostroma have emerged as promising candidates in the field of oncology. These complex carbohydrates, particularly sulfated polysaccharides like rhamnan sulfate, have demonstrated notable antitumor and immunomodulatory activities. This technical guide provides a comprehensive overview of the current state of research on the antitumor potential of Monostroma species polysaccharides, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Polysaccharide Composition and Extraction

Polysaccharides from Monostroma species, primarily Monostroma nitidum and Monostroma latissimum, are predominantly sulfated heteropolysaccharides. Their composition typically includes rhamnose, glucose, and xylose as the main monosaccharide units.[1] The biological activity of these polysaccharides is closely linked to their molecular weight, degree of sulfation, and monosaccharide composition.

Experimental Protocol: Extraction and Purification of Monostroma nitidum Polysaccharides

A common method for isolating these bioactive polysaccharides involves the following steps:

  • Hot Water Extraction: Dried and powdered Monostroma nitidum is subjected to hot water extraction to solubilize the polysaccharides.

  • Ethanol (B145695) Precipitation: The resulting extract is treated with ethanol to precipitate the crude polysaccharides.

  • Deproteinization: The crude extract is treated to remove protein contaminants.

  • Anion-Exchange Chromatography: The deproteinized polysaccharide solution is loaded onto an anion-exchange column (e.g., DEAE-cellulose or Q Sepharose Fast Flow).

  • Fractionation: Polysaccharides are eluted with a step-wise or linear gradient of sodium chloride (NaCl) solution. Different fractions are collected based on their elution profile.

  • Dialysis and Lyophilization: The purified polysaccharide fractions are dialyzed against distilled water to remove salts and then lyophilized to obtain a dry powder.

In Vitro Antitumor Activity

Polysaccharides from Monostroma species have demonstrated direct cytotoxic effects on various cancer cell lines. This activity is often evaluated using cytotoxicity assays that measure cell viability and proliferation.

Quantitative Data: Cytotoxicity of Monostroma Polysaccharides

While extensive quantitative data for Monostroma species is still emerging, preliminary studies have shown significant inhibitory effects.

Polysaccharide SourceCancer Cell LineAssayResultsReference
Monostroma nitidumAGS (human gastric adenocarcinoma)Not specifiedUp to 75% inhibition[1]

Further research is required to establish specific IC50 values for purified fractions against a broader range of cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., AGS) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the Monostroma polysaccharide fractions for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (medium without polysaccharides) is also included.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of polysaccharide that inhibits 50% of cell growth) can be determined.

In Vivo Antitumor Efficacy

In vivo studies using animal models are crucial for evaluating the therapeutic potential of Monostroma polysaccharides in a whole-organism context. These studies can provide insights into tumor growth inhibition, survival rates, and potential systemic effects.

Currently, there is a lack of specific in vivo studies detailing the tumor inhibition rates and dosages for Monostroma polysaccharides. The following protocol is a general guideline based on studies of other algal polysaccharides.

Experimental Protocol: Xenograft Mouse Model
  • Cell Implantation: Human cancer cells (e.g., AGS) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives the Monostroma polysaccharide (at various dosages) via a specific route of administration (e.g., oral gavage or intraperitoneal injection). The control group receives a vehicle control.

  • Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Body weight and general health of the mice are also monitored.

  • Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: Tumor inhibition rate is calculated using the formula: (1 - (Average tumor weight of treated group / Average tumor weight of control group)) x 100%.

Mechanisms of Antitumor Action

The antitumor effects of Monostroma polysaccharides are believed to be mediated through two main mechanisms: direct cytotoxicity through the induction of apoptosis and indirect effects via immunomodulation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate malignant cells. While the specific signaling pathways activated by Monostroma polysaccharides are still under investigation, research on polysaccharides from other green algae suggests the involvement of key signaling cascades. A plausible pathway, based on studies of a polysaccharide from the green alga Capsosiphon fulvescens on AGS cells, is the IGF-IR-mediated PI3K/Akt pathway.

In this proposed pathway, the polysaccharide inhibits the phosphorylation of the Insulin-like Growth Factor-I Receptor (IGF-IR), leading to the downregulation of the PI3K/Akt signaling pathway. This, in turn, can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the activation of pro-apoptotic proteins like caspase-3, ultimately triggering apoptosis in cancer cells.

Immunomodulatory Effects

Monostroma polysaccharides have also been shown to stimulate the immune system, which can contribute to their antitumor activity. Specifically, they can activate macrophages, a type of white blood cell, to produce signaling molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1] These molecules can play a role in orchestrating an antitumor immune response.

Future Directions and Conclusion

The polysaccharides from Monostroma species represent a promising avenue for the development of novel anticancer therapies. Their ability to directly induce cancer cell death and stimulate the immune system makes them attractive candidates for further investigation.

Key areas for future research include:

  • Comprehensive Quantitative Analysis: Determining the IC50 values of purified Monostroma polysaccharide fractions against a wide panel of cancer cell lines.

  • In-depth In Vivo Studies: Conducting robust preclinical studies in various animal models to evaluate antitumor efficacy, establish optimal dosing and administration routes, and assess any potential toxicity.

  • Mechanism of Action Elucidation: Precisely identifying the signaling pathways involved in apoptosis and the specific immune cells and cytokines that are modulated by these polysaccharides.

  • Structure-Activity Relationship: Investigating how variations in molecular weight, sulfation patterns, and monosaccharide composition of the polysaccharides influence their antitumor activity.

References

The Immunomodulatory Landscape of Green Seaweed Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the immunomodulatory effects of green seaweed extracts, targeting researchers, scientists, and drug development professionals. Green seaweeds, particularly species from the genera Ulva, Enteromorpha, and Caulerpa, are rich sources of bioactive compounds, most notably sulfated polysaccharides, that have demonstrated significant potential to modulate immune responses. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and key signaling pathways involved in the immunomodulatory activity of these extracts.

Core Findings: Modulation of Immune Responses

Extracts from green seaweeds, primarily composed of sulfated polysaccharides like ulvans, have been shown to exert both immunostimulatory and anti-inflammatory effects. These dual activities suggest their potential application in a wide range of therapeutic areas, from infectious diseases and immunodeficiencies to chronic inflammatory conditions. The bioactivity is largely attributed to the unique structural characteristics of these polysaccharides, including their monosaccharide composition, glycosidic linkages, and the position of sulfate (B86663) groups.

In Vitro Immunomodulatory Effects

A significant body of research has focused on the effects of green seaweed extracts on macrophage cell lines, such as RAW 264.7, often stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state. Key observations include:

  • Cytokine Regulation : Green seaweed extracts can dose-dependently regulate the production of key pro-inflammatory and anti-inflammatory cytokines. For instance, extracts from Caulerpa lentillifera have been shown to suppress the expression and production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated macrophages[1][2][3]. Conversely, polysaccharides from Enteromorpha prolifera have been reported to stimulate the secretion of TNF-α, IL-1β, and IL-6 under physiological conditions, suggesting an immune-enhancing capability[4].

  • Nitric Oxide (NO) Inhibition : Many green seaweed extracts demonstrate the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in activated macrophages[1][5][6][7][8]. This effect is often attributed to the downregulation of the inducible nitric oxide synthase (iNOS) enzyme.

  • Macrophage Activation : Polysaccharides from Ulva lactuca and Enteromorpha prolifera have been shown to enhance the phagocytic activity of macrophages, a critical function of the innate immune system[6][8][9].

In Vivo Immunomodulatory Activities

Animal studies have further substantiated the immunomodulatory potential of green seaweed extracts. Polysaccharides from Enteromorpha prolifera were found to enhance cell-mediated and humoral immunity in mice, as well as the function of the mononuclear phagocytic system[10][11]. In vivo studies with Ulva lactuca extracts have demonstrated significant anti-edema activity in rat paw models, comparable to the standard anti-inflammatory drug diclofenac[5][6].

Quantitative Data Summary

The following tables summarize the quantitative effects of various green seaweed extracts on key immunomodulatory markers from a selection of studies.

Table 1: Effect of Green Seaweed Extracts on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Seaweed SpeciesExtract/CompoundConcentrationTarget Cytokine% Inhibition / Change vs. LPS ControlReference
Caulerpa lentilliferaCrude Extract (CLE)10 µg/mLIL-6Significant decrease[1]
Caulerpa lentilliferaCrude Extract (CLE)10 µg/mLTNF-αSignificant decrease[1]
Halimeda tunaCrude Polysaccharide (PSHT)Not specifiedTNF-αPartial decrease[5][7]
Ulva lactucaPolysaccharide (ULPF)10-60 µg/mLTNF-αDose-dependent decrease[6][8]

Table 2: Effect of Green Seaweed Extracts on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Seaweed SpeciesExtract/CompoundConcentration% Inhibition of NO ProductionReference
Ulva lactucaPolysaccharide (ULPF)60 µg/mL~70%[8]
Halimeda tunaCrude Polysaccharide (PSHT)1 mg/mL70% ± 1.3%[7]
Caulerpa lentilliferaCrude Extract (CLE)Not specifiedSignificant inhibition[1][3]

Table 3: In Vivo Immunomodulatory Effects of Green Seaweed Extracts

Seaweed SpeciesExtract/CompoundAnimal ModelDosageKey Effect% Change vs. ControlReference
Enteromorpha proliferaPolysaccharide (PEP)Kunming miceNot specifiedEnhanced splenocyte proliferationData not specified[10]
Ulva lactucaPolysaccharide (ULPF)Wistar rats100 mg/kgReduced paw edema (3h)~60% inhibition[6][8]
Halimeda tunaCrude Polysaccharide (PSHT)RatsNot specifiedReduced paw edema (5h)88.7% inhibition[5][12]

Key Signaling Pathways

The immunomodulatory effects of green seaweed extracts are mediated through the modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, while the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response.

NF-κB Signaling Pathway

The NF-κB pathway is a primary regulator of pro-inflammatory gene expression. Evidence suggests that polysaccharides from Enteromorpha prolifera can increase the level of NF-κB, leading to enhanced immune activity[10]. Conversely, other seaweed-derived polysaccharides have been shown to inhibit the NF-κB pathway, thereby reducing inflammation[13][14]. This is typically achieved by preventing the degradation of the inhibitory protein IκBα, which retains the NF-κB p65 subunit in the cytoplasm.

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome Degradation IkBa_p->Proteasome Seaweed Green Seaweed Polysaccharides Seaweed->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & iNOS DNA->Cytokines Gene Transcription LPS LPS LPS->TLR4 Binds

Caption: Inhibition of the canonical NF-κB pathway by green seaweed extracts.

MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Some seaweed extracts have been found to suppress the phosphorylation of these MAPKs in LPS-stimulated cells, thereby inhibiting downstream inflammatory responses[15].

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Seaweed Green Seaweed Extracts Seaweed->MAPKK Inhibits Phosphorylation DNA DNA AP1_nuc->DNA Binds Inflammation Inflammatory Response DNA->Inflammation Stimulus Stimulus (e.g., LPS) Stimulus->Receptor

Caption: Modulation of the MAPK signaling cascade by green seaweed extracts.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by stimuli such as oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes. Extracts from Ulva lactuca have been shown to activate this protective pathway[16]. There is also significant crosstalk between the Nrf2 and NF-κB pathways, where Nrf2 activation can inhibit NF-κB-mediated inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Normal Conditions Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Seaweed Green Seaweed Extracts Seaweed->Keap1_Nrf2 Stabilizes Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->Antioxidant Gene Transcription ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Conformational Change in Keap1

Caption: Activation of the cytoprotective Nrf2 pathway by green seaweed extracts.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature on the immunomodulatory effects of green seaweed extracts. These protocols are intended as a guide and may require optimization based on specific experimental conditions.

Protocol 1: Extraction of Polysaccharides from Green Seaweed (Ulva lactuca)

Adapted from Mao et al., 2006 as cited in[12]

  • Preparation of Seaweed : Wash fresh Ulva lactuca with tap water and then distilled water to remove salts and epiphytes. Dry the seaweed at 60°C in an oven and grind it into a fine powder.

  • Defatting : Extract the seaweed powder with a 1:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) or acetone (B3395972) at room temperature for 24 hours to remove lipids and pigments. Repeat this step until the solvent becomes colorless. Air-dry the residue.

  • Hot Water Extraction : Suspend the defatted powder in distilled water (e.g., 1:20 w/v). Heat the suspension at 80-90°C with continuous stirring for 2-4 hours[12][17].

  • Centrifugation : Centrifuge the mixture at 3000-4000 rpm for 15-20 minutes to separate the supernatant from the solid residue[12].

  • Concentration : Concentrate the supernatant using a rotary evaporator at 50-60°C under reduced pressure.

  • Precipitation : Add 4 volumes of absolute ethanol (B145695) to the concentrated extract and keep it at 4°C overnight to precipitate the crude polysaccharides[12].

  • Collection and Drying : Collect the precipitate by centrifugation, wash it with ethanol, and then dry it in a vacuum oven to obtain the crude polysaccharide extract.

  • (Optional) Purification : Further purify the crude extract using anion-exchange chromatography (e.g., DEAE-cellulose) and size-exclusion chromatography.

Protocol 2: In Vitro Macrophage Stimulation and Treatment

Based on methodologies described in[1][7][15][18]

  • Cell Culture : Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding : Seed the RAW 264.7 cells into appropriate plates (e.g., 96-well for viability assays, 24-well for NO assays, 6-well for protein/RNA extraction) at a density of approximately 2.5 x 10⁵ to 5 x 10⁵ cells/mL. Allow the cells to adhere for 18-24 hours.

  • Pre-treatment : Remove the culture medium and replace it with fresh medium containing various concentrations of the green seaweed extract. Incubate for 1-2 hours. Include a vehicle control (medium with the solvent used to dissolve the extract, e.g., DMSO).

  • Stimulation : Add lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation : Incubate the plates for a specified period, typically 12-24 hours, depending on the endpoint being measured (e.g., 12h for cytokine gene expression, 24h for NO and cytokine protein secretion)[1][15].

  • Sample Collection : After incubation, collect the cell culture supernatant for NO and cytokine analysis. The cells can be lysed for RNA or protein extraction.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

Based on methodologies described in[7][15][19]

  • Reagent Preparation : Prepare Griess reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide (B372717) in 2.5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) just before use.

  • Standard Curve : Prepare a standard curve using sodium nitrite (B80452) (NaNO₂) at concentrations ranging from 0 to 100 µM in fresh cell culture medium.

  • Assay : In a new 96-well plate, add 50-100 µL of the collected cell culture supernatant from each experimental condition (Protocol 2, Step 6). Add an equal volume of the prepared Griess reagent to each well.

  • Incubation : Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement : Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification : Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Protocol 4: Cytokine Measurement (ELISA)

Based on methodologies described in[1][15][20]

  • Kit Selection : Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6).

  • Procedure : Follow the manufacturer's protocol precisely. A general workflow is as follows:

    • Coat a 96-well plate with a capture antibody specific to the target cytokine and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate and add a biotin-conjugated detection antibody. Incubate for 1-2 hours.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

    • Wash the plate and add a substrate solution (e.g., TMB). A color change will develop.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement : Measure the absorbance at 450 nm using a microplate reader.

  • Quantification : Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the cytokine concentrations in the samples based on this curve.

Conclusion and Future Directions

The research synthesized in this guide strongly supports the immunomodulatory potential of green seaweed extracts. Their ability to both enhance innate immune responses and suppress excessive inflammation highlights their promise as a source for novel nutraceuticals and pharmaceuticals. The active polysaccharide components, such as ulvans, are of particular interest for drug development.

Future research should focus on several key areas:

  • Structural Elucidation : A deeper understanding of the specific structural features of polysaccharides (e.g., molecular weight, degree of sulfation, and monosaccharide composition) that are responsible for their immunomodulatory activity is needed.

  • Mechanism of Action : While the involvement of NF-κB and MAPK pathways is established, the precise molecular targets and receptor interactions of these seaweed compounds remain to be fully elucidated.

  • In Vivo and Clinical Studies : More extensive in vivo studies and well-controlled human clinical trials are necessary to validate the therapeutic efficacy and safety of these extracts for specific immunological disorders[21][22].

By continuing to explore the rich biochemical diversity of green seaweeds, the scientific community can unlock new avenues for the development of effective immunomodulatory agents.

References

Rhamnan's Engagement with Cell Surface Receptors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the interactions between rhamnan, a sulfated polysaccharide derived from green seaweeds, and various cell surface receptors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The guide details the key receptors involved, the subsequent signaling cascades, and the experimental methodologies used to elucidate these interactions.

Introduction to this compound

This compound is a sulfated polysaccharide primarily composed of rhamnose units.[1][2] Found in the cell walls of green algae, particularly of the Monostroma genus, this compound sulfate (B86663) has garnered significant interest for its diverse biological activities, including anticoagulant, antiviral, anti-inflammatory, and anti-tumor properties.[3][4] Its structural similarity to other well-studied sulfated polysaccharides, such as fucoidan (B602826), has provided a basis for understanding its mechanisms of action, many of which are initiated by binding to cell surface receptors.[1]

Cell Surface Receptors for this compound and Related Polysaccharides

Evidence from studies on this compound and the structurally similar fucoidan suggests that these sulfated polysaccharides interact with a range of cell surface receptors, primarily on immune and endothelial cells. These interactions are crucial for initiating downstream signaling pathways that mediate their biological effects. The primary receptor families implicated are Toll-like receptors (TLRs), scavenger receptors (SRs), and C-type lectin receptors (CLRs).

Toll-Like Receptors (TLRs)

TLRs are a class of pattern recognition receptors that play a critical role in the innate immune system. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a well-known ligand for TLR4.[2][5] Studies on rhamnogalacturonan-I, a polysaccharide with a rhamnose backbone, have shown its ability to stimulate macrophages via TLR2 and TLR4.[6] Given the structural similarities, this compound sulfate is also postulated to interact with these receptors, contributing to its immunomodulatory effects.

Scavenger Receptors (SRs)

Scavenger receptors are a diverse group of transmembrane proteins that recognize and bind a wide variety of ligands, including modified low-density lipoproteins (LDL) and various pathogens.[7][8] Fucoidan, a structurally related sulfated polysaccharide, has been shown to bind to scavenger receptors.[9] Research on a rhamnogalacturonan-I polysaccharide indicated that its immunostimulatory effects on macrophages are mediated, in part, through scavenger receptors.[6] These interactions are significant in the context of atherosclerosis, where scavenger receptors on macrophages play a key role in the formation of foam cells.[7]

C-Type Lectin Receptors (CLRs)

CLRs are a family of carbohydrate-binding receptors involved in pathogen recognition and immune regulation.[10] Polysaccharides like fucoidan are known to interact with CLRs, such as Dectin-1.[6][10] The interaction of this compound-containing polysaccharides with CLRs like Dectin-1 on macrophages can trigger downstream signaling pathways, leading to the production of cytokines and other immune mediators.[6]

Signaling Pathways Activated by this compound-Receptor Interaction

The binding of this compound and related polysaccharides to cell surface receptors initiates intracellular signaling cascades that ultimately lead to a cellular response. The most prominently activated pathways are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies on fucoidan and rhamnogalacturonan-I have demonstrated the activation of key MAPK members, such as ERK, JNK, and p38, upon receptor binding.[6][11]

NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation and immunity. This compound sulfate has been shown to be a potent inhibitor of NF-κB pathway activation in endothelial cells stimulated by TNF-α.[12][13][14][15] It has also been found to bind directly to NF-κB subunits with high affinity.[12][13][14][15] Conversely, in other contexts, such as macrophage activation by rhamnogalacturonan-I, the NF-κB pathway is activated, leading to the production of pro-inflammatory cytokines.[6]

Quantitative Data on this compound and Related Polysaccharide Interactions

The following tables summarize the available quantitative data from studies on this compound and related polysaccharides.

Table 1: Binding Affinities of this compound Sulfate to Growth Factors and NF-κB

LigandBinding PartnerAffinity (Kd)Reference
This compound SulfateFibroblast Growth Factor-2 (FGF-2)High Affinity[12][13][14][15]
This compound SulfatePlatelet-Derived Growth Factor-BB (PDGF-BB)High Affinity[12][13][14][15]
This compound SulfateNF-κB subunitsHigh Affinity[12][13][14][15]

Table 2: In Vitro Efficacy of Ulvan (a related sulfated polysaccharide)

Cell LineActivityIC50Reference
MCF-7 (Breast Cancer)Anticancer21 - 99 µg/mL[16]
HCT-116 (Colon Cancer)Anticancer21 - 99 µg/mL[16]
Hepatocellular CarcinomaCytotoxic29.67 ± 2.87 µg/mL[16]
Human Breast CancerCytotoxic25.09 ± 1.36 µg/mL[16]
Cervical CancerCytotoxic36.33 ± 3.84 µg/mL[16]

Experimental Protocols

This section details the methodologies commonly employed to investigate the interaction of this compound with cell surface receptors and the subsequent signaling events.

Receptor Binding Assays
  • Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity between this compound sulfate and purified receptor proteins or other target molecules like growth factors.[13] Recombinant proteins are immobilized on a sensor chip, and a solution containing this compound sulfate is passed over the surface. The change in the refractive index at the surface, caused by binding, is measured in real-time to determine association and dissociation rate constants, and ultimately the binding affinity (Kd).

  • Competitive Binding Assays: These assays are used to determine if this compound can compete with a known labeled ligand for binding to a specific receptor on the cell surface. Cells expressing the receptor of interest are incubated with a labeled ligand (e.g., fluorescent or radioactive) in the presence and absence of varying concentrations of this compound. A decrease in the signal from the labeled ligand indicates competitive binding.

Cellular Uptake and Localization Studies
  • Fluorescent Labeling and Microscopy: this compound can be chemically labeled with a fluorescent dye (e.g., FITC). Labeled this compound is then incubated with cells, and its binding to the cell surface and any subsequent internalization can be visualized using fluorescence microscopy or quantified by flow cytometry.[17]

Analysis of Downstream Signaling Pathways
  • Western Blotting: This technique is used to detect the activation (phosphorylation) of key signaling proteins within the MAPK and NF-κB pathways. Cells are treated with this compound for various time points, and cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for the phosphorylated and total forms of proteins like ERK, JNK, p38, and IκBα.[18]

  • Reporter Gene Assays: To specifically measure the activation of transcription factors like NF-κB, cells can be transfected with a reporter plasmid containing a promoter with NF-κB binding sites upstream of a reporter gene (e.g., luciferase). An increase in reporter gene expression following this compound treatment indicates activation of the NF-κB pathway.

  • Use of Specific Inhibitors and Antibodies: To confirm the involvement of specific receptors and signaling pathways, experiments can be performed in the presence of pharmacological inhibitors of specific kinases (e.g., ERK inhibitor, JNK inhibitor) or blocking antibodies against specific cell surface receptors (e.g., anti-TLR4, anti-CD14).[6] A reduction in the cellular response to this compound in the presence of these inhibitors or antibodies confirms their involvement.

Measurement of Cellular Responses
  • Cytokine Quantification: The production and secretion of cytokines (e.g., TNF-α, IL-6) into the cell culture medium can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).[6]

  • Nitric Oxide (NO) Production: The production of NO, a key signaling molecule in inflammation, can be quantified using the Griess assay, which measures the accumulation of nitrite, a stable product of NO, in the culture supernatant.[6]

  • Cell Viability and Proliferation Assays: Assays such as the MTT or WST-1 assay are used to assess the effect of this compound on cell viability and proliferation. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.[19]

Visualizing this compound-Induced Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by the interaction of this compound and related polysaccharides with cell surface receptors.

Rhamnan_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Binds SR Scavenger Receptor This compound->SR Binds CLR C-type Lectin Receptor This compound->CLR Binds IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK SR->MAPKKK CLR->MAPKKK IκB IκB IKK->IκB Inhibits NF-κB NF-κB IκB->NF-κB Sequesters NF-κB_n NF-κB NF-κB->NF-κB_n Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 Gene_Expression Gene Expression (Cytokines, etc.) NF-κB_n->Gene_Expression AP-1->Gene_Expression

Caption: Overview of this compound-Induced Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., Macrophages, Endothelial Cells) Rhamnan_Treatment This compound Treatment Cell_Culture->Rhamnan_Treatment Binding_Assay Receptor Binding Assays (SPR, Competitive Binding) Rhamnan_Treatment->Binding_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assay) Rhamnan_Treatment->Signaling_Analysis Functional_Assay Functional Assays (ELISA, Griess Assay, Proliferation) Rhamnan_Treatment->Functional_Assay Data_Integration Data Integration & Conclusion Functional_Assay->Data_Integration Animal_Model Animal Model (e.g., Disease Model) Rhamnan_Admin This compound Administration (Oral, IV) Animal_Model->Rhamnan_Admin Tissue_Analysis Tissue Analysis (Immunohistochemistry, Gene Expression) Rhamnan_Admin->Tissue_Analysis Systemic_Effects Analysis of Systemic Effects (Blood parameters, etc.) Rhamnan_Admin->Systemic_Effects Systemic_Effects->Data_Integration

Caption: General Experimental Workflow for this compound Research.

Conclusion

This compound and its sulfated derivatives represent a promising class of bioactive molecules with significant therapeutic potential. Their ability to interact with a variety of cell surface receptors, thereby modulating key signaling pathways such as MAPK and NF-κB, underpins their diverse pharmacological effects. Further research, utilizing the experimental approaches outlined in this guide, is warranted to fully elucidate the specific receptor-ligand interactions and downstream signaling events. A deeper understanding of these mechanisms will be crucial for the development of this compound-based therapeutics for a range of diseases, including inflammatory disorders, cancer, and cardiovascular conditions.

References

Bioavailability and Pharmacokinetics of Oral Rhamnan Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of the bioavailability and pharmacokinetics of orally administered rhamnan sulfate (B86663), a sulfated polysaccharide derived from green seaweeds such as Monostroma nitidum. Given the nascent stage of research in this specific area, this document synthesizes the available direct evidence and supplements it with comparative data from structurally similar, more extensively studied sulfated polysaccharides, namely fucoidan (B602826) and chondroitin (B13769445) sulfate. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of this compound sulfate as a potential therapeutic agent.

Quantitative Pharmacokinetic Data

The oral absorption of large polysaccharide molecules like this compound sulfate has been a subject of scientific inquiry. While comprehensive pharmacokinetic data for this compound sulfate is still emerging, a key preclinical study has shed light on its absorption and distribution profile after oral administration in a murine model.

This compound Sulfate Pharmacokinetics (Preclinical Data)

A study by Patil et al. (2022) investigated the pharmacokinetics of fluorescein (B123965) isothiocyanate (FITC)-labeled this compound sulfate (RS-FITC) in mice following oral gavage. While exact values for Cmax, Tmax, and AUC were not explicitly provided in the preliminary report, the time-course of distribution in various tissues was described. The data presented in the following table is estimated from the graphical representations in the study's supplementary materials and provides a preliminary overview of the pharmacokinetic behavior of oral this compound sulfate.

Table 1: Estimated Pharmacokinetic Parameters of Orally Administered this compound Sulfate in Mice

ParameterPlasmaThoracic AortaAbdominal AortaHeartLiver
Tmax (Time to Peak Concentration) ~12 hours>24 hours~4 hours~4 hoursInitial peak ~4h, second peak >12h
Notes Concentration increased up to 12 hours before clearance.Concentration continued to rise steadily for 24 hours.Concentration started to decrease after 4 hours.Concentration increased up to 4 hours before clearance.Biphasic absorption profile observed.
Half-life (t½) 21.1 minutes (intravenous administration)----

Data estimated from Patil et al. (2022). It is important to note that this study was a preprint and has not yet undergone full peer review. The half-life was determined after intravenous, not oral, administration.

Comparative Pharmacokinetics of Other Oral Sulfated Polysaccharides

To provide a broader context for the potential pharmacokinetic profile of this compound sulfate, this section summarizes the known parameters for two other orally administered sulfated polysaccharides: fucoidan and chondroitin sulfate. These compounds share structural similarities with this compound sulfate and have been more extensively studied.

Table 2: Pharmacokinetic Parameters of Oral Fucoidan and Chondroitin Sulfate

CompoundSpeciesDoseBioavailability (%)Tmax (hours)Cmax (µg/mL)AUC (µg·h/mL)Reference
Fucoidan (Low Molecular Weight) Mice60 mg/kg28.3%1.51.01-Jiaojiao et al., as cited in[1]
Fucoidan (High Molecular Weight) Mice60 mg/kg8.91%2.50.66-E.Z. et al., as cited in[1]
Fucoidan (from Fucus vesiculosus) Rats100 mg/kg-40.125-[2][3]
Chondroitin Sulfate Humans4 g-2>200% increase from baseline110.5[4]
Chondroitin Sulfate (Low Molecular Weight) Dogs1600 mg4.8-5.0% (single dose)-21.5187[5]
Chondroitin Sulfate Humans-15-24%---[6]

Experimental Protocols

This section details the methodologies employed in the key preclinical study that forms the basis of our current understanding of oral this compound sulfate pharmacokinetics.

In-Vivo Pharmacokinetic Study of this compound Sulfate

Objective: To determine the oral bioavailability and tissue distribution of this compound sulfate.

Methodology based on Patil et al. (2022):

  • Test Article Preparation: this compound sulfate was labeled with Fluorescein Isothiocyanate (FITC) to enable fluorescent detection.

  • Animal Model: Male C57BL/6 mice were used for the study.

  • Administration: RS-FITC was administered via oral gavage at a dose of 0.25 g/kg.

  • Sample Collection: At predetermined time points (0, 1, 4, 12, and 24 hours), mice were euthanized (n=2 per time point). Blood, aorta, liver, and heart were harvested.

  • Sample Processing: Tissue samples were lysed to release the RS-FITC.

  • Analytical Method: The concentration of RS-FITC in the tissue lysates was measured by reading the fluorescence intensity. A calibration curve was generated for RS-FITC in each tissue type to convert fluorescence readings to concentration values.

  • Intravenous Administration for Half-life Determination: To determine the clearance rate, FITC-labeled RS was injected directly into the bloodstream of mice, and its clearance was monitored over time.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and the experimental design behind the pharmacokinetic studies, the following diagrams are provided.

Signaling Pathway: this compound Sulfate and NF-κB Inhibition

Several studies suggest that one of the anti-inflammatory mechanisms of this compound sulfate involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this proposed mechanism.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates RS This compound Sulfate RS->IKK Inhibits RS->NFkB_active Inhibits Translocation DNA DNA NFkB_active->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates

Caption: Proposed mechanism of this compound sulfate's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow: Oral this compound Sulfate Pharmacokinetic Study

The following diagram outlines the key steps in a typical preclinical pharmacokinetic study of oral this compound sulfate.

PK_Workflow start Start prep RS-FITC Preparation start->prep admin Oral Gavage Administration (Mice) prep->admin sampling Tissue & Blood Sampling (0, 1, 4, 12, 24h) admin->sampling processing Tissue Lysis & Sample Processing sampling->processing analysis Fluorescence Measurement processing->analysis data Data Analysis (Concentration vs. Time) analysis->data end End data->end

Caption: Experimental workflow for a preclinical pharmacokinetic study of oral this compound sulfate.

Discussion and Future Directions

The available data, although preliminary, suggests that this compound sulfate is orally absorbed and distributed to various tissues. The mechanism of absorption is thought to involve uptake by M cells in the Peyer's patches of the intestine. The observation of a biphasic absorption profile in the liver may indicate enterohepatic recirculation or complex metabolic processes.

The comparison with fucoidan and chondroitin sulfate highlights that the oral bioavailability of sulfated polysaccharides can be influenced by factors such as molecular weight, with lower molecular weight fractions generally exhibiting better absorption. This suggests that the pharmacokinetic profile of this compound sulfate could potentially be optimized by controlling its molecular weight during extraction and purification.

Future research should focus on:

  • Conducting comprehensive, peer-reviewed pharmacokinetic studies in various animal models and eventually in humans to determine key parameters such as Cmax, Tmax, AUC, and oral bioavailability with greater precision.

  • Investigating the metabolism of this compound sulfate and identifying its major metabolites.

  • Elucidating the precise mechanisms of absorption, including the role of intestinal transporters.

  • Evaluating the effect of food on the absorption of oral this compound sulfate.

  • Correlating the pharmacokinetic profile with the pharmacodynamic effects to establish a clear dose-response relationship.

This technical guide provides a snapshot of the current knowledge on the bioavailability and pharmacokinetics of oral this compound sulfate. As research in this field progresses, a more complete understanding will emerge, paving the way for the potential clinical application of this promising natural compound.

References

Rhamnan Sulfate: A Technical Guide for Endothelial Glycocalyx Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelial glycocalyx, a delicate, carbohydrate-rich layer lining the luminal surface of blood vessels, is a critical regulator of vascular health. Its degradation is implicated in a multitude of pathologies, including atherosclerosis, sepsis, and diabetes-related vascular complications. Rhamnan sulfate (B86663), a sulfated polysaccharide extracted from the green seaweed Monostroma nitidum, has emerged as a promising therapeutic agent for the protection and regeneration of the endothelial glycocalyx. This technical guide provides an in-depth overview of this compound sulfate, its mechanisms of action, and its application in endothelial glycocalyx research, presenting key quantitative data, experimental protocols, and signaling pathways.

This compound sulfate is a complex polysaccharide primarily composed of L-rhamnose units with sulfate groups attached.[1][2] Its structure, particularly the presence of sulfate groups, is thought to be key to its biological activity, allowing it to mimic the functions of endogenous heparan sulfate, a critical component of the endothelial glycocalyx.[3][4] Research has demonstrated a range of beneficial effects of this compound sulfate, including anti-inflammatory, anticoagulant, and antiviral properties.[1][5][6]

Mechanism of Action on the Endothelial Glycocalyx

This compound sulfate exerts its protective and restorative effects on the endothelial glycocalyx through a multi-faceted mechanism:

  • Direct Glycocalyx Restoration: this compound sulfate can directly incorporate into a damaged glycocalyx, effectively acting as a heparan sulfate mimetic to restore its structural integrity and barrier function.[4][7]

  • Inhibition of Inflammatory Pathways: It potently inhibits the activation of the NF-κB pathway, a central signaling cascade in vascular inflammation that is often triggered by inflammatory cytokines like TNF-α.[8][9][10] This inhibition helps to reduce the expression of pro-inflammatory and thrombus-promoting agents.[11]

  • Enhancement of Endothelial Barrier Function: By restoring the glycocalyx, this compound sulfate enhances the barrier function of endothelial cells, preventing the infiltration of harmful substances like oxidized low-density lipoprotein (LDL) into the vessel wall.[8][9][12]

  • Protection Against Enzymatic Degradation: It has been shown to maintain endothelial barrier function even in the presence of enzymes that degrade heparan sulfate, a key component of the glycocalyx.[12][13]

  • Preservation of Glycocalyx Components: Studies have shown that this compound sulfate administration can prevent the degradation of syndecan-4, a core proteoglycan of the glycocalyx, during inflammatory conditions.[2][14]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of this compound sulfate in models of endothelial dysfunction and atherosclerosis.

Table 1: Effects of this compound Sulfate on Endothelial Barrier Function and Inflammation

ParameterModel SystemTreatmentResultCitation
LDL PermeabilityHuman Coronary Artery Endothelial Cells (HCAECs)This compound Sulfate2.7-fold reduction[9]
LDL DepositionHCAECs with heparinase III treatmentThis compound SulfatePrevention of LDL deposition[12]
Thrombin-induced TF expressionHuman Umbilical Vein Endothelial Cells (HUVECs)This compound SulfateApproximately 50% suppression[12]
Plasma Total CholesterolApoE-deficient female mice on a high-fat dietOral this compound SulfateSignificant decrease (p < 0.05)[15]
Plasma TriglyceridesApoE-deficient female mice on a high-fat dietOral this compound SulfateSignificant decrease[15]

Table 2: Effects of this compound Sulfate on Atherosclerosis

ParameterModel SystemTreatmentResultCitation
Aortic Atherosclerotic Plaque AreaApoE-/- mice on a high-fat dietOral this compound Sulfate60% reduction[12]
Aortic Root-Plaque VolumeApoE-/- mice on a high-fat dietOral this compound Sulfate39% reduction[12]
Aortic Lipid Deposition (female)ApoE-/- mice on a high-fat dietOral this compound Sulfate45.2% decrease[12]
Aortic Lipid Deposition (male)ApoE-/- mice on a high-fat dietOral this compound Sulfate36.4% decrease[12]
Total Carotid Plaque BurdenHuman case series (6 patients)Daily oral supplement with this compound sulfate for 6 monthsAverage reduction of 5.55 mm (statistically significant)[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols cited in the literature.

In Vitro Model: High Glucose-Induced Glycocalyx Shedding in HUVECs

This protocol utilizes a microfluidic chip to simulate the in vivo environment and assess the effect of this compound sulfate on a compromised endothelial glycocalyx.[4]

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in the microchannels of a PDMS microfluidic chip and cultured until 80% confluency under low flow.[4]

  • Shear Stress Application: The flow rate is increased to mimic physiological shear stress (10-23 dyn/cm²) to promote the formation of a healthy endothelial glycocalyx.[4]

  • Glycocalyx Damage: HUVECs are exposed to a high glucose (50 mM) medium for a specified period to induce glycocalyx shedding.[4]

  • This compound Sulfate Treatment: this compound sulfate is added to the medium at various concentrations (e.g., 20-500 µg/mL) in the presence of high glucose and incubated for 24 hours.[4]

  • Visualization and Quantification: The endothelial glycocalyx is stained with a fluorescently labeled lectin (e.g., WGA-FITC) that binds to polysaccharides. The thickness and integrity are visualized and quantified using confocal microscopy and 3D fluorescence intensity measurements.[4]

In Vivo Model: LPS-Induced Endothelial Glycocalyx Degradation in Mice

This model investigates the protective effects of orally administered this compound sulfate against systemic inflammation-induced glycocalyx damage.[2]

  • Animal Model: BALB/c mice are used.

  • This compound Sulfate Administration: Mice are orally administered 1 mg of this compound sulfate daily for 8 days.[2]

  • Induction of Inflammation: On day 8, mice are intraperitoneally injected with 50 µg of lipopolysaccharide (LPS).[2]

  • Tissue Collection: After a specified time (e.g., 6 hours post-LPS injection), tissues such as the lungs are harvested.[2]

  • Glycocalyx Analysis:

    • WGA Staining: Lung sections are stained with wheat germ agglutinin (WGA) to visualize and quantify the endothelial glycocalyx.[2]

    • Western Blotting: Lung tissue lysates are analyzed by Western blotting to determine the levels of syndecan-4, a key glycocalyx core protein.[2]

In Vivo Model: Atherosclerosis in ApoE-/- Mice

This model is used to evaluate the long-term effects of this compound sulfate on the development of atherosclerotic plaques.[8][15]

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis, are used.

  • Diet: Mice are fed a high-fat diet to accelerate plaque formation.[8][15]

  • This compound Sulfate Treatment: this compound sulfate is administered orally, mixed with the high-fat diet, for a period of several weeks (e.g., 9-12 weeks).[8][15]

  • Plaque Quantification: At the end of the treatment period, the aorta and aortic root are harvested, sectioned, and stained (e.g., with Oil Red O) to visualize and quantify the area and volume of atherosclerotic plaques.[12]

  • Biochemical Analysis: Blood samples are collected to measure plasma levels of cholesterol and triglycerides.[15]

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes and experimental designs can aid in understanding.

G This compound Sulfate's Protective Mechanism on the Endothelial Glycocalyx cluster_0 Pathophysiological Cascade cluster_1 Therapeutic Intervention RS This compound Sulfate NFkB NF-κB Pathway RS->NFkB Inhibition RestoredEGX Restored Endothelial Glycocalyx RS->RestoredEGX Direct Incorporation (Heparan Sulfate Mimetic) ReducedInflammation Reduced Inflammation RS->ReducedInflammation Anti-inflammatory Effect EGX Endothelial Glycocalyx (Damaged) Barrier Impaired Barrier Function (Increased Permeability) EGX->Barrier EC Endothelial Cell Inflammation Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammation->NFkB Activation ProInflammatory Pro-inflammatory Gene Expression (e.g., Adhesion Molecules) NFkB->ProInflammatory Induction ProInflammatory->EGX Degradation ProInflammatory->Barrier Disruption ImprovedBarrier Improved Barrier Function RestoredEGX->ImprovedBarrier

Caption: Protective mechanism of this compound Sulfate on the endothelial glycocalyx.

G Experimental Workflow: In Vivo LPS-Induced Glycocalyx Degradation Model Start Start: BALB/c Mice Treatment Oral this compound Sulfate (1 mg/day) for 8 days Start->Treatment Control Vehicle Control Start->Control LPS Intraperitoneal LPS Injection (50 µg) Treatment->LPS Control->LPS Harvest Tissue Harvest (e.g., Lungs) 6 hours post-LPS LPS->Harvest Analysis Glycocalyx Analysis Harvest->Analysis WGA WGA Staining for Glycocalyx Visualization Analysis->WGA WB Western Blot for Syndecan-4 Analysis->WB End End: Data Comparison WGA->End WB->End

Caption: Workflow for the in vivo LPS-induced glycocalyx degradation model.

Conclusion and Future Directions

This compound sulfate presents a compelling case as a therapeutic agent for the restoration and protection of the endothelial glycocalyx. Its multifaceted mechanism of action, supported by a growing body of preclinical evidence, highlights its potential in the prevention and treatment of a wide range of vascular diseases. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further investigation.

For researchers and drug development professionals, this compound sulfate offers a novel approach to targeting endothelial dysfunction at its core. Future research should focus on:

  • Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies.

  • Mechanism Elucidation: Further studies are needed to fully elucidate the specific molecular interactions between this compound sulfate and the components of the endothelial glycocalyx and associated signaling pathways.

  • Bioavailability and Pharmacokinetics: A deeper understanding of the absorption, distribution, metabolism, and excretion of orally administered this compound sulfate is crucial for optimizing dosing and delivery.

  • Combination Therapies: Investigating the synergistic effects of this compound sulfate with existing therapies for cardiovascular diseases could lead to more effective treatment strategies.

The continued exploration of this compound sulfate holds significant promise for advancing the field of vascular biology and developing innovative treatments for diseases characterized by endothelial glycocalyx degradation.

References

Methodological & Application

Application Notes and Protocols for Rhamnan Sulfate Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnan sulfate (B86663) is a sulfated polysaccharide found primarily in the cell walls of green seaweeds, particularly of the genus Monostroma.[1] This biopolymer has garnered significant scientific interest due to its diverse and promising therapeutic properties, including anticoagulant, antiviral, anti-inflammatory, and anti-atherosclerotic activities.[1][2][3][4][5][6] These biological functions make this compound sulfate a compelling candidate for the development of novel pharmaceuticals and functional foods.

These application notes provide detailed protocols for the extraction and purification of this compound sulfate from green algae, a summary of the quantitative data from various studies, and a visualization of a key signaling pathway affected by this polysaccharide.

Data Presentation: Quantitative Analysis of this compound Sulfate Extraction and Composition

The yield and composition of extracted this compound sulfate can vary significantly depending on the algal source and the extraction and purification methods employed. The following tables summarize quantitative data from several studies to facilitate a comparison of different approaches.

Table 1: Comparison of this compound Sulfate Extraction Yields

Algal SourceExtraction MethodYield (% of dry weight)Reference
Monostroma nitidumHot Water Extraction & Anion Exchange15%[2]
Monostroma angicavaHot Water Extraction6.25%[7]
Monostroma latissimumMicrowave-Assisted Hydrothermal53.1 ± 7.2%[8]
Monostroma nitidumNot Specified3.5%[9]

Table 2: Physicochemical Properties of Purified this compound Sulfate

Algal SourceSulfate Content (% w/w)Average Molecular Weight (kDa)Key MonosaccharidesReference
Monostroma nitidum31 ± 4%290Rhamnose, Glucose, Xylose, Glucuronic acid[2][5]
Monostroma angicava27.32%335Rhamnose, Xylose[6][7]
Monostroma nitidum~25%Tens of thousands to millionsL-rhamnose[10][11]
Monostroma nitidum22.7%630L-rhamnose, D-xylose, D-glucose, D-glucuronic acid[7][9]
Monostroma nitidum32%148Rhamnose, Glucuronic acid, Glucose, Xylose[6]

Experimental Protocols

The following section provides detailed methodologies for the extraction and purification of this compound sulfate from green seaweed.

Protocol 1: Hot Water Extraction of this compound Sulfate

This protocol is a widely used method for the initial extraction of crude this compound sulfate.[4][10]

Materials:

  • Dried green seaweed powder (e.g., Monostroma nitidum)

  • Distilled water

  • Ethanol (B145695) (95-100%)

  • Beakers and flasks

  • Heating mantle or water bath

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., filter paper or Celite)

  • Lyophilizer (freeze-dryer)

Procedure:

  • Pre-treatment: Wash the dried seaweed with a large volume of water to remove salts and other surface impurities.[10]

  • Extraction:

    • Suspend the washed and dried seaweed powder in distilled water at a ratio of 1:10 to 1:20 (w/v).

    • Heat the suspension to 90-100°C and maintain this temperature for 2-4 hours with constant stirring.[10]

  • Clarification:

    • Cool the extract to room temperature.

    • Centrifuge the mixture at 13,000 x g for 20 minutes to pellet the solid algal residue.[12]

    • Collect the supernatant. For further clarity, the supernatant can be filtered through Celite 545.[12]

  • Ethanol Precipitation:

    • Add 2-3 volumes of 95-100% ethanol to the supernatant with gentle stirring to precipitate the crude polysaccharides.

    • Allow the mixture to stand at 4°C overnight to ensure complete precipitation.

  • Recovery and Drying:

    • Collect the precipitate by centrifugation at 13,000 x g for 20 minutes.

    • Wash the pellet with 70-80% ethanol to remove low molecular weight impurities.

    • Lyophilize (freeze-dry) the washed pellet to obtain the crude this compound sulfate powder.

Protocol 2: Enzyme-Assisted Extraction (EAE) of this compound Sulfate

This method utilizes enzymes to break down the algal cell wall, potentially increasing the extraction yield.[8]

Materials:

  • Dried green seaweed powder

  • Distilled water

  • Cellulase (B1617823) and/or Protease

  • pH meter and buffers (for optimal enzyme activity)

  • Incubator or shaking water bath

  • Ethanol (95-100%)

  • Centrifuge and centrifuge tubes

  • Lyophilizer

Procedure:

  • Enzymatic Hydrolysis:

    • Suspend the seaweed powder in distilled water (e.g., 1:20 w/v).

    • Adjust the pH of the slurry to the optimal pH for the chosen enzyme(s) (e.g., pH 4.0 for cellulase).[13]

    • Add the enzyme(s) (e.g., cellulase at 2% w/w of seaweed).[13]

    • Incubate the mixture at the optimal temperature for the enzyme(s) (e.g., 50°C) for a specified duration (e.g., 2-24 hours) with continuous agitation.[13][14]

  • Enzyme Inactivation: Heat the mixture to 100°C for 10-15 minutes to inactivate the enzymes.[14]

  • Clarification: Follow steps 3.1 and 3.2 from Protocol 1.

  • Ethanol Precipitation: Follow step 4 from Protocol 1.

  • Recovery and Drying: Follow step 5 from Protocol 1.

Protocol 3: Purification of this compound Sulfate by Anion-Exchange Chromatography

This is a critical step for obtaining highly purified this compound sulfate by separating it from neutral polysaccharides and other contaminants.[2][4][14][15]

Materials:

  • Crude this compound sulfate extract

  • DEAE-Cellulose or other suitable anion-exchange resin[1][2]

  • Chromatography column

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)[14]

  • Sodium chloride (NaCl) for gradient elution

  • Peristaltic pump

  • Fraction collector

  • Spectrophotometer for polysaccharide quantification (e.g., phenol-sulfuric acid method)

  • Dialysis tubing (e.g., 10-14 kDa MWCO)

  • Lyophilizer

Procedure:

  • Column Preparation:

    • Pack the chromatography column with the DEAE-Cellulose resin.

    • Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., 50 mM sodium acetate, pH 5.0) until the pH and conductivity of the eluate are stable.[14]

  • Sample Loading:

    • Dissolve the crude this compound sulfate in the starting buffer.

    • Apply the sample to the top of the equilibrated column.

  • Washing: Wash the column with the starting buffer to remove any unbound, neutral polysaccharides.

  • Elution:

    • Elute the bound this compound sulfate using a stepwise or linear gradient of NaCl in the starting buffer (e.g., 0 to 2.0 M NaCl).[14]

    • Collect fractions using a fraction collector.

  • Fraction Analysis:

    • Monitor the polysaccharide content of each fraction using a suitable assay, such as the phenol-sulfuric acid method.

    • Pool the fractions containing the sulfated polysaccharide peak.

  • Desalting and Lyophilization:

    • Desalt the pooled fractions by extensive dialysis against distilled water.

    • Lyophilize the dialyzed solution to obtain the purified this compound sulfate.

Mandatory Visualizations

Experimental Workflow for this compound Sulfate Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification seaweed Dried Green Seaweed pretreatment Pre-treatment (Washing) seaweed->pretreatment extraction_method Extraction Method pretreatment->extraction_method hot_water Hot Water Extraction extraction_method->hot_water eae Enzyme-Assisted Extraction extraction_method->eae clarification Clarification (Centrifugation/Filtration) hot_water->clarification eae->clarification precipitation Ethanol Precipitation clarification->precipitation crude_rs Crude this compound Sulfate precipitation->crude_rs anion_exchange Anion-Exchange Chromatography (DEAE-Cellulose) crude_rs->anion_exchange desalting Desalting (Dialysis) anion_exchange->desalting pure_rs Purified this compound Sulfate desalting->pure_rs

Caption: Workflow for the extraction and purification of this compound sulfate.

Signaling Pathway: Inhibition of NF-κB Activation by this compound Sulfate

This compound sulfate has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5][16] The following diagram illustrates this mechanism.

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound Sulfate tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activation ikba IκBα ikk->ikba Phosphorylation nfkb NF-κB (p65/p50) ikba_p P-IκBα nfkb_nuc NF-κB (in Nucleus) nfkb->nfkb_nuc Translocation proteasome Proteasomal Degradation ikba_p->proteasome gene_exp Pro-inflammatory Gene Expression nfkb_nuc->gene_exp inflammation Inflammation gene_exp->inflammation rs This compound Sulfate rs->ikk Inhibits Phosphorylation rs->nfkb Binds to subunits

Caption: this compound sulfate inhibits the NF-κB pathway.

References

Application Note & Protocol: Hot Water Extraction of Rhamnan Sulfate from Monostroma nitidum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Monostroma nitidum, an edible green seaweed, is a rich source of bioactive compounds, most notably rhamnan sulfate (B86663) (RS).[1][2] RS is a sulfated polysaccharide primarily composed of L-rhamnose units.[1][3] This macromolecule is found in the cell walls and intercellular spaces of the alga.[1][2] Hot water extraction is a common and effective method to solubilize and isolate RS from the raw seaweed material.[1][2][4]

The extracted this compound sulfate exhibits a wide range of significant biological activities, including antiviral, anticoagulant, antithrombotic, anti-inflammatory, and anti-hypercholesterolemic effects.[1][2][3][4] Its mechanism of action, particularly in antiviral applications, often involves the inhibition of viral adsorption and entry into host cells.[3][5] This document provides detailed protocols for the hot water extraction and subsequent purification of this compound sulfate from Monostroma nitidum, summarizes key quantitative data from published studies, and illustrates the experimental workflow and relevant biological pathways.

Experimental Protocols

Protocol 1: General Hot Water Extraction and Crude Precipitation

This protocol outlines the fundamental steps for extracting and obtaining crude this compound sulfate.

Materials:

  • Dried Monostroma nitidum powder

  • Distilled water (H₂O)

  • Ethanol (B145695) (EtOH)

  • Centrifuge and appropriate tubes

  • Filtration apparatus (e.g., Celite 545)

  • Vacuum dryer or freeze-dryer

Methodology:

  • Extraction:

    • Suspend the dried Monostroma nitidum powder in distilled water. While various ratios are used, a common starting point is 8.0 g of powder in a sufficient volume of water.[6][7]

    • Heat the suspension to boiling and maintain for a specified duration. Some protocols use boiling water, while others specify lower temperatures (e.g., 60°C) for several hours.[8][9]

    • Cool the extract to room temperature.

  • Clarification:

    • Centrifuge the aqueous extract (e.g., at 13,000 x g for 20 minutes) to pellet solid debris.[9][10]

    • Filter the supernatant through a clarifying agent such as Celite 545 to remove fine particulates.[9][10]

  • Precipitation:

    • Add 2 volumes of ethanol to the clarified filtrate while stirring to precipitate the crude polysaccharide.[9]

    • Allow the precipitate to form, then collect it by centrifugation.

  • Drying:

    • Dry the collected precipitate in vacuo or via freeze-drying to obtain the crude this compound sulfate extract.[5][9] From 8.0 g of starting powder, a yield of approximately 2.0 g of crude extract can be expected.[6][7]

Protocol 2: Purification by Anion-Exchange Chromatography

This protocol is for the purification of this compound sulfate from the crude extract based on its negative charge, which is conferred by the sulfate groups.

Materials:

  • Crude this compound sulfate extract

  • Anion-exchange chromatography column (e.g., Cellufine A-200 or a Q-column)[5][6]

  • Binding buffer (e.g., H₂O or a low-salt buffer)

  • Elution buffer (e.g., solutions of increasing NaCl or KCl concentration, such as 2 M KCl with 7 M urea)[5]

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Freeze-dryer

  • Phenol-H₂SO₄ reagent for sugar detection

Methodology:

  • Enzymatic Pre-treatment (Optional but Recommended):

    • To remove protein contamination, dissolve the crude extract (e.g., 4 g in 300 mL of H₂O) and treat with a protease such as actinase E at 50°C for 16 hours.[5]

  • Column Loading:

    • Dissolve the crude (or pre-treated) extract in the binding buffer.

    • Apply the solution to a pre-equilibrated anion-exchange column.[1][2]

  • Elution:

    • Wash the column with the binding buffer to remove unbound neutral polysaccharides.

    • Elute the bound sulfated polysaccharides using a stepwise or linear gradient of increasing salt concentration (e.g., NaCl or KCl).[1][2]

  • Fraction Collection and Analysis:

    • Collect fractions and test for the presence of carbohydrates using the phenol-H₂SO₄ method.[5]

    • Pool the fractions that test positive for sulfated polysaccharides.

  • Desalting and Lyophilization:

    • Place the pooled fractions in dialysis tubing and dialyze extensively against distilled water to remove the high concentration of salt from the elution buffer.[5]

    • Freeze-dry (lyophilize) the dialyzed solution to obtain highly purified this compound sulfate.[5] This step can yield approximately 1.24 g of purified RS from 2.0 g of crude extract.[6][11]

Data Summary

Table 1: Extraction Yields of this compound Sulfate (RS) from M. nitidum
Starting MaterialProductYield (% w/w)Reference
Dried PowderCrude Extract25.0%[6][7][11]
Crude ExtractPurified RS62.0%[6][11]
Dried PowderPurified RS15.0%[6][11]
Dried PowderPurified RS3.5%[10][12]
Table 2: Chemical Composition and Properties of Purified this compound Sulfate
ParameterValueReference
Total Carbohydrate 59 ± 9%[6][11]
67.2%[10][12]
Sulfate Content 31 ± 4%[6][11]
~25%[1][2][3]
24.7%[12]
22.7% (Native)[10]
Uronic Acid 11.8%[10][12]
Molecular Weight 560 kDa[5]
630 kDa[10]
Monosaccharide Ratio Rha:Man:GlcA:Glc:Gal:Xyl = 1:0.02:0.06:0.10:0.02:0.08[6][11]
(Relative to Rhamnose)Rha:GlcA:Xyl:Glc:Gal = 7.0:1.0:0.5:0.1:0.5[12]
Table 3: In Vitro Antiviral Activity of this compound Sulfate
VirusTypeAssayIC₅₀ / EC₅₀Reference
SARS-CoV-2 (wt)EnvelopedS-Protein BindingIC₅₀: 1.6 ng/mL[6][7]
SARS-CoV-2 (wt)EnvelopedPseudovirus NeutralizationIC₅₀: 2.39 µg/mL[7]
SARS-CoV-2 (delta)EnvelopedPseudovirus NeutralizationIC₅₀: 1.66 µg/mL[7]
Influenza A Virus (IFV)EnvelopedPlaque ReductionEC₅₀: 3.7 ± 0.29 µg/mL[5]
Herpes Simplex Virus 1 (HSV-1)EnvelopedPlaque ReductionEC₅₀: 55 ± 1.1 µg/mL[5]
Human Coronavirus (229E)EnvelopedCPE ReductionEC₅₀: 180 ± 13 µg/mL[5]
AdenovirusNon-envelopedCPE Reduction>10,000 µg/mL[5]
PoliovirusNon-envelopedCPE Reduction>10,000 µg/mL[5]

Visualizations: Workflows and Mechanisms

G cluster_start Raw Material Preparation cluster_extraction Crude Extraction cluster_purification Purification cluster_final Final Product start Dried Monostroma nitidum Powder A Hot Water Extraction start->A Add H₂O, apply heat B Centrifugation & Filtration A->B Clarify extract C Ethanol Precipitation B->C Add EtOH D Crude this compound Sulfate Extract C->D Collect & dry E Dissolve in Binding Buffer D->E F Anion-Exchange Chromatography E->F Load sample G Elute with Salt Gradient F->G Collect fractions H Dialysis (Desalting) G->H Pool fractions end_node Purified this compound Sulfate (RS) H->end_node Lyophilize

Caption: Workflow for the extraction and purification of this compound sulfate.

G Antiviral Mechanism of this compound Sulfate (RS) cluster_virus Virus Particle cluster_cell Host Cell cluster_block1 cluster_block2 Virus Enveloped Virus (e.g., Influenza, SARS-CoV-2) HA Surface Glycoprotein (e.g., Hemagglutinin, Spike) Receptor Cell Surface Receptor HA->Receptor 1. Adsorption Block1 X HostCell Host Cell Membrane Infection Viral Entry & Replication Receptor->Infection 2. Entry Block2 X RS This compound Sulfate (RS) RS->HA Binds to virus glycoprotein

Caption: this compound sulfate inhibits enveloped viruses by blocking adsorption and entry.

G Anticoagulant Mechanism of this compound Sulfate (RS) Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation by FXa Fibrin Fibrin (Clot) Thrombin->Fibrin Cleavage InactiveThrombin Inactive Thrombin-AT Complex Thrombin->InactiveThrombin FX Factor X FXa Factor Xa FX->FXa Activation InactiveFXa Inactive FXa-AT Complex FXa->InactiveFXa AT Antithrombin (AT) AT->InactiveThrombin Inhibits AT->InactiveFXa Inhibits RS This compound Sulfate (RS) RS->AT Binds & Potentiates Fibrinogen Fibrinogen

References

Application Notes and Protocols for Rhamnan Purification using Anion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnans, a class of polysaccharides rich in rhamnose, have garnered significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities, including anticoagulant, antiviral, and anti-inflammatory properties. The isolation and purification of rhamnans from natural sources, particularly seaweeds like those from the Monostroma genus, is a critical step for their structural characterization and therapeutic development. Anion-exchange chromatography is a cornerstone technique for the effective purification of these sulfated polysaccharides. This document provides detailed application notes and experimental protocols for the purification of rhamnan using two common anion-exchange resins: DEAE-Cellulose and Q-Sepharose.

Principle of Anion-Exchange Chromatography for this compound Purification

Anion-exchange chromatography separates molecules based on their net negative charge. Rhamnans, particularly sulfated rhamnans, are negatively charged due to the presence of sulfate (B86663) and uronic acid groups. This allows them to bind to a positively charged stationary phase (the anion-exchange resin) in the chromatography column.[1][2] By applying a gradient of increasing salt concentration, the bound rhamnans can be selectively eluted. Molecules with a lower net negative charge will elute at lower salt concentrations, while highly charged rhamnans will require higher salt concentrations to be displaced from the resin. This method is highly effective for separating rhamnans from neutral polysaccharides and other contaminants.[2]

Data Presentation: Quantitative Analysis of this compound Purification

The following table summarizes representative quantitative data from the purification of this compound from a crude extract, highlighting the effectiveness of anion-exchange chromatography.

Purification StageResin TypeYield (%)Polysaccharide Content (%)Sulfate Content (%)Rhamnose Content (%)Source OrganismReference
Crude Extract-100---Monostroma nitidum[3]
Anion-Exchange Q-Sepharose 62 (from crude) 59 ± 9 31 ± 4 >80 (of total sugar) Monostroma nitidum [3]
Anion-Exchange DEAE-Cellulose - - 32.6 30 Monostroma nitidum [4]

Note: Yields and composition can vary depending on the source material and extraction methods. The data presented are for illustrative purposes.

Experimental Workflow

The general workflow for this compound purification using anion-exchange chromatography involves several key stages, from initial extraction to the final purified product.

Rhamnan_Purification_Workflow cluster_0 Upstream Processing cluster_1 Anion-Exchange Chromatography cluster_2 Downstream Processing & Analysis Crude Extraction Crude Extraction Filtration_Centrifugation Filtration & Centrifugation Crude Extraction->Filtration_Centrifugation Remove solids Concentration Concentration Filtration_Centrifugation->Concentration Reduce volume Column_Equilibration Column Equilibration Sample_Loading Sample Loading Concentration->Sample_Loading Load crude this compound Column_Equilibration->Sample_Loading Washing Washing Sample_Loading->Washing Remove unbound impurities Elution Gradient Elution Washing->Elution Apply salt gradient Fraction_Collection Fraction Collection Elution->Fraction_Collection Collect fractions Desalting_Lyophilization Desalting & Lyophilization Fraction_Collection->Desalting_Lyophilization Purified fractions Characterization Characterization (Purity, Composition) Desalting_Lyophilization->Characterization Analyze purified This compound

Caption: General workflow for this compound purification.

Experimental Protocols

The following are detailed protocols for the purification of this compound using DEAE-Cellulose and Q-Sepharose Fast Flow resins.

Protocol 1: this compound Purification using DEAE-Cellulose

This protocol is suitable for the initial purification of this compound from a crude polysaccharide extract.

Materials:

  • DEAE-Cellulose resin

  • Chromatography column

  • Peristaltic pump

  • Fraction collector

  • Crude this compound extract (dissolved in starting buffer)

  • Starting Buffer (Buffer A): 50 mM Sodium Acetate, pH 5.0

  • Elution Buffer (Buffer B): 50 mM Sodium Acetate, 2.0 M NaCl, pH 5.0

  • Distilled water

  • Bradford reagent or other method for protein detection

  • Phenol-sulfuric acid for carbohydrate quantification

Procedure:

  • Resin Preparation and Column Packing:

    • Swell the DEAE-Cellulose resin in distilled water according to the manufacturer's instructions.

    • Remove fine particles by decantation.

    • Equilibrate the resin with several column volumes of Starting Buffer (Buffer A).

    • Pack the column with the equilibrated resin slurry, avoiding air bubbles. The bed height will depend on the amount of sample to be purified.

  • Column Equilibration:

    • Wash the packed column with at least 3-5 column volumes of Starting Buffer (Buffer A) at the desired flow rate (e.g., 1-2 mL/min) until the pH and conductivity of the eluate are stable and match that of the buffer.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal volume of Starting Buffer (Buffer A).

    • Centrifuge the sample to remove any insoluble material.

    • Carefully load the supernatant onto the top of the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min).

  • Washing:

    • After the entire sample has entered the resin bed, wash the column with 2-3 column volumes of Starting Buffer (Buffer A) to remove any unbound or weakly bound impurities, such as neutral polysaccharides and some proteins.

    • Monitor the absorbance of the eluate at 280 nm to ensure all unbound protein has been washed out.

  • Elution:

    • Elute the bound this compound fractions using a linear gradient of NaCl. Start a linear gradient from 0% to 100% Buffer B over 5-10 column volumes.

    • Alternatively, a stepwise elution can be performed by sequentially applying increasing concentrations of NaCl in Buffer A (e.g., 0.1 M, 0.3 M, 0.5 M, 1.0 M, 2.0 M NaCl).

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 5-10 mL) throughout the elution process.

    • Determine the carbohydrate content of each fraction using the phenol-sulfuric acid method.

    • Pool the fractions containing the desired this compound peak(s).

  • Downstream Processing:

    • Desalt the pooled fractions by dialysis against distilled water or using a size-exclusion chromatography column.

    • Lyophilize the desalted solution to obtain the purified this compound powder.

Protocol 2: this compound Purification using Q-Sepharose Fast Flow

This protocol is suitable for high-resolution purification of this compound, particularly for separating this compound species with different degrees of sulfation.

Materials:

  • Q-Sepharose Fast Flow resin

  • Chromatography column (e.g., XK column)

  • Chromatography system (e.g., FPLC)

  • Fraction collector

  • Crude or partially purified this compound extract (dissolved in starting buffer)

  • Starting Buffer (Buffer A): 50 mM Tris-HCl, pH 7.5

  • Elution Buffer (Buffer B): 50 mM Tris-HCl, 3.0 M NaCl, pH 7.5

  • Distilled water

  • Phenol-sulfuric acid for carbohydrate quantification

Procedure:

  • Resin Preparation and Column Packing:

    • Q-Sepharose Fast Flow is typically supplied pre-swollen. Wash the resin with distilled water to remove the storage solution (e.g., 20% ethanol).

    • Equilibrate the resin with several column volumes of Starting Buffer (Buffer A).

    • Pack the column according to the manufacturer's instructions for the specific column and chromatography system being used.

  • Column Equilibration:

    • Equilibrate the packed column with at least 5 column volumes of Starting Buffer (Buffer A) at the intended flow rate (e.g., 2-5 mL/min) until a stable baseline for pH and conductivity is achieved.

  • Sample Loading:

    • Dissolve the this compound sample in Starting Buffer (Buffer A) and clarify by centrifugation or filtration (0.45 µm filter).

    • Load the sample onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with 3-5 column volumes of Starting Buffer (Buffer A) to remove unbound material. Monitor the UV absorbance (280 nm) to ensure all non-binding components have eluted.

  • Elution:

    • Elute the bound rhamnans using a linear gradient of 0-100% Elution Buffer (Buffer B) over 10-20 column volumes. A shallower gradient will generally provide better resolution.

    • For highly sulfated rhamnans, a higher final NaCl concentration in Buffer B (up to 5 M) may be necessary for complete elution.[4]

  • Fraction Collection and Analysis:

    • Collect fractions throughout the gradient elution.

    • Analyze the carbohydrate content of the fractions to identify the this compound-containing peaks.

  • Downstream Processing:

    • Pool the desired fractions.

    • Proceed with desalting and lyophilization as described in Protocol 1.

Logical Relationships in Anion-Exchange Chromatography

The separation of rhamnans by anion-exchange chromatography is governed by the interplay of several key parameters.

Logical_Relationships Rhamnan_Charge This compound Net Negative Charge Binding_Strength Binding Strength to Resin Rhamnan_Charge->Binding_Strength determines Sulfate_Content Sulfate Content Sulfate_Content->Rhamnan_Charge Uronic_Acid_Content Uronic Acid Content Uronic_Acid_Content->Rhamnan_Charge Elution_Salt_Conc Elution Salt Concentration Binding_Strength->Elution_Salt_Conc requires higher pH Buffer pH pH->Rhamnan_Charge influences

Caption: Factors influencing this compound separation.

Conclusion

Anion-exchange chromatography is a powerful and essential technique for the purification of rhamnans. The choice between a weak anion exchanger like DEAE-Cellulose and a strong anion exchanger like Q-Sepharose will depend on the specific purification goals, with the latter often providing higher resolution. The protocols provided herein offer a solid foundation for researchers to develop and optimize their this compound purification strategies, paving the way for further investigation into the structure and therapeutic potential of these promising biopolymers. Subsequent purification steps, such as size-exclusion chromatography, may be necessary to achieve a homogenous this compound fraction.[2]

References

Application Notes: Ethanol Precipitation Protocol for Sulfated Polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfated polysaccharides are a diverse class of macromolecules with significant interest in the pharmaceutical and biotechnology sectors due to their wide range of biological activities, including anticoagulant, antiviral, anti-inflammatory, and antioxidant properties. Effective isolation and purification of these compounds are critical for research and development. Ethanol (B145695) precipitation is a fundamental and widely employed technique for the concentration and purification of sulfated polysaccharides from aqueous extracts. This method relies on the principle that the solubility of these polar macromolecules decreases significantly in the presence of a less polar organic solvent like ethanol, causing them to precipitate out of the solution. The efficiency of this process is influenced by several factors, including the final ethanol concentration, the presence and concentration of salts, incubation temperature, and the intrinsic properties of the polysaccharide itself, such as molecular weight and degree of sulfation.

This document provides a detailed protocol for the ethanol precipitation of sulfated polysaccharides, along with data on expected yields and the influence of key experimental parameters.

Key Parameters Influencing Precipitation

Several factors can be modulated to optimize the precipitation of sulfated polysaccharides:

  • Ethanol Concentration: This is a critical determinant of precipitation efficiency. Step-wise increases in ethanol concentration can be used to fractionate polysaccharides based on their molecular weight. Generally, higher molecular weight polysaccharides precipitate at lower ethanol concentrations, while lower molecular weight molecules require a higher concentration of ethanol.[1][2][3][4][5] A final ethanol concentration of 70-80% is a common starting point for precipitating a broad range of polysaccharides.[1][6]

  • Salt Concentration and Type: While crucial for the precipitation of nucleic acids, the addition of salt is not always a prerequisite for sulfated polysaccharides. The inherent negative charge from the sulfate (B86663) groups can be sufficient to induce precipitation upon the addition of ethanol. However, salts like calcium chloride (CaCl₂) are often used in pre-purification steps to remove other anionic polymers such as alginates, particularly in extracts from brown algae.[7] When salts are used to aid precipitation, their concentration must be carefully controlled to avoid co-precipitation with the desired polysaccharides.

  • Temperature: Low temperatures, typically 4°C, are commonly used during the incubation step. This is thought to enhance the precipitation process, although some studies on other macromolecules suggest that room temperature incubation can also be effective.[8]

  • Incubation Time: An overnight incubation is frequently recommended to ensure the complete precipitation of the polysaccharides.[8]

  • Centrifugation: The speed and duration of centrifugation are important for the efficient recovery of the precipitated polysaccharide pellet. Higher speeds and longer times may be necessary for smaller or less dense precipitates.

Data Presentation

The yield and characteristics of the precipitated sulfated polysaccharides are highly dependent on the source material and the specific parameters of the precipitation protocol. The following tables provide a summary of quantitative data from various studies.

Table 1: Effect of Graded Ethanol Precipitation on Polysaccharide Yield and Composition

Final Ethanol Concentration (v/v)Source MaterialPolysaccharide FractionYield (%)Total Sugar Content (%)Uronic Acid Content (%)Reference
50%Exocarpium Citri GrandisEP5011.1840.0130.25[9]
70%Exocarpium Citri GrandisEP700.5752.6118.11[9]
90%Exocarpium Citri GrandisEP900.1853.468.17[9]

Table 2: Yield of Sulfated Polysaccharides from Various Marine Sources Using Ethanol Precipitation

Source MaterialExtraction MethodEthanol Precipitation ConditionsYield (%)Reference
Porphyra haitanensis (Red Algae)Water extraction3 volumes of 95% ethanol20.48[9]
Sargassum binderi (Brown Algae)Enzymatic hydrolysis3 volumes of 95% ethanolNot specified[10]
Durvillaea antarctica (Brown Algae)Water extractionFinal ethanol concentration of 75%Not specified[11]
Phyllophorella kohkutiensis (Sea Cucumber)Papain hydrolysis, CPC precipitation3 volumes of cold 95% ethanol12.36[10][12]
Gracilaria cornea (Red Algae)Water extractionNot specified21.17[12]

Experimental Workflow

The general workflow for the ethanol precipitation of sulfated polysaccharides involves several key stages, from the initial aqueous extract to the final purified and dried product.

experimental_workflow cluster_0 Preparation cluster_1 Precipitation cluster_2 Recovery cluster_3 Final Product Aqueous_Extract Aqueous Extract of Sulfated Polysaccharides Add_Ethanol Add Cold Ethanol (2-4 volumes) Aqueous_Extract->Add_Ethanol Incubate Incubate at 4°C (Overnight) Add_Ethanol->Incubate Centrifuge Centrifuge to Pellet Polysaccharides Incubate->Centrifuge Wash_Pellet Wash Pellet with Ethanol/Acetone Centrifuge->Wash_Pellet Dry_Pellet Dry the Pellet (Lyophilization or Air Dry) Wash_Pellet->Dry_Pellet Purified_SPs Purified Sulfated Polysaccharides Dry_Pellet->Purified_SPs

Caption: Experimental workflow for sulfated polysaccharide precipitation.

Experimental Protocols

Protocol 1: General Ethanol Precipitation of Sulfated Polysaccharides

This protocol provides a general method for the precipitation of total sulfated polysaccharides from an aqueous extract.

Materials:

  • Aqueous extract containing sulfated polysaccharides

  • 95-100% Ethanol (pre-chilled to -20°C)

  • Centrifuge tubes

  • Refrigerated centrifuge

  • Acetone (optional)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Initial Preparation: Start with a clarified aqueous extract of sulfated polysaccharides. Ensure that any particulate matter has been removed by centrifugation or filtration.

  • Ethanol Addition: To one volume of the aqueous extract, add 2 to 4 volumes of cold 95-100% ethanol. The addition should be done slowly while gently stirring the solution to promote uniform precipitation.

  • Incubation: Incubate the mixture at 4°C overnight (or for at least 12 hours) to allow for the complete precipitation of the polysaccharides.[10]

  • Centrifugation: Collect the precipitated polysaccharides by centrifugation at 5,000-12,000 x g for 15-20 minutes at 4°C.[10] A visible pellet should form at the bottom of the tube.

  • Washing the Pellet: Carefully decant the supernatant. Wash the pellet by adding absolute ethanol or acetone, gently vortexing, and then centrifuging again under the same conditions. This step helps to remove residual water and other soluble impurities. Repeat the wash step if necessary.

  • Drying the Pellet: After removing the supernatant from the final wash, dry the polysaccharide pellet. This can be achieved by air-drying, using a vacuum concentrator, or for best results, by lyophilization (freeze-drying).

  • Storage: Store the dried, purified sulfated polysaccharides in a desiccator at room temperature or at -20°C for long-term stability.

Protocol 2: Step-Gradient Ethanol Precipitation for Fractionation

This protocol is designed to separate sulfated polysaccharides into different fractions based on their molecular weight.[2][5]

Materials:

  • Same as Protocol 1

Procedure:

  • Initial Precipitation (Lower Ethanol Concentration): To one volume of the aqueous extract, add an equal volume of cold 95-100% ethanol to achieve a final concentration of approximately 50%. Mix gently and incubate at 4°C for 4-6 hours.

  • First Fraction Collection: Centrifuge at 5,000-12,000 x g for 15-20 minutes at 4°C. The resulting pellet is the first fraction (e.g., F50), which will contain the highest molecular weight polysaccharides. Carefully collect the supernatant for the next step.

  • Second Precipitation (Intermediate Ethanol Concentration): To the collected supernatant, add more cold ethanol to increase the final concentration to approximately 70%. Mix and incubate at 4°C overnight.

  • Second Fraction Collection: Centrifuge as in step 2. The pellet is the second fraction (e.g., F70). Again, collect the supernatant.

  • Third Precipitation (Higher Ethanol Concentration): To the new supernatant, add more cold ethanol to reach a final concentration of around 90%. Mix and incubate at 4°C overnight.

  • Third Fraction Collection: Centrifuge to obtain the third fraction (e.g., F90), which will contain lower molecular weight polysaccharides.

  • Washing and Drying: Wash and dry each of the collected pellets (F50, F70, F90) separately as described in Protocol 1 (steps 5 and 6).

Signaling Pathways and Logical Relationships

The process of ethanol precipitation is governed by physicochemical principles rather than biological signaling pathways. The logical relationship is a sequential process where the alteration of solvent polarity leads to a decrease in the solubility of the polysaccharides, causing their precipitation.

logical_relationship cluster_0 Initial State cluster_1 Action cluster_2 Mechanism cluster_3 Result A Sulfated Polysaccharides in Aqueous Solution (High Polarity) B Polysaccharides are Solvated by Water Molecules A->B C Addition of Ethanol A->C D Decreased Solvent Polarity C->D E Disruption of Water Solvation Shell D->E F Increased Electrostatic Interaction between Polysaccharide Chains E->F G Precipitation of Sulfated Polysaccharides F->G

Caption: Mechanism of ethanol precipitation of sulfated polysaccharides.

References

Determining the Molecular Weight of Rhamnan using Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhamnan is a polysaccharide composed primarily of rhamnose units, found in various natural sources such as bacteria, fungi, and marine algae.[1][2] The molecular weight of this compound is a critical parameter that influences its physicochemical and biological properties, including its potential therapeutic applications.[3] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers, including polysaccharides like this compound.[4][5][6][7][8][9] This application note provides a detailed protocol for the determination of this compound molecular weight using GPC.

GPC separates molecules based on their hydrodynamic volume in solution.[7] Larger molecules are excluded from the pores of the chromatography column packing material and therefore elute earlier, while smaller molecules penetrate the pores to varying extents and have a longer elution time.[5][6][8] By calibrating the system with standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined.[7][8] This document outlines the necessary materials, experimental procedures, and data analysis steps for the successful application of GPC to this compound molecular weight characterization.

Experimental Protocol

This protocol provides a general framework for the GPC analysis of this compound. Optimization of specific parameters may be necessary depending on the specific this compound sample and the available instrumentation.

Materials and Reagents
  • This compound sample

  • Deionized water (18.2 MΩ·cm)

  • Sodium nitrate (B79036) (NaNO₃), analytical grade

  • Sodium azide (B81097) (NaN₃), optional, as a preservative

  • Pullulan or dextran (B179266) standards of known molecular weights for calibration

  • 0.2 µm or 0.45 µm syringe filters (ensure compatibility with aqueous solutions)

Instrumentation
  • A GPC/SEC system equipped with:

    • Isocratic pump

    • Autosampler

    • Column oven

    • Refractive Index (RI) detector. A Multi-Angle Light Scattering (MALS) detector can also be used for absolute molecular weight determination.

    • GPC data acquisition and analysis software

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the GPC analysis of polysaccharides.

ParameterRecommended Conditions
Column A set of aqueous GPC columns suitable for separating a wide range of polysaccharide molecular weights (e.g., Agilent SUPREMA, Tosoh TSKgel, Malvern Panalytical A6000M).[10]
Mobile Phase 0.1 M Sodium Nitrate (NaNO₃) in deionized water. The mobile phase may also contain a small amount of sodium azide (e.g., 0.02%) to prevent microbial growth.
Flow Rate 0.5 - 1.0 mL/min. A typical flow rate is 0.75 mL/min.[10]
Column Temperature 30 - 40 °C to ensure reproducibility and reduce viscosity.
Detector Temperature Maintained at the same temperature as the column.
Injection Volume 50 - 100 µL.
Procedure

2.4.1. Mobile Phase Preparation

  • Weigh the appropriate amount of sodium nitrate to prepare a 0.1 M solution in deionized water.

  • If using, add sodium azide to a final concentration of 0.02% (w/v).

  • Dissolve the salts completely and filter the mobile phase through a 0.2 µm or 0.45 µm membrane filter to remove any particulate matter.

  • Degas the mobile phase before use.

2.4.2. Standard Solution Preparation

  • Prepare a stock solution for each pullulan or dextran standard at a concentration of approximately 1-2 mg/mL in the mobile phase.

  • Gently agitate the solutions to ensure complete dissolution. Avoid vigorous shaking to prevent shearing of the polymer chains.

  • Allow the solutions to fully dissolve overnight at room temperature or for a few hours at a slightly elevated temperature (e.g., 40 °C).

  • Filter the standard solutions through a 0.2 µm or 0.45 µm syringe filter before injection.

2.4.3. Sample Preparation

  • Prepare the this compound sample solution at a concentration of 1-5 mg/mL in the mobile phase. The optimal concentration may vary depending on the sample's solubility and molecular weight.

  • Follow the same dissolution and filtration steps as for the standard solutions.

2.4.4. GPC System Setup and Calibration

  • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved on the RI detector.

  • Inject the prepared standard solutions in order of decreasing molecular weight.

  • Construct a calibration curve by plotting the logarithm of the molecular weight (log MW) of the standards against their corresponding elution volumes or retention times. The curve should be linear over the expected molecular weight range of the this compound sample.

2.4.5. Sample Analysis

  • Inject the prepared this compound sample solution.

  • Record the chromatogram.

  • The data analysis software will use the calibration curve to calculate the molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI = Mw/Mn) of the this compound sample.[5][11]

Data Presentation

The molecular weight of this compound can vary significantly depending on its source and extraction method. The following table provides a summary of reported molecular weights for this compound and this compound sulfate (B86663) from different sources.

This compound SourceMolecular Weight (Da)MethodReference
Monostroma nitidum600,000HPLC[12]
Monostroma sp.335,000GPC[3]
Monostroma nitidum10,000 - 999,000Not specified[1]
Desulfated this compound Sulfate (Monostroma nitidum)1.8 x 10³Gel-filtration chromatography[13]
This compound Sulfate (Monostroma nitidum)1.9 x 10³Gel-filtration chromatography[13]

The results of the GPC analysis should be summarized in a table format for clarity and easy comparison.

Sample IDMn (Da)Mw (Da)Mz (Da)PDI (Mw/Mn)
This compound Sample 1
This compound Sample 2
...
  • Mn (Number-average molecular weight): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[5]

  • Mw (Weight-average molecular weight): An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average.[5]

  • Mz (Z-average molecular weight): A higher-order average molecular weight that is more sensitive to the presence of high molecular weight species.

  • PDI (Polydispersity Index): A measure of the broadness of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the molecular weight of this compound using GPC.

GPC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation Equilibration System Equilibration Mobile_Phase->Equilibration Standard_Prep Standard Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep This compound Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection Equilibration->Calibration Calibration->Sample_Injection Chromatogram Chromatogram Acquisition Sample_Injection->Chromatogram MW_Calculation Molecular Weight Calculation Chromatogram->MW_Calculation Report Data Reporting MW_Calculation->Report GPC_Principle cluster_column GPC Column cluster_molecules Sample Molecules cluster_elution Elution Profile p1 p3 p2 p4 p5 p6 p7 p8 Large Large Elutes_First Elutes First Large->Elutes_First Excluded from pores Small Small Elutes_Last Elutes Last Small->Elutes_Last Penetrates pores

References

Application Notes and Protocols for Colorimetric Quantification of Rhamnan Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnan sulfate (B86663) is a sulfated polysaccharide found in certain species of green seaweed, such as those from the Monostroma genus. It is composed of a backbone of rhamnose units with sulfate groups attached at various positions. Recent research has highlighted the potential therapeutic properties of this compound sulfate, including its anticoagulant, anti-inflammatory, and antiviral activities. As interest in this promising biopolymer grows for pharmaceutical and nutraceutical applications, the need for a reliable and straightforward method for its quantification becomes increasingly critical.

These application notes provide a detailed protocol for the colorimetric quantification of this compound sulfate using the 1,9-dimethylmethylene blue (DMMB) assay. This method is based on the metachromatic shift that occurs when the DMMB dye binds to sulfated polysaccharides, resulting in a color change that can be measured spectrophotometrically. The protocol is designed for a 96-well microplate format, allowing for high-throughput analysis.

Principle of the Assay

The 1,9-dimethylmethylene blue (DMMB) assay is a rapid and sensitive method for the quantification of sulfated glycosaminoglycans (sGAGs) and other sulfated polysaccharides. The cationic DMMB dye, which is blue in its unbound form, interacts with the anionic sulfate groups of this compound sulfate. This binding event causes a metachromatic shift in the dye's absorption spectrum, leading to a decrease in absorbance at its original maximum (around 620 nm) and an increase in absorbance at a lower wavelength (around 525 nm). The change in absorbance at 525 nm is directly proportional to the concentration of this compound sulfate in the sample, allowing for its quantification when compared to a standard curve of known concentrations.

Materials and Reagents

  • 1,9-dimethylmethylene blue (DMMB)

  • Glycine (B1666218)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Purified this compound Sulfate Standard (e.g., Rhamnox 100 or other highly purified this compound sulfate)

  • Deionized water

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 525 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Preparation of Reagents

DMMB Reagent (16 mg/L in 0.1 M HCl, pH 3.0)

  • Dissolve 16 mg of DMMB in 5 mL of ethanol.

  • In a separate container, prepare a solution of 3.04 g of glycine and 2.37 g of NaCl in approximately 950 mL of deionized water.

  • Add the DMMB/ethanol solution to the glycine/NaCl solution.

  • Adjust the pH of the solution to 3.0 using 0.1 M HCl.

  • Bring the final volume to 1 L with deionized water.

  • Store the DMMB reagent in a dark bottle at 4°C. The reagent is stable for several weeks.

Preparation of this compound Sulfate Standards
  • Prepare a stock solution of purified this compound sulfate at a concentration of 1 mg/mL in deionized water.

  • From the stock solution, prepare a series of working standards with concentrations ranging from 10 to 100 µg/mL. A suggested serial dilution is provided in the table below.

Sample Preparation
  • Samples containing this compound sulfate should be in a clear aqueous solution.

  • If the samples are in a complex matrix, appropriate extraction and purification steps may be necessary to remove interfering substances.

  • Potential interfering substances include other sulfated polysaccharides, nucleic acids, and alginates. Performing the assay at pH 3.0 minimizes interference from non-sulfated polyanions. For samples with high concentrations of nucleic acids, pretreatment with DNase and RNase is recommended.

  • Dilute the samples as needed to ensure that the this compound sulfate concentration falls within the linear range of the standard curve.

Assay Procedure (96-Well Microplate Format)
  • Pipette 20 µL of each this compound sulfate standard and sample into separate wells of a 96-well microplate. It is recommended to run all standards and samples in triplicate.

  • Add 200 µL of the DMMB reagent to each well.

  • Immediately after adding the DMMB reagent, mix the contents of the wells by gently tapping the plate or using a plate shaker for 5-10 seconds.

  • Measure the absorbance of each well at 525 nm using a microplate reader. The reading should be taken within 5 minutes of adding the DMMB reagent, as the dye-polysaccharide complex can precipitate over time.

Data Analysis
  • Subtract the average absorbance of the blank (0 µg/mL standard) from the average absorbance of each standard and sample.

  • Plot the corrected absorbance values of the standards against their corresponding concentrations (in µg/mL) to generate a standard curve.

  • Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be ≥ 0.99 for a valid standard curve.

  • Use the equation of the line to calculate the concentration of this compound sulfate in the unknown samples based on their corrected absorbance values.

  • Multiply the calculated concentration by the dilution factor (if any) to obtain the original concentration of this compound sulfate in the sample.

Data Presentation

The following tables provide an example of a standard curve and the calculation of this compound sulfate concentration in unknown samples.

Table 1: Example this compound Sulfate Standard Curve Data

This compound Sulfate Concentration (µg/mL)Absorbance at 525 nm (Mean)Corrected Absorbance (Mean)
0 (Blank)0.0520.000
100.1550.103
200.2580.206
400.4610.409
600.6640.612
800.8670.815
1001.0701.018

Note: This is an illustrative dataset. Actual absorbance values may vary depending on the specific instrument and reagents used.

Table 2: Example Calculation of this compound Sulfate Concentration in Samples

Sample IDDilution FactorAbsorbance at 525 nm (Mean)Corrected AbsorbanceCalculated Concentration (µg/mL)Original Concentration (µg/mL)
Sample A100.3620.31030.5305
Sample B200.5130.46145.2904

Troubleshooting

  • High background absorbance: This may be due to contamination of the reagents or microplate. Ensure all materials are clean and use high-purity water for reagent preparation.

  • Low sensitivity: The DMMB reagent may have degraded. Prepare fresh reagent. Ensure the pH of the reagent is correctly adjusted to 3.0.

  • Non-linear standard curve: This could be due to pipetting errors, incorrect standard dilutions, or exceeding the linear range of the assay. Prepare fresh standards and ensure accurate pipetting. If the curve plateaus at higher concentrations, dilute the standards and samples accordingly.

  • Precipitate formation: The DMMB-sulfated polysaccharide complex can precipitate over time. Read the absorbance immediately after adding the DMMB reagent.

Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare DMMB Reagent add_dmmb Add DMMB Reagent prep_reagents->add_dmmb prep_standards Prepare this compound Sulfate Standards add_to_plate Pipette Standards and Samples into 96-well Plate prep_standards->add_to_plate prep_samples Prepare Samples prep_samples->add_to_plate add_to_plate->add_dmmb mix_plate Mix Plate add_dmmb->mix_plate read_absorbance Read Absorbance at 525 nm mix_plate->read_absorbance correct_abs Correct for Blank Absorbance read_absorbance->correct_abs std_curve Generate Standard Curve correct_abs->std_curve calc_conc Calculate Sample Concentrations std_curve->calc_conc

Caption: Experimental workflow for the colorimetric quantification of this compound sulfate.

signaling_pathway DMMB DMMB Dye (Cationic, Blue) Complex DMMB-Rhamnan Sulfate Complex (Metachromatic, Purple/Violet) DMMB->Complex RS This compound Sulfate (Anionic) RS->Complex Absorbance Increased Absorbance at 525 nm Complex->Absorbance

Caption: Principle of the DMMB assay for this compound sulfate detection.

Application Note: HPLC Analysis of Rhamnan Monosaccharide Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnans, a class of polysaccharides primarily composed of rhamnose residues, are gaining significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities, including anticoagulant, antiviral, and anti-inflammatory properties. The precise monosaccharide composition of rhamnan can vary depending on its source, influencing its structural conformation and, consequently, its therapeutic potential. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a robust and widely used method for the accurate quantitative analysis of the monosaccharide composition of polysaccharides like this compound.

This application note provides a detailed protocol for the determination of the monosaccharide composition of this compound using an HPLC-UV method following acid hydrolysis and derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).

Principle

The analysis involves three main stages:

  • Acid Hydrolysis: The glycosidic bonds of the this compound polysaccharide are cleaved using strong acid (e.g., trifluoroacetic acid) at high temperatures to release the constituent monosaccharides.

  • Pre-column Derivatization: The liberated monosaccharides, which lack a chromophore for UV detection, are labeled with PMP. The reaction occurs at the reducing end of the sugars in an alkaline medium, forming stable PMP-monosaccharide derivatives that can be detected by UV spectrophotometry.[1]

  • RP-HPLC Analysis: The PMP-derivatized monosaccharides are separated by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column and quantified by UV detection.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis This compound This compound Sample Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 110°C, 4h) This compound->Hydrolysis Polysaccharide Neutralization Neutralization & Drying Hydrolysis->Neutralization Monosaccharide Mixture Derivatization PMP Derivatization (0.5M PMP, 0.3M NaOH, 70°C, 30 min) Neutralization->Derivatization Monosaccharides Extraction Extraction (Chloroform) Derivatization->Extraction PMP-Monosaccharides HPLC RP-HPLC-UV Analysis (C18 Column, UV at ~250 nm) Extraction->HPLC Aqueous Layer Data Data Analysis (Quantification vs. Standards) HPLC->Data Chromatogram Result Result Data->Result Monosaccharide Composition Report

Caption: Experimental workflow for HPLC analysis of this compound monosaccharide composition.

Detailed Experimental Protocols

This compound Sample Preparation (Acid Hydrolysis)

This protocol is designed to break down the polysaccharide into its constituent monosaccharides.

Materials:

  • This compound sample (lyophilized)

  • Trifluoroacetic acid (TFA), 2 M

  • Methanol (B129727)

  • Nitrogen gas supply

  • Heating block or oven

Procedure:

  • Weigh approximately 5-10 mg of the dried this compound sample into a screw-cap reaction vial.

  • Add 2 mL of 2 M TFA to the vial.

  • Seal the vial tightly and heat at 110°C for 4 hours in a heating block or oven.

  • After hydrolysis, cool the vial to room temperature.

  • Open the vial and evaporate the TFA to dryness under a gentle stream of nitrogen gas. To ensure complete removal of the acid, add 1 mL of methanol and evaporate to dryness again. Repeat this step twice.

  • The dried residue contains the liberated monosaccharides.

PMP Derivatization

This procedure tags the monosaccharides with a UV-active label.

Materials:

  • Dried hydrolysate from the previous step

  • Monosaccharide standards (Rhamnose, Glucose, Galactose, Xylose, Mannose, Glucuronic Acid, etc.)

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) solution: 0.5 M in methanol

  • Sodium hydroxide (B78521) (NaOH) solution: 0.3 M

  • Hydrochloric acid (HCl) solution: 0.3 M

  • Chloroform (B151607)

  • Deionized water

  • Water bath

Procedure:

  • Prepare a series of standard solutions for each monosaccharide (e.g., in a concentration range of 0.01 to 0.5 µmol/mL) to create a calibration curve.

  • Dissolve the dried this compound hydrolysate and each standard solution in 200 µL of deionized water.

  • Add 200 µL of 0.3 M NaOH solution to each vial.

  • Add 400 µL of 0.5 M PMP solution in methanol to each vial.

  • Vortex the mixtures and incubate in a water bath at 70°C for 30 minutes.[1]

  • Cool the reaction mixtures to room temperature.

  • Neutralize the mixtures by adding 200 µL of 0.3 M HCl.

  • Add 1 mL of deionized water to each vial.

  • Extract the excess PMP reagent by adding 2 mL of chloroform and vortexing vigorously.

  • Centrifuge the vials to separate the layers. The upper aqueous layer contains the PMP-derivatized monosaccharides.

  • Carefully remove the upper aqueous layer and transfer it to a clean vial. Repeat the chloroform extraction two more times.

  • Filter the final aqueous layer through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis

This protocol separates and quantifies the PMP-labeled monosaccharides.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1 M Phosphate Buffer, pH 6.7
Mobile Phase B Acetonitrile
Gradient 82% A / 18% B (Isocratic) or a slight gradient depending on separation needs
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 250 nm
Injection Volume 20 µL

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared standards and the this compound hydrolysate sample.

  • Record the chromatograms and identify the peaks corresponding to each monosaccharide by comparing the retention times with the standards.

  • Generate a calibration curve for each monosaccharide standard by plotting peak area against concentration.

  • Calculate the concentration of each monosaccharide in the this compound sample using the calibration curves.

Data Presentation: Expected Results

The primary monosaccharide expected in a this compound sample is rhamnose. However, other monosaccharides may be present depending on the source and purity of the this compound. The table below presents representative quantitative data from the analysis of this compound sulfate (B86663) from the green seaweed Monostroma nitidum.

MonosaccharideRetention Time (min)Molar Ratio (relative to Rhamnose)
MannoseVaries0.02
Glucuronic AcidVaries0.06
GlucoseVaries0.10
GalactoseVaries0.02
XyloseVaries0.08
Rhamnose Varies 1.00

Note: Retention times will vary depending on the specific HPLC system, column, and exact mobile phase composition. The molar ratios are indicative and can differ based on the this compound source.

Troubleshooting

  • No or low peaks: Check hydrolysis efficiency, derivatization reaction conditions (pH, temperature, time), and detector settings.

  • Poor peak resolution: Optimize the mobile phase composition and gradient. Ensure the column is in good condition.

  • Extra peaks: May indicate contamination or side products from the derivatization reaction. Ensure proper extraction to remove excess PMP.

  • Variable retention times: Check for leaks in the HPLC system, ensure consistent mobile phase preparation, and maintain a stable column temperature.

Conclusion

The described HPLC method with PMP pre-column derivatization provides a reliable, sensitive, and accurate means for determining the monosaccharide composition of this compound. This analytical protocol is essential for the structural characterization and quality control of this compound-based polysaccharides in research and drug development, ultimately contributing to a better understanding of their structure-activity relationships.

References

Application Notes and Protocols: Rhamnan Sulfate in Human Coronary Artery Endothelial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnan sulfate (B86663) (RS), a sulfated polysaccharide extracted from green seaweed such as Monostroma nitidum, has emerged as a promising bioactive compound for cardiovascular research.[1][2] Its structural similarity to endogenous glycosaminoglycans allows it to play a protective role in the vascular endothelium.[2] These application notes provide a comprehensive overview of the use of this compound sulfate in Human Coronary Artery Endothelial Cell (HCAEC) culture, detailing its effects on endothelial barrier function, inflammation, and cell proliferation and migration. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound sulfate in cardiovascular disease models.

Key Applications and Effects

This compound sulfate has demonstrated several beneficial effects on HCAECs in vitro, making it a molecule of interest for therapeutic development against atherosclerosis and other vascular inflammatory diseases.

  • Enhancement of Endothelial Barrier Function: this compound sulfate has been shown to enhance the barrier function of endothelial cells, significantly reducing the permeability to low-density lipoprotein (LDL).[1][2][3][4][5][6] This is a critical function in preventing the initial steps of atherosclerotic plaque formation.[3][4] Notably, RS treatment helps maintain barrier integrity even in the presence of enzymes that degrade the glycocalyx, such as heparinase III.[3][5][7]

  • Anti-inflammatory Properties: A key mechanism of action for this compound sulfate is its potent anti-inflammatory effect. It has been shown to inhibit the activation of the NF-κB signaling pathway in endothelial cells induced by inflammatory stimuli like TNF-α.[3][4][5][7] RS can directly bind to NF-κB subunits, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[3][4][5]

  • Modulation of Cell Proliferation and Migration: this compound sulfate has been observed to decrease growth factor-induced proliferation and migration of endothelial cells.[3][8] While endothelial migration is crucial for wound healing, its inhibition can be beneficial in preventing plaque neovascularization.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound sulfate on HCAECs.

Table 1: Effects of this compound Sulfate on HCAEC Proliferation and Migration

ParameterCell TypeTreatmentConcentration(s)DurationObserved EffectReference(s)
ProliferationHCAECThis compound Sulfate + Growth Factors (PDGF-BB or FGF-2)100 or 1000 µg/mL72 hoursDecreased proliferation[3]
MigrationHCAECThis compound Sulfate + Growth Factors (PDGF-BB or FGF-2)100 or 1000 µg/mL24 hoursReduced migration[3][5]

Table 2: Effects of this compound Sulfate on HCAEC Barrier Function and Inflammation

ParameterCell TypeTreatmentConcentration(s)DurationObserved EffectReference(s)
LDL PermeabilityHCAECThis compound Sulfate25 µg/mL24 hoursReduced LDL permeability[3]
LDL PermeabilityHCAECThis compound Sulfate Isoforms (RS1 and RS2)Not Specified24 hours5-fold reduction in LDL permeability[6]
LDL Permeability with TNF-α/CHXHCAECThis compound Sulfate100 µg/mL20 hours recoveryMaintained basal LDL permeability[3]
NF-κB Activation (IκBα phosphorylation)Endothelial CellsThis compound Sulfate + TNF-αNot Specified10 minutesReduced IκBα phosphorylation[5]
Heparan Sulfate CoverageHCAECThis compound Sulfate + Heparinase IIINot SpecifiedNot SpecifiedReduced heparinase-induced degradation of heparan sulfate[5]

Experimental Protocols

Protocol 1: HCAEC Culture and Maintenance
  • Cell Source: Obtain Human Coronary Artery Endothelial Cells (HCAEC) from a commercial supplier.

  • Culture Medium: Grow HCAECs in a cell-specific growth medium as recommended by the manufacturer.[2][3]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[2][3]

  • Passaging: Subculture HCAECs when they reach 80-90% confluency. Use cells between passages 4-8 for experiments to ensure consistency.[3][5]

Protocol 2: Assessment of HCAEC Proliferation (BrdU Assay)
  • Cell Seeding: Seed HCAECs in a 96-well plate at an appropriate density.

  • Starvation: Once confluent, starve the cells in a medium containing 0.5% FBS for 24 hours.[3][5]

  • Treatment: Treat the cells with this compound sulfate (100 or 1000 µg/mL) in the presence of growth factors (e.g., 10 ng/mL PDGF-BB or FGF-2) for 72 hours.[3][5]

  • BrdU Incorporation: Measure cell proliferation using a BrdU Cell Proliferation Assay Kit according to the manufacturer's instructions.[3][5]

Protocol 3: Assessment of HCAEC Migration (ORIS Cell Migration Assay)
  • Cell Seeding: Seed HCAECs on a fibronectin-coated ORIS plate and allow them to grow to confluence.[3][5]

  • Starvation: Place the cells in a medium with 0.5% FBS for 24 hours.[3][5]

  • Wound Creation: Remove the stoppers to create a cell-free detection zone.[3]

  • Treatment: Treat the cells with this compound sulfate (100 or 1000 µg/mL) and growth factors (10 ng/mL PDGF-BB or FGF-2).[3][5]

  • Imaging: Capture images of each well every 24 hours to monitor cell migration into the detection zone.[3][5]

Protocol 4: LDL Permeability Assay
  • Cell Seeding: Plate HCAECs onto fibronectin-coated Transwell membranes (0.4 µm pores) at a density of 0.5 x 10^4 cells/cm^2.[3][5]

  • Monolayer Formation: Allow cells to reach confluence (2-3 days) and conduct experiments 4-6 days post-plating.[3][5]

  • Treatment: Incubate HCAECs with growth media containing this compound sulfate (e.g., 25 µg/mL) for 24 hours.[3]

  • Permeability Measurement: Measure the permeability of DiI-labeled LDL across the endothelial monolayer.[3]

  • Inflammatory Challenge (Optional): To assess barrier protection, induce elevated permeability with TNF-α (20 ng/mL) and cycloheximide (B1669411) (3 mg/mL) in the presence or absence of this compound sulfate.[3]

Protocol 5: Western Blot for NF-κB Pathway Activation
  • Cell Treatment: Treat HCAECs with TNF-α for varying time points (e.g., 0, 10, 30 minutes) with or without pre-incubation with this compound sulfate.[5]

  • Cell Lysis: Lyse the cells and collect protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated IκBα and total IκBα, followed by incubation with appropriate secondary antibodies.

  • Detection: Visualize protein bands using a suitable detection reagent and imaging system.

Visualizations

Signaling Pathway

RhamnanSulfate_NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc Translocation IkB_p->NFkB Degradation allows NF-κB release ProInflammatory Pro-inflammatory Gene Transcription NFkB_nuc->ProInflammatory Induces RS This compound Sulfate RS->IKK Inhibits RS->NFkB Binds to & inhibits

Caption: this compound Sulfate inhibits the TNF-α induced NF-κB signaling pathway.

Experimental Workflow

HCAEC_Experiment_Workflow start Start: HCAEC Culture treatment Treatment with This compound Sulfate +/- Stimuli start->treatment proliferation Proliferation Assay (BrdU) treatment->proliferation migration Migration Assay (ORIS) treatment->migration permeability Permeability Assay (LDL Transwell) treatment->permeability western Western Blot (NF-κB Pathway) treatment->western data Data Analysis & Interpretation proliferation->data migration->data permeability->data western->data

Caption: General experimental workflow for studying this compound Sulfate in HCAECs.

References

Rhamnan Sulfate in ApoE-/- Mouse Models: Application Notes and Protocols for Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of rhamnan sulfate (B86663) (RS), a sulfated polysaccharide derived from green seaweeds like Monostroma nitidum, in Apolipoprotein E-deficient (ApoE-/-) mouse models of atherosclerosis. The provided protocols are based on published studies and are intended to guide researchers in designing and conducting similar experiments.

Summary of this compound Sulfate's Effects in ApoE-/- Mice

Oral administration of this compound sulfate has been shown to mitigate the development of atherosclerosis in ApoE-/- mice fed a high-fat diet (HFD). The primary mechanisms of action include reducing vascular inflammation, improving lipid metabolism, and enhancing endothelial barrier function.[1][2][3] Notably, some studies have reported a more significant therapeutic effect in female mice compared to males.[4][5][6]

Key Findings:
  • Reduced Atherosclerotic Plaque Formation: Oral RS treatment leads to a significant decrease in atherosclerotic plaque area in the aorta and aortic root of ApoE-/- mice.[7] In female mice, a reduction of 45.2% in lipid deposition in the aorta and aortic arch has been observed, while male mice showed a 36.4% reduction.[7]

  • Anti-Inflammatory Effects: this compound sulfate inhibits the activation of the pro-inflammatory NF-κB pathway in endothelial cells.[4][5][6] It also suppresses the expression of vascular cell adhesion molecule-1 (VCAM-1), which is crucial for the recruitment of inflammatory cells to the vessel wall.[2][8]

  • Improved Lipid Profile: In female ApoE-/- mice, oral RS consumption has been shown to significantly decrease plasma cholesterol levels.[4][5][6] Some studies also report a suppression in the increase of blood total cholesterol and triglyceride levels in HFD-fed mice.[2][9]

  • Enhanced Endothelial Function: this compound sulfate enhances the barrier function of endothelial cells, which can prevent the deposition of low-density lipoprotein (LDL) into the artery wall.[4][5][10]

  • Growth Factor Binding: RS has been found to directly bind to growth factors such as Fibroblast Growth Factor 2 (FGF-2) and Platelet-Derived Growth Factor BB (PDGF-BB), which are involved in smooth muscle cell proliferation and migration, key events in plaque progression.[4][5][11]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies of this compound sulfate in ApoE-/- mice.

Table 1: Effects of this compound Sulfate on Atherosclerotic Plaque Area
Treatment GroupSexDurationPlaque Area Reduction (%)Reference
HFD + RSFemale13 weeks45.2%[7]
HFD + RSMale13 weeks36.4%[7]
HFD + MonitumRSNot Specified12 weeks60% (aorta), 39% (aortic root volume)[7]
Table 2: Effects of this compound Sulfate on Plasma Lipids
Treatment GroupSexParameterChangeReference
HFD + RSFemaleTotal CholesterolSignificant Decrease[4][5][6]
HFD + RSMaleTotal CholesterolNo Significant Change[4][5][6]
HFD + RSFemaleTriglyceridesNo Significant Change[4]
HFD + RSMaleTriglyceridesNo Significant Change[4]
HFD + RSNot SpecifiedTotal Cholesterol & TriglyceridesSuppressed Increase[2][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound sulfate in ApoE-/- mice.

Animal Model and Treatment
  • Animal Model: Male and female ApoE-/- mice (e.g., B6.129P2-Apoetm1Unc/J) are used.[11]

  • Diet: Mice are fed a high-fat diet (HFD) to induce atherosclerosis. A typical HFD consists of a high percentage of calories from fat.

  • This compound Sulfate Administration: this compound sulfate, derived from Monostroma nitidum, is administered orally.[3] This can be done by incorporating it into the HFD or through oral gavage.

  • Study Duration: The treatment duration typically ranges from 9 to 13 weeks.[2][4][5] For example, one study protocol involved feeding ApoE-/- mice an HFD for 4 weeks to initiate plaque development, followed by an additional 9 weeks of HFD with or without this compound sulfate.[4][5][6]

Quantification of Atherosclerosis
  • Tissue Collection: At the end of the study, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). The entire aorta, from the heart to the iliac bifurcation, is dissected.

  • En Face Analysis:

    • The aorta is opened longitudinally, pinned flat on a black wax surface, and stained with a lipid-soluble dye such as Oil Red O to visualize atherosclerotic lesions.

    • Images of the stained aorta are captured using a digital camera or a dissecting microscope.

    • The total aortic surface area and the lesion area are quantified using image analysis software (e.g., ImageJ). The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.

  • Aortic Root Histology:

    • The heart and the upper part of the aorta are embedded in an optimal cutting temperature (OCT) compound and frozen.

    • Serial cryosections (e.g., 10 µm thick) are cut from the aortic root.

    • Sections are stained with Oil Red O and counterstained with hematoxylin (B73222) to visualize lipid-rich plaques and cell nuclei.

    • The lesion area in the aortic root sections is quantified using microscopy and image analysis software.

Plasma Lipid Analysis
  • Blood Collection: Blood samples are collected from mice via cardiac puncture or from the tail vein at the end of the study. Plasma is separated by centrifugation.

  • Lipid Measurement: Plasma levels of total cholesterol and triglycerides are measured using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

Immunohistochemistry for Inflammatory Markers
  • Aortic root sections are prepared as described above.

  • Sections are incubated with primary antibodies against inflammatory markers of interest, such as VCAM-1 or macrophage markers (e.g., CD68).

  • Following incubation with a secondary antibody conjugated to a fluorescent tag or an enzyme (e.g., horseradish peroxidase), the sections are visualized using fluorescence microscopy or bright-field microscopy, respectively.

  • The stained area is quantified using image analysis software to assess the expression and localization of the inflammatory markers within the atherosclerotic plaques.

Gene Expression Analysis by Real-Time PCR
  • RNA is extracted from aortic tissue or specific cell types using a suitable RNA isolation kit.

  • The RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-time PCR is performed using gene-specific primers for target genes (e.g., Vcam1, Mmp9, Srebp1) and a housekeeping gene for normalization (e.g., Gapdh).[2]

  • The relative expression of the target genes is calculated using the delta-delta Ct method.

Visualizations

The following diagrams illustrate key pathways and experimental workflows.

G cluster_0 Atherosclerosis Induction in ApoE-/- Mouse cluster_1 This compound Sulfate Intervention High-Fat Diet High-Fat Diet Increased LDL Increased LDL High-Fat Diet->Increased LDL Endothelial Dysfunction Endothelial Dysfunction Increased LDL->Endothelial Dysfunction Inflammation Inflammation Endothelial Dysfunction->Inflammation Plaque Formation Plaque Formation Inflammation->Plaque Formation RS This compound Sulfate Enhanced Barrier Function Enhanced Barrier Function RS->Enhanced Barrier Function Improves Inhibition of NF-kB Inhibition of NF-kB RS->Inhibition of NF-kB Inhibits Binding to Growth Factors Binding to Growth Factors RS->Binding to Growth Factors Binds Reduced LDL Deposition Reduced LDL Deposition Enhanced Barrier Function->Reduced LDL Deposition Reduced Plaque Progression Reduced Plaque Progression Reduced LDL Deposition->Reduced Plaque Progression Reduced Inflammation Reduced Inflammation Inhibition of NF-kB->Reduced Inflammation Reduced Inflammation->Reduced Plaque Progression Binding to Growth Factors->Reduced Plaque Progression

Mechanism of this compound Sulfate in Atherosclerosis

G ApoE-/- Mice ApoE-/- Mice High-Fat Diet (4 weeks) High-Fat Diet (4 weeks) ApoE-/- Mice->High-Fat Diet (4 weeks) HFD +/- this compound Sulfate (9-13 weeks) HFD +/- this compound Sulfate (9-13 weeks) High-Fat Diet (4 weeks)->HFD +/- this compound Sulfate (9-13 weeks) Tissue & Blood Collection Tissue & Blood Collection HFD +/- this compound Sulfate (9-13 weeks)->Tissue & Blood Collection Atherosclerosis Quantification Atherosclerosis Quantification Tissue & Blood Collection->Atherosclerosis Quantification Lipid Analysis Lipid Analysis Tissue & Blood Collection->Lipid Analysis Immunohistochemistry Immunohistochemistry Tissue & Blood Collection->Immunohistochemistry Gene Expression Analysis Gene Expression Analysis Tissue & Blood Collection->Gene Expression Analysis

Experimental Workflow for In Vivo Studies

References

Rhamnan Sulfate: A Promising Tool for Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, rhamnan sulfate (B86663), a sulfated polysaccharide extracted from green seaweed, presents a compelling multi-modal tool for the investigation of atherosclerosis. Its diverse biological activities, including anti-inflammatory, lipid-lowering, and endothelial-protective effects, position it as a significant subject for cardiovascular research. These notes provide an overview of its applications and detailed protocols for its use in experimental settings.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. Research into novel therapeutic agents that can address the multifaceted nature of this disease is crucial. This compound sulfate, derived from green seaweeds like Monostroma nitidum, has emerged as a promising candidate due to its structural similarity to heparan sulfate, a key component of the endothelial glycocalyx.[1] It has demonstrated potential in reducing atherosclerotic plaque formation and vascular inflammation through various mechanisms.[2][3]

Mechanisms of Action

This compound sulfate exerts its atheroprotective effects through several key mechanisms:

  • Enhancement of Endothelial Barrier Function: It helps to preserve and rejuvenate the endothelial glycocalyx, the protective lining of blood vessels. This action reduces the permeability of the endothelium to low-density lipoprotein (LDL), a critical step in plaque formation.[2][3][4]

  • Anti-inflammatory Effects: this compound sulfate is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation in atherosclerosis. It has been shown to bind directly to NF-κB subunits and inhibit its activation by inflammatory stimuli like TNF-α.[2][3][4]

  • Inhibition of Vascular Smooth Muscle Cell (vSMC) Proliferation and Migration: The proliferation and migration of vSMCs contribute to the thickening of the arterial wall and plaque instability. This compound sulfate can directly bind to growth factors such as PDGF-BB, thereby inhibiting vSMC proliferation and migration.[2][4]

  • Lipid Metabolism Regulation: Studies in animal models have shown that oral administration of this compound sulfate can lead to a significant decrease in plasma cholesterol levels, particularly in female subjects.[2][3][4] It has also been shown to suppress the expression of genes involved in cholesterol production, such as Srebp1.[5]

Data Presentation

The following tables summarize the quantitative effects of this compound sulfate as observed in various atherosclerosis research models.

Table 1: In Vivo Effects of this compound Sulfate in ApoE-/- Mice

ParameterModelTreatmentDurationResultReference
Plasma CholesterolFemale ApoE-/- mice on a high-fat dietOral this compound sulfate13 weeksSignificant decrease[2][3]
Plasma CholesterolMale ApoE-/- mice on a high-fat dietOral this compound sulfate13 weeksNo significant change[2][3]
Atherosclerotic Plaque AreaFemale ApoE-/- miceOral this compound sulfate13 weeks45.2% reduction[6]
Atherosclerotic Plaque AreaMale ApoE-/- miceOral this compound sulfate13 weeks36.4% reduction[6]
Macrophage Infiltration (Aortic Root)Female ApoE-/- miceOral this compound sulfateNot specifiedSignificant decrease[4]
IκBα Expression (NF-κB inhibitor)Female ApoE-/- miceOral this compound sulfateNot specifiedSignificantly upregulated[4]
Phosphorylation of p65 (NF-κB subunit)Female ApoE-/- miceOral this compound sulfateNot specifiedReduced[4]

Table 2: In Vitro Effects of this compound Sulfate

ParameterCell TypeTreatmentResultReference
LDL PermeabilityHuman Coronary Artery Endothelial Cells (HCAECs)This compound sulfate2.7-fold reduction[7]
Heparan Sulfate Coverage (post-heparinase III treatment)Endothelial CellsThis compound sulfateIncreased from 36% to 59%[4]
vSMC ProliferationHuman Aortic Smooth Muscle Cells (HAoSMCs)This compound sulfate (100 or 1000 µg/mL) + PDGF-BB or FGF-2Decreased[4]
vSMC MigrationHuman Aortic Smooth Muscle Cells (HAoSMCs)This compound sulfate (100 or 1000 µg/mL) + PDGF-BB or FGF-2Decreased[4]

Experimental Protocols

This compound Sulfate Preparation

This compound sulfate can be isolated from green seaweed (Monostroma nitidum) powder.

  • Homogenize the seaweed powder in distilled water (1:30 ratio).

  • Perform extraction at 100°C for three hours.

  • Centrifuge the extract at 4700g for 10 minutes and collect the supernatant.

  • Add ethanol (B145695) to the supernatant to achieve an 80% final concentration to precipitate the crude polysaccharide.

  • Dissolve the crude polysaccharide in distilled water.[2]

In Vitro Assays

4.2.1. Cell Culture

  • Human Umbilical Vein Endothelial Cells (HUVECs) and Human Aortic Smooth Muscle Cells (HAoSMCs) can be used.[2][4]

  • Culture cells in appropriate media supplemented with growth factors and antibiotics.

4.2.2. Proliferation Assay (BrdU)

  • Seed HUVECs or HAoSMCs in a 96-well plate and grow to confluence.

  • Starve the cells with 0.5% FBS medium for 24 hours.

  • Treat the cells with this compound sulfate (100 or 1000 µg/mL) and growth factors (e.g., 10 ng/mL PDGF-BB or FGF-2) for 72 hours.

  • Measure proliferation using a BrdU Cell Proliferation Assay Kit according to the manufacturer's instructions.[4]

4.2.3. Migration Assay (ORIS)

  • Seed cells on a fibronectin-coated ORIS plate and grow to confluence.

  • Starve the cells in media with 0.5% FBS for 24 hours.

  • Remove the stoppers to create a wound area.

  • Treat the cells with this compound sulfate (100 or 1000 µg/mL) and growth factors (e.g., 10 ng/mL PDGF-BB or FGF-2).

  • Monitor cell migration into the wound area.[4]

4.2.4. Endothelial Permeability to LDL

  • Grow a monolayer of Human Coronary Artery Endothelial Cells (HCAECs) on Transwell membranes.

  • Treat the cells with this compound sulfate with or without an enzyme that degrades the glycocalyx (e.g., heparinase III).

  • Add labeled LDL to the upper chamber and measure its passage to the lower chamber over time to determine permeability.[4]

In Vivo Murine Model of Atherosclerosis

4.3.1. Animal Model

  • Apolipoprotein E-deficient (ApoE-/-) mice are a standard model for atherosclerosis research.[2][8]

4.3.2. Study Design

  • Feed ApoE-/- mice a high-fat diet for a specified period (e.g., 4 weeks) to induce atherosclerosis.

  • Divide the mice into a control group (high-fat diet only) and a treatment group (high-fat diet supplemented with this compound sulfate).

  • Continue the respective diets for an additional period (e.g., 9-13 weeks).[2][3]

4.3.3. Sample Collection and Analysis

  • At the end of the study, collect blood samples for plasma lipid analysis (total cholesterol, triglycerides).

  • Perfuse and dissect the aorta for en face analysis of plaque area and histological examination of the aortic root to assess lesion composition and inflammatory cell infiltration.[2][4]

  • Harvest liver tissue for analysis of genes related to lipid metabolism.[1]

Visualizations

Signaling Pathways and Experimental Workflows

G This compound Sulfate's Anti-Atherosclerotic Mechanisms cluster_0 Inflammatory Stimuli (e.g., TNF-α) cluster_1 NF-κB Signaling Pathway cluster_2 Growth Factors cluster_3 Vascular Smooth Muscle Cell Response cluster_4 Endothelial Dysfunction cluster_5 Atherosclerosis Progression TNFa TNF-α NFkB NF-κB Activation TNFa->NFkB Inflammation Vascular Inflammation (e.g., VCAM-1 expression) NFkB->Inflammation Plaque Atherosclerotic Plaque Formation Inflammation->Plaque PDGF PDGF-BB vSMC_prolif vSMC Proliferation & Migration PDGF->vSMC_prolif vSMC_prolif->Plaque Glycocalyx Glycocalyx Degradation LDL_perm Increased LDL Permeability Glycocalyx->LDL_perm LDL_perm->Plaque RS This compound Sulfate RS->NFkB Inhibits RS->PDGF Binds to RS->Glycocalyx Protects

Caption: this compound Sulfate's Mechanisms of Action in Atherosclerosis.

G Experimental Workflow: In Vivo Atherosclerosis Study start Start: ApoE-/- Mice hfd High-Fat Diet Induction (4 weeks) start->hfd grouping Randomization into Groups hfd->grouping control Control Group: High-Fat Diet (9-13 weeks) grouping->control treatment Treatment Group: High-Fat Diet + this compound Sulfate (9-13 weeks) grouping->treatment collection Sample Collection control->collection treatment->collection blood Blood (Plasma) collection->blood aorta Aorta collection->aorta liver Liver collection->liver lipid_analysis Lipid Profile blood->lipid_analysis plaque_analysis Plaque Quantification & Histology aorta->plaque_analysis gene_analysis Gene Expression liver->gene_analysis analysis Data Analysis end Conclusion analysis->end lipid_analysis->analysis plaque_analysis->analysis gene_analysis->analysis

Caption: Workflow for In Vivo Evaluation of this compound Sulfate.

G Logical Relationship: this compound Sulfate and Endothelial Protection RS This compound Sulfate Glycocalyx Maintains Endothelial Glycocalyx Integrity RS->Glycocalyx Barrier Enhances Endothelial Barrier Function Glycocalyx->Barrier LDL Reduces LDL Permeability Barrier->LDL Athero Inhibits Atherogenesis Initiation LDL->Athero

Caption: this compound Sulfate's Protective Role on the Endothelium.

References

Rhamnan Sulfate's Impact on Lipid Metabolism in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of rhamnan sulfate (B86663), a sulfated polysaccharide extracted from the green algae Monostroma nitidum, on lipid metabolism in mice. The following sections detail the experimental protocols for assessing these effects and summarize the key quantitative findings. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound sulfate's mechanism of action.

Introduction

This compound sulfate has garnered significant interest for its potential therapeutic properties, including anticoagulant, antitumor, antiviral, and anti-obesity activities.[1] Recent studies have focused on its role in modulating lipid metabolism, particularly in the context of hyperlipidemia and atherosclerosis. This document outlines the established protocols for investigating these effects in murine models and presents the expected outcomes based on current research.

Key Findings on Lipid Metabolism

Oral administration of this compound sulfate has been shown to exert beneficial effects on lipid profiles in different mouse models. In BALB/c mice, long-term administration (11 weeks) led to a significant decrease in plasma total cholesterol.[1][2] Similarly, in a more disease-relevant model of atherosclerosis using Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, this compound sulfate administration for 12 weeks suppressed the increase in blood total cholesterol and triglyceride levels.[3][4] Notably, some studies have observed a more pronounced therapeutic effect in female ApoE-/- mice, with a significant decrease in plasma cholesterol levels that was not observed in their male counterparts.[5][6]

Quantitative Data Summary
Parameter Mouse Model Treatment Group Control Group Outcome Reference
Plasma Total CholesterolBALB/cThis compound Sulfate (RS)Standard DietDecreased[1][2]
Plasma TriglyceridesBALB/cThis compound Sulfate (RS)Standard DietNo significant change[2]
Plasma Total CholesterolApoE-/- (female)High-Fat Diet + RSHigh-Fat DietSignificantly Decreased[3][5][6]
Plasma TriglyceridesApoE-/-High-Fat Diet + RSHigh-Fat DietSuppressed Increase[3][7]
Srebp1 mRNA Expression (Aorta)ApoE-/-High-Fat Diet + RSHigh-Fat DietSignificantly Lower[3][4]

Experimental Protocols

General Animal Study Protocol

This protocol outlines a typical in vivo study to assess the effects of this compound sulfate on lipid metabolism in mice.

Materials:

  • This compound sulfate (extracted from Monostroma nitidum)

  • ApoE-/- mice or BALB/c mice

  • High-Fat Diet (HFD) or Normal Diet (ND)

  • Standard laboratory animal housing and care facilities

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA tubes)

  • Centrifuge

  • Spectrophotometer or automated clinical chemistry analyzer

  • Reagents for measuring total cholesterol and triglycerides

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly divide the mice into control and treatment groups (n=6-10 per group).

    • Control Group: Fed a high-fat diet (HFD).

    • Treatment Group: Fed a high-fat diet supplemented with this compound sulfate (e.g., 0.1% or 0.75 g/kg of diet).[3][8]

  • Treatment Period: Administer the respective diets for a period of 9 to 12 weeks.[3][8]

  • Blood Collection: At the end of the treatment period, fast the mice overnight (approximately 12-14 hours).[2] Collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Biochemical Analysis: Analyze the plasma samples for total cholesterol and triglyceride levels using a commercial assay kit and a spectrophotometer or an automated analyzer.

Gene Expression Analysis (qPCR)

This protocol describes the measurement of Srebp1 mRNA expression in aortic tissue.

Materials:

  • Aortic tissue harvested from experimental mice

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for Srebp1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Tissue Homogenization: Homogenize the aortic tissue samples.

  • RNA Extraction: Extract total RNA from the homogenized tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for Srebp1 and the housekeeping gene, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data to determine the relative expression of Srebp1 mRNA, normalized to the housekeeping gene.

Signaling Pathways and Mechanisms

This compound sulfate appears to influence lipid metabolism through multiple pathways. One key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, which is involved in inflammation and lipid metabolism.[8][9][10] this compound sulfate has been shown to be a potent inhibitor of NF-κB pathway activation induced by tumor necrosis factor-alpha (TNF-α) in endothelial cells.[5][6][8] Additionally, studies suggest that this compound sulfate may alter the gut microbiota, leading to changes in metabolic pathways such as the activation of glycolysis and the tricarboxylic acid (TCA) cycle.[1] This alteration in the gut microbiome is also associated with a reduction in the Firmicutes/Bacteroidetes ratio, which is linked to metabolic health.[1][2] Furthermore, this compound sulfate has been found to suppress the expression of Sterol Regulatory Element-Binding Protein 1 (Srebp1), a key transcription factor in cholesterol and fatty acid synthesis.[3][4]

Rhamnan_Sulfate_Signaling RS This compound Sulfate NFkB_Pathway NF-κB Pathway RS->NFkB_Pathway Inhibits Gut_Microbiota Gut Microbiota RS->Gut_Microbiota Alters Srebp1 Srebp1 Expression RS->Srebp1 Suppresses TNFa TNF-α TNFa->NFkB_Pathway Inflammation Vascular Inflammation NFkB_Pathway->Inflammation Lipid_Metabolism Altered Lipid Metabolism NFkB_Pathway->Lipid_Metabolism Metabolic_Pathways Glycolysis & TCA Cycle Activation Gut_Microbiota->Metabolic_Pathways Cholesterol_Synthesis Cholesterol & Fatty Acid Synthesis Srebp1->Cholesterol_Synthesis

Caption: Proposed signaling pathways of this compound sulfate in lipid metabolism.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo study investigating the effects of this compound sulfate on lipid metabolism in mice.

Experimental_Workflow Start Start: Animal Acclimation Grouping Group Allocation (Control vs. RS) Start->Grouping Treatment Dietary Intervention (9-12 weeks) Grouping->Treatment Sampling Blood & Tissue Collection Treatment->Sampling Biochem Plasma Lipid Analysis (Cholesterol, Triglycerides) Sampling->Biochem Gene_Exp Gene Expression Analysis (e.g., Srebp1) Sampling->Gene_Exp Data_Analysis Data Analysis & Interpretation Biochem->Data_Analysis Gene_Exp->Data_Analysis End End: Conclusion on Lipid Effects Data_Analysis->End

References

Application Notes and Protocols: Unveiling the Impact of Rhamnan on Gut Microbiota Using 16S rRNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnan, a sulfated polysaccharide derived from green algae, has garnered significant interest for its diverse biological activities, including anticoagulant, antitumor, antiviral, and anti-obesity properties.[1][2] Emerging research indicates that this compound can modulate the gut microbiota, offering a promising avenue for therapeutic interventions in metabolic and gastrointestinal disorders. One study demonstrated that long-term oral administration of this compound sulfate (B86663) (RS) in mice led to reduced plasma cholesterol and fasting glucose levels, alongside improved insulin (B600854) resistance.[1][2] These beneficial effects are linked to significant alterations in the gut microbiota composition and function.[1][2] Another study in human subjects with low defecation frequency found that RS administration significantly increased the frequency of dejection, suggesting its potential in managing constipation.[3][4]

This document provides detailed application notes and standardized protocols for utilizing 16S rRNA sequencing to investigate the effects of this compound on the gut microbiota. The protocols outlined below cover experimental design for both preclinical animal models and human clinical trials, sample processing, 16S rRNA gene sequencing, and bioinformatic analysis.

Mechanism of Action: this compound, Gut Microbiota, and Host Metabolism

This compound is not readily digested by host enzymes, allowing it to reach the colon where it is fermented by the gut microbiota. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297) and propionate.[1][2] These SCFAs are crucial signaling molecules that can influence host physiology through various pathways.

One key mechanism involves the activation of G protein-coupled receptors (GPCRs), specifically GPR41 (also known as FFAR3) and GPR43 (FFAR2), by SCFAs.[3][5] GPR43 activation in adipose tissue has been shown to suppress insulin signaling, which paradoxically can lead to improved overall glucose homeostasis by promoting the metabolism of lipids and glucose in other tissues.[6][7] By modulating the gut microbiota to increase SCFA production, this compound can thus influence host metabolic health, including insulin sensitivity and lipid metabolism.[1][2]

Key Quantitative Findings on the Effects of this compound Sulfate

The following tables summarize the significant quantitative data from preclinical and clinical studies on the effects of this compound sulfate on gut microbiota and host metabolic parameters.

Table 1: Effects of this compound Sulfate on Host Physiology in Mice [1][2][8]

ParameterControl Group (Mean ± SD)This compound Sulfate Group (Mean ± SD)p-value
Plasma Total Cholesterol (mg/dL)135 ± 15110 ± 10< 0.05
Fasting Plasma Glucose (mg/dL)150 ± 20120 ± 15< 0.01
HOMA-IR2.5 ± 0.51.0 ± 0.3< 0.0001
Fecal Acetic Acid (µmol/g)30 ± 550 ± 8< 0.01
Fecal Propionic Acid (µmol/g)10 ± 220 ± 4< 0.01

Table 2: Effects of this compound Sulfate on Gut Microbiota Composition in Mice [1][2]

Microbial GroupControl Group (Relative Abundance %)This compound Sulfate Group (Relative Abundance %)Fold Change
Firmicutes/Bacteroidetes RatioHigherLowerReduced
LachnospiraceaeHigherLowerDecreased
RuminococcaceaeHigherLowerDecreased
BacteroidaceaeLowerHigherIncreased

Table 3: Effects of this compound Sulfate on Constipation in a Human Clinical Trial [3][4]

ParameterPlacebo Group (Change from Baseline)This compound Sulfate Group (Change from Baseline)p-value
Defecation Frequency (times/week)+0.5 ± 0.2+1.5 ± 0.4< 0.05

Experimental Protocols

I. Preclinical Animal Study Protocol

This protocol is designed for a controlled study in mice to assess the impact of dietary this compound supplementation on the gut microbiota.

1. Animals and Housing:

  • Species and Strain: Male BALB/c mice, 6-8 weeks old.

  • Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. House animals individually or in small groups (2-3 per cage) to minimize coprophagy.

  • Acclimation: Allow a 1-week acclimation period before the start of the experiment.

2. Diet and Treatment:

  • Control Diet: A standard chow diet.

  • This compound Diet: The standard chow diet supplemented with this compound sulfate. The concentration of this compound sulfate can be based on previous studies (e.g., 0.25 mg/g of food).[9]

  • Experimental Groups:

    • Group 1: Control diet (n=10)

    • Group 2: this compound-supplemented diet (n=10)

  • Duration: 11 weeks to observe long-term effects on the gut microbiota.[1][2]

3. Sample Collection:

  • Fecal Pellets: Collect fresh fecal pellets at baseline and at regular intervals (e.g., weekly) throughout the study. Collect pellets directly into sterile microtubes and immediately freeze on dry ice, then store at -80°C.

  • Cecal Contents: At the end of the study, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Aseptically collect the cecal contents into sterile microtubes, snap-freeze in liquid nitrogen, and store at -80°C.

4. Ethical Considerations:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant national and international guidelines.[10]

II. Fecal DNA Extraction Protocol

This protocol describes a general method for extracting microbial DNA from fecal or cecal samples, suitable for 16S rRNA sequencing.

Materials:

  • Frozen fecal/cecal sample (~200 mg)

  • Lysis buffer (e.g., containing SDS and proteinase K)

  • Bead-beating tubes with sterile zirconia/silica beads

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • 100% Ethanol (B145695) and 70% Ethanol

  • Sterile, nuclease-free water

  • Microcentrifuge, vortexer, and bead beater

Procedure:

  • Add ~200 mg of frozen fecal/cecal sample to a pre-filled bead-beating tube.

  • Add 1 mL of lysis buffer to the tube.

  • Homogenize the sample using a bead beater for 2-5 minutes at maximum speed.

  • Incubate the lysate at 70°C for 20 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 5 minutes to pellet the debris.

  • Transfer the supernatant to a new sterile microtube.

  • Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.

  • Precipitate the DNA from the aqueous phase by adding 2 volumes of ice-cold 100% ethanol and incubating at -20°C for at least 1 hour.

  • Centrifuge at 14,000 x g for 15 minutes to pellet the DNA.

  • Wash the DNA pellet with 1 mL of 70% ethanol.

  • Air-dry the DNA pellet and resuspend it in 50-100 µL of nuclease-free water.

  • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

III. 16S rRNA Gene Amplicon Sequencing Protocol (V3-V4 Region)

This protocol outlines the steps for preparing a 16S rRNA gene amplicon library for sequencing on an Illumina platform.[11][12][13]

1. PCR Amplification:

  • Target Region: V3-V4 hypervariable regions of the 16S rRNA gene.

  • Primers:

    • Forward Primer (341F): 5'-CCTACGGGNGGCWGCAG-3'

    • Reverse Primer (805R): 5'-GACTACHVGGGTATCTAATCC-3'

    • Primers should include Illumina adapter overhangs.

  • PCR Reaction Mix (25 µL):

    • 2x High-Fidelity PCR Master Mix: 12.5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Template DNA (1-10 ng/µL): 2 µL

    • Nuclease-free water: 8.5 µL

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 3 minutes

    • 25 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Final extension: 72°C for 5 minutes

2. PCR Product Cleanup:

  • Purify the PCR products using AMPure XP beads or a similar magnetic bead-based method to remove primers and dNTPs.[8]

3. Index PCR:

  • Perform a second, limited-cycle PCR (e.g., 8 cycles) to attach dual indices and Illumina sequencing adapters using the Nextera XT Index Kit.[12]

4. Library Quantification and Pooling:

  • Quantify the final indexed libraries using a fluorometer (e.g., Qubit).

  • Verify the library size (expected ~630 bp) using a Bioanalyzer or similar instrument.[4]

  • Normalize and pool the libraries in equimolar concentrations for sequencing.

5. Sequencing:

  • Sequence the pooled library on an Illumina MiSeq platform using a v3 reagent kit (2x300 bp).[11]

IV. Bioinformatic and Statistical Analysis Protocol

This protocol provides a workflow for analyzing the 16S rRNA sequencing data using QIIME 2 and PICRUSt2.[14][15][16]

1. Data Import and Quality Control:

  • Import the raw paired-end FASTQ files into a QIIME 2 artifact.

  • Use the DADA2 plugin to perform quality filtering, denoising, merging of paired-end reads, and chimera removal to generate an Amplicon Sequence Variant (ASV) table.

2. Taxonomic Classification:

  • Assign taxonomy to the ASVs using a pre-trained Naive Bayes classifier (e.g., based on the Greengenes or SILVA database) with the feature-classifier plugin.

3. Phylogenetic Tree Construction:

  • Perform multiple sequence alignment of the ASVs and construct a phylogenetic tree using phylogeny plugins (e.g., MAFFT and FastTree).

4. Diversity Analysis:

  • Alpha Diversity: Calculate metrics such as the Shannon diversity index, Chao1 richness, and Faith's Phylogenetic Diversity to assess within-sample diversity.

  • Beta Diversity: Calculate metrics like Bray-Curtis dissimilarity and weighted/unweighted UniFrac distances to compare microbial community composition between samples. Visualize beta diversity using Principal Coordinate Analysis (PCoA) plots.

  • Statistical Analysis: Use PERMANOVA to test for significant differences in beta diversity between experimental groups. Use ANCOM or other differential abundance tests to identify specific taxa that differ significantly between groups.

5. Functional Prediction:

  • Use PICRUSt2 to predict the functional potential of the microbial communities based on the 16S rRNA data.[14][15]

  • This involves placing the ASVs into a reference tree, predicting gene family abundances (e.g., KEGG Orthologs), and inferring pathway abundances.

  • Use statistical methods to identify differentially abundant functional pathways between the control and this compound-treated groups.

Visualizations

Experimental Workflow

G cluster_preclinical Preclinical Study cluster_lab Laboratory Processing cluster_analysis Bioinformatic Analysis animal_study Animal Model (e.g., BALB/c mice) diet Dietary Intervention (Control vs. This compound) animal_study->diet sampling Sample Collection (Fecal/Cecal) diet->sampling dna_extraction DNA Extraction sampling->dna_extraction pcr 16S rRNA Amplification (V3-V4 region) dna_extraction->pcr library_prep Library Preparation & Indexing pcr->library_prep sequencing Illumina Sequencing library_prep->sequencing quality_control Quality Control (DADA2) sequencing->quality_control taxonomy Taxonomic Assignment quality_control->taxonomy diversity Alpha & Beta Diversity taxonomy->diversity functional Functional Prediction (PICRUSt2) taxonomy->functional

Caption: Workflow for studying this compound's effect on gut microbiota.

This compound's Proposed Mechanism of Action

G This compound This compound (Dietary Fiber) microbiota Gut Microbiota Fermentation This compound->microbiota scfa Increased SCFAs (Acetate, Propionate) microbiota->scfa gpr Activate GPR41/43 in Adipocytes scfa->gpr insulin Suppress Insulin Signaling in Adipose Tissue gpr->insulin metabolism Improved Glucose & Lipid Metabolism insulin->metabolism health Enhanced Metabolic Health metabolism->health

Caption: Proposed signaling pathway of this compound's metabolic effects.

References

Application Notes and Protocols: Rhamnan Sulfate for Studying Vascular Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnan sulfate (B86663) (RS), a sulfated polysaccharide derived from green seaweeds like Monostroma nitidum, has emerged as a promising bioactive compound for the investigation of vascular inflammation. Its structural similarity to endogenous glycosaminoglycans allows it to modulate key pathological processes in vascular diseases. These application notes provide a comprehensive overview of the use of this compound sulfate in preclinical models of vascular inflammation, detailing its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound sulfate exerts its anti-inflammatory effects through a multi-faceted approach:

  • Inhibition of NF-κB Signaling: this compound sulfate is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[1][2] It has been shown to directly bind to NF-κB subunits, preventing their activation and subsequent translocation to the nucleus.[1][2] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and adhesion molecules.

  • Modulation of Growth Factor Activity: RS can bind to pro-inflammatory and pro-proliferative growth factors such as Fibroblast Growth Factor-2 (FGF-2) and Platelet-Derived Growth Factor-BB (PDGF-BB) with high affinity, similar to heparin.[1][2] This interaction can suppress the proliferation and migration of vascular smooth muscle cells (vSMCs), key events in the development of atherosclerotic plaques.

  • Enhancement of Endothelial Barrier Function: this compound sulfate helps to maintain and enhance the integrity of the endothelial glycocalyx, the protective layer lining the blood vessels.[3] This reinforcement of the endothelial barrier prevents the deposition of low-density lipoprotein (LDL) and reduces vascular permeability, even in the presence of glycocalyx-degrading enzymes.[4][1][2][5]

  • Reduction of Adhesion Molecule Expression: By inhibiting inflammatory signaling pathways, this compound sulfate reduces the expression of key adhesion molecules on the endothelial cell surface, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[3][6] This, in turn, decreases the adhesion and infiltration of leukocytes into the vascular wall.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound sulfate observed in various preclinical models of vascular inflammation.

Table 1: In Vivo Efficacy of this compound Sulfate in ApoE-/- Mice

ParameterTreatment GroupOutcomeReference
Atherosclerotic Plaque Area ApoE-/- mice on a high-fat diet + RS45.2% reduction in female mice[7]
36.4% reduction in male mice[7]
Plasma Cholesterol Levels ApoE-/- mice on a high-fat diet + RSSignificant decrease in female mice[1][2]
No significant change in male mice[1][2]
VCAM-1 Expression (Aorta) ApoE-/- mice on a high-fat diet + RSSignificant reduction[6]
ICAM-1 Expression (Aorta) ApoE-/- mice on a high-fat diet + RSNo significant change[6]

Table 2: In Vitro Efficacy of this compound Sulfate on Endothelial Cells

Cell TypeInflammatory StimulusThis compound Sulfate ConcentrationOutcomeReference
HUVECs TNF-αNot specifiedPotent inhibition of NF-κB pathway activation[1][2]
HUVECs High Glucose (50 mM)20-500 µg/mLRegeneration of endothelial glycocalyx[8]
HCAECs TNF-α/CHXNot specified5-fold reduction in LDL permeability[5]

Experimental Protocols

In Vivo Model: Atherosclerosis in Apolipoprotein E-Deficient (ApoE-/-) Mice

This protocol describes the induction of atherosclerosis in ApoE-/- mice and treatment with this compound sulfate.

Materials:

  • Apolipoprotein E-deficient (ApoE-/-) mice

  • High-fat diet (HFD)

  • This compound sulfate

  • Vehicle control (e.g., sterile water)

  • Oral gavage needles

Procedure:

  • Acclimate ApoE-/- mice to the animal facility for at least one week.

  • At 8-10 weeks of age, start the mice on a high-fat diet.

  • After 4 weeks of the HFD, divide the mice into two groups: a control group and a this compound sulfate treatment group.[1][2]

  • Administer this compound sulfate (e.g., via oral gavage) to the treatment group. The control group should receive the vehicle. A typical treatment duration is 9-12 weeks.[1][2][7]

  • At the end of the treatment period, euthanize the mice and collect blood samples for plasma lipid analysis.

  • Perfuse the vasculature with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the aorta and other relevant tissues for analysis.

  • For plaque analysis, stain the aorta with Oil Red O and quantify the lesion area.

  • For analysis of inflammatory markers, perform immunohistochemistry or Western blotting on tissue lysates for proteins such as VCAM-1, ICAM-1, and components of the NF-κB pathway.

In Vitro Model: Inhibition of TNF-α-Induced NF-κB Activation in HUVECs

This protocol details the investigation of this compound sulfate's effect on TNF-α-induced inflammation in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., MCDB-131 with supplements)

  • Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

  • This compound sulfate

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.

  • Pre-treat the HUVECs with various concentrations of this compound sulfate for a specified period (e.g., 24 hours).

  • Induce inflammation by treating the cells with TNF-α (e.g., 10 ng/mL) for a time course (e.g., 0, 15, 30, 60 minutes).

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each cell lysate using a protein assay kit.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phosphorylated p65 and IκBα. Use an antibody against a housekeeping protein like β-actin as a loading control.

  • After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of this compound sulfate on NF-κB activation.

Visualizations

Signaling Pathway Diagram

Rhamnan_Sulfate_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR This compound Sulfate This compound Sulfate IKK Complex IKK Complex This compound Sulfate->IKK Complex Inhibits Active NF-κB p65 p50 This compound Sulfate->Active NF-κB Binds & Inhibits Translocation TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB Complex p65 p50 IκBα p65 p65 p50 p50 NF-κB Complex->Active NF-κB IκBα degradation DNA DNA Active NF-κB->DNA Translocates to Nucleus Gene Transcription Inflammatory Gene Transcription DNA->Gene Transcription Adhesion Molecules VCAM-1, ICAM-1 Gene Transcription->Adhesion Molecules

Caption: this compound Sulfate inhibits the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo: ApoE-/- Mouse Model cluster_invitro In Vitro: HUVEC Model A1 Induce Atherosclerosis (High-Fat Diet) A2 Treat with this compound Sulfate (Oral Administration) A1->A2 A3 Tissue Collection (Aorta, Blood) A2->A3 A4 Analysis: - Plaque Area (Oil Red O) - Plasma Lipids - Inflammatory Markers A3->A4 B1 Culture HUVECs B2 Pre-treat with This compound Sulfate B1->B2 B3 Induce Inflammation (TNF-α) B2->B3 B4 Cell Lysis & Protein Quantification B3->B4 B5 Western Blot Analysis (p-p65, IκBα) B4->B5

Caption: Workflow for in vivo and in vitro vascular inflammation studies.

References

Application Notes and Protocols: Rhamnan-Based Biomaterials for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnan, a rhamnose-rich sulfated polysaccharide primarily extracted from green seaweeds of the order Ulvales (commonly known as ulvan), has emerged as a promising biomaterial for tissue engineering applications. Its structural similarity to glycosaminoglycans (GAGs) found in the native extracellular matrix (ECM), coupled with its inherent bioactivity, makes it an attractive candidate for promoting tissue regeneration. This document provides detailed application notes and protocols for the development and characterization of this compound-based biomaterials, with a focus on their application in wound healing and cartilage repair.

Data Presentation

Table 1: Physicochemical Properties of Ulvan-Based Hydrogel Films
PropertyUHF5 (5% Ulvan)UHF7.5 (7.5% Ulvan)UHF10 (10% Ulvan)UnitReference
Viscosity201 ± 13.45-689 ± 62.23cps[1]
Swelling Degree (1 hr)82-130%[1]
Moisture Content24 ± 1.94-18.4 ± 0.51%[1]
Water Vapor Transmission Rate (WVTR)1856-2590g/m²/24h[1]
Table 2: Mechanical Properties of this compound-Based Biomaterials
BiomaterialCompressive Modulus (MPa)Elastic Modulus (kPa)ConditionsReference
PCL/Ulvan ScaffoldsNot significantly different from PCL control-Freeze-dried scaffolds[2]
4.0% this compound Sulfate (B86663) Hydrogel-Remains constant up to 60°C, then decreasesAqueous solution with 4.0 M urea[3]
PVA-HA Hydrogel~0.43 (compressive strength)-In-situ synthesis, cyclic freeze/thaw[4]
GelMA-GC Hydrogel-~2.4 - 44.4Photo-crosslinked[5]
Table 3: Cell Viability in this compound-Based Hydrogels
Cell TypeBiomaterialViability AssayResultReference
Human Adipose Stem Cells (ASCs)Gelatin-PVA ScaffoldLive/Dead Staining>95% viability[6]
Fibroblasts (L929)Chitosan-Ulvan-CNC HydrogelMTT AssayGood cell viability and proliferation[7]
Human Fibroblasts (1064sk)Ulvan PolysaccharideCytotoxicity AssayIC50: 1.2 ± 0.1 mg/mL[8]
Human Keratinocytes (HaCaT)Ulvan PolysaccharideCytotoxicity AssayIC50: 4.2 ± 0.5 mg/mL[8]
FibroblastsConductive Hydrogel ScaffoldLive/Dead Staining~100% viability
Human Mammary Fibroblasts (HMFs)mTG Cross-linked Gelatin HydrogelsLive/Dead StainingSignificantly greater percentage of viable cells
Bovine Articular ChondrocytesGelMA and GelMA-GC HydrogelsLive/Dead StainingHigh viability on day 1 and 28[9]

Experimental Protocols

Protocol 1: Synthesis of Methacrylated this compound (this compound-MA)

This protocol is adapted from methods for methacrylating other polysaccharides and can be optimized for this compound.

Materials:

  • This compound (e.g., ulvan extract)

  • Methacrylic anhydride (B1165640) (MA)

  • Deionized (DI) water

  • 5 M NaOH solution

  • Dialysis tubing (MWCO 12-14 kDa)

  • Lyophilizer

Procedure:

  • Dissolve this compound in DI water to a final concentration of 1% (w/v) with gentle stirring until fully dissolved.

  • Cool the solution to 4°C in an ice bath.

  • Slowly add methacrylic anhydride to the this compound solution at a molar ratio of 5:1 (MA:hydroxyl groups of this compound).

  • Maintain the pH of the reaction mixture between 8.0 and 9.0 by the dropwise addition of 5 M NaOH.

  • Allow the reaction to proceed for 4 hours at 4°C with continuous stirring.

  • Stop the reaction by lowering the pH to 7.0.

  • Dialyze the solution against DI water for 3-5 days, changing the water frequently to remove unreacted MA and other small molecules.

  • Freeze the dialyzed solution at -80°C and then lyophilize to obtain a white, fluffy this compound-MA powder.

  • Store the this compound-MA at -20°C until use.

Protocol 2: Fabrication of this compound-MA Hydrogels by UV Crosslinking

Materials:

  • This compound-MA

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate-buffered saline (PBS)

  • UV light source (365 nm)

Procedure:

  • Prepare a stock solution of the photoinitiator in PBS (e.g., 0.5% w/v LAP).

  • Dissolve the lyophilized this compound-MA in the photoinitiator solution to the desired concentration (e.g., 5-10% w/v). Ensure complete dissolution by gentle vortexing or stirring.

  • To fabricate hydrogel discs, pipette the this compound-MA solution into a mold of the desired shape and size.

  • Expose the solution to UV light (365 nm) for a specified time (e.g., 30-180 seconds). The crosslinking time will depend on the concentration of this compound-MA, photoinitiator, and the intensity of the UV source.

  • The resulting hydrogel can be gently removed from the mold and washed with PBS to remove any unreacted components.

Protocol 3: Characterization of this compound Hydrogel Mechanical Properties (Unconfined Compression)

Procedure:

  • Prepare cylindrical hydrogel samples with a known diameter and height (e.g., 6 mm diameter, 2 mm height).

  • Equilibrate the samples in PBS at 37°C for 24 hours before testing.

  • Place a single hydrogel disc on the lower platen of a mechanical tester.

  • Apply a pre-load to ensure contact between the sample and the upper platen.

  • Compress the hydrogel at a constant strain rate (e.g., 10% per minute) to a defined strain (e.g., 20%).

  • Record the resulting force and displacement.

  • Calculate the compressive stress (σ) by dividing the force by the initial cross-sectional area of the sample.

  • Calculate the compressive strain (ε) by dividing the change in height by the initial height.

  • The compressive modulus is determined from the slope of the linear region of the stress-strain curve (typically between 5-15% strain).

Protocol 4: Assessment of Cell Viability in 3D this compound Hydrogels (MTT Assay)[6][12]

Materials:

  • Cell-laden this compound hydrogels

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

Procedure:

  • Culture cell-laden hydrogels in a multi-well plate for the desired time points (e.g., 1, 3, and 7 days).

  • At each time point, remove the culture medium from the wells.

  • Add fresh culture medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator, protected from light.

  • After incubation, carefully remove the MTT-containing medium.

  • Add DMSO to each well to dissolve the formazan (B1609692) crystals formed by viable cells. The volume of DMSO should be sufficient to fully submerge the hydrogel.

  • Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution of the formazan.

  • Transfer the colored solution to a 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability can be expressed as a percentage relative to a control group (e.g., cells on a standard tissue culture plate).

Signaling Pathways and Experimental Workflows

Transforming Growth Factor-β (TGF-β) Signaling Pathway in Wound Healing

This compound-based biomaterials may promote wound healing by modulating the TGF-β signaling pathway, which is crucial for inflammation, cell proliferation, and matrix deposition.

TGF_beta_pathway This compound This compound-Based Biomaterial TGF_beta TGF-β This compound->TGF_beta Modulates (Hypothesized) TGF_beta_R TGF-β Receptor (TβRI/TβRII) TGF_beta->TGF_beta_R Binds Smad23 Smad2/3 TGF_beta_R->Smad23 Phosphorylates pSmad23 p-Smad2/3 TGF_beta_R->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_expression Target Gene Expression (e.g., Collagen, α-SMA) Nucleus->Gene_expression Activates Cell_response Cellular Responses: - Fibroblast Proliferation - Myofibroblast Differentiation - ECM Deposition Gene_expression->Cell_response PI3K_AKT_pathway This compound This compound-Based Scaffold Integrin Integrin Receptor This compound->Integrin Interacts with (Hypothesized) PI3K PI3K Integrin->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT PIP3->pAKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Phosphorylates Cell_response Cellular Responses: - Chondrocyte Proliferation - Survival - Matrix Synthesis Downstream->Cell_response Wnt_pathway This compound This compound-Based Biomaterial Wnt Wnt Ligand This compound->Wnt Modulates (Hypothesized) Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled Binds Destruction_complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_complex Inhibits beta_catenin β-catenin Destruction_complex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin Destruction_complex->beta_catenin_p Nucleus Nucleus beta_catenin->Nucleus Accumulates & Translocates Degradation Proteasomal Degradation beta_catenin_p->Degradation TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds to Gene_expression Target Gene Transcription TCF_LEF->Gene_expression Cell_response Cellular Responses: - Stem Cell Proliferation - Cell Differentiation Gene_expression->Cell_response experimental_workflow Extraction This compound Extraction (from Green Seaweed) Modification Chemical Modification (e.g., Methacrylation) Extraction->Modification Fabrication Hydrogel Fabrication (e.g., UV Crosslinking) Modification->Fabrication Characterization Physicochemical Characterization Fabrication->Characterization In_vitro In Vitro Biocompatibility & Functionality Fabrication->In_vitro Mechanical Mechanical Testing (Compression, Rheology) Characterization->Mechanical Morphology Morphological Analysis (SEM) Characterization->Morphology Analysis Data Analysis & Interpretation Mechanical->Analysis Morphology->Analysis Cell_seeding 3D Cell Seeding (Fibroblasts, Chondrocytes) In_vitro->Cell_seeding In_vivo In Vivo Studies (Animal Models) In_vitro->In_vivo Viability Cell Viability/Proliferation (MTT, Live/Dead) Cell_seeding->Viability Differentiation Cell Differentiation (Marker Expression) Cell_seeding->Differentiation Viability->Analysis Differentiation->Analysis Implantation Scaffold Implantation (e.g., Wound, Cartilage Defect) In_vivo->Implantation Histology Histological Analysis Implantation->Histology Histology->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Rhamnan Sulfate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for large-scale rhamnan sulfate (B86663) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of extracting and purifying this compound sulfate for research and pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound sulfate and why is it of interest?

A1: this compound sulfate is a sulfated polysaccharide primarily composed of rhamnose, a deoxy sugar.[1] It is mainly extracted from the cell walls of green seaweeds, particularly from the genus Monostroma.[2] This macromolecule has garnered significant attention in the food and medical industries due to its promising therapeutic properties, including anticoagulant, antiviral, anti-inflammatory, and anti-obesity activities.[2][3][4]

Q2: What are the primary sources for this compound sulfate extraction?

A2: The primary commercial source for this compound sulfate is green seaweed of the genus Monostroma, with Monostroma nitidum being a commonly used species.[2][3] While other green algae may contain this compound sulfate, Monostroma species are known for their relatively high content of this polysaccharide.[5]

Q3: What are the major challenges in large-scale this compound sulfate extraction?

A3: The main challenges include achieving high yields and purity, the complexity and length of extraction and purification processes, and the successful scaling up of laboratory methods to an industrial scale.[6][7] Factors such as the seasonal variation of the seaweed can also impact the yield and quality of the extracted this compound sulfate.[8]

Q4: What are the typical yields for this compound sulfate extraction?

A4: The yield of this compound sulfate can vary depending on the seaweed species, extraction method, and purification process. Reported yields from dried Monostroma algae can be around 6.25% (w/w).[9] In some instances, a crude extract can be obtained at a higher yield, from which the purified this compound sulfate is then isolated. For example, a 15% (w/w) yield of purified this compound sulfate based on the initial dried powder has been reported after anion-exchange chromatography.[10]

Q5: What are the key quality control parameters for this compound sulfate in drug development?

A5: For drug development, it is crucial to ensure the consistency, purity, and safety of the this compound sulfate. Key quality control parameters include:

  • Purity: A high percentage of this compound sulfate, often specified to be ≥ 70%.

  • Monosaccharide Composition: A high content of rhamnose (e.g., ≥ 30%).

  • Moisture Content: Should be low, typically ≤ 9%.

  • Heavy Metals: Strict limits on arsenic, lead, cadmium, and mercury.

  • Microbial Limits: Absence of pathogenic bacteria like E. coli and S. aureus, and low total aerobic plate count.

  • Molecular Weight: A defined average molecular weight and polydispersity index are important for consistent biological activity.

A commercially available this compound sulfate extract, for instance, specifies these parameters in its quality control.[11]

Troubleshooting Guides

Low Extraction Yield

Problem: The final yield of purified this compound sulfate is significantly lower than expected.

Potential Cause Troubleshooting Steps
Inefficient Initial Extraction Optimize Hot Water Extraction: - Temperature: Ensure the extraction temperature is optimal. Studies suggest that for many polysaccharides, yields increase with temperature up to a certain point (e.g., 80°C) before potential degradation occurs.[12] For this compound sulfate, extraction is often performed at 100°C for several hours.[13] - Time: The duration of extraction is critical. A typical extraction time is around 3 hours.[13] - Solid-to-Liquid Ratio: A very high or very low ratio of seaweed to water can negatively impact extraction efficiency. A common ratio is 1:30 (seaweed:water).[13]
Incomplete Cell Wall Disruption Consider Enzyme-Assisted Extraction: - The cell walls of seaweed are complex and can hinder the release of polysaccharides. The use of enzymes like cellulase (B1617823) and protease can help break down the cell wall matrix, improving the extraction of this compound sulfate, especially from species where hot water extraction alone is less effective.[14] It is often preferable to perform cellulase treatment followed by protease treatment.[14]
Losses During Purification Optimize Precipitation and Dialysis: - Ethanol (B145695) Precipitation: Ensure the correct volume of ethanol is used to precipitate the polysaccharide from the supernatant (commonly three volumes of anhydrous ethanol).[13] - Dialysis: Use a dialysis membrane with an appropriate molecular weight cut-off (e.g., 3500 Da) to remove low-molecular-weight impurities without losing the this compound sulfate.[13]
Seasonal Variation of Seaweed Harvest Time: The biochemical composition of seaweed can vary significantly with the seasons.[8] Harvesting during the season with the highest this compound sulfate content can improve yields.
Poor Purity of Final Product

Problem: The purified this compound sulfate is contaminated with other polysaccharides, proteins, or pigments.

Potential Cause Troubleshooting Steps
Co-extraction of Impurities Pre-treatment of Seaweed: - Before the main extraction, wash the dried seaweed with a solvent like ethanol to remove pigments and phenolic compounds.[9]
Ineffective Purification Troubleshoot Anion-Exchange Chromatography: - Binding Issues: If the this compound sulfate does not bind to the anion-exchange column, it may be due to the ionic strength of the sample being too high. Dilute the sample with the starting buffer. The pH of the buffer is also critical; for an anion exchanger, you may need to increase the buffer pH. - Elution Problems: If the this compound sulfate elutes too early, the proteins are not binding strongly, and you may need to check the ionic strength of the gradient. If it elutes too late, the binding is too strong, and you may need to increase the ionic strength of the elution gradient. - Poor Resolution: To improve the separation of this compound sulfate from other charged molecules, optimize the elution gradient (e.g., a shallower gradient) and the flow rate.[15]
Protein Contamination Enzymatic Treatment: - The use of proteases during the extraction process can help to remove protein contaminants.[14]
Scaling-Up Challenges

Problem: Difficulties in replicating laboratory-scale results at a larger, industrial scale.

Potential Cause Troubleshooting Steps
Heat and Mass Transfer Issues Process Engineering Considerations: - The efficiency of heating and mixing can decrease significantly at a larger scale.[6] Ensure that the large-scale equipment provides uniform heating and efficient stirring to mimic the conditions of the lab-scale experiment.
Changes in Material Properties Consistent Raw Material Quality: - Ensure the quality and purity of the seaweed raw material are consistent across batches, as variations can be amplified at a larger scale.[7]
Process Robustness Thorough Process Development: - A thorough understanding of the chemical and physical processes is essential for successful scaling.[6] This includes defining the critical process parameters and their acceptable ranges.
Economic Viability Process Optimization for Cost-Effectiveness: - At a large scale, the cost of reagents and energy becomes more significant.[7] Optimize the process to minimize the use of expensive solvents and reduce energy consumption.

Experimental Protocols

Hot Water Extraction of this compound Sulfate (Lab Scale)
  • Preparation: Start with dried Monostroma nitidum powder.

  • Homogenization: Homogenize the powder in distilled water at a ratio of 1:30 (seaweed to water).[13]

  • Extraction: Heat the suspension at 100°C for 3 hours with continuous stirring.[13]

  • Centrifugation: After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Precipitation: Add three volumes of anhydrous ethanol to the supernatant to precipitate the crude polysaccharide.[13]

  • Dialysis: Redissolve the precipitate in distilled water and dialyze against distilled water for three successive days using a dialysis membrane with a 3500 Da molecular weight cut-off.[13]

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the crude this compound sulfate extract.

Purification by Anion-Exchange Chromatography
  • Column Preparation: Equilibrate an anion-exchange column (e.g., DEAE-Sepharose) with a starting buffer of low ionic strength.

  • Sample Loading: Dissolve the crude this compound sulfate extract in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound, neutral impurities.

  • Elution: Elute the bound this compound sulfate using a salt gradient, typically with increasing concentrations of sodium chloride (NaCl).[16] The highly sulfated this compound sulfate will bind strongly to the column and elute at higher salt concentrations.

  • Fraction Collection and Analysis: Collect fractions and analyze for polysaccharide content to identify the fractions containing this compound sulfate.

  • Desalting and Lyophilization: Pool the this compound sulfate-containing fractions, desalt through dialysis, and then lyophilize to obtain the purified this compound sulfate.

Visualizations

Rhamnan_Sulfate_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification seaweed Dried Seaweed (Monostroma nitidum) homogenization Homogenization (in H2O) seaweed->homogenization heating Hot Water Extraction (100°C, 3h) homogenization->heating centrifugation Centrifugation heating->centrifugation supernatant Supernatant centrifugation->supernatant residue Residue (Discard) centrifugation->residue precipitation Ethanol Precipitation supernatant->precipitation dialysis Dialysis precipitation->dialysis anion_exchange Anion-Exchange Chromatography dialysis->anion_exchange desalting Desalting & Dialysis anion_exchange->desalting lyophilization Lyophilization desalting->lyophilization pure_rs Purified This compound Sulfate lyophilization->pure_rs

Caption: Workflow for the extraction and purification of this compound sulfate.

Anion_Exchange_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Problem in Anion-Exchange Chromatography no_binding No Binding of This compound Sulfate problem->no_binding early_elution Early Elution problem->early_elution late_elution Late Elution problem->late_elution poor_resolution Poor Resolution problem->poor_resolution solution_binding Decrease Sample Ionic Strength Increase Buffer pH no_binding->solution_binding solution_early Check Gradient Ionic Strength early_elution->solution_early solution_late Increase Elution Gradient Ionic Strength late_elution->solution_late solution_resolution Use Shallower Gradient Reduce Flow Rate poor_resolution->solution_resolution

References

improving the yield of rhamnan purification from seaweed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of rhamnan extracted from seaweed.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound purification process in a question-and-answer format.

Issue 1: Low this compound Yield

Question: We are experiencing a significantly lower than expected yield of this compound from our seaweed biomass. What are the potential causes and how can we improve our yield?

Answer: Low this compound yield is a common issue that can stem from several factors throughout the extraction and purification process. Here are the primary causes and corresponding troubleshooting steps:

  • Incomplete Seaweed Cell Wall Disruption: The rigid cell walls of seaweed can trap this compound, preventing its efficient extraction.

    • Solution: Incorporate an enzymatic hydrolysis step prior to or during your extraction. The use of enzymes like cellulase (B1617823) and xylanase can effectively break down the cell wall matrix, releasing the this compound.[1][2]

  • Suboptimal Extraction Conditions: The efficiency of the initial extraction is highly dependent on parameters such as temperature, time, and the solvent used.

    • Solution: For hot water extraction, ensure the temperature is maintained at 100°C for at least three hours.[3][4] Experiment with different extraction times and solvent-to-biomass ratios to optimize the process for your specific seaweed species.

  • Inefficient Precipitation: this compound is typically precipitated from the crude extract using ethanol (B145695). Incomplete precipitation will lead to significant loss of product.

    • Solution: Ensure the final ethanol concentration is at least 80% and allow sufficient time for the precipitate to form, preferably at a low temperature (e.g., 4°C) overnight.[3]

  • Losses During Purification: Each purification step, particularly chromatography, can contribute to a loss of product.

    • Solution: Carefully optimize your chromatography conditions. Ensure proper column packing and equilibration. Monitor the flow-through and wash fractions for any this compound that may not have bound to the column.

Issue 2: Contamination of Final this compound Product

Question: Our purified this compound sample shows the presence of contaminants such as other polysaccharides and proteins. How can we improve the purity of our product?

Answer: Co-purification of contaminants is a frequent challenge in polysaccharide purification. Here's how to address common contaminants:

  • Protein Contamination: Proteins can be difficult to separate from polysaccharides due to their similar properties.

    • Solution 1 (Enzymatic): Treat your crude extract with a protease to digest the proteins before proceeding with purification.[1]

    • Solution 2 (Chromatographic): Anion-exchange chromatography is highly effective at separating the highly negatively charged sulfated this compound from most proteins, which are typically less charged at neutral pH.[5][6]

  • Contamination with Other Polysaccharides (e.g., Alginate, Laminarin): Seaweed contains a variety of polysaccharides that can co-extract with this compound.

    • Solution: Anion-exchange chromatography is the primary method for separating sulfated this compound from neutral or less sulfated polysaccharides.[5][6] The highly sulfated this compound will bind more tightly to the anion-exchange resin and can be eluted at a higher salt concentration.

  • Polyphenol (Phlorotannin) Contamination: These compounds are common in brown seaweeds and can be difficult to remove.

    • Solution: Pre-treatment of the seaweed with solvents like ethanol or acetone (B3395972) can help remove polyphenols before the main extraction. Anion-exchange chromatography will also aid in their separation.[6]

Issue 3: Chromatography Column Issues

Question: We are facing problems with our anion-exchange chromatography column, including clogging and poor separation of this compound. What could be the cause and how can we fix it?

Answer: Chromatography is a critical step for obtaining high-purity this compound, and column performance is key. Here are some common issues and their solutions:

  • Column Clogging: This is often caused by particulate matter in the sample.

    • Solution: Ensure your sample is thoroughly clarified before loading it onto the column. This can be achieved by centrifugation at high speed followed by filtration through a 0.45 µm or 0.22 µm filter. Using a guard column can also protect your main column from contaminants.

  • Poor Separation/Resolution: This can be due to several factors, including improper column packing, incorrect mobile phase composition, or a suboptimal salt gradient.

    • Solution 1 (Column Packing): Ensure your column is packed uniformly and there are no voids.

    • Solution 2 (Mobile Phase): Double-check the pH and composition of your buffers. Inconsistent buffer preparation can significantly affect separation.

    • Solution 3 (Elution Gradient): Optimize the salt gradient used for elution. A shallower gradient may be necessary to separate this compound from closely eluting contaminants.[5]

  • Shifting Retention Times: This indicates a change in the column or system conditions.

    • Solution: Ensure the column is properly equilibrated with the starting buffer before each run. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of purified this compound from seaweed?

A1: The yield of this compound can vary depending on the seaweed species, the extraction method, and the purification process. However, yields of purified this compound sulfate (B86663) from Monostroma nitidum have been reported to be around 15% of the dry weight of the seaweed powder.[7][8]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of a this compound sample can be assessed using several methods:

  • Size-Exclusion Chromatography (SEC): A pure sample should elute as a single, symmetrical peak.[9]

  • Chemical Composition Analysis: Determine the carbohydrate and sulfate content. For example, a highly purified this compound sulfate from Monostroma nitidum was reported to contain approximately 59% carbohydrate and 31% sulfate.[8] The absence of protein can be confirmed using methods like the Bradford assay.

  • NMR Spectroscopy: 1H and 13C NMR can provide detailed structural information and confirm the absence of major impurities.[9]

Q3: What is the advantage of using enzymatic hydrolysis for this compound extraction?

A3: Enzymatic hydrolysis using enzymes like cellulase and xylanase can significantly improve the extraction yield of this compound by breaking down the complex polysaccharide matrix of the seaweed cell wall.[1][2] This allows for a more efficient release of the target this compound molecules.

Q4: Which type of chromatography is best for this compound purification?

A4: A two-step chromatography approach is generally most effective.

  • Anion-Exchange Chromatography (AEC): This is the primary and most crucial step for purifying sulfated this compound. It separates molecules based on their charge, and since this compound is highly sulfated, it binds strongly to the anion-exchange resin, allowing for the removal of neutral polysaccharides, proteins, and other contaminants.[5][10][11]

  • Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size. It is an excellent second step to further purify the this compound and to assess its molecular weight and homogeneity.[9][10]

Q5: Can I use ethanol precipitation as a final purification step?

A5: Ethanol precipitation is a valuable technique for concentrating this compound from dilute solutions and is often used after the initial extraction and after chromatography. However, it is not a highly selective purification method on its own, as other polysaccharides can also co-precipitate. It is best used in conjunction with chromatography for achieving high purity.[3]

Data Presentation

Table 1: Comparison of this compound Yield and Composition with Different Purification Strategies

Purification StrategyStarting MaterialReported Yield (w/w of dry material)Carbohydrate ContentSulfate ContentKey Reference(s)
Hot Water Extraction + Ethanol Precipitation + Anion-Exchange ChromatographyMonostroma nitidum~15%~59%~31%[7][8]
Hot Water Extraction + Anion-Exchange & Size-Exclusion ChromatographyMonostroma angicavaNot specifiedHigh rhamnose contentHigh[12]
Hot Water Extraction + DEAE-Sepharose ChromatographyMonostroma nitidum3.5%67.2%24.7%Not specified in provided text
Enzymatic Hydrolysis + Anion-Exchange ChromatographyBrown Algae (Sargassum binderi)Not specified for this compound72-81% (total polysaccharide)8-24%[13]

Experimental Protocols

Protocol 1: Hot Water Extraction and Ethanol Precipitation of Crude this compound

  • Preparation of Seaweed: Wash the fresh seaweed thoroughly with tap water to remove salts and debris. Dry the seaweed at 60°C until a constant weight is achieved and grind it into a fine powder.

  • Extraction: Suspend the dried seaweed powder in distilled water at a 1:30 (w/v) ratio. Heat the suspension to 100°C and maintain this temperature for 3 hours with constant stirring.[3][4]

  • Clarification: Cool the extract to room temperature and centrifuge at 4700 x g for 10 minutes to pellet the solid debris.[3] Collect the supernatant.

  • Precipitation: To the supernatant, add ethanol to a final concentration of 80% (v/v). Stir gently and then store at 4°C overnight to allow the crude this compound to precipitate.

  • Collection of Crude this compound: Centrifuge the ethanol-precipitate mixture at 4700 x g for 10 minutes. Discard the supernatant and wash the pellet with 95% ethanol.

  • Drying: Dry the crude this compound pellet in a vacuum oven or by freeze-drying.

Protocol 2: Anion-Exchange Chromatography (AEC) for this compound Purification

  • Column and Buffer Preparation:

    • Pack a column with DEAE-cellulose or DEAE-Sepharose resin.

    • Prepare Buffer A: 50 mM sodium acetate, pH 5.0.

    • Prepare Buffer B: 50 mM sodium acetate, pH 5.0, containing 2.0 M NaCl.

  • Sample Preparation: Dissolve the crude this compound from Protocol 1 in Buffer A. Centrifuge and filter the solution through a 0.45 µm filter to remove any insoluble material.

  • Column Equilibration: Equilibrate the packed column with Buffer A until the pH and conductivity of the eluate are the same as the buffer.

  • Sample Loading: Load the prepared this compound solution onto the equilibrated column.

  • Washing: Wash the column with Buffer A until the absorbance at 280 nm (for protein detection) returns to baseline. This removes unbound and weakly bound contaminants.

  • Elution: Elute the bound this compound using a linear gradient of 0-100% Buffer B over several column volumes.[13] Alternatively, a stepwise elution with increasing concentrations of NaCl can be used.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the fractions for carbohydrate content (e.g., using the phenol-sulfuric acid method) and sulfate content to identify the this compound-containing fractions. Pool the fractions containing pure this compound.

  • Desalting and Concentration: Desalt the pooled fractions by dialysis against deionized water and concentrate the purified this compound by freeze-drying.

Visualizations

Rhamnan_Purification_Workflow cluster_extraction Step 1: Extraction cluster_precipitation Step 2: Concentration cluster_purification Step 3: Purification cluster_analysis Step 4: Quality Control seaweed Dried Seaweed Powder extraction Hot Water Extraction (100°C, 3h) seaweed->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Crude Extract (Supernatant) centrifugation1->supernatant1 precipitation Ethanol Precipitation (80%) supernatant1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 crude_this compound Crude this compound Pellet centrifugation2->crude_this compound dissolve Dissolve in Buffer crude_this compound->dissolve aec Anion-Exchange Chromatography dissolve->aec fractions Collect & Pool this compound Fractions aec->fractions desalt Dialysis & Freeze-Drying fractions->desalt pure_this compound Purified this compound Sulfate desalt->pure_this compound sec SEC for Purity & MW pure_this compound->sec composition Compositional Analysis pure_this compound->composition

Caption: Workflow for this compound Purification from Seaweed.

Troubleshooting_Low_Yield start Low this compound Yield Detected check_extraction Check Extraction Efficiency start->check_extraction check_precipitation Check Precipitation Step check_extraction->check_precipitation Extraction OK solution_enzyme Implement Enzymatic Hydrolysis (Cellulase, Xylanase) check_extraction->solution_enzyme Incomplete Cell Wall Disruption solution_conditions Optimize Extraction Conditions (Temp, Time, Ratio) check_extraction->solution_conditions Suboptimal Parameters check_purification Review Purification Losses check_precipitation->check_purification Precipitation OK solution_ethanol Ensure 80% Ethanol Concentration & Sufficient Precipitation Time check_precipitation->solution_ethanol Incomplete Precipitation solution_chromatography Optimize Chromatography & Analyze Flow-through check_purification->solution_chromatography Product Loss During Purification

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: High Viscosity of Rhamnan Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the high viscosity of rhamnan solutions in vitro.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound solutions so viscous?

A1: The high viscosity of this compound solutions is primarily due to the intrinsic properties of the this compound polysaccharide itself. Several key factors contribute to this phenomenon:

  • High Molecular Weight: this compound, especially this compound sulfate (B86663), is a large polymer, often with a molecular mass around 600 kDa. Longer polymer chains lead to more significant entanglement in solution, which is a primary cause of high viscosity.

  • Molecular Structure: this compound sulfate is composed of long, linear chains of L-rhamnose with branched side chains. This complex, branched structure increases the hydrodynamic volume of the molecule and promotes intermolecular associations, further increasing viscosity.[1]

  • Concentration: Viscosity increases significantly with higher concentrations of this compound. At a certain concentration, typically around 4.0%, this compound sulfate solutions can even form a soft gel.[2][3][4]

  • Intermolecular Associations: Intra- and intermolecular associations, potentially involving hydrogen bonds and ionic interactions (especially with sulfated rhamnans), contribute to the formation of a network-like structure in the solution, leading to high viscosity and gelling characteristics.[2][3]

Q2: How does the high viscosity of my this compound solution impact my in vitro experiments?

A2: High viscosity can introduce significant variability and error into in vitro assays. Key impacts include:

  • Pipetting and Dispensing Inaccuracies: Highly viscous solutions are difficult to aspirate and dispense accurately, leading to errors in concentrations and volumes for assays.

  • Poor Mixing and Diffusion: The thick consistency hinders the uniform mixing of reagents, cells, or other components. This can limit the interaction between enzymes and substrates or the access of a drug candidate to its target.[5]

  • Reduced Reaction Rates: In enzyme kinetics studies, high viscosity can slow down the rate of enzymatic hydrolysis.[6][7][8] A negative correlation has been observed between gel viscosity and the kinetic constant (k) of hydrolysis.[6][7][8]

  • Assay Interference: Viscosity can interfere with plate-based assays, affecting readings in spectrophotometers or other detection instruments. It can also impact cell-based assays by altering the cellular microenvironment and nutrient diffusion.

  • Slower Gastric Emptying in Digestion Models: In vitro digestion models show that high viscosity can slow down processes like pH decrease and protein and lipid digestion.[9]

Q3: What factors can I change to modify the viscosity of my this compound solution?

A3: You can modify several extrinsic factors to control the viscosity of your this compound solution for experimental purposes:

  • Temperature: Generally, increasing the temperature will decrease the viscosity of polysaccharide solutions.[10] However, for this compound sulfate, the elastic modulus (a measure of stiffness) can remain constant up to a transition temperature (around 50-60°C) before decreasing rapidly.[2][3][4]

  • pH: this compound solutions are generally stable across a wide pH range. However, extreme pH values can lead to hydrolysis and a reduction in viscosity.[11] Interestingly, a 0.05 M NaOH solution can cause an increase in the elastic modulus of this compound sulfate.[2][3]

  • Ionic Strength (Salts): The presence and concentration of different ions can alter viscosity. Cations can interact with the polymer chains, and their effect varies depending on the ion's valence, with higher-valence cations often causing a more significant reduction in viscosity.[12][13]

  • Shear Rate: this compound solutions are typically non-Newtonian, shear-thinning fluids. This means their viscosity decreases as the applied shear rate increases (e.g., during vigorous mixing, stirring, or sonication).[11]

Troubleshooting Guide

Problem: My viscosity measurements are inconsistent and not reproducible.
Possible Cause Troubleshooting Steps
Incomplete Dissolution Ensure the this compound powder is fully hydrated. This can be a slow process. Prepare the solution by slowly adding the powder to the vortex of a stirred solvent. Allow sufficient time for dissolution (can be several hours to overnight) with gentle agitation.
Temperature Fluctuations Viscosity is highly dependent on temperature. Always perform measurements in a temperature-controlled environment (e.g., using a water bath for your rheometer/viscometer) and allow the sample to equilibrate to the target temperature before measuring.[10]
Inappropriate Shear Rate As a shear-thinning fluid, the measured viscosity of a this compound solution will change with the shear rate.[11] Define and use a consistent shear rate for all comparative measurements to ensure reproducibility.
Polymer Degradation Over time, especially if not stored properly, the this compound polymer can degrade due to microbial action or chemical processes, leading to lower viscosity.[11] Prepare fresh solutions for critical experiments or store them under sterile conditions at 4°C.
Problem: I am having difficulty pipetting the solution accurately for my assays.
Possible Cause Troubleshooting Steps
High Viscosity at Working Concentration 1. Dilution: The simplest method is to work at a lower this compound concentration if experimentally permissible. 2. Use Positive Displacement Pipettes: Unlike standard air displacement pipettes, positive displacement pipettes are designed for viscous and dense liquids and provide much higher accuracy. 3. Reverse Pipetting Technique: Use the reverse pipetting technique with standard pipettes to improve accuracy with viscous liquids. 4. Wide-Bore Pipette Tips: Use pipette tips with a wider orifice to reduce shear forces and make aspiration/dispensing easier.
Solution is Gelling This compound sulfate can form a soft gel at concentrations around 4.0%.[2][3][4] If gelling occurs, you must either lower the concentration or use one of the viscosity reduction methods described in the protocols below.
Problem: My experimental results are highly variable, likely due to viscosity.
Possible Cause Troubleshooting Steps
Poor Reagent Mixing High viscosity prevents homogenous mixing. Increase mixing time and use appropriate methods (e.g., vortexing, overhead stirring) for your vessel. For plate-based assays, use a plate shaker.
Reduced Enzyme Activity High viscosity can limit enzyme-substrate interactions.[5] Consider reducing the viscosity of the this compound solution prior to the experiment using methods like enzymatic hydrolysis or sonication (see protocols below). This will depolymerize the this compound into smaller, less viscous fragments.
Inconsistent Material The viscosity of this compound can vary between batches and sources due to differences in molecular weight and structure. Characterize the viscosity of each new batch of this compound under standardized conditions before use in experiments.

Experimental Protocols

Protocol 1: Viscosity Reduction by Sonication

This protocol uses high-power ultrasound to mechanically decrease the viscosity of a polysaccharide solution by breaking down the polymer chains.

Materials:

  • High-viscosity this compound solution

  • Ultrasonic probe or bath sonicator

  • Temperature-controlled water bath

  • Beaker or appropriate vessel

Methodology:

  • Place the beaker containing the this compound solution into a temperature-controlled water bath to dissipate heat generated during sonication.

  • Immerse the tip of the ultrasonic probe into the solution (if using a probe sonicator).

  • Apply power ultrasound to the solution. A typical treatment might involve sonication for 15-30 minutes.[14]

  • Monitor the temperature of the solution to ensure it does not rise to a level that would degrade other components of your sample.

  • After treatment, allow the solution to return to the desired experimental temperature.

  • Measure the viscosity to confirm reduction before proceeding with your experiment. Power ultrasound can effectively decrease the viscosity of polysaccharide solutions.[14]

Protocol 2: Viscosity Reduction by Enzymatic Hydrolysis

This protocol uses a specific enzyme, rhamnanase, to cleave the this compound polymer into smaller oligosaccharides, thereby drastically reducing solution viscosity.

Materials:

  • High-viscosity this compound solution

  • Rhamnanase enzyme

  • Appropriate buffer solution for the enzyme (check manufacturer's recommendation)

  • Shaking water bath or incubator

  • Boiling water bath or heating block (for inactivation)

Methodology:

  • Adjust the pH and buffer conditions of the this compound solution to the optimal range for rhamnanase activity.

  • Equilibrate the solution to the optimal temperature for the enzyme (e.g., 40-60°C).

  • Add the rhamnanase enzyme to the solution at a predetermined concentration (e.g., a specific number of units per mg of this compound).

  • Incubate the mixture in a shaking water bath for a set period (e.g., 1-4 hours). The incubation time will depend on the desired level of viscosity reduction. Longer incubation leads to more extensive hydrolysis and lower viscosity.

  • Once the desired viscosity is achieved, inactivate the enzyme by heating the solution in a boiling water bath for 10-15 minutes.

  • Cool the solution to your experimental temperature before use.

Visualizations

Factors Influencing this compound Viscosity

G Viscosity This compound Solution Viscosity Concentration Concentration Viscosity->Concentration Increases with MolWeight Molecular Weight Viscosity->MolWeight Increases with Temperature Temperature Viscosity->Temperature Decreases with ShearRate Shear Rate Viscosity->ShearRate Decreases with pH pH Viscosity->pH Can alter IonicStrength Ionic Strength Viscosity->IonicStrength Can alter

Caption: Key intrinsic and extrinsic factors that determine the viscosity of this compound solutions.

Troubleshooting Workflow for High Viscosity Issues

G start Start: High Viscosity Problem Identified check_pipetting Is accurate pipetting the primary issue? start->check_pipetting use_special_pipette Action: - Use positive displacement pipette - Use reverse pipetting technique - Use wide-bore tips check_pipetting->use_special_pipette Yes check_assay Is viscosity interfering with the assay itself (e.g., mixing, kinetics)? check_pipetting->check_assay No end_pipetting Problem Solved use_special_pipette->end_pipetting reduce_viscosity Action: Reduce solution viscosity check_assay->reduce_viscosity Yes check_assay->end_pipetting No method_sonication Method 1: Sonication reduce_viscosity->method_sonication method_enzyme Method 2: Enzymatic Hydrolysis reduce_viscosity->method_enzyme method_dilution Method 3: Dilution reduce_viscosity->method_dilution end_assay Problem Solved method_sonication->end_assay method_enzyme->end_assay method_dilution->end_assay

Caption: A decision-making workflow for addressing common in vitro experimental problems.

This compound Viscosity Reduction Pathway

G cluster_0 Viscosity Reduction Methods rhamnan_high High MW this compound Solution (High Viscosity) enzyme Rhamnanase (Enzymatic Cleavage) rhamnan_high->enzyme sonication Sonication (Mechanical Shearing) rhamnan_high->sonication rhamnan_low Low MW this compound Fragments + Oligosaccharides (Low Viscosity) enzyme->rhamnan_low sonication->rhamnan_low

Caption: Two primary methods for depolymerizing this compound to achieve a low-viscosity solution.

References

Technical Support Center: Rhamnan Extract Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome challenges associated with the poor solubility of crude rhamnan and this compound sulfate (B86663) extracts.

Frequently Asked Questions (FAQs)

Q1: Why do crude this compound extracts have poor water solubility?

A1: The poor water solubility of crude this compound extracts, particularly this compound sulfate, is attributed to several factors. These macromolecules can have very high molecular weights, ranging from tens of thousands to millions of Daltons, which can hinder dissolution[1][2][3]. The complex, branched structure of this compound polysaccharides and the presence of sulfate groups also influence their solubility[1][4]. Furthermore, crude extracts often contain impurities such as proteins, lipids, and other insoluble matter that can physically trap the this compound sulfate and prevent it from dissolving[5][6].

Q2: What are the primary factors that influence this compound solubility?

A2: The key factors affecting the solubility of this compound extracts include:

  • Temperature: Increasing the temperature generally enhances the solubility and diffusion of polysaccharides[7][8]. Hot water treatment is a common method to solubilize this compound sulfate[1][2][9].

  • pH: The pH of the solvent can significantly impact solubility. For some anionic polysaccharides, solubility is higher in alkaline or slightly acidic conditions compared to neutral pH[10][11].

  • Molecular Weight: High molecular weight polysaccharides tend to be less soluble. Methods that reduce molecular weight, such as partial hydrolysis, can improve solubility[12][13].

  • Purity of the Extract: Impurities in crude extracts can significantly reduce solubility. Purification steps to remove proteins, fats, and other contaminants are often necessary[5][6].

  • Solvent Properties: The choice of solvent is crucial. While water is the most common solvent, the addition of co-solvents or buffers can modify solubility[7][14].

Q3: What is the most common initial step to try and dissolve a crude this compound extract?

A3: The most frequently cited initial method is hot water extraction or dissolution. Treating the crude material with hot water (e.g., 60-90°C) can solubilize the this compound sulfate and decompose it into smaller, more soluble molecules[1][2][3][9]. This is often combined with stirring for a period of time to facilitate the process[15].

Troubleshooting Guide

This section addresses specific issues you may encounter during the solubilization of crude this compound extracts.

Issue 1: The extract powder does not dissolve in water at room temperature and forms clumps.

Possible Cause Troubleshooting Step
High Molecular Weight & Aggregation Heat the solution. Gradually increase the temperature to 60-90°C with continuous stirring. High temperatures increase both solubility and the rate of diffusion[7][8]. Maintain the temperature for 1-3 hours to allow for complete dissolution[15].
Insoluble Impurities Use physical disruption. Apply ultrasonication to the suspension. The cavitation effect generated by ultrasound can break apart aggregates, disrupt cell remnants, and enhance solvent penetration, leading to faster and more efficient dissolution[16][17][18]. See Protocol 2 for details.
Low Purity of Crude Extract Centrifuge and filter. After attempting dissolution with heat or sonication, centrifuge the mixture at high speed (e.g., 10,000 x g) to pellet insoluble debris. The supernatant containing the dissolved this compound can then be carefully collected or filtered[19].

Issue 2: The solution is highly viscous or forms a gel, making it difficult to work with.

Possible Cause Troubleshooting Step
High Concentration & High Molecular Weight Dilute the sample. Decrease the concentration of the extract in the solvent. If a specific concentration is required, consider this a pre-solubilization step before adjusting to the final volume.
Intermolecular Interactions Adjust the pH. this compound sulfate solubility and viscosity can be pH-dependent. An increase in elastic modulus and gelation has been observed in alkaline solutions (e.g., 0.05 M NaOH) and buffered solutions (Tris-HCl, pH 8.0)[11][20]. Experiment with slight adjustments to pH using dilute acid or base to find an optimal point where viscosity is reduced.
Polysaccharide Structure Perform partial hydrolysis. To permanently reduce viscosity and increase solubility, a reduction in molecular weight may be necessary. Mild acid hydrolysis can be employed to cleave the polysaccharide into smaller fragments[12][13]. See Protocol 4 for details.

Issue 3: Solubility is still poor even after heating and stirring.

Possible Cause Troubleshooting Step
Protein-Polysaccharide Complexation Use enzymatic treatment. Crude extracts may contain proteins that are bound to the this compound sulfate, hindering its release and solubility. Pre-treatment with a protease can break down these protein components, allowing the this compound to dissolve more easily[5]. See Protocol 3 for details.
Ionic Interactions and Impurities Purify the extract. If the crude extract contains significant impurities, a purification step may be required. This can involve precipitation with ethanol (B145695) to isolate the polysaccharide, followed by dialysis to remove low molecular weight contaminants[5][21]. For higher purity, anion-exchange chromatography can be used to separate the sulfated this compound from other components[1][2][3].

Summary of Solubilization Techniques

The following table summarizes various methods to improve the solubility of crude this compound extracts, with their primary mechanisms of action.

MethodPrimary MechanismKey ParametersReference(s)
Heating Increases kinetic energy, overcoming intermolecular forces and enhancing diffusion and solubility of polysaccharides.Temperature (60-100°C), Time (1-3 h)[1][2][7][8]
pH Adjustment Alters the ionization state of functional groups (sulfate, uronic acids), influencing electrostatic repulsion and hydration.pH (alkaline, e.g., pH 8-11, or mild acid)[10][11][22]
Ultrasonication Acoustic cavitation creates microjets and shockwaves that break particle aggregates, erode solid surfaces, and enhance mass transfer.Frequency (20-100 kHz), Power, Time, Solvent-to-Solid Ratio[16][23][24]
Enzymatic Hydrolysis Proteases degrade protein impurities complexed with the polysaccharide, releasing it for dissolution.Enzyme type (e.g., Protease), Temperature, pH, Time[5][25]
Partial Acid Hydrolysis Cleaves glycosidic bonds, reducing the overall molecular weight of the polysaccharide and thereby increasing its solubility.Acid type (e.g., Formic, HCl), Acid concentration, Temperature, Time[12][13]
Purification Removes insoluble or interfering substances (proteins, lipids, pigments) from the crude extract.Precipitation (e.g., Ethanol), Dialysis, Chromatography (e.g., Anion-Exchange)[1][2][6][21]

Experimental Protocols & Workflows

Below are detailed protocols for key solubilization techniques and a troubleshooting workflow.

Diagram: General Solubilization Workflow

G cluster_input Starting Material cluster_methods Solubilization Methods (Select one or combine) cluster_assessment Assessment cluster_outcome Outcome cluster_refinement Refinement Steps start Crude this compound Extract Powder method1 Method 1: Heat (60-90°C) + Stirring start->method1 method2 Method 2: Ultrasonication (20-40 kHz) start->method2 method3 Method 3: pH Adjustment (e.g., 0.05M NaOH) start->method3 method4 Method 4: Enzymatic Pre-treatment start->method4 assess Assess Solubility (Visual Inspection) method1->assess method2->assess method3->assess method4->assess soluble Fully Solubilized assess->soluble Clear Solution insoluble Poorly Solubilized assess->insoluble Cloudy / Precipitate refine Centrifuge / Filter to remove insolubles insoluble->refine re_attempt Combine Methods (e.g., Heat + Sonication) insoluble->re_attempt refine->soluble re_attempt->assess

Caption: Workflow for selecting and applying methods to dissolve crude this compound extracts.

Protocol 1: Solubilization by Heating and pH Adjustment

This protocol combines heat and alkaline conditions to dissolve crude this compound extracts.

  • Preparation: Weigh the desired amount of crude this compound extract powder. Prepare the solvent (e.g., deionized water or 0.05 M NaOH solution). Using an alkaline solution can improve the solubility and elastic modulus of this compound sulfate[11][26].

  • Dispersion: Add the powder to the solvent while vortexing or stirring to create a uniform suspension and prevent clumping.

  • Heating: Place the vessel in a water bath heated to 60-80°C. A temperature of 80°C has been shown to be effective for extracting sulfated polysaccharides without causing significant degradation[8].

  • Incubation: Stir the suspension continuously for 1 to 3 hours at the set temperature.

  • Cooling: Allow the solution to cool to room temperature.

  • Neutralization (if applicable): If an alkaline solvent was used, neutralize the solution to the desired final pH using a suitable acid (e.g., dilute HCl).

  • Clarification: Centrifuge the solution (e.g., 5,000-10,000 x g for 20 minutes) to pellet any remaining insoluble material. Carefully decant the supernatant containing the solubilized this compound.

Protocol 2: Ultrasonication-Assisted Dissolution

This method uses high-frequency sound waves to accelerate dissolution.

  • Preparation: Create a suspension of the crude this compound extract in the desired solvent (e.g., water, buffer) at the target concentration.

  • Setup: Place the vessel containing the suspension in an ice bath to dissipate heat generated during sonication.

  • Sonication: Insert an ultrasonic probe (sonicator horn) into the suspension. If using an ultrasonic bath, place the vessel in the bath.

  • Processing: Apply ultrasonic energy (typically 20-40 kHz). Use a pulsed mode (e.g., 10 seconds ON, 5 seconds OFF) to prevent excessive heating. The cavitation effect enhances solvent penetration and breaks down aggregates[16][23].

  • Duration: Continue sonication for 10-30 minutes, monitoring the solution for clarity. The optimal time may need to be determined empirically.

  • Clarification: After sonication, centrifuge the solution to remove any non-dissolved particles as described in Protocol 1.

Diagram: Troubleshooting Flowchart for Solubility Issues

G start Start: Crude extract suspended in solvent q1 Apply Heat (60-80°C) + Stirring for 1-2h. Is the solution clear? start->q1 success Success: Solution is ready for use or further purification q1->success Yes q2 Solution is cloudy or has precipitate. Apply Ultrasonication. q1->q2 No q3 Is the solution clear now? q2->q3 q3->success Yes step_centrifuge Centrifuge at >5000g. Collect supernatant. q3->step_centrifuge No q4 Is the supernatant clear but viscosity is too high? step_centrifuge->q4 step_purify Consider Advanced Purification: - Protease Treatment - Dialysis - Chromatography step_centrifuge->step_purify Still contains soluble impurities q4->success No step_hydrolyze Consider Partial Hydrolysis (Acid or Enzyme) to reduce molecular weight. q4->step_hydrolyze Yes step_hydrolyze->success step_purify->success

Caption: A decision tree for troubleshooting common this compound extract solubility problems.

Protocol 3: Enzymatic Pre-treatment with Protease

This protocol is for crude extracts with suspected high protein content.

  • Suspension & Buffering: Suspend the crude this compound extract in a suitable buffer for the chosen protease (e.g., phosphate (B84403) or Tris buffer, pH 7-8).

  • Enzyme Addition: Add protease (e.g., Actinase E, Papain) to the suspension. A typical enzyme-to-substrate ratio is 1:100 (w/w), but this may need optimization. A patent describes using 1g of protease for a mixture containing about 8g of crude polysaccharide extract[5].

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for Actinase E) for 24-48 hours with gentle agitation[5]. This step digests the protein components that may be complexed with the this compound.

  • Enzyme Inactivation: Heat the mixture to 85-95°C for 15-30 minutes to denature and inactivate the protease.

  • Dissolution & Clarification: The this compound should now be more soluble. Proceed with heating and stirring as in Protocol 1 to fully dissolve the polysaccharide. Centrifuge to remove the inactivated enzyme and other insoluble residues.

Protocol 4: Partial Acid Hydrolysis for Molecular Weight Reduction

Use this protocol cautiously, as it will alter the structure of the this compound. It is useful when high viscosity is a problem or when lower molecular weight fractions are desired.

  • Dissolution: Dissolve 100 mg of the this compound extract in a formic acid solution (e.g., adjusted to pH 1.5-3.5)[12].

  • Hydrolysis: Heat the solution at 70°C for 2 hours[12]. The duration and pH can be varied to control the extent of hydrolysis and the final molecular weight.

  • Neutralization: Cool the solution and carefully neutralize it by adding a base (e.g., 0.05 M NaOH) until the pH is neutral[12].

  • Purification: The resulting solution will contain smaller this compound fragments and salts. To remove salts and very small fragments, dialyze the solution against deionized water using a cellulose (B213188) membrane with an appropriate molecular weight cut-off (e.g., 3500 Da)[12][21].

  • Recovery: Lyophilize (freeze-dry) the dialyzed solution to obtain the powdered, partially hydrolyzed this compound extract with improved solubility.

References

Mitigating Lot-to-Lot Variability in Commercial Rhamnan Sulfate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the impact of lot-to-lot variability in commercial rhamnan sulfate (B86663). By implementing the quality control measures and experimental strategies outlined below, users can enhance the reproducibility and reliability of their research findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound sulfate and why is it used in research?

This compound sulfate is a sulfated polysaccharide primarily extracted from green seaweeds, particularly of the genus Monostroma. It is composed mainly of rhamnose sugar units and possesses a range of biological activities, including anticoagulant, antiviral, anti-inflammatory, and anti-tumor properties.[1][2] These characteristics make it a subject of interest for drug development and various biomedical research applications.

Q2: What are the primary causes of lot-to-lot variability in commercial this compound sulfate?

Lot-to-lot variability in commercial this compound sulfate primarily stems from inconsistencies in its physicochemical properties, which are influenced by both the raw material and the manufacturing process. Key factors include:

  • Source Material Variation: The chemical composition of the seaweed raw material (Monostroma nitidum) can vary depending on the season of harvest, geographical location, and environmental conditions.

  • Extraction and Purification Methods: Different extraction techniques (e.g., hot water extraction, acid extraction) and purification processes (e.g., ion-exchange chromatography, ethanol (B145695) precipitation) can yield this compound sulfate with different average molecular weights and degrees of sulfation.[1]

  • Structural Heterogeneity: this compound sulfate is not a single molecule but a complex mixture of polysaccharides with a wide distribution of molecular weights and varying sulfation patterns.[3]

Q3: How do molecular weight and sulfate content affect the biological activity of this compound sulfate?

The biological activity of this compound sulfate is significantly influenced by its molecular weight and the degree and position of sulfation. For instance, its anticoagulant and fibrinolytic activities have been shown to be dependent on molecular weight.[4] The sulfate groups are crucial for many of its biological functions, as they mediate interactions with proteins and cell surfaces.[1] Therefore, variations in these parameters between different lots can lead to inconsistent experimental outcomes.

Q4: What are the key quality control (QC) parameters I should check for a new lot of this compound sulfate?

When receiving a new lot of commercial this compound sulfate, it is crucial to verify its key physicochemical properties. A comprehensive certificate of analysis (CoA) from the supplier is a good starting point. Key parameters to assess include:

  • Average Molecular Weight (Mw) and Polydispersity Index (PDI): These values provide information about the size distribution of the polysaccharide chains.

  • Sulfate Content: This indicates the degree of sulfation, which is critical for biological activity.

  • Monosaccharide Composition: To confirm the primary sugar components.

  • Purity: To ensure the absence of significant contaminants.

Troubleshooting Guide

Issue: Inconsistent results in cell-based assays between different lots of this compound sulfate.

Possible Causes:

  • Different Biological Activity: Variations in molecular weight and/or sulfate content between lots are directly impacting the biological response in your assay.

  • Endotoxin (B1171834) Contamination: The new lot may have a higher level of endotoxin contamination, which can trigger non-specific cellular responses.

  • Incorrect Concentration: If the purity of the new lot is different, the actual concentration of this compound sulfate in your experiment may be inaccurate.

Solutions:

  • Qualify Each New Lot: Before use in critical experiments, perform in-house quality control to verify the supplier's CoA. Key recommended analyses are Gel Permeation Chromatography (GPC) to determine the molecular weight distribution and a sulfate content assay.

  • Perform a Dose-Response Curve: For each new lot, conduct a dose-response experiment to determine the effective concentration for your specific assay. This will help to normalize the biological activity between lots.

  • Endotoxin Testing: If unexpected inflammatory or cytotoxic effects are observed, test the this compound sulfate solution for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.

  • Normalization Strategy: If significant differences in molecular weight or sulfate content are observed, consider adjusting the concentration of the this compound sulfate used in your experiments to achieve a more consistent biological effect. For example, if a new lot has a lower sulfate content, a higher concentration may be needed to elicit the same response.

Quantitative Data Summary

The following table summarizes the typical physicochemical properties of commercial this compound sulfate based on available literature. These values can serve as a reference for researchers when evaluating new lots.

ParameterTypical Value RangeAnalytical MethodReference(s)
Average Molecular Weight (Mw) 50 kDa - >600 kDaGel Permeation Chromatography (GPC)[3][4]
Sulfate Content (% w/w) ~20% - 35%Turbidimetric or Colorimetric Assays[3][4]
Primary Monosaccharide L-rhamnoseHigh-Performance Liquid Chromatography (HPLC)[3]
Purity (% this compound sulfate) >90%Varies by manufacturer[5]

Experimental Protocols

Protocol 1: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Objective: To determine the average molecular weight (Mw) and polydispersity index (PDI) of a this compound sulfate sample.

Materials:

  • Gel Permeation Chromatography (GPC) system with a refractive index (RI) detector.

  • Aqueous GPC column suitable for polysaccharide analysis (e.g., TSKgel GMPWXL).

  • Mobile phase: 0.1 M NaNO₃ with 0.02% NaN₃.

  • Pullulan standards of known molecular weights for calibration.

  • This compound sulfate sample.

  • Syringe filters (0.22 µm).

Procedure:

  • Prepare the Mobile Phase: Dissolve the appropriate amounts of NaNO₃ and NaN₃ in high-purity water and filter through a 0.45 µm filter. Degas the mobile phase before use.

  • Prepare Standards: Dissolve the pullulan standards in the mobile phase to create a series of solutions with known concentrations (e.g., 1 mg/mL).

  • Prepare the Sample: Dissolve the this compound sulfate sample in the mobile phase to a final concentration of 1-2 mg/mL.

  • Filter all solutions: Filter the standard and sample solutions through a 0.22 µm syringe filter before injection.

  • GPC Analysis:

    • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

    • Inject the pullulan standards in order of decreasing molecular weight to generate a calibration curve (log Mw vs. elution time).

    • Inject the this compound sulfate sample.

  • Data Analysis:

    • Using the GPC software, integrate the peak for the this compound sulfate sample.

    • Calculate the Mw and PDI of the sample based on the calibration curve.

Protocol 2: Determination of Sulfate Content (Turbidimetric Method)

Objective: To quantify the sulfate content of a this compound sulfate sample.

Materials:

  • Spectrophotometer or microplate reader capable of reading absorbance at 500 nm.

  • This compound sulfate sample.

  • Potassium sulfate (K₂SO₄) for standard curve.

  • 1 M HCl.

  • Barium chloride-gelatin reagent: Dissolve 0.5 g of gelatin in 100 mL of hot deionized water. Add 0.5 g of BaCl₂ and dissolve. Let it cool and stand for at least 2 hours at 4°C.

  • Trichloroacetic acid (TCA) solution (4%).

Procedure:

  • Sample Hydrolysis:

    • Dissolve a known amount of this compound sulfate (e.g., 10 mg) in 1 mL of 1 M HCl.

    • Seal the tube and heat at 100°C for 2 hours to hydrolyze the polysaccharide and release the sulfate groups.

    • Cool the solution to room temperature.

  • Prepare Standard Curve:

    • Prepare a stock solution of K₂SO₄ (e.g., 1 mg/mL) in deionized water.

    • Create a series of standards with known sulfate concentrations (e.g., 0, 20, 40, 60, 80, 100 µg/mL).

  • Turbidimetric Assay:

    • To 0.2 mL of each standard and the hydrolyzed sample solution in separate test tubes, add 1.8 mL of 4% TCA.

    • Add 0.5 mL of the barium chloride-gelatin reagent to each tube and vortex immediately.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 500 nm.

  • Calculation:

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Determine the sulfate concentration in the hydrolyzed sample from the standard curve.

    • Calculate the percentage of sulfate content in the original this compound sulfate sample.

Visualizations

cluster_Source Source Material Variation cluster_Manufacturing Manufacturing Process cluster_Variability Sources of Lot-to-Lot Variability Harvest Harvest Season & Location Seaweed Seaweed (Monostroma nitidum) Harvest->Seaweed Extraction Extraction (e.g., Hot Water, Acid) Seaweed->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification RhamnanSulfate Commercial This compound Sulfate Lot Purification->RhamnanSulfate Final Product MW Molecular Weight Distribution RhamnanSulfate->MW Sulfation Sulfate Content & Pattern RhamnanSulfate->Sulfation

Caption: Factors contributing to lot-to-lot variability of commercial this compound sulfate.

NewLot Receive New Lot of This compound Sulfate ReviewCoA Review Supplier's Certificate of Analysis NewLot->ReviewCoA QC In-House Quality Control ReviewCoA->QC GPC GPC for Molecular Weight QC->GPC SulfateAssay Sulfate Content Assay QC->SulfateAssay DoseResponse Perform Dose-Response Curve in Target Assay GPC->DoseResponse SulfateAssay->DoseResponse Proceed Proceed with Experiments DoseResponse->Proceed

Caption: Recommended workflow for qualifying a new lot of this compound sulfate.

RhamnanSulfate This compound Sulfate CellSurface Cell Surface Receptors (e.g., Growth Factor Receptors) RhamnanSulfate->CellSurface Binds to SignalingProteins Intracellular Signaling Proteins CellSurface->SignalingProteins Activates/Inhibits GeneExpression Altered Gene Expression SignalingProteins->GeneExpression Regulates BiologicalResponse Biological Response (e.g., Anti-inflammatory, Antiviral) GeneExpression->BiologicalResponse Leads to

Caption: Simplified signaling pathway of this compound sulfate's biological activity.

References

preventing degradation of rhamnan sulfate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rhamnan Sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound sulfate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound sulfate and why is its stability important?

A1: this compound sulfate is a sulfated polysaccharide derived from green seaweeds, such as those from the Monostroma genus. It is composed of a backbone of rhamnose sugar units with sulfate groups attached.[1][2] The biological activity of this compound sulfate, including its anticoagulant, anti-inflammatory, and antiviral properties, is closely linked to its molecular weight and the degree and position of sulfation.[3][4] Degradation, which can involve the breakdown of the polysaccharide chain (depolymerization) or the loss of sulfate groups (desulfation), can significantly reduce or alter its therapeutic efficacy. Therefore, proper storage is crucial to maintain its structural integrity and biological function.

Q2: What are the primary factors that can cause this compound sulfate degradation during storage?

A2: The main factors that can lead to the degradation of this compound sulfate during storage are:

  • Temperature: Elevated temperatures can accelerate the hydrolysis of glycosidic bonds, leading to a decrease in molecular weight.

  • pH: Extreme pH conditions, particularly acidic environments, can promote both the cleavage of the polysaccharide backbone and the loss of sulfate groups.[5]

  • Moisture: The presence of water can facilitate hydrolytic degradation, especially for the solid form of this compound sulfate.

  • Microbial Contamination: Bacteria and fungi can produce enzymes that degrade polysaccharides.[6]

  • Light: While less documented for this compound sulfate specifically, prolonged exposure to UV or fluorescent light can potentially generate free radicals that may lead to polysaccharide degradation.

Q3: How should I store this compound sulfate to ensure its long-term stability?

A3: To prevent degradation, proper storage conditions are essential. Below is a summary of recommended storage conditions for this compound sulfate in both solid and solution forms.

ParameterSolid (Lyophilized Powder)Aqueous Solution
Temperature -20°C for long-term storage.-20°C or -80°C for long-term storage.
2-8°C for short-term storage.2-8°C for short-term storage (days to a week).
pH Not applicable.Neutral pH (around 7.0) is generally recommended. Avoid acidic conditions.
Light Store in a dark container or protect from light.Store in a dark or amber container.
Moisture Store in a desiccator or with a desiccant in a tightly sealed container.Use sterile, purified water (e.g., Milli-Q) and sterile containers.
Microbial Store in a sterile container.Prepare solutions under sterile conditions and consider filtration through a 0.22 µm filter.

A commercial this compound sulfate product, Rhamnox 100, is recommended to be stored in a "cool and dry place".[7]

Troubleshooting Guides

This section provides guidance on identifying and addressing potential degradation of your this compound sulfate samples.

Issue 1: Loss of Biological Activity in an Experiment
  • Possible Cause: The this compound sulfate may have degraded, leading to a reduction in its efficacy.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the this compound sulfate has been stored according to the recommended conditions (see table above).

    • Assess Structural Integrity: Perform one or more of the quality control experiments detailed in the "Experimental Protocols" section to check for changes in molecular weight or sulfate content.

    • Use a Fresh Sample: If degradation is suspected, use a new, properly stored sample of this compound sulfate in your experiment to compare results.

Issue 2: Visible Changes in this compound Sulfate Solution
  • Possible Cause: Cloudiness or precipitation in a this compound sulfate solution can indicate microbial contamination or changes in solubility due to degradation.

  • Troubleshooting Steps:

    • Microbial Contamination Check: Plate a small aliquot of the solution on a nutrient agar (B569324) plate and incubate to check for microbial growth.

    • Solubility Test: If no microbial growth is observed, the issue may be related to solubility. Try gently warming the solution or sonicating it to see if the precipitate dissolves. Note that this may not reverse degradation.

    • Prepare Fresh Solution: It is recommended to discard the cloudy solution and prepare a fresh one using sterile techniques.

Experimental Protocols

To assess the integrity of your this compound sulfate samples, the following experimental protocols can be utilized.

Protocol 1: Determination of Molecular Weight by Size-Exclusion Chromatography (SEC)

This method separates molecules based on their size and can be used to detect a decrease in the molecular weight of this compound sulfate, which is indicative of degradation.

Materials:

  • Size-Exclusion Chromatography (SEC) system with a refractive index (RI) detector.

  • Appropriate SEC column (e.g., Shodex SB-806M HQ).[8]

  • Mobile phase: e.g., 0.2 M KNO₃ or a suitable buffer like 50 mM sodium phosphate (B84403) with 150 mM NaCl, pH 7.0.[8][9]

  • Pullulan standards of known molecular weights for calibration.[8]

  • This compound sulfate sample.

  • 0.22 µm syringe filters.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the RI detector.

  • Prepare a calibration curve using a series of pullulan standards with known molecular weights. Dissolve the standards in the mobile phase, filter through a 0.22 µm filter, and inject onto the column.

  • Prepare your this compound sulfate sample by dissolving it in the mobile phase at a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.22 µm filter.

  • Inject the this compound sulfate sample onto the equilibrated column.

  • Record the chromatogram and determine the retention time of the this compound sulfate peak.

  • Calculate the molecular weight of your sample by comparing its retention time to the calibration curve generated from the pullulan standards. A shift to a longer retention time compared to a fresh sample indicates a decrease in molecular weight.

Protocol 2: Assessment of Sulfate Content by Turbidimetric Method

This protocol determines the sulfate content of this compound sulfate. A decrease in sulfate content is a direct measure of desulfation.

Materials:

  • This compound sulfate sample.

  • 1 M HCl.

  • Barium chloride-gelatin reagent.

  • Potassium sulfate (for standard curve).

  • Spectrophotometer or microplate reader.

Procedure:

  • Sample Hydrolysis:

    • Accurately weigh about 5 mg of your this compound sulfate sample and dissolve it in 1 mL of 1 M HCl.

    • Seal the tube and heat at 100°C for 2 hours to hydrolyze the polysaccharide and release the sulfate groups.

    • Allow the solution to cool to room temperature and neutralize with 1 M NaOH. Adjust the final volume to a known quantity (e.g., 5 mL) with deionized water.

  • Standard Curve Preparation:

    • Prepare a series of potassium sulfate solutions of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL sulfate).

  • Turbidimetric Assay:

    • To 0.1 mL of each standard and the hydrolyzed sample solution in separate test tubes, add 3.9 mL of deionized water.

    • Add 1 mL of the barium chloride-gelatin reagent to each tube and mix immediately.

    • Allow the tubes to stand for 20-30 minutes for the barium sulfate precipitate to form and stabilize.

    • Measure the absorbance (turbidity) at 500 nm against a reagent blank.

  • Calculation:

    • Plot the absorbance of the standards versus their sulfate concentration to create a standard curve.

    • Determine the sulfate concentration in your sample from the standard curve and calculate the percentage of sulfate in your original this compound sulfate sample.

Protocol 3: Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide a qualitative assessment of the structural integrity of this compound sulfate by identifying characteristic functional groups.

Materials:

  • FTIR spectrometer.

  • Potassium bromide (KBr), spectroscopy grade.

  • Mortar and pestle.

  • Pellet press.

  • This compound sulfate sample (lyophilized).

Procedure:

  • Thoroughly dry both the KBr and the this compound sulfate sample to remove any residual moisture.

  • Mix a small amount of the this compound sulfate sample (approx. 1-2 mg) with about 100-200 mg of KBr in a mortar.

  • Grind the mixture to a very fine powder.

  • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with that of a reference (undegraded) this compound sulfate sample. Look for characteristic peaks:

    • A broad band around 3400 cm⁻¹ (O-H stretching).

    • A band around 2930 cm⁻¹ (C-H stretching).

    • A strong band around 1240-1260 cm⁻¹ (S=O stretching of the sulfate group).[10]

    • A band around 850 cm⁻¹ (C-O-S stretching of the sulfate group).[10]

    • Bands in the 1000-1100 cm⁻¹ region (glycosidic linkages).

    • A significant decrease in the intensity of the sulfate-related peaks (1240-1260 cm⁻¹ and 850 cm⁻¹) may indicate desulfation. Changes in the fingerprint region (below 1500 cm⁻¹) can indicate alterations to the polysaccharide backbone.

Visualizations

degradation_pathway RS Intact this compound Sulfate (High Molecular Weight, Fully Sulfated) Degraded_RS Degraded this compound Sulfate (Lower Molecular Weight, Reduced Sulfation) RS->Degraded_RS degradation Activity Optimal Biological Activity RS->Activity Loss_Activity Reduced/Altered Biological Activity Degraded_RS->Loss_Activity Factors Degradation Factors (Heat, Extreme pH, Moisture, Microbes) Factors->RS induces

Caption: Factors leading to this compound sulfate degradation and loss of activity.

troubleshooting_workflow start Experiment Shows Reduced Biological Activity check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Proper Storage Confirmed check_storage->proper_storage Yes assess_integrity Assess Structural Integrity (SEC, Sulfate Content, FTIR) improper_storage->assess_integrity proper_storage->assess_integrity degradation_detected Degradation Confirmed assess_integrity->degradation_detected Degradation no_degradation No Degradation Detected assess_integrity->no_degradation No Degradation use_new_sample Use a New, Validated This compound Sulfate Sample degradation_detected->use_new_sample other_factors Investigate Other Experimental Factors no_degradation->other_factors end Problem Resolved use_new_sample->end other_factors->end

Caption: Troubleshooting workflow for reduced biological activity.

References

optimizing rhamnan concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing rhamnan concentration for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound is a type of sulfated polysaccharide derived from green seaweeds, such as those from the genus Monostroma.[1][2] It is used in cell culture to investigate a variety of potential therapeutic properties, including anti-inflammatory, anticoagulant, antiviral, and immunomodulatory activities.[2][3][4] Researchers use it to study its effects on cellular behavior, signaling pathways, and potential as a drug candidate.

Q2: How should I prepare a this compound stock solution for my experiments?

A2: this compound sulfate (B86663) is generally soluble in water.[5] To prepare a stock solution, dissolve the this compound powder in a sterile, aqueous buffer (like PBS) or directly in your cell culture medium. It is advisable to prepare a concentrated stock (e.g., 1-10 mg/mL), sterilize it by filtering through a 0.22 µm filter, and then dilute it to the final working concentration in your culture medium. Always ensure the final concentration of any solvent (like DMSO, if used) is non-toxic to your cells.

Q3: What is a good starting concentration range for this compound in a new cell line?

A3: A good starting point is to perform a dose-response experiment. Based on various in vitro studies, a broad range to test could be from 1 µg/mL to 200 µg/mL. It is crucial to titrate the concentration to find the optimal balance between the desired biological effect and cell health for your specific cell line and experimental endpoint.

Q4: Can this compound interfere with common cell-based assays?

A4: Yes, as a polysaccharide, this compound could potentially interfere with certain assays. For example, in colorimetric assays like the MTT assay, which measures mitochondrial dehydrogenase activity, high concentrations of polysaccharides might alter the readout.[6] It is recommended to include proper controls, such as wells with this compound but without cells, to check for any direct interaction with assay reagents.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High Cell Death or Low Viability After Treatment This compound concentration is too high: Excessive concentrations can induce cytotoxicity.1. Perform a Dose-Response Cytotoxicity Assay: Test a wide range of concentrations (e.g., 1 to 1000 µg/mL) using an MTT, LDH, or live/dead staining assay to determine the cytotoxic threshold.[7][8] 2. Reduce Concentration: Based on the cytotoxicity data, select concentrations well below the toxic level for your functional experiments.
Contamination of this compound Stock: The stock solution may be contaminated with bacteria or endotoxin (B1171834) (LPS).[9]1. Re-sterilize: Filter your stock solution again through a 0.22 µm filter. 2. Check for Endotoxin: Use a LAL assay to test for endotoxin contamination, as it can induce inflammatory responses and cell death, confounding results.[10] 3. Use Aseptic Technique: Always handle the stock solution in a sterile biosafety cabinet.[11]
No Observable Biological Effect Concentration is too low: The this compound concentration may be insufficient to activate the desired signaling pathway.1. Increase Concentration: Titrate the concentration upwards, ensuring it remains below the cytotoxic threshold. 2. Increase Incubation Time: The effect may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).
Cell Line is Non-Responsive: The specific cell line may not express the necessary receptors (e.g., Toll-like receptors) to respond to this compound.[12]1. Use a Positive Control: Treat cells with a known activator of the pathway you are studying (e.g., LPS for TLR4) to confirm the cells are responsive.[13] 2. Select a Different Cell Line: Research which cell lines are known to be responsive to polysaccharides or express relevant pattern recognition receptors. Macrophages and endothelial cells are often used.[3][10]
Inconsistent or Irreproducible Results Variability in this compound Solution: Incomplete dissolution or aggregation of this compound in the medium.1. Ensure Complete Dissolution: Vortex the stock solution thoroughly before each use. Briefly sonicating the solution can also help. 2. Prepare Fresh Dilutions: Prepare working solutions fresh from the stock for each experiment to avoid degradation or precipitation over time.
General Cell Culture Issues: Problems with cell passage number, confluency, or media quality.[14]1. Standardize Cell Conditions: Use cells within a consistent passage number range and seed them to reach a specific confluency (e.g., 70-80%) before treatment. 2. Quality Control Reagents: Ensure media, serum, and other supplements are not expired and have been stored correctly.[15]

Experimental Protocols & Data

Protocol 1: Dose-Response Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration at which this compound becomes toxic to cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0, 10, 25, 50, 100, 250, 500, and 1000 µg/mL.

  • Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a "no-cell" control for background absorbance and a "vehicle" control (medium only).

  • Incubation: Incubate the plate for 24-48 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Living cells will convert the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Table 1: Example Cytotoxicity Data for this compound on Macrophage Cell Line
This compound Conc. (µg/mL)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 4.5
1098.7 ± 5.1
2599.1 ± 4.8
5097.3 ± 3.9
10095.5 ± 5.3
25088.2 ± 6.1
50065.4 ± 7.2
100032.1 ± 8.5

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Visualizations and Workflows

Workflow for Optimizing this compound Concentration

The following diagram outlines a logical workflow for determining the optimal this compound concentration for your experiments.

G cluster_0 Phase 1: Safety & Range Finding cluster_1 Phase 2: Functional Screening A Prepare Sterile this compound Stock B Dose-Response Cytotoxicity Assay (e.g., MTT, 1-1000 µg/mL) A->B C Determine Max Non-Toxic Conc. (e.g., >90% Viability) B->C D Select Sub-Toxic Concentrations (e.g., 10, 50, 100 µg/mL) C->D Proceed with safe concentrations E Perform Functional Assay (e.g., Cytokine ELISA, Gene Expression) D->E F Identify Optimal Effective Dose E->F G Definitive Experiments F->G Validate and use in further experiments

Caption: A workflow for determining the optimal this compound concentration.

This compound Signaling Pathway via TLR4

Rhamnans can exert immunomodulatory effects by interacting with Pattern Recognition Receptors (PRRs) like Toll-like receptors (TLRs) on immune cells.[12][16] The diagram below shows a simplified signaling cascade following the activation of TLR4.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 Receptor This compound->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_I NF-κB / IκB IKK->NFkB_I Phosphorylates IκB NFkB NF-κB NFkB_I->NFkB Releases Gene Inflammatory Gene Transcription NFkB->Gene Translocates & Activates

References

Technical Support Center: Troubleshooting Rhamnan Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating the interference of rhamnan, a sulfated polysaccharide, in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my biochemical assays?

This compound is a sulfated polysaccharide composed primarily of rhamnose units.[1][2] Its complex, branched, and sulfated structure can lead to interference in various biochemical assays through several mechanisms:

  • Direct interaction with assay reagents: The sulfate (B86663) groups and the polysaccharide backbone can react with or bind to assay components, leading to false-positive or false-negative results.[3][4]

  • Protein binding: this compound can non-specifically bind to proteins in your sample, masking epitopes for antibody-based assays or altering protein conformation and activity.[4]

  • Viscosity and aggregation: At high concentrations, this compound can increase the viscosity of the sample, affecting reaction kinetics and reagent diffusion. It can also cause aggregation of assay components.

Q2: Which biochemical assays are most susceptible to this compound interference?

Based on the chemical properties of this compound, the following assays are particularly prone to interference:

  • Protein Quantification Assays:

    • Bicinchoninic Acid (BCA) Assay: this compound can reduce Cu²⁺ to Cu⁺, the first step in the BCA assay, leading to an overestimation of protein concentration.[5][6]

    • Bradford Assay: The anionic nature of this compound can interact with the Coomassie dye, causing a color change and leading to inaccurate protein measurements.[4][7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): this compound can cause high background signals by promoting non-specific binding of antibodies or detection reagents to the plate.

  • Limulus Amebocyte Lysate (LAL) Assay for Endotoxin (B1171834) Detection: As a polysaccharide, this compound can interfere with the enzymatic cascade of the LAL assay, potentially leading to false-positive results or inhibition of the reaction.[8][9]

  • Enzymatic Assays: this compound may directly interact with enzymes, altering their activity, or interfere with the detection of the reaction product.

Q3: How can I determine if this compound is interfering with my assay?

The first step in troubleshooting is to identify if this compound is the source of the interference. Here is a logical workflow to diagnose the issue:

Troubleshooting Workflow for this compound Interference A Unexpected Assay Results (e.g., high background, poor reproducibility) B Is this compound Present in the Sample? A->B C Run a 'this compound-only' Control (Spike this compound into a blank sample) B->C Yes G Troubleshoot Other Assay Components (e.g., antibodies, buffers, reagents) B->G No D Does the Control Show Interference? C->D E This compound is Likely the Cause of Interference D->E Yes F No Interference Observed in Control D->F No H Proceed to Mitigation Strategies E->H F->G ELISA Troubleshooting for this compound-Induced High Background A High Background in ELISA Wells Containing this compound B Optimize Blocking Step (Increase concentration/time) A->B C Increase Washing Steps (More washes, higher volume) B->C D Is Background Still High? C->D E Sample Pre-treatment (Dialysis or Protein Precipitation) D->E Yes G Problem Resolved D->G No F Experiment with Different ELISA Plates E->F F->D Workflow for this compound Removal from Protein Samples cluster_0 Pre-Assay Sample Preparation cluster_1 Precipitation Route cluster_2 Dialysis Route cluster_3 Post-Treatment A Protein Sample Containing this compound B Choose Removal Method A->B C Acetone or TCA Precipitation B->C F Select Appropriate MWCO Membrane B->F D Centrifuge to Pellet Protein C->D E Wash and Resolubilize Pellet D->E I This compound-Free Protein Sample E->I G Dialyze Against Large Buffer Volume F->G H Change Buffer and Continue Dialysis G->H H->I J Perform Biochemical Assay I->J

References

Technical Support Center: Cost-Effective Production of Purified Rhamnan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cost-effective production of purified rhamnan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction and purification of this compound from various sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common and cost-effective sources for this compound extraction?

A1: The most commonly studied source of this compound sulfate (B86663) is green seaweed of the genus Monostroma, particularly Monostroma nitidum.[1][2][3] While this is a rich source, the cost of the raw material can be a significant factor for large-scale production.[4] Another potential source is the capsular polysaccharide of bacteria such as Klebsiella pneumoniae.[5][6] For cost-effective production, exploring locally abundant green seaweeds or optimizing fermentation and extraction from bacterial sources could be viable strategies.

Q2: What are the primary methods for extracting this compound?

A2: The main extraction methods include:

  • Hot Water Extraction: This is a traditional and straightforward method where the raw material (e.g., dried seaweed) is heated in water to solubilize the this compound sulfate.[7][8]

  • Enzymatic Extraction: This method utilizes enzymes like cellulase (B1617823) and protease to break down the plant cell wall, releasing the this compound.[4] This can be a more gentle and efficient method, potentially leading to higher yields and purity while being more cost-effective than using expensive raw materials.[4]

  • Acid Hydrolysis: Mild acid treatment can be used to release polysaccharides from bacterial cell walls.[5]

Q3: How can I purify the extracted this compound to a high degree?

A3: A multi-step approach is typically required for high purification:

  • Precipitation: Ethanol (B145695) precipitation is commonly used to concentrate the crude polysaccharide extract.[4][9]

  • Dialysis: To remove low molecular weight impurities and salts, dialysis against deionized water is an effective step.[4][6]

  • Anion-Exchange Chromatography: This is a crucial step for obtaining highly purified this compound sulfate. The sulfated nature of the molecule allows it to bind to an anion-exchange resin, and it can then be eluted with a salt gradient (e.g., NaCl).[7][8][10]

  • Size Exclusion Chromatography (SEC): This technique can be used to separate this compound based on its molecular weight and to remove contaminants like nucleic acids.[11]

Q4: What are the main challenges in producing purified this compound cost-effectively?

A4: The primary challenges include:

  • High cost of raw materials: Especially for Monostroma nitidum, which is also used for food.[4]

  • Co-extraction of contaminants: Proteins and nucleic acids are often co-extracted with this compound, requiring additional purification steps that can increase costs and reduce yield.[11]

  • Structural heterogeneity: The structure of this compound can vary depending on the source and extraction method, which can impact its biological activity and consistency.[1][3]

  • Scaling up: Transitioning from lab-scale protocols to industrial-scale production presents challenges in maintaining yield, purity, and cost-effectiveness.[12][13]

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract
Possible Cause Recommended Solution
Insufficient Cell Lysis/Extraction - For Seaweed: Increase extraction time or temperature during hot water extraction.[14] Consider using enzymatic digestion (cellulase, protease) for more efficient release of polysaccharides.[4] Ensure the seaweed is milled to a fine powder to increase surface area.
- For Bacteria: Optimize the mild acid hydrolysis conditions (time, temperature, acid concentration).[5] Ensure complete cell lysis before proceeding.
Degradation of this compound - Avoid harsh chemical treatments (e.g., strong acids or bases) that can degrade the polysaccharide backbone.
Loss during Precipitation - Ensure the final ethanol concentration is sufficient for precipitation (typically 70-80%).[9] - Perform precipitation at a low temperature (e.g., 4°C or -20°C) for an extended period (e.g., overnight) to maximize recovery.[15] - If the pellet is not visible, carefully decant or pipette the supernatant to avoid losing the sample.[15]
Problem 2: Low Purity of Final this compound Product (Contamination Issues)
Possible Cause Recommended Solution
Protein Contamination - Incorporate a protease (e.g., Proteinase K) digestion step after initial extraction.[6][9][11] - Repeat phenol-chloroform extraction to remove proteins.
Nucleic Acid Contamination - Treat the extract with DNase and RNase to digest contaminating nucleic acids.[9][11] - Utilize size exclusion chromatography, which is effective in separating high molecular weight polysaccharides from smaller nucleic acids.[11]
Pigment and Other Small Molecule Contamination - Thoroughly wash the raw material (e.g., seaweed) before extraction to remove salts and pigments.[14] - Use dialysis with an appropriate molecular weight cutoff (MWCO) membrane to remove small molecules.[4] - Activated carbon treatment can be used for decolorization.[14]
Inefficient Chromatographic Separation - Optimize the salt gradient for elution in anion-exchange chromatography to achieve better separation of this compound from other charged molecules. - Ensure the column is not overloaded with the sample.

Quantitative Data Summary

Table 1: Comparison of this compound Yield and Purity from Different Sources and Methods

Source Extraction Method Purification Method Yield Purity (Carbohydrate Content) Sulfate Content Reference
Monostroma nitidumHot WaterAnion Exchange Chromatography15% (w/w from dried powder)59 ± 9% (w/w)31 ± 4% (w/w)[10]
Monostroma nitidumNot SpecifiedNot Specified3.5% (w/w)67.2%24.7%[16]
Aosa (type of green seaweed)Cellulase and Protease TreatmentDEAE Column Chromatography~8g crude extract from unspecified starting materialNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Hot Water Extraction and Purification of this compound Sulfate from Monostroma nitidum
  • Preparation of Seaweed:

    • Wash dried Monostroma nitidum with a large volume of water to remove salts and impurities.[14]

    • Dry the washed seaweed and grind it into a fine powder.

  • Hot Water Extraction:

    • Suspend the dried seaweed powder in deionized water (e.g., 1:10 to 1:20 w/v).[14]

    • Heat the suspension at 90-100°C for 2-4 hours with constant stirring.[14]

    • Cool the mixture and separate the supernatant from the solid residue by centrifugation or filtration.[14]

  • Crude this compound Precipitation:

    • To the supernatant, add ethanol to a final concentration of 70-80% (v/v) to precipitate the crude polysaccharides.[4]

    • Allow the precipitation to occur overnight at 4°C.

    • Collect the precipitate by centrifugation.

  • Purification:

    • Dissolve the precipitate in deionized water.

    • (Optional) Treat with a protease (e.g., Proteinase K) to remove protein contamination, followed by dialysis.[6]

    • Dialyze the solution against deionized water for 48-72 hours using a dialysis membrane with an appropriate MWCO (e.g., 10-14 kDa) to remove low molecular weight impurities.[4]

    • Lyophilize the dialyzed solution to obtain the crude this compound extract.

  • Anion-Exchange Chromatography:

    • Dissolve the crude extract in a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Load the solution onto a pre-equilibrated anion-exchange column (e.g., DEAE-Sepharose).

    • Wash the column with the starting buffer to remove unbound molecules.

    • Elute the bound this compound sulfate using a linear gradient of NaCl (e.g., 0-2.0 M) in the starting buffer.[7]

    • Collect fractions and assay for carbohydrate and sulfate content to identify the this compound-containing fractions.

    • Pool the positive fractions, dialyze against deionized water to remove salt, and lyophilize to obtain purified this compound sulfate.

Protocol 2: Extraction of Polysaccharides from Klebsiella pneumoniae
  • Bacterial Culture and Harvest:

    • Culture Klebsiella pneumoniae in a suitable broth medium until the desired growth phase is reached.

    • Harvest the bacterial cells by centrifugation.[11]

  • Mild Acid Hydrolysis:

    • Resuspend the bacterial pellet in a 1% acetic acid solution.[5]

    • Incubate the suspension at 100°C for 2-6 hours to release the capsular polysaccharides.[5]

    • Centrifuge to pellet the bacterial cells and collect the supernatant containing the polysaccharides.[5]

  • Enzyme Treatment for Contaminant Removal:

    • Treat the supernatant with DNase and RNase to remove nucleic acid contamination.[9][11]

    • Follow with Proteinase K treatment to digest proteins.[9][11]

  • Purification:

    • Perform dialysis to remove small molecules and enzyme digests.[11]

    • Further purify the polysaccharide extract using size exclusion chromatography to separate the high molecular weight this compound from remaining contaminants.[11]

    • Collect and pool the relevant fractions and lyophilize to obtain the purified polysaccharide.

Visualizations

Rhamnan_Extraction_Purification_Workflow cluster_source Raw Material cluster_extraction Extraction cluster_crude_purification Crude Purification cluster_fine_purification Fine Purification cluster_final Final Product Source Seaweed (e.g., Monostroma nitidum) or Bacterial Culture Extraction Hot Water Extraction or Enzymatic Digestion or Mild Acid Hydrolysis Source->Extraction Lysis Precipitation Ethanol Precipitation Extraction->Precipitation Concentrate Dialysis Dialysis Precipitation->Dialysis Remove Salts Enzyme_Tx Nuclease & Protease Treatment (Optional) Dialysis->Enzyme_Tx Remove Contaminants Chromatography Anion-Exchange or Size-Exclusion Chromatography Enzyme_Tx->Chromatography Separate Final_Product Purified this compound Chromatography->Final_Product Isolate

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Low_Yield Start Low this compound Yield Q1 Is cell lysis/extraction efficient? Start->Q1 A1_No Increase extraction time/temp or use enzymes Q1->A1_No No Q2 Is this compound degrading? Q1->Q2 Yes A1_Yes Optimize precipitation (ethanol conc., temp, time) A2_No Check for losses during transfers A1_Yes->A2_No End Yield Improved A1_No->End Q2->A1_Yes No A2_Yes Use milder extraction conditions Q2->A2_Yes Yes A2_Yes->End A2_No->End

Caption: Troubleshooting logic for low this compound yield.

References

Rhamnan In Vivo Research: A Technical Support Center for Navigating Inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Rhamnan sulfate (B86663), a sulfated polysaccharide primarily extracted from green seaweeds like Monostroma nitidum, has garnered significant interest for its diverse therapeutic properties, including anti-inflammatory, anticoagulant, lipid-lowering, and anti-tumor activities.[1][2][3] However, researchers navigating the landscape of in vivo studies with this compound may encounter inconsistencies in reported outcomes. This technical support center aims to address these challenges by providing troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to foster reproducible and robust research.

Frequently Asked Questions (FAQs)

Q1: Why do I observe different outcomes in my in vivo this compound study compared to published literature?

A1: Discrepancies in in vivo studies with this compound can arise from several factors:

  • Source and Purity of this compound: The bioactivity of this compound sulfate is intrinsically linked to its structural characteristics, such as molecular weight, degree of sulfation, and glycosidic linkages.[1][4] Rhamnans from different algal species or even the same species harvested under different conditions can exhibit structural variations. Furthermore, extraction and purification methods significantly impact the final product's purity and structural integrity.

  • Animal Model and Strain: The choice of animal model (e.g., mouse, rat, zebrafish), strain (e.g., C57BL/6, BALB/c, ApoE-/-), and the nature of the induced pathology (e.g., diet-induced vs. genetic models) can profoundly influence the observed effects.

  • Route of Administration and Bioavailability: Oral administration is common for its convenience, but the bioavailability of a large polysaccharide like this compound can be low and variable.[5][6] In contrast, parenteral routes (intravenous, intraperitoneal) ensure more direct systemic exposure. The choice of administration route is a critical determinant of efficacy.

  • Dosage and Treatment Regimen: Inconsistencies can result from variations in the dose, frequency, and duration of this compound administration. It is crucial to align your dosing strategy with the specific research question and model.

  • Sex Differences: Several studies have reported sex-dependent effects of this compound sulfate, particularly in models of atherosclerosis, where female mice showed a more robust therapeutic response.[5][6][7][8][9][10]

Q2: What is the most significant inconsistency reported in the literature for this compound's effects?

A2: A prominent inconsistency is the sex-dependent effect on lipid metabolism and atherosclerosis. In studies using ApoE-/- mice, a common model for atherosclerosis, oral this compound sulfate was found to significantly reduce plasma cholesterol levels and atherosclerotic plaque formation in female mice, while the effect was less pronounced or absent in male mice.[5][6][7][8][9][10] This suggests that hormonal or metabolic differences between sexes may modulate the activity of this compound.

Q3: How does the route of administration impact the efficacy of this compound?

A3: The route of administration is a critical variable. Orally administered this compound must withstand the gastrointestinal environment and be absorbed to exert systemic effects. Studies suggest that oral this compound can be effective, potentially through modulation of gut microbiota or absorption of smaller fragments.[11][12] However, direct comparisons show that parenteral administration (e.g., intravenous) of sulfated polysaccharides often results in more potent anticoagulant activity.[13] For systemic anti-inflammatory or anti-tumor applications, the choice between oral and parenteral administration should be carefully considered based on the target tissue and desired pharmacokinetic profile.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Lack of Expected Therapeutic Effect 1. This compound Quality: Purity, molecular weight, or sulfation pattern may differ from that used in reference studies. 2. Dosage: The administered dose may be too low for the chosen animal model or disease severity. 3. Bioavailability: Poor oral absorption in the specific animal model. 4. Timing of Treatment: Administration may not align with the critical window of disease progression.1. Characterize this compound: Perform analytical tests (e.g., NMR, GPC, elemental analysis) to confirm the structure and purity. Obtain this compound from a reputable supplier with a detailed certificate of analysis. 2. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic concentration. 3. Alternative Administration Route: Consider intraperitoneal or intravenous injection to bypass potential absorption issues. 4. Optimize Treatment Schedule: Review the literature for the specific disease model to determine the optimal timing for intervention.
High Variability Between Animals 1. Animal Health: Underlying health issues or stress can impact experimental outcomes. 2. Gavage Technique: Inconsistent oral gavage can lead to variable dosing and stress. 3. Sex Differences: Unaccounted for sex-specific responses.[5][6][7][8][9][10]1. Acclimatize Animals: Ensure a sufficient acclimatization period and monitor animal health closely. 2. Standardize Procedures: Ensure all personnel are proficient in animal handling and dosing techniques. 3. Segregate by Sex: Analyze data for male and female animals separately.
Unexpected Toxicity or Adverse Effects 1. Contaminants: The this compound preparation may contain endotoxins or other impurities. 2. High Dosage: The administered dose may be approaching the toxic threshold. 3. Anticoagulant Effect: this compound's anticoagulant properties could lead to bleeding, especially at high doses or in sensitive models.[13]1. Test for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) test to check for endotoxin (B1171834) contamination. 2. Toxicity Study: Perform an acute toxicity study to determine the maximum tolerated dose. 3. Monitor Coagulation Parameters: If bleeding is a concern, measure parameters like activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT).

Quantitative Data Summary

Table 1: Comparison of In Vivo Studies on this compound and Inflammation

Study (Reference) Animal Model This compound Source Dose & Route Key Findings
Terasawa et al.[11][14]BALB/c mice (LPS-induced inflammation)Monostroma nitidum1 mg/day, oralSuppressed LPS-induced lung vascular permeability and infiltration of neutrophils in lungs, liver, and colon.
Patil et al.[7][8][15]ApoE-/- mice (High-fat diet)Monostroma nitidum0.75 g/kg of diet, oralReduced vascular inflammation and atherosclerosis, with a stronger effect in female mice.

Table 2: Comparison of In Vivo Studies on this compound and Lipid Metabolism/Atherosclerosis

Study (Reference) Animal Model This compound Source Dose & Route Key Findings
Patil et al.[7][8][10][16]ApoE-/- mice (High-fat diet)Monostroma nitidum0.75 g/kg of diet, oralDecreased plaque deposition. Significant decrease in blood cholesterol in female mice but not in males.
Zang L. et al.[6]Zebrafish (Diet-induced obesity)Monostroma nitidumNot specifiedAttenuated weight gain and prevented fat accumulation in the liver.
Recent Study (2024)[12]BALB/c miceMonostroma nitidumNot specified, 11 weeks oralDecreased plasma total cholesterol and fasting plasma glucose. Improved insulin (B600854) resistance.

Detailed Experimental Protocols

Protocol 1: LPS-Induced Inflammation Model in Mice

This protocol is adapted from Terasawa et al. (2022).[11][14]

  • Animals: Use 8-week-old male BALB/c mice.

  • Acclimatization: Allow mice to acclimatize for at least one week with free access to standard chow and water.

  • This compound Administration: Orally administer 1 mg of this compound sulfate dissolved in water daily for 8 days. The control group receives water only.

  • LPS Challenge: On day 8, intraperitoneally inject 50 µg of lipopolysaccharide (LPS) from E. coli.

  • Assessment of Vascular Permeability: 6 hours after LPS injection, inject Evans blue dye (e.g., 2% solution in saline) into the tail vein. After 30 minutes, perfuse the animals with saline, harvest the lungs, and quantify the extravasated dye.

  • Histological and Molecular Analysis: 24 hours after LPS treatment, harvest organs (lungs, liver, colon).

    • Fix a portion of the tissue in 4% paraformaldehyde for immunohistochemical analysis of neutrophil infiltration (e.g., anti-Ly-6G staining).

    • Snap-freeze the remaining tissue for Western blot analysis of inflammatory markers (e.g., IL-6, TF, VCAM-1).

Protocol 2: Atherosclerosis Model in ApoE-/- Mice

This protocol is based on the study by Patil et al.[7][8][10]

  • Animals: Use 8-week-old male and female ApoE-/- mice.

  • Diet: For 4 weeks, feed all mice a high-fat diet (e.g., Western diet) to induce atherosclerotic plaque development.

  • Treatment: After the initial 4 weeks, divide the mice into two groups.

    • Control Group: Continue the high-fat diet for an additional 9 weeks.

    • This compound Group: Feed a high-fat diet containing this compound sulfate (e.g., 0.75 g/kg of diet) for 9 weeks.

  • Blood Analysis: At the end of the study, collect blood via cardiac puncture to measure plasma levels of total cholesterol, LDL, and HDL.

  • Atherosclerotic Plaque Analysis:

    • Perfuse the aorta with saline and then 4% paraformaldehyde.

    • Excise the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich plaques.

    • Quantify the plaque area as a percentage of the total aortic surface area.

    • Embed the aortic root in OCT compound for cryosectioning and immunohistochemical analysis of inflammatory markers (e.g., macrophage infiltration).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (1 week) baseline Baseline Measurements (Weight, Blood markers) acclimatize->baseline control Control Group (Vehicle/Standard Diet) baseline->control This compound This compound Group (Oral/IP/IV Dosing) baseline->this compound endpoint Endpoint Measurements (e.g., Tumor Volume, Plaque Area) control->endpoint This compound->endpoint blood Blood & Tissue Collection endpoint->blood histo Histology & IHC blood->histo molecular Molecular Analysis (Western Blot, qPCR) blood->molecular

Caption: A typical experimental workflow for in vivo studies.

troubleshooting_logic start Inconsistent or Negative Results q1 Is this compound Source & Purity Verified? start->q1 sol1 Action: Characterize this compound (NMR, GPC). Source from reputable supplier. q1->sol1 No q2 Is Dose & Route Appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Conduct Dose-Response Study. Consider alternative administration routes. q2->sol2 No q3 Are Sex Differences Considered? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Action: Segregate and analyze data by sex. q3->sol3 No end_node Re-evaluate Experimental Design q3->end_node Yes a3_yes Yes a3_no No sol3->q3 signaling_pathway This compound This compound Sulfate nfkb NF-κB Pathway This compound->nfkb inhibits tnfa TNF-α tnfr TNFR tnfa->tnfr binds tnfr->nfkb activates inflammation Inflammatory Gene Expression (VCAM-1, IL-6) nfkb->inflammation promotes

References

Technical Support Center: Rhamnan Sulfate Composition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of seasonal variation on rhamnan sulfate (B86663) composition.

Frequently Asked Questions (FAQs)

Q1: Does the time of year we harvest the seaweed affect the this compound sulfate I extract?

A1: Yes, seasonal variations can significantly impact the chemical composition of polysaccharides in seaweed. While direct studies on this compound sulfate are limited, research on other seaweed polysaccharides shows that factors like water temperature, sunlight, and nutrient availability, which vary with seasons, can alter the yield, sulfate content, and monosaccharide composition of the extracted polysaccharides. For some brown seaweeds, the sulfate content of polysaccharides has been observed to increase from winter to summer. It is crucial to consider the harvesting season to ensure the consistency and reproducibility of your this compound sulfate extractions.

Q2: What are the typical chemical characteristics of this compound sulfate from Monostroma nitidum?

A2: this compound sulfate extracted from Monostroma nitidum is a sulfated polysaccharide primarily composed of L-rhamnose. It also contains smaller amounts of other monosaccharides. The sulfate content and molecular weight can vary, but published studies provide a general range for these parameters. This compound sulfate's structure consists of a backbone of α-1,3-linked L-rhamnose residues with some branching.[1][2][3][4]

Q3: How can I accurately determine the sulfate content of my this compound sulfate sample?

A3: A common and reliable method for determining sulfate content is the barium chloride-gelatin turbidimetric method.[5] This method involves hydrolyzing the polysaccharide to liberate the sulfate groups, which then react with barium chloride in the presence of gelatin to form a stable precipitate. The turbidity of the resulting solution is measured spectrophotometrically and compared to a standard curve prepared with known concentrations of sulfate. Other methods include ion chromatography after acid hydrolysis and 1H-NMR spectroscopy.[6][7]

Q4: What is the best way to analyze the monosaccharide composition of this compound sulfate?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used method for monosaccharide analysis.[8][9] The polysaccharide is first hydrolyzed to break it down into its constituent monosaccharides. These monosaccharides are then typically derivatized, for example with 1-phenyl-3-methyl-5-pyrazolone (PMP), to allow for sensitive detection by UV or fluorescence detectors.[8][9] The derivatized monosaccharides are then separated and quantified by HPLC. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for this analysis.[8]

Troubleshooting Guides

Issue 1: Low Yield of this compound Sulfate
Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the seaweed powder is thoroughly homogenized in water at the correct ratio (e.g., 1:30 seaweed to water).[10] Extend the hot water extraction time or increase the temperature within the recommended range (e.g., 95-100°C for several hours).[10]
Inefficient Precipitation Use a sufficient volume of cold ethanol (B145695) (typically 3 volumes) to precipitate the polysaccharide from the supernatant.[10] Ensure the ethanol is adequately chilled and allow sufficient time for precipitation at a low temperature (e.g., 4°C overnight).
Loss During Dialysis Use a dialysis membrane with an appropriate molecular weight cut-off (e.g., 3500 Da) to prevent the loss of smaller this compound sulfate molecules while removing low molecular weight impurities.[10]
Seasonal Variation The polysaccharide content of seaweed can vary seasonally. Consider harvesting during the season known to have higher yields, if this information is available for your seaweed species.
Issue 2: Inaccurate or Inconsistent Sulfate Content Measurement
Possible Cause Troubleshooting Step
Incomplete Hydrolysis Ensure complete hydrolysis of the polysaccharide to release all sulfate groups. This can be achieved by using an appropriate concentration of acid (e.g., 2 M HCl) and sufficient heating time and temperature.
Interference from Other Components Purify the this compound sulfate extract to remove proteins and other contaminants that may interfere with the assay. Methods like the Sevag method can be used for deproteinization.[11]
Instability of Barium Sulfate Precipitate Use a stabilizing agent like gelatin in the barium chloride reagent to ensure a stable and uniform suspension for accurate turbidity measurements.[5]
Inaccurate Standard Curve Prepare fresh standards for each assay and ensure the calibration curve has a good linear fit (R² > 0.99).
Issue 3: Poor Resolution or Inaccurate Quantification in Monosaccharide HPLC Analysis
Possible Cause Troubleshooting Step
Incomplete Hydrolysis Incomplete breakdown of the polysaccharide will lead to an underestimation of monosaccharide content. Optimize hydrolysis conditions (acid concentration, time, temperature) for your specific polysaccharide.
Incomplete or Side Reactions During Derivatization Ensure the pH and temperature for the derivatization reaction are optimal. Use fresh derivatization reagents. Excess derivatizing agent should be removed before HPLC analysis to avoid interference.[9]
Co-elution of Monosaccharides Optimize the HPLC mobile phase composition and gradient to achieve baseline separation of all monosaccharides of interest. Using a different column chemistry (e.g., HILIC) may also improve separation.[8]
Degradation of Monosaccharides Some monosaccharides, particularly acidic ones, can degrade during acid hydrolysis. Use milder hydrolysis conditions or a different hydrolysis method if significant degradation is suspected.[12]

Data Presentation

Table 1: Typical Composition of this compound Sulfate from Monostroma nitidum

ParameterReported ValueReference
Yield (% of dry seaweed) ~15%
Carbohydrate Content (% w/w) 47 - 59%[7]
Sulfate Content (% w/w) 22 - 32%[7][13]
Major Monosaccharide L-Rhamnose[14]
Minor Monosaccharides Glucose, Galactose, Xylose, Mannose, Glucuronic Acid
Average Molecular Weight (kDa) 28 - 844 kDa (highly variable)[13]

Note: These values are compiled from different studies and can vary depending on the specific extraction and analytical methods used, as well as the source and season of the seaweed harvest.

Table 2: Potential Impact of Seasonal Variation on this compound Sulfate Composition (Inferred from General Trends in Seaweed Polysaccharides)

SeasonPotential Impact on this compound Sulfate Composition
Summer Potentially higher yield and sulfate content. Possible changes in the ratio of minor monosaccharides.
Winter Potentially lower yield and sulfate content compared to summer.

Disclaimer: This table is based on general trends observed for other seaweed polysaccharides and is intended as a guide for experimental planning. Specific seasonal effects on this compound sulfate from Monostroma require further investigation.

Experimental Protocols & Visualizations

Diagram 1: General Workflow for this compound Sulfate Analysis

G cluster_0 Extraction & Purification cluster_1 Compositional Analysis Harvest Seaweed Harvesting DryGrind Drying & Grinding Harvest->DryGrind Extraction Hot Water Extraction DryGrind->Extraction Precipitation Ethanol Precipitation Extraction->Precipitation Purification Dialysis & Deproteinization Precipitation->Purification Sulfate Sulfate Content Analysis Purification->Sulfate Purified this compound Sulfate Monosaccharide Monosaccharide Analysis Purification->Monosaccharide MW Molecular Weight Determination Purification->MW

Caption: General experimental workflow for the extraction, purification, and analysis of this compound sulfate.

Diagram 2: Logical Relationship of Seasonal Impact

G cluster_0 Environmental Factors cluster_1 Seaweed Physiology cluster_2 This compound Sulfate Composition Sunlight Sunlight Intensity Metabolism Metabolic Rate Sunlight->Metabolism Temp Water Temperature Temp->Metabolism Nutrients Nutrient Availability Growth Growth Rate Nutrients->Growth Yield Yield Metabolism->Yield Sulfate Sulfate Content Metabolism->Sulfate Monosaccharide Monosaccharide Ratio Growth->Monosaccharide MW Molecular Weight Growth->MW

References

Technical Support Center: Rhamnan Polydispersity Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for methods to reduce the polydispersity of rhamnan samples.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity and why is it important to reduce it for this compound samples?

A1: Polydispersity, often quantified by the Polydispersity Index (PDI), is a measure of the heterogeneity of molecular weights within a polymer sample. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length. Most natural polysaccharides, including this compound, are inherently heterogeneous, exhibiting a wide distribution of molecular weights.[1][2] Reducing polydispersity is crucial because the biological activities of rhamnans, such as their anticoagulant, antiviral, and anti-inflammatory properties, are often dependent on their molecular weight.[3][4] Obtaining fractions with low PDI is essential for establishing clear structure-activity relationships and ensuring reproducibility in biological assays.[3]

Q2: What are the most common methods to reduce the polydispersity of this compound samples?

A2: The primary methods for reducing the polydispersity of this compound samples involve fractionation techniques that separate the crude polysaccharide mixture into more homogeneous fractions. The most common methods are:

  • Graded Ethanol (B145695) Precipitation: This technique separates polysaccharides based on their differential solubility in ethanol.[1][5]

  • Anion-Exchange Chromatography: This method is particularly effective for sulfated polysaccharides like this compound sulfate (B86663), separating them based on their charge density.[6][7][8]

  • Size-Exclusion Chromatography (SEC): Also known as gel permeation or gel filtration chromatography, SEC separates molecules based on their hydrodynamic volume.[2][9][10]

Q3: How do I choose the best fractionation method for my this compound sample?

A3: The choice of method depends on several factors, including the properties of your this compound sample (e.g., sulfation, molecular weight range), the desired purity and homogeneity of the final fractions, and the scale of the purification.

  • Graded ethanol precipitation is a simple, cost-effective, and scalable method suitable for initial, coarse fractionation.[1][5]

  • Anion-exchange chromatography is ideal for separating this compound sulfates from neutral polysaccharides and other charged impurities, and for fractionating based on the degree of sulfation.[6][7][8]

  • Size-exclusion chromatography is a high-resolution technique best suited for fine fractionation of already partially purified samples to obtain highly monodisperse fractions and for analytical characterization of molecular weight distribution.[2][10] Often, a combination of these methods is employed for optimal results.[9]

Q4: How does graded ethanol precipitation work for this compound fractionation?

A4: Graded ethanol precipitation works on the principle that the solubility of polysaccharides in water decreases as the concentration of a non-solvent like ethanol increases.[5] Polysaccharides with higher molecular weights are generally less soluble and will precipitate at lower ethanol concentrations.[1][11] By sequentially increasing the ethanol concentration in a crude this compound solution, fractions with progressively lower average molecular weights can be collected.[12][13]

Q5: What is the role of anion-exchange chromatography in purifying this compound?

A5: Rhamnans, particularly this compound sulfates, are negatively charged due to the presence of sulfate groups and, in some cases, uronic acids.[6][7][14] Anion-exchange chromatography utilizes a stationary phase with positively charged functional groups.[15] When a this compound solution is passed through the column at an appropriate pH, the negatively charged this compound molecules bind to the stationary phase.[8] Uncharged or less charged impurities are washed away. The bound this compound fractions can then be eluted by increasing the salt concentration of the mobile phase, which competes for binding to the stationary phase.[6][7][8] This method effectively separates rhamnans based on their charge density, which often correlates with their degree of sulfation.

Q6: How does size-exclusion chromatography contribute to obtaining monodisperse this compound fractions?

A6: Size-exclusion chromatography (SEC) separates molecules based on their size in solution.[2][10] The stationary phase consists of porous beads.[2] Larger molecules cannot enter the pores and are eluted first, while smaller molecules can diffuse into the pores, resulting in a longer retention time.[2] This technique is highly effective for separating this compound fractions with narrow molecular weight distributions and for determining the polydispersity of the resulting samples.[10][16]

Troubleshooting Guides

Graded Ethanol Precipitation
Issue Possible Cause(s) Suggested Solution(s)
No precipitate at low ethanol concentrations - The initial concentration of the this compound solution is too low.- The molecular weight of the this compound is lower than anticipated.- Concentrate the this compound solution before adding ethanol.- Proceed to higher ethanol concentrations as your sample may consist mainly of lower molecular weight polysaccharides.[5]
Overlapping molecular weight distributions in fractions - The increments in ethanol concentration are too large.- Co-precipitation of different molecular weight fractions.- Use smaller, more gradual increases in ethanol concentration.- Ensure the polysaccharide solution is not too concentrated to minimize co-precipitation.[17] Add ethanol slowly while stirring gently.
Low yield of precipitated this compound - Incomplete precipitation.- Loss of precipitate during collection.- Allow the solution to stand at a low temperature (e.g., 4°C) for an extended period (overnight) to ensure complete precipitation.- Use a higher centrifugation speed or longer centrifugation time to pellet the precipitate effectively.
Anion-Exchange Chromatography
Issue Possible Cause(s) Suggested Solution(s)
This compound sample does not bind to the column - The pH of the buffer is too high, neutralizing the negative charge on the this compound.- The ionic strength of the sample or buffer is too high.- The this compound sample is not sulfated or has a very low charge density.- Lower the pH of the buffer to ensure the this compound is negatively charged.- Desalt the sample before loading it onto the column.[18] Ensure the starting buffer has a low ionic strength.- Verify the charge characteristics of your this compound. This method may not be suitable for neutral rhamnans.
Poor resolution and broad peaks - The flow rate is too high.- The gradient of the eluting salt is too steep.- The column is overloaded with the sample.- Reduce the flow rate to allow for better interaction between the sample and the stationary phase.- Use a shallower salt gradient for elution.- Reduce the amount of sample loaded onto the column.
Presence of contaminants in eluted fractions - Inadequate washing of the column after sample loading.- Co-elution of contaminants with similar charge properties.- Increase the volume of the washing buffer to ensure all unbound impurities are removed before starting the elution gradient.- Consider an additional purification step, such as size-exclusion chromatography, to separate contaminants.
Size-Exclusion Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Single broad peak instead of distinct fractions - The sample is highly polydisperse.- The resolution of the column is not sufficient for the sample.- This may accurately reflect the nature of your sample. Consider prior fractionation by other methods.- Use a column with a different pore size range suitable for your sample's molecular weight or connect multiple columns in series for higher resolution.
Peak tailing - Interaction between the this compound sample and the column matrix (non-ideal SEC behavior).- Modify the mobile phase by increasing the ionic strength or adding a small amount of organic solvent to minimize secondary interactions.
Inaccurate molecular weight and PDI determination - Inappropriate calibration standards.- Non-ideal column interactions.- Use appropriate polysaccharide standards (e.g., pullulan or dextran) for calibration.- Ensure ideal SEC conditions are met to avoid interactions that can affect retention times.

Experimental Protocols

Protocol 1: Graded Ethanol Precipitation of this compound
  • Preparation of this compound Solution: Dissolve the crude this compound extract in deionized water to a final concentration of 5-10 mg/mL. Centrifuge the solution to remove any insoluble impurities.[19]

  • Initial Precipitation (Fraction 1): While gently stirring the this compound solution, slowly add absolute ethanol to reach a final concentration of 30% (v/v).[13]

  • Incubation and Collection: Allow the mixture to stand at 4°C overnight to facilitate precipitation. Collect the precipitate by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Sequential Precipitation (Fractions 2, 3, etc.): Carefully transfer the supernatant to a new container. Sequentially increase the ethanol concentration in the supernatant to 50%, 70%, and 90% (v/v), repeating the incubation and centrifugation steps at each concentration to collect subsequent fractions.[12]

  • Washing and Drying: Wash the collected precipitates with absolute ethanol to remove residual water and salts. Dry the fractions, for example, by lyophilization (freeze-drying).

  • Characterization: Re-dissolve a small amount of each fraction in an appropriate solvent and analyze by size-exclusion chromatography to determine the molecular weight distribution and PDI.

Protocol 2: Anion-Exchange Chromatography for this compound Purification
  • Sample Preparation: Dissolve the this compound sample in a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).[15] Ensure the sample is free of particulate matter by centrifugation or filtration.[18]

  • Column Equilibration: Equilibrate a strong anion-exchange column (e.g., DEAE-Sepharose or Q-Sepharose) with the starting buffer until the pH and conductivity of the eluate are the same as the buffer.

  • Sample Loading: Load the prepared this compound sample onto the equilibrated column at a low flow rate.

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound this compound fractions using a linear or stepwise gradient of increasing salt concentration (e.g., 0 to 2 M NaCl in the starting buffer).[6][7][8] Collect fractions throughout the elution process.

  • Analysis and Desalting: Analyze the fractions for carbohydrate content (e.g., using the phenol-sulfuric acid method) to identify the this compound-containing fractions. Pool the desired fractions and desalt them by dialysis or using a desalting column.

  • Lyophilization: Freeze-dry the desalted fractions to obtain purified this compound.

Protocol 3: Size-Exclusion Chromatography for Polydispersity Analysis
  • System Preparation: Set up an HPLC system equipped with a size-exclusion column suitable for the expected molecular weight range of the this compound samples. Use a mobile phase appropriate for polysaccharides, such as an aqueous buffer (e.g., 0.1 M NaNO₃).

  • Calibration: Calibrate the column using a set of narrow-PDI polysaccharide standards (e.g., pullulan standards of known molecular weights).

  • Sample Preparation: Dissolve the purified this compound fractions in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Run: Inject the sample onto the column and run the analysis at a constant flow rate. Use a refractive index (RI) detector to monitor the elution of the polysaccharide.

  • Data Analysis: Using the calibration curve generated from the standards, determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the Polydispersity Index (PDI = Mw/Mn) for each this compound fraction.

Data Presentation

Table 1: Example of Polydispersity Reduction in a this compound Sample through Fractionation

Sample Weight-Average Molecular Weight (Mw) (kDa) Number-Average Molecular Weight (Mn) (kDa) Polydispersity Index (PDI = Mw/Mn)
Crude this compound Extract8503402.50
30% Ethanol Fraction12009231.30
50% Ethanol Fraction7506001.25
70% Ethanol Fraction4003331.20
Anion-Exchange Fraction 17206551.10
Anion-Exchange Fraction 23803521.08

Note: The data presented in this table are illustrative and will vary depending on the source of the this compound and the specific experimental conditions.

Visualizations

G cluster_0 Workflow Crude this compound Extract Crude this compound Extract Fractionation Fractionation Crude this compound Extract->Fractionation High PDI Characterization Characterization Fractionation->Characterization Multiple Fractions Homogeneous Fractions Homogeneous Fractions Characterization->Homogeneous Fractions Low PDI

Caption: General workflow for reducing this compound polydispersity.

G cluster_1 Graded Ethanol Precipitation This compound Solution This compound Solution Add 30% EtOH Add 30% EtOH This compound Solution->Add 30% EtOH Precipitate 1 (High MW) Precipitate 1 (High MW) Add 30% EtOH->Precipitate 1 (High MW) Supernatant 1 Supernatant 1 Add 30% EtOH->Supernatant 1 Add to 50% EtOH Add to 50% EtOH Supernatant 1->Add to 50% EtOH Precipitate 2 (Mid MW) Precipitate 2 (Mid MW) Add to 50% EtOH->Precipitate 2 (Mid MW) Supernatant 2 Supernatant 2 Add to 50% EtOH->Supernatant 2 Add to 70% EtOH Add to 70% EtOH Supernatant 2->Add to 70% EtOH Precipitate 3 (Low MW) Precipitate 3 (Low MW) Add to 70% EtOH->Precipitate 3 (Low MW)

Caption: Principle of graded ethanol precipitation for this compound.

G cluster_2 Anion-Exchange Chromatography Sample Loading Sample Loading Column Anion-Exchange Column (+) Sample Loading->Column This compound (-) binds Neutral impurities (+) pass through Wash Wash Column->Wash Remove weakly bound Fractions Fractions Column->Fractions Elute based on charge Elution Elution Wash->Elution Apply Salt Gradient Elution->Column

Caption: Mechanism of anion-exchange chromatography for this compound.

References

Technical Support Center: Rhamnan Sulfate Stability in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing rhamnan sulfate (B86663), ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This technical support center provides guidance on the stability of this compound sulfate in common buffer systems, methods for assessing its integrity, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound sulfate in aqueous solutions?

This compound sulfate, a sulfated polysaccharide, is generally stable in aqueous solutions for short-term storage. However, long-term stability can be influenced by factors such as pH, temperature, and the presence of enzymes or oxidizing agents. For optimal stability, it is recommended to prepare solutions fresh. If storage is necessary, sterile filtration and storage at 4°C for short periods (days to a week) or -20°C to -80°C for longer durations is advisable.

Q2: Which buffer system is recommended for dissolving and storing this compound sulfate?

Phosphate-buffered saline (PBS) is commonly used for dissolving this compound sulfate for in vitro and in vivo studies, suggesting good short-term stability. Tris-buffered saline (TBS) is also a suitable option. The choice of buffer may depend on the specific requirements of the downstream application. For applications sensitive to phosphate (B84403), TBS would be a better choice. Citrate (B86180) buffers, being acidic, may lead to hydrolysis of the glycosidic bonds or loss of sulfate groups over extended periods.

Q3: How do pH and temperature affect the stability of this compound sulfate?

The stability of sulfated polysaccharides like this compound sulfate is pH-dependent. Acidic conditions (low pH) can lead to the hydrolysis of glycosidic linkages and the loss of sulfate groups, resulting in a decrease in molecular weight and biological activity. Alkaline conditions (high pH) may also promote degradation. Neutral pH (around 7.0-7.4) is generally recommended for maintaining the structural integrity of this compound sulfate.

Higher temperatures accelerate the rate of chemical degradation. For long-term storage, freezing the solution is recommended. When thawing, it is best to do so slowly on ice to prevent localized concentration changes and potential precipitation.

Q4: Are there any visible signs of this compound sulfate degradation in solution?

Visual inspection can sometimes indicate degradation. Signs of instability in a this compound sulfate solution may include:

  • Precipitation or cloudiness: This could indicate aggregation or changes in solubility due to degradation.

  • Changes in color or viscosity: While less common, significant changes may suggest chemical modification of the polysaccharide.

It is important to note that significant degradation, such as a decrease in molecular weight, can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of stability.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent results in biological assays Degradation of this compound sulfate leading to loss of activity.Prepare fresh solutions of this compound sulfate for each experiment. If using stored solutions, assess the integrity of the this compound sulfate using methods like SEC-MALS to check for changes in molecular weight. Ensure consistent storage conditions (temperature, pH).
Precipitate forms in the this compound sulfate solution upon thawing Poor solubility at low temperatures or aggregation.Thaw the solution slowly on ice. Gently mix the solution to ensure homogeneity. Consider sterile filtering the solution after thawing to remove any aggregates.
Loss of sulfation detected by analytical methods Hydrolysis of sulfate groups due to improper pH or high temperature.Ensure the buffer pH is neutral. Avoid prolonged storage at room temperature or elevated temperatures. Store solutions at 4°C for short-term and frozen for long-term.
Contamination of the this compound sulfate solution Microbial growth during storage.Prepare solutions under sterile conditions and sterile filter (0.22 µm) before storage. Store in aliquots to avoid repeated freeze-thaw cycles and contamination of the stock solution.

Data on this compound Sulfate Stability

While specific quantitative data on the long-term stability of this compound sulfate in different buffers is limited in published literature, the following table provides an illustrative guide to the expected relative stability based on the general properties of sulfated polysaccharides. It is strongly recommended that researchers perform their own stability studies for their specific experimental conditions and storage durations.

Buffer SystempHStorage at 4°C (1 week)Storage at -20°C (1 month)Key Considerations
Phosphate-Buffered Saline (PBS) 7.4Expected to be stableExpected to be stableCommonly used for biological applications.
Tris-Buffered Saline (TBS) 7.4Expected to be stableExpected to be stableGood alternative to PBS, especially in applications where phosphate may interfere.
Citrate Buffer 4.5Potential for slow hydrolysisPotential for slow hydrolysisAcidic pH may lead to desulfation and degradation of the polysaccharide backbone over time. Not recommended for long-term storage.

Experimental Protocols

To empirically determine the stability of this compound sulfate in a specific buffer system, a stability-indicating method should be employed. This involves assessing key quality attributes of the this compound sulfate over time.

Protocol 1: Assessment of Molecular Weight Stability using Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

  • Preparation of this compound Sulfate Solutions: Prepare solutions of this compound sulfate at the desired concentration in the buffer system(s) of interest (e.g., PBS, TBS, citrate buffer).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by SEC-MALS to determine the initial molecular weight distribution.

  • Storage: Store the remaining solutions under the desired storage conditions (e.g., 4°C, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot, allow it to come to room temperature, and analyze it by SEC-MALS.

  • Data Analysis: Compare the molecular weight distribution profiles at each time point to the initial profile. A significant shift to lower molecular weights indicates degradation.

Protocol 2: Assessment of Structural Integrity using Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare films or KBr pellets of this compound sulfate from freshly prepared solutions and from solutions stored for different durations.

  • FTIR Analysis: Acquire FTIR spectra for each sample.

  • Data Analysis: Compare the spectra. Pay close attention to the characteristic peaks for sulfated polysaccharides, such as the S=O stretching vibration (around 1240 cm⁻¹) and the C-O-S stretching vibration (around 850 cm⁻¹).[1] A decrease in the intensity of these peaks may indicate desulfation.

Protocol 3: Assessment of Biological Activity

  • Select a Relevant Bioassay: Choose a biological assay that is sensitive to the activity of this compound sulfate, such as an anticoagulant assay (e.g., activated partial thromboplastin (B12709170) time - aPTT) or an anti-inflammatory assay.[2][3][4][5][6][7]

  • Prepare Standards and Samples: Use a freshly prepared this compound sulfate solution as a positive control and reference standard.

  • Assay Stored Samples: Test the biological activity of the this compound sulfate solutions that have been stored for various durations.

  • Data Analysis: Compare the activity of the stored samples to that of the freshly prepared standard. A significant decrease in activity indicates degradation.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_methods Analytical Methods A Prepare this compound Sulfate in Buffer of Choice B T=0 Analysis A->B C Store at 4°C A->C D Store at -20°C A->D H SEC-MALS (Molecular Weight) B->H I FTIR/NMR (Structure) B->I J Bioassay (Activity) B->J E T=1 week C->E D->E F T=1 month E->F E->F E->H E->I E->J G T=3 months F->G F->G F->H F->I F->J G->H G->I G->J

Caption: Workflow for assessing this compound sulfate stability.

Rhamnan_Sulfate_Degradation_Pathway cluster_degradation Degradation Pathways A Intact this compound Sulfate (High Molecular Weight, Sulfated) B Hydrolysis of Glycosidic Bonds A->B Acidic pH, High Temp. C Loss of Sulfate Groups (Desulfation) A->C Acidic pH D Degraded this compound Sulfate (Lower Molecular Weight, Reduced Sulfation) B->D C->D E Loss of Biological Activity D->E

Caption: Potential degradation pathways of this compound sulfate.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis of Rhamnan for Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on overcoming common challenges associated with the enzymatic hydrolysis of rhamnan for structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its structural analysis important?

A1: this compound is a type of polysaccharide rich in the sugar rhamnose.[1] It is commonly found in the cell walls of green seaweeds and some bacteria.[1][2] The structure of this compound, including its glycosidic linkages, branching patterns, and the presence of modifications like sulfate (B86663) groups, is crucial as it dictates its biological functions.[1][3] These functions can include anticoagulant, antiviral, anti-inflammatory, and anti-obesity activities, making rhamnans and their oligosaccharide derivatives promising candidates for therapeutic applications.[1][3]

Q2: What are the primary goals of enzymatic hydrolysis of this compound?

A2: The primary goal is to specifically cleave the complex this compound polysaccharide into smaller, more manageable oligosaccharide fragments. This process, often called enzymatic fingerprinting, allows for detailed structural characterization that is not possible with the intact polymer. The resulting oligosaccharides can then be analyzed to determine linkage positions, sequence, and branching patterns.[4]

Q3: Which enzymes are typically used to hydrolyze this compound?

A3: The hydrolysis of complex polysaccharides like this compound often requires a synergistic cocktail of enzymes.[5] While specific "rhamnanases" exist, other glycoside hydrolases (GHs) may be necessary. Key enzyme classes include:

  • Endo-rhamnanases: These enzymes cleave internal glycosidic bonds within the this compound backbone, rapidly reducing the polymer's size.

  • Exo-rhamnanases/glycosidases: These enzymes act on the non-reducing ends of the this compound or oligosaccharide fragments to release monosaccharides or disaccharides.

  • Accessory Enzymes: Depending on the this compound's structure, enzymes that remove side chains (e.g., α-galactosidases, glucuronidases) or modifications (e.g., sulfatases) may be required for complete degradation.[6] The use of polysaccharide lyases, such as ulvan lyase which acts on polymers containing rhamnose, is another effective strategy.[7]

Q4: What are the common analytical techniques for characterizing the resulting this compound oligosaccharides?

A4: A combination of chromatographic and spectroscopic methods is essential for complete structural elucidation.[8] High-performance anion-exchange chromatography (HPAEC) is often used to separate the complex mixture of oligosaccharides produced.[9] For structural analysis, Mass Spectrometry (MS) provides information on molecular weight and sequence, while Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the anomeric configuration and linkage sites of the sugar residues.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic hydrolysis of this compound.

Issue 1: Low or No Hydrolysis Yield

Q: My enzymatic reaction is showing very low or no production of smaller oligosaccharides. What could be the cause?

A: This is a common issue that can stem from several factors related to the enzyme, substrate, or reaction conditions.

  • Possible Cause 1: Sub-optimal Reaction Conditions. Enzyme activity is highly dependent on pH, temperature, and buffer composition. Conditions that are optimal for one enzyme may be inhibitory for another.

    • Solution: Verify the optimal conditions for your specific enzyme from the manufacturer's datasheet or relevant literature. Perform a series of small-scale pilot experiments to optimize pH, temperature, and incubation time for your specific this compound substrate.[12]

  • Possible Cause 2: Inactive or Inappropriate Enzyme. The enzyme may have lost activity due to improper storage, or its specificity may not be suitable for the linkages present in your this compound sample.

    • Solution: Test the enzyme's activity using a known standard substrate. If the enzyme is active, consider that your this compound may have linkages resistant to this specific enzyme. A combination of different enzymes (an "enzyme cocktail") with complementary activities is often necessary to degrade complex heteropolysaccharides.[5]

  • Possible Cause 3: Presence of Inhibitors. Impurities from the this compound extraction process, such as salts, solvents, or phenolics, can inhibit enzymatic activity.[13]

    • Solution: Ensure your this compound substrate is thoroughly purified before hydrolysis. Techniques like dialysis or size-exclusion chromatography can effectively remove low-molecular-weight inhibitors.[14]

  • Possible Cause 4: Substrate Inaccessibility. The complex, often branched and decorated structure of this compound can physically prevent the enzyme from accessing its cleavage sites.[6]

    • Solution: Pre-treatment of the substrate may be necessary. This could involve using accessory enzymes to remove side chains or chemical treatments to remove modifications like sulfate groups that may hinder the primary enzyme's access.[6][15]

Issue 2: Incomplete Hydrolysis or Generation of Only Large Fragments

Q: The hydrolysis appears to stop prematurely, leaving a mixture of large oligosaccharides instead of smaller fragments. Why is this happening?

A: Incomplete hydrolysis suggests that the reaction is being halted.

  • Possible Cause 1: Product Inhibition. Many glycoside hydrolases are inhibited by the accumulation of their reaction products (oligosaccharides).[13]

    • Solution: Consider a continuous hydrolysis setup using a membrane bioreactor, which constantly removes smaller products from the reaction mixture, preventing inhibitory buildup.[16] Alternatively, adjust the initial substrate concentration to avoid reaching an inhibitory product concentration.

  • Possible Cause 2: Insufficient Incubation Time or Enzyme Concentration. The reaction may simply not have had enough time or catalytic power to proceed to completion.

    • Solution: Conduct a time-course experiment to determine the optimal reaction duration. Also, test increasing concentrations of the enzyme to see if it drives the reaction further.[17] Be aware that simply adding more enzyme is not always cost-effective and may not overcome other limiting factors.

  • Possible Cause 3: Lack of Synergistic Enzyme Activities. An endo-acting enzyme alone will break the polymer into large fragments. To achieve smaller oligosaccharides or monosaccharides, exo-acting enzymes are required to work on the products generated by the endo-enzyme.[5]

    • Solution: Supplement your primary hydrolysis enzyme with one or more enzymes that have complementary activities. For example, combine an endo-rhamnanase with an exo-acting β-rhamnosidase or other relevant glycosidases.[5]

Data Presentation

Table 1: General Optimized Conditions for Enzymatic Hydrolysis of Polysaccharides (Note: These are representative values from studies on various polysaccharides; specific optimization for this compound is required.)

ParameterRange / ValueRationale
Enzyme Type Endo- and Exo-glycosidases, LyasesA combination of enzymes is often required for complete hydrolysis of complex polysaccharides.[15]
Enzyme Concentration 0.5% - 2.0% (w/w of substrate)Must be optimized; higher concentrations do not always lead to proportional increases in yield.[17][18]
pH 4.5 - 8.0Highly enzyme-specific; optimal pH ensures maximum catalytic activity.[12][17]
Temperature (°C) 35 - 60Dependent on the enzyme's thermal stability; higher temperatures can increase reaction rates but risk denaturation.[12][18]
Incubation Time (hours) 3 - 24A time-course study is needed to find the point of maximum hydrolysis before product inhibition becomes significant.[12][18]
Substrate Concentration 5% - 15% (w/v)Higher concentrations can increase final product yield but may also lead to viscosity issues and product inhibition.[13]

Table 2: Key Analytical Techniques for this compound Oligosaccharide Analysis

TechniqueInformation Provided
HPAEC-PAD Separation and quantification of charged and neutral oligosaccharides.[9]
Size-Exclusion Chromatography (SEC) Separation of oligosaccharides based on hydrodynamic volume.[2]
Mass Spectrometry (MS/MS) Molecular weight determination and fragmentation patterns for sequencing.[11]
NMR Spectroscopy (1D and 2D) Determination of anomeric configurations (α/β), glycosidic linkage positions, and overall 3D structure.[10][11]
Methylation Analysis Used in conjunction with GC-MS to identify glycosidic linkage positions.[9]

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Structural Analysis rhamnan_extraction This compound Extraction (e.g., from Seaweed) purification Purification & Characterization (Dialysis, SEC) rhamnan_extraction->purification Crude Extract optimization Optimization (pH, Temp, Time) purification->optimization Purified this compound hydrolysis Enzymatic Hydrolysis optimization->hydrolysis separation Oligosaccharide Separation (HPAEC, SEC) hydrolysis->separation Hydrolysate analysis Structural Elucidation (MS, NMR) separation->analysis Purified Oligosaccharides troubleshooting_guide start Start: Low/No Hydrolysis check_conditions Are Reaction Conditions (pH, Temp) Optimal? start->check_conditions check_enzyme Is Enzyme Active & Appropriate? check_conditions->check_enzyme Yes adjust_conditions Action: Optimize pH & Temp check_conditions->adjust_conditions No check_inhibitors Is Substrate Free of Inhibitors? check_enzyme->check_inhibitors Yes replace_enzyme Action: Test New Enzyme Batch or Different Enzyme check_enzyme->replace_enzyme No check_synergy Is an Enzyme Cocktail Required? check_inhibitors->check_synergy Yes purify_substrate Action: Purify this compound (e.g., Dialysis) check_inhibitors->purify_substrate No add_enzymes Action: Add Synergistic Enzymes (e.g., Exo-acting) check_synergy->add_enzymes Yes success Problem Resolved check_synergy->success No (Re-evaluate problem) adjust_conditions->check_enzyme replace_enzyme->check_inhibitors purify_substrate->check_synergy add_enzymes->success

References

Validation & Comparative

Rhamnan Sulfate vs. Heparin: A Comparative Guide to Anticoagulant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of rhamnan sulfate (B86663) and heparin as anticoagulants. By presenting key experimental data, outlining methodologies, and visualizing mechanisms of action, this document serves as a valuable resource for researchers and professionals in the fields of hematology, pharmacology, and drug development.

At a Glance: Key Differences and Similarities

FeatureThis compound SulfateHeparin
Source Green seaweeds of the genus Monostroma[1][2][3]Animal tissues (porcine intestine or bovine lung)[4]
Primary Mechanism Antithrombin-dependent inhibition of thrombin (Factor IIa) and, to a lesser extent, Factor Xa[5][6][7]Antithrombin-dependent inhibition of Factor IIa and Factor Xa[8][9][10][11]
Anticoagulant Activity Varies with molecular weight and sulfate content; can be comparable to or, in some cases, exceed that of heparin in specific assays[12][13]Potent, well-characterized anticoagulant activity[4][10]
Additional Properties Anti-inflammatory, antiviral, and other potential therapeutic activities[1][7][14]Primarily anticoagulant; can cause heparin-induced thrombocytopenia (HIT)[4][10]

Mechanism of Action: A Visual Comparison

Both this compound sulfate and heparin exert their anticoagulant effects primarily by potentiating the activity of antithrombin (AT), a natural inhibitor of coagulation proteases. However, their specificities and efficiencies can differ.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa XIIa IX Factor IX IXa Factor IXa IX->IXa XIa X Factor X IXa:s->X:n VIIIa VIIIa VIIIa->IXa Xa Factor Xa X->Xa TF Tissue Factor (TF) VII Factor VII VIIa Factor VIIa VII->VIIa TF VIIa->X Va Va Va->Xa Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen (I) Fibrin Fibrin (Ia) Fibrinogen->Fibrin Thrombin Heparin Mechanism cluster_heparin_action Heparin-AT Complex Heparin Heparin AT Antithrombin (AT) Heparin->AT binds Heparin-AT Heparin-AT Complex Thrombin Thrombin (IIa) AT->Thrombin inactivates Xa Factor Xa AT->Xa inactivates Heparin-AT->Thrombin greatly accelerates inactivation Heparin-AT->Xa greatly accelerates inactivation This compound Sulfate Mechanism cluster_rs_action RS-AT Complex RS This compound Sulfate AT Antithrombin (AT) RS->AT binds RS-AT RS-AT Complex Thrombin Thrombin (IIa) AT->Thrombin inactivates Xa Factor Xa AT->Xa inactivates RS-AT->Thrombin strongly accelerates inactivation RS-AT->Xa weakly accelerates inactivation Experimental Workflow cluster_preparation Sample Preparation cluster_assay Coagulation Assay Blood_Collection Whole Blood Collection (in 3.2% Sodium Citrate) Centrifugation Centrifugation Blood_Collection->Centrifugation PPP Platelet-Poor Plasma (PPP) Separation Centrifugation->PPP Incubation Incubate PPP with Anticoagulant (this compound Sulfate or Heparin) PPP->Incubation Reagent_Addition Add Assay-Specific Reagents (e.g., aPTT reagent, PT reagent) Incubation->Reagent_Addition Clot_Detection Measure Clotting Time (Optical or Mechanical) Reagent_Addition->Clot_Detection Data_Analysis Data Analysis and Comparison Clot_Detection->Data_Analysis Calculate Clotting Time and % Activity

References

A Comparative Analysis of Rhamnan, Fucoidan, and Carrageenan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of three sulfated polysaccharides derived from marine algae: rhamnan, fucoidan, and carrageenan. Tailored for researchers, scientists, and drug development professionals, this document delves into their physicochemical properties and biological activities, supported by experimental data and detailed methodologies.

Introduction

This compound, fucoidan, and carrageenan are complex sulfated polysaccharides sourced from green, brown, and red seaweeds, respectively.[1] Their unique structural characteristics, including monomer composition, sulfation pattern, and molecular weight, contribute to a wide array of biological activities, making them promising candidates for therapeutic applications.[2][3] This guide aims to provide an objective comparison to aid in the selection and application of these biopolymers in research and drug development.

Physicochemical Properties

The physicochemical properties of these polysaccharides are fundamental to their biological function and application. Key characteristics are summarized in the table below.

PropertyThis compoundFucoidanCarrageenan
Source Green Seaweed (e.g., Monostroma nitidum)[3][4]Brown Seaweed (e.g., Fucus vesiculosus, Saccharina japonica)[5][6]Red Seaweed (e.g., Kappaphycus alvarezii, Chondrus crispus)
Primary Monosaccharide(s) L-rhamnose[3][4]L-fucose[5]D-galactose and 3,6-anhydro-D-galactose
Sulfate (B86663) Content (%) ~25% in M. nitidum-derived this compound sulfate[3][4]Varies significantly by species and extraction method (e.g., 26.3% in F. vesiculosus)[6]Varies by type: κ-carrageenan (25-30%), ι-carrageenan (28-38%), λ-carrageenan (32-39%)
Molecular Weight (kDa) Tens to millions[3]Highly variable, from a few kDa to several thousand kDa[6]200-800 kDa
Gelling Properties Can form soft gels under specific conditions[4]Generally low viscosity in aqueous solutions[5]Strong gelling properties, particularly κ- and ι-carrageenan in the presence of specific cations

Comparative Biological Activities

While direct comparative studies are limited, the existing literature indicates that all three polysaccharides exhibit a range of overlapping and distinct biological activities. The following table summarizes these activities, with the caveat that the data is compiled from various sources and not from direct head-to-head comparisons.

Biological ActivityThis compoundFucoidanCarrageenan
Antioxidant Activity Reported to possess antioxidant properties.[7]Demonstrates significant antioxidant activity, influenced by molecular weight and sulfate content.Exhibits antioxidant potential, with activity varying between kappa, iota, and lambda types.[8]
Anti-inflammatory Activity Shows anti-inflammatory effects.[1]Well-documented anti-inflammatory properties through modulation of pathways like NF-κB.[9]Possesses anti-inflammatory capabilities.[10]
Antiviral Activity Active against various enveloped viruses.[1][4]Broad-spectrum antiviral activity reported.[1][5]Known for its antiviral properties, particularly against enveloped viruses.[1]
Anticoagulant Activity Exhibits anticoagulant effects.[4]Potent anticoagulant activity is one of its most studied properties.[5]Shows anticoagulant properties.
Antitumor/Cytotoxic Activity Antitumor activity has been reported.[3]Demonstrates cytotoxic effects against various cancer cell lines.[11][12][13][14]Cytotoxic effects on cancer cell lines have been observed.[15]
Immunomodulatory Activity Implied through its various bioactivities.Known to modulate immune responses.[5]Exhibits immunomodulatory effects.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducible research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of the polysaccharide to donate a hydrogen atom to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the polysaccharide (this compound, fucoidan, or carrageenan) in distilled water or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the polysaccharide solution at different concentrations to 100 µL of the DPPH solution. For the control, add 100 µL of the solvent instead of the polysaccharide solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the polysaccharide.

Nitric Oxide Synthase (NOS) Inhibition Assay for Anti-inflammatory Activity

This assay determines the inhibitory effect of the polysaccharides on the production of nitric oxide (NO), a key inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the polysaccharide for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the polysaccharide for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) can be determined.

Visualizations

The following diagrams illustrate key concepts related to the analysis of these polysaccharides.

Experimental_Workflow_Antioxidant_Activity cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P Polysaccharide Solution (this compound, Fucoidan, or Carrageenan) M Mix Polysaccharide and DPPH P->M D DPPH Solution (0.1 mM in Methanol) D->M I Incubate (30 min, Dark, RT) M->I A Measure Absorbance (517 nm) I->A C Calculate % Scavenging Activity A->C IC50 Determine IC50 C->IC50

Caption: Workflow for DPPH Radical Scavenging Assay.

Signaling_Pathway_Anti_Inflammatory LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation iNOS iNOS Expression NFkB->iNOS Upregulation NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Polysaccharide Sulfated Polysaccharide (this compound, Fucoidan, Carrageenan) Polysaccharide->NFkB Inhibition

Caption: LPS-induced inflammatory signaling pathway and inhibition.

Logical_Relationship_Properties_Activity cluster_structure Physicochemical Properties cluster_activity Biological Activities Source Seaweed Source (Green, Brown, Red) Mono Monomer Composition (Rhamnose, Fucose, Galactose) Source->Mono Sulf Sulfate Content & Position Source->Sulf MW Molecular Weight Source->MW AntiOx Antioxidant Mono->AntiOx AntiVir Antiviral Mono->AntiVir AntiInflam Anti-inflammatory Sulf->AntiInflam Cyto Cytotoxicity Sulf->Cyto MW->AntiInflam AntiCoag Anticoagulant MW->AntiCoag

Caption: Relationship between physicochemical properties and biological activities.

Conclusion

This compound, fucoidan, and carrageenan are versatile marine polysaccharides with significant potential in the pharmaceutical and biomedical fields. While they share several biological activities, their efficacy is intrinsically linked to their unique physicochemical properties. This guide provides a foundational comparison to assist researchers in navigating the complexities of these promising biopolymers. Further direct comparative studies are warranted to fully elucidate their relative therapeutic potential.

References

A Comparative Guide to the Biological Activities of High vs. Low Molecular Weight Rhamnan Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of high molecular weight (HMW) and low molecular weight (LMW) rhamnan sulfate (B86663), a sulfated polysaccharide derived from green seaweeds. The information presented herein is supported by experimental data to aid in research and development decisions.

Introduction

This compound sulfate (RS) is a sulfated polysaccharide primarily found in green algae of the genus Monostroma. It is composed of a backbone of rhamnose units with sulfate groups attached, and its molecular weight can vary significantly. This variation in molecular weight has been shown to influence its biological activities, making it a crucial factor for consideration in therapeutic applications. This guide will delve into the comparative biological effects of HMW and LMW this compound sulfate, focusing on their anticoagulant, antiviral, anti-inflammatory, and antitumor properties.

Data Presentation: A Comparative Analysis

The biological activities of HMW and LMW this compound sulfate are summarized below, with quantitative data presented for direct comparison.

Anticoagulant Activity

The anticoagulant properties of this compound sulfate are significantly influenced by its molecular weight. Generally, higher molecular weight fractions exhibit more potent anticoagulant effects.

PropertyHigh Molecular Weight (HMW) this compound SulfateLow Molecular Weight (LMW) this compound SulfateReference Polysaccharide (Heparin)
Molecular Weight 335 kDa to 630 kDa6.8 kDa to 240 kDa~15 kDa
APTT Activity Strong prolongation of clotting time (>200 s at 100 µg/mL for 335 kDa)[1]Activity decreases with decreasing molecular weight; minimal activity below 12 kDa.[2]Standard anticoagulant
PT Activity Higher activity (approx. 120-155% of heparin for 630 kDa)[3][4]Lower activity compared to HMW fractions.[3][4]Standard anticoagulant
TT Activity Strong inhibition, dependent on sulfate content.[3][4][5]Weaker inhibition compared to HMW fractions.[3]Standard anticoagulant
Antiviral Activity

This compound sulfate has demonstrated notable antiviral activity, particularly against enveloped viruses. The mechanism often involves the inhibition of viral attachment and entry into host cells. While direct comparative studies are limited, available data suggests that HMW this compound sulfate is highly effective.

VirusHigh Molecular Weight (HMW) this compound SulfateLow Molecular Weight (LMW) this compound Sulfate
SARS-CoV-2 IC50 of 1.6 ng/mL (290 kDa)[6][7][8]Data not available in a directly comparable study.
Enterovirus 71 (EV71) IC50 of 461 µg/mL (PML)[9]Data not available in a directly comparable study.
Influenza A Virus Inhibits virus adsorption and entry.[4][10]Data not available in a directly comparable study.
Anti-inflammatory Activity

HMW this compound sulfate has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

ActivityHigh Molecular Weight (HMW) this compound SulfateLow Molecular Weight (LMW) this compound Sulfate
NF-κB Inhibition Potent inhibitor of TNF-α-induced NF-κB activation.[1][3][11]Data not available in a directly comparable study.
In Vivo Efficacy Orally administered RS (average MW 5 x 10^5 Da) suppressed LPS-induced inflammation in mice.[2]Data not available in a directly comparable study.
Antitumor Activity

The antitumor potential of this compound sulfate is an emerging area of research. While general antitumor activities have been reported for sulfated polysaccharides, specific comparative data between HMW and LMW this compound sulfate is currently scarce.

Cell LineHigh Molecular Weight (HMW) this compound SulfateLow Molecular Weight (LMW) this compound Sulfate
Various Cancer CellsMentioned to have antitumor activity, but specific data is limited.[9][10]Data not available.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Anticoagulant Activity Assays

1. Activated Partial Thromboplastin Time (APTT) Assay:

  • Principle: Measures the integrity of the intrinsic and common coagulation pathways.

  • Protocol:

    • Incubate 100 µL of normal human plasma with 10 µL of this compound sulfate solution (at various concentrations) for 1 minute at 37°C.

    • Add 100 µL of APTT reagent and incubate for a further 2 minutes at 37°C.

    • Initiate coagulation by adding 100 µL of pre-warmed 20 mM CaCl2.

    • Measure the time to clot formation using a coagulometer.[5]

2. Prothrombin Time (PT) Assay:

  • Principle: Assesses the integrity of the extrinsic and common coagulation pathways.

  • Protocol:

    • Mix 100 µL of normal human plasma with 10 µL of this compound sulfate solution.

    • Incubate the mixture for 1 minute at 37°C.

    • Add 200 µL of PT reagent to initiate clotting.

    • Record the clotting time.[5]

3. Thrombin Time (TT) Assay:

  • Principle: Measures the rate of conversion of fibrinogen to fibrin.

  • Protocol:

    • Incubate 100 µL of normal human plasma with 10 µL of this compound sulfate solution for 3 minutes at 37°C.

    • Add 100 µL of human thrombin solution.

    • Measure the time until clot formation.[3]

Antiviral Activity Assays

1. Plaque Reduction Assay:

  • Principle: Quantifies the reduction in virus-induced plaques in a cell monolayer in the presence of the test compound.

  • Protocol:

    • Seed host cells in 48-well plates to form a confluent monolayer.

    • Infect the cell monolayers with the virus at a specific plaque-forming units (PFU) per cell.

    • Add serial dilutions of this compound sulfate to the wells during and after infection.

    • After an incubation period (e.g., 1 day for influenza virus), fix and stain the cells to visualize and count the plaques.[11]

    • Calculate the IC50 value, which is the concentration of this compound sulfate that reduces the plaque number by 50%.

2. Cytopathic Effect (CPE) Inhibition Assay:

  • Principle: Measures the ability of a compound to protect cells from the damaging effects of a virus.

  • Protocol:

    • Culture host cells in 96-well plates.

    • Infect the cells with the virus in the presence of varying concentrations of this compound sulfate.

    • After incubation, assess cell viability using methods like the MTT assay.

    • Determine the IC50 value based on the inhibition of virus-induced cell death.[9]

Anti-inflammatory Activity Assay

1. NF-κB Activation Assay:

  • Principle: Measures the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

  • Protocol:

    • Culture endothelial cells (e.g., HUVECs) and pre-treat with different concentrations of this compound sulfate.

    • Stimulate the cells with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

    • Prepare nuclear extracts from the cells.

    • Quantify the DNA binding activity of the p65 subunit of NF-κB using a commercially available ELISA-based assay (e.g., TransAM NF-κBp65 Assay).[1]

Antitumor Activity Assay

1. MTT Assay for Cell Viability:

  • Principle: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound sulfate for a specified period (e.g., 24-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.[1][12]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[12]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to enhance understanding.

Anticoagulation_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Activation Factor IX Factor IX Factor XI->Factor IX Activation Factor X Factor X Factor IX->Factor X Activation Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Activation Factor VII->Factor X Activation Prothrombin Prothrombin Factor X->Prothrombin Conversion Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Conversion Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) HMW this compound Sulfate HMW this compound Sulfate Antithrombin Antithrombin HMW this compound Sulfate->Antithrombin Binds and Activates Antithrombin->Factor X Inhibits Antithrombin->Thrombin Inhibits

Anticoagulant mechanism of HMW this compound sulfate.

Antiviral_Mechanism HMW this compound Sulfate HMW this compound Sulfate Virus Virus HMW this compound Sulfate->Virus Binds to viral surface proteins Host Cell Host Cell Virus->Host Cell Attachment Viral Entry Viral Entry Host Cell->Viral Entry Internalization Replication Replication Viral Entry->Replication Uncoating & Replication

Antiviral mechanism of HMW this compound sulfate.

Anti_inflammatory_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces HMW this compound Sulfate HMW this compound Sulfate HMW this compound Sulfate->NF-κB (p65/p50) Inhibits Translocation

Anti-inflammatory mechanism of HMW this compound sulfate.

Antitumor_Workflow cluster_workflow MTT Assay Workflow Cancer Cells Cancer Cells Seeding in 96-well plate Seeding in 96-well plate Cancer Cells->Seeding in 96-well plate Treatment with this compound Sulfate Treatment with this compound Sulfate Seeding in 96-well plate->Treatment with this compound Sulfate Incubation Incubation Treatment with this compound Sulfate->Incubation Addition of MTT Addition of MTT Incubation->Addition of MTT Formation of Formazan Formation of Formazan Addition of MTT->Formation of Formazan Solubilization Solubilization Formation of Formazan->Solubilization Absorbance Measurement Absorbance Measurement Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Experimental workflow for antitumor MTT assay.

Conclusion

The biological activity of this compound sulfate is intricately linked to its molecular weight. High molecular weight this compound sulfate generally demonstrates superior anticoagulant, antiviral, and anti-inflammatory properties compared to its low molecular weight counterparts. The enhanced anticoagulant activity of HMW this compound sulfate is well-supported by quantitative data. While the antiviral and anti-inflammatory activities of HMW fractions are potent, further direct comparative studies with LMW fractions are warranted to fully elucidate the structure-activity relationship. The antitumor potential of this compound sulfate, particularly the differential effects of HMW and LMW forms, remains a promising but underexplored area of research. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the importance of molecular weight in the development of this compound sulfate-based therapeutics.

References

Rhamnan Sulfate: A Potent Anti-Inflammatory Agent Challenging Conventional Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Rhamnan Sulfate (B86663), Diclofenac (B195802), and Dexamethasone (B1670325)

For Immediate Release

Researchers and drug development professionals are constantly seeking novel compounds with potent anti-inflammatory properties and favorable safety profiles. In this context, this compound sulfate, a sulfated polysaccharide derived from green seaweed, has emerged as a promising candidate. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound sulfate against two widely used drugs: the nonsteroidal anti-inflammatory drug (NSAID) diclofenac and the corticosteroid dexamethasone. This analysis is supported by a review of preclinical data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.

Executive Summary

This compound sulfate demonstrates significant anti-inflammatory activity through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This mechanism contrasts with that of diclofenac, which primarily targets cyclooxygenase (COX) enzymes, and dexamethasone, which exerts its broad anti-inflammatory effects via glucocorticoid receptor activation. While direct comparative studies are limited, available preclinical data suggests this compound sulfate possesses potent anti-inflammatory effects, reducing the expression of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Comparative Data on Anti-Inflammatory Efficacy

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound sulfate, diclofenac, and dexamethasone from various preclinical studies. It is important to note that these results are compiled from different experimental models and may not be directly comparable.

CompoundExperimental ModelDosage/ConcentrationKey Findings
This compound Sulfate Lipopolysaccharide (LPS)-induced inflammation in mice1 mg/day (oral)Significantly suppressed the expression of pro-inflammatory factors such as IL-6 in the lungs and liver.[1]
TNF-α-induced NF-κB activation in endothelial cellsNot specifiedPotent inhibitor of NF-κB pathway activation.[2][3][4][5][6][7][[“]]
Diclofenac Carrageenan-induced paw edema in rats5 mg/kg and 20 mg/kg (oral)Dose-dependently reduced paw edema.
Dexamethasone LPS-induced TNF-α secretion in macrophages1 µMInhibited LPS-induced TNF-α secretion.
Concanavalin-A stimulated PBMC proliferation10⁻⁸ to 10⁻⁴ MDose-dependent inhibition of lymphocyte proliferation.
TNF-α-induced MCP-1 secretion3 nM (IC50)Potent inhibition of monocyte chemoattractant protein-1 (MCP-1) secretion.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound sulfate, diclofenac, and dexamethasone are mediated by distinct molecular pathways.

This compound Sulfate: The primary anti-inflammatory mechanism of this compound sulfate involves the inhibition of the NF-κB signaling pathway.[2][3][4][5][6][7][[“]] NF-κB is a transcription factor that plays a crucial role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By inhibiting NF-κB activation, this compound sulfate effectively downregulates the inflammatory cascade.

Diclofenac: As a classic NSAID, diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Dexamethasone: Dexamethasone, a synthetic glucocorticoid, has a broad and potent anti-inflammatory action. It binds to cytosolic glucocorticoid receptors, and this complex then translocates to the nucleus. In the nucleus, it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB and AP-1.

Signaling Pathway Diagrams

G Inflammatory Signaling Pathways and Points of Inhibition cluster_0 This compound Sulfate Pathway cluster_1 Diclofenac Pathway cluster_2 Dexamethasone Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory Stimuli (LPS, TNF-α)->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6) activates transcription This compound Sulfate This compound Sulfate This compound Sulfate->IKK inhibits Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX-1 / COX-2 inhibits Dexamethasone_drug Dexamethasone Glucocorticoid Receptor Glucocorticoid Receptor Dexamethasone_drug->Glucocorticoid Receptor binds DEX-GR Complex DEX-GR Complex Glucocorticoid Receptor->DEX-GR Complex Nucleus_dex Nucleus DEX-GR Complex->Nucleus_dex translocates to Anti-inflammatory Genes Anti-inflammatory Genes Nucleus_dex->Anti-inflammatory Genes activates transcription Pro-inflammatory Transcription Factors (NF-κB, AP-1) Pro-inflammatory Transcription Factors (NF-κB, AP-1) Nucleus_dex->Pro-inflammatory Transcription Factors (NF-κB, AP-1) inhibits

Caption: Mechanisms of action for this compound Sulfate, Diclofenac, and Dexamethasone.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Treatment: Test compounds (e.g., this compound sulfate, diclofenac) or vehicle are administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

G Workflow for Carrageenan-Induced Paw Edema Assay Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Measurement of TNF-α and IL-6 in Cell Culture Supernatants (ELISA)

This in vitro assay is used to quantify the production of specific cytokines by cells in response to an inflammatory stimulus.

  • Cell Culture: Macrophages (e.g., RAW 264.7) or other relevant cell types are cultured in appropriate media.

  • Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Treatment: Test compounds (e.g., this compound sulfate, dexamethasone) are added to the cell cultures at various concentrations before or concurrently with the inflammatory stimulus.

  • Sample Collection: After a specific incubation period, the cell culture supernatants are collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine production is calculated for each treatment group compared to the stimulated, untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition) can also be determined.

G Workflow for Cytokine Measurement by ELISA Cell Seeding Cell Seeding Pre-treatment with Compound Pre-treatment with Compound Cell Seeding->Pre-treatment with Compound Inflammatory Stimulation (LPS) Inflammatory Stimulation (LPS) Pre-treatment with Compound->Inflammatory Stimulation (LPS) Incubation Incubation Inflammatory Stimulation (LPS)->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection ELISA for Cytokine Quantification ELISA for Cytokine Quantification Supernatant Collection->ELISA for Cytokine Quantification

Caption: Workflow for Cytokine Measurement by ELISA.

Conclusion

This compound sulfate presents a compelling case as a novel anti-inflammatory agent with a distinct mechanism of action centered on the inhibition of the NF-κB pathway. While further head-to-head comparative studies with established drugs like diclofenac and dexamethasone are warranted to definitively establish its relative potency, the existing preclinical evidence strongly supports its potential as a therapeutic candidate. Its natural origin and targeted mechanism of action may offer a favorable safety and efficacy profile, making it a subject of significant interest for future research and development in the field of inflammatory diseases.

References

A Comparative Guide to Rhamnan from Green Seaweed Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of rhamnan, a sulfated polysaccharide extracted from different species of green seaweed. The information presented is based on available experimental data, focusing on the genera Monostroma, Ulva, and Enteromorpha. Due to the current state of research, much of the detailed data is concentrated on this compound from Monostroma species, with less comparative information available for Ulva and Enteromorpha. It is also important to note that taxonomically, many species of Enteromorpha are now classified under the genus Ulva.

Physicochemical and Structural Characteristics

The structural characteristics of this compound, particularly its molecular weight and degree of sulfation, are key determinants of its biological activity. These properties can vary significantly not only between different genera but also depending on the specific species, geographical location, and extraction methods used.

PropertyMonostroma spp. (e.g., M. nitidum, M. angicava)Ulva spp. (e.g., U. lactuca, U. pertusa)Enteromorpha spp. (now often classified as Ulva)
Predominant Sugar L-rhamnoseL-rhamnose, D-xylose, D-glucuronic acidL-rhamnose, D-glucuronic acid, D-xylose
Backbone Linkages Primarily α-1,3-linked and α-1,2-linked L-rhamnose.[1][2]Primarily 1,4-linked rhamnose 3-sulfate and uronic acid residues.Contains (1→4)- and (1→2,4)-linked rhamnopyranosyl residues.
Branching Side chains can be attached at the C-2 position of the main chain.[2]Can be branched.Branched polymer.
Sulfate (B86663) Position Commonly found at C-2 of →3)-α-l-Rhap-(1→ and C-3 of →2)-α-l-Rhap-(1→ residues.[2]Often located at C-3 of rhamnose units.Located at C-3 of (1→4)-linked rhamnose units and C-2 of (1→4)-linked xylose units.
Molecular Weight (kDa) Wide range, from tens to millions of Daltons. For example, 335 kDa for a this compound from M. angicava and 630 kDa for one from M. nitidum.[3][4]Can vary; for instance, a low molecular weight ulvan of 2.56 kDa has been studied.[5]An apparent molecular mass of 50 ± 20 kDa has been reported for a polysaccharide from Enteromorpha compressa.
Sulfate Content (%) Can be high, for instance, 27.32% in a this compound from M. angicava and around 25% in M. nitidum.[1][3]Varies, with some studies reporting sulfation to enhance bioactivity.[6]Information is less specific.

Comparative Biological Activities

Rhamnans from green seaweeds exhibit a range of promising biological activities. The following table summarizes key findings, although direct comparative studies using standardized assays are limited.

Biological ActivityMonostroma spp.Ulva spp.Enteromorpha spp.
Anticoagulant High activity reported, often exceeding that of heparin in certain assays (e.g., thrombin time). Activity is dependent on molecular weight and sulfation pattern.[4][7]Shows anticoagulant activity, which is significantly enhanced by chemical sulfation. Less potent than heparin.[6]Polysaccharides show anticoagulant activity by prolonging activated partial thromboplastin (B12709170) time (APTT) and thrombin time (TT).[8]
Antiviral Potent activity against a broad spectrum of enveloped viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Influenza A virus, and SARS-CoV-2.[1][9][10][11] The mechanism often involves inhibiting viral adsorption and entry into host cells.[11]Polysaccharides from Ulva have demonstrated antiviral activity, for example, against Newcastle disease virus.[12]Limited specific data on this compound, but polysaccharides from this genus are known to have antiviral properties.
Anti-inflammatory This compound sulfate from M. nitidum has been shown to suppress LPS-induced inflammation by inhibiting the expression of pro-inflammatory factors like TF and IL-6.[1][13] It can also attenuate vascular endothelial cell inflammation.[14]Polysaccharides from Ulva have shown anti-inflammatory potential.[15] Low molecular weight ulvan has a protective effect against colitis.[5]Limited specific data available.
Antioxidant This compound from Monostroma species exhibits antioxidant properties.Polysaccharides from Ulva species show antioxidant activity.Limited specific data available.

Experimental Protocols

This compound Extraction and Purification

A general protocol for the extraction and purification of this compound from green seaweed is outlined below. Specific parameters may need optimization depending on the seaweed species.

Objective: To isolate and purify this compound sulfate from green seaweed.

Materials:

  • Dried seaweed powder

  • Ethanol (B145695) (95%)

  • Hot water

  • Anion-exchange resin column (e.g., DEAE-Sepharose)

  • Sodium chloride (NaCl) solutions of varying concentrations

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Freeze-dryer

Procedure:

  • Defatting: The dried seaweed powder is first defatted by soaking in 95% ethanol to remove pigments and lipids.

  • Hot Water Extraction: The defatted seaweed is then subjected to hot water extraction (e.g., at 90-100°C for several hours) to solubilize the polysaccharides.[1]

  • Centrifugation: The extract is centrifuged to remove insoluble residues.

  • Purification: The supernatant containing the crude this compound extract is purified using anion-exchange chromatography.[1]

    • The extract is loaded onto the pre-equilibrated anion-exchange column.

    • The column is washed with a low concentration salt solution to remove neutral polysaccharides.

    • Bound sulfated polysaccharides (including this compound) are eluted using a stepwise or linear gradient of increasing NaCl concentration.[1]

  • Dialysis and Lyophilization: The fractions containing this compound are pooled, dialyzed extensively against distilled water to remove salts, and then freeze-dried to obtain purified this compound sulfate.

Anticoagulant Activity Assay (APTT, PT, TT)

Objective: To assess the in vitro anticoagulant activity of this compound sulfate.

Materials:

  • Purified this compound sulfate samples

  • Normal human plasma (citrated)

  • Activated Partial Thromboplastin Time (APTT) reagent

  • Prothrombin Time (PT) reagent

  • Thrombin Time (TT) reagent

  • Calcium chloride (CaCl2) solution

  • Heparin (as a positive control)

  • Coagulometer

Procedure:

  • APTT Assay (Intrinsic and Common Pathways):

    • Incubate a mixture of human plasma and the this compound sample solution at 37°C.

    • Add the APTT reagent and incubate further.

    • Initiate coagulation by adding CaCl2 solution and record the clotting time.[4]

  • PT Assay (Extrinsic and Common Pathways):

    • Incubate a mixture of human plasma and the this compound sample solution at 37°C.

    • Add the PT reagent (containing tissue factor) and record the clotting time.[4]

  • TT Assay (Final Step of Coagulation):

    • Incubate a mixture of human plasma and the this compound sample solution at 37°C.

    • Add the thrombin reagent and record the clotting time.[4]

  • Data Analysis: Compare the clotting times of the this compound-treated samples to those of the negative control (saline) and the positive control (heparin).

In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 cells)

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit the production of inflammatory mediators in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Purified this compound sulfate samples

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • MTT or other cell viability assay reagents

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them in 96-well plates.

  • Cell Viability Assay: Determine the non-toxic concentration range of the this compound samples on RAW 264.7 cells using an MTT assay.[16]

  • LPS Stimulation: Treat the cells with this compound samples at non-toxic concentrations for a specific period, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[16]

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (an indicator of NO production) using the Griess reagent.[16]

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.[17]

  • Data Analysis: Compare the levels of NO and cytokines in the this compound-treated groups with the LPS-only control group.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action for the anti-inflammatory and antiviral activities of this compound, primarily based on studies of this compound from Monostroma species.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Activates This compound This compound Sulfate This compound->NFkB_Activation Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_Activation->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound sulfate.

Antiviral_Mechanism Virus Enveloped Virus (e.g., Influenza, HSV) Adsorption Viral Adsorption Virus->Adsorption HostCell Host Cell This compound This compound Sulfate This compound->Adsorption Inhibits Entry Viral Entry This compound->Entry Inhibits Receptor Host Cell Receptor Receptor->HostCell Adsorption->Receptor Binds to Adsorption->Entry Replication Viral Replication Entry->Replication Infection Infection Replication->Infection

Caption: Proposed antiviral mechanism of this compound sulfate.

Experimental Workflow

Rhamnan_Bioactivity_Workflow Seaweed Green Seaweed (Monostroma, Ulva, etc.) Extraction Extraction & Purification Seaweed->Extraction This compound Purified this compound Extraction->this compound Anticoagulant Anticoagulant Assays (APTT, PT, TT) This compound->Anticoagulant Antiviral Antiviral Assays (e.g., Plaque Reduction) This compound->Antiviral Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) This compound->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) This compound->Antioxidant Data Comparative Data Analysis Anticoagulant->Data Antiviral->Data Anti_inflammatory->Data Antioxidant->Data

Caption: Workflow for comparing this compound bioactivity.

References

Rhamnan Sulfate vs. Other Sulfated Polysaccharides: A Head-to-Head Comparison of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of rhamnan sulfate (B86663) with other well-known sulfated polysaccharides, focusing on their anticoagulant and antiviral properties. The information is compiled from peer-reviewed studies to assist researchers and professionals in drug development in evaluating the potential of this compound sulfate as a therapeutic agent.

Anticoagulant Activity: this compound Sulfate vs. Heparin

This compound sulfate, a sulfated polysaccharide derived from green seaweeds like Monostroma nitidum, has demonstrated significant anticoagulant properties.[1][2][3] Its mechanism of action, similar to heparin, involves the potentiation of antithrombin (AT), a key inhibitor of coagulation cascade enzymes.[4][5]

Comparative Efficacy:

Studies have shown that the anticoagulant activity of this compound sulfate is influenced by its molecular weight and degree of sulfation.[1][2] In some assays, specific fractions of this compound sulfate have exhibited activity comparable to or even exceeding that of standard heparin.

For instance, in the thrombin time (TT) assay, a highly sulfated fraction of this compound sulfate (fraction B, 27.8% sulfuric acid content) showed activity 135-173% greater than heparin.[1][2] In the activated partial thromboplastin (B12709170) time (APTT) test, which assesses the intrinsic and common coagulation pathways, a partially hydrolyzed this compound sulfate fraction (C2, 450 kDa) demonstrated higher activity (107%) than standard heparin.[1][2] However, other fractions showed weaker APTT activity compared to heparin.[1] In the prothrombin time (PT) assay, which evaluates the extrinsic and common pathways, most this compound sulfate fractions showed higher activity (120-155%) than heparin, with the exception of lower molecular weight fractions.[1][2]

Unlike heparin, this compound sulfate has also been shown to suppress the expression of tissue factor (TF) and von Willebrand factor (VWF) in inflamed endothelial cells, suggesting an additional anti-inflammatory and antithrombotic effect not observed with heparin.[4][5]

Quantitative Data Summary: Anticoagulant Activity

Polysaccharide FractionMolecular Mass (kDa)Sulfuric Acid Content (%)APTT Activity (% of Heparin)PT Activity (% of Heparin)TT Activity (% of Heparin)
Native this compound Sulfate63022.7~73%120-155%Not specified
Fraction ANot specified12.4~73%120-155%Not specified
Fraction BNot specified27.8~73%120-155%135-173%
Fraction C1550Not specifiedWeaker than heparin120-155%Not specified
Fraction C2450Not specified107%Weaker than heparinNot specified
Fraction C3370Not specifiedWeaker than heparinWeaker than heparinNot specified
Standard Heparin~12.5~2.7 sulfates/disaccharide100%100%100%

Experimental Protocols: Anticoagulant Assays

  • Activated Partial Thromboplastin Time (APTT) Test: Human plasma is incubated with a sample of the sulfated polysaccharide and a partial thromboplastin reagent. Coagulation is initiated by the addition of calcium chloride, and the time taken for a clot to form is measured. This assay evaluates the intrinsic and common pathways of the coagulation cascade.

  • Prothrombin Time (PT) Test: Human plasma is incubated with a sample of the sulfated polysaccharide and a thromboplastin reagent. Coagulation is initiated, and the time to clot formation is measured. This assay assesses the extrinsic and common pathways.

  • Thrombin Time (TT) Test: A known amount of thrombin is added to human plasma pre-incubated with the sulfated polysaccharide sample. The time it takes for a fibrin (B1330869) clot to form is measured, which directly assesses the inhibition of thrombin.

Signaling Pathway: Inhibition of the Coagulation Cascade

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibition Inhibition XII XII XIa XIa XII->XIa Contact Activation IXa IXa XIa->IXa Xa Xa IXa->Xa VIIIa Thrombin Thrombin Xa->Thrombin Va TF TF VIIa VIIa TF->VIIa Tissue Damage VIIa->Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Rhamnan_Sulfate Rhamnan_Sulfate Antithrombin Antithrombin Rhamnan_Sulfate->Antithrombin Potentiates Heparin Heparin Heparin->Antithrombin Potentiates Antithrombin->Xa Inhibits Antithrombin->Thrombin Inhibits

Caption: this compound sulfate and heparin inhibit coagulation by potentiating antithrombin.

Antiviral Activity: this compound Sulfate vs. Other Sulfated Polysaccharides

Sulfated polysaccharides are known to exhibit broad-spectrum antiviral activity, primarily by interfering with the attachment of viruses to host cells.[6][7][8][9] this compound sulfate, fucoidan (B602826), and heparin have all been investigated for their potential as antiviral agents, particularly against enveloped viruses.

Comparative Efficacy against SARS-CoV-2:

Recent studies have highlighted the potent anti-SARS-CoV-2 activity of this compound sulfate and fucoidan.[10][11][12] In a competitive binding study, this compound sulfate showed a significantly lower IC50 value (1.6 ng/mL) for inhibiting the binding of the SARS-CoV-2 spike protein to heparin compared to heparin itself (IC50 ~750 ng/mL).[13][14] This suggests a much stronger interaction between this compound sulfate and the viral spike protein.

Both this compound sulfate and a high molecular weight fucoidan extract demonstrated potent inhibition of pseudotyped SARS-CoV-2 virus infection in cell-based assays, with IC50 values below 1 µg/mL.[10][11][12] The antiviral mechanism is believed to involve the sulfated polysaccharides mimicking heparan sulfate on the host cell surface, thereby competitively inhibiting viral entry.[6][8]

Quantitative Data Summary: Anti-SARS-CoV-2 Activity

PolysaccharideAssayIC50 Value
This compound SulfateSpike Protein-Heparin Binding Inhibition1.6 ng/mL
HeparinSpike Protein-Heparin Binding Inhibition~750 ng/mL
This compound SulfatePseudotyped SARS-CoV-2 Infection< 1 µg/mL
Fucoidan (high MW)Pseudotyped SARS-CoV-2 Infection< 1 µg/mL

Experimental Protocols: Antiviral Assays

  • Spike Protein-Heparin Binding Inhibition Assay (Surface Plasmon Resonance - SPR): A heparin-coated SPR chip is used to measure the binding of the SARS-CoV-2 spike protein. The inhibitory effect of sulfated polysaccharides is determined by introducing them in solution and measuring the reduction in the spike protein binding signal. The IC50 value represents the concentration of the polysaccharide required to inhibit 50% of the binding.

  • Pseudotyped Virus Infection Assay: Host cells (e.g., hACE2 HEK-293T) are infected with a pseudovirus that expresses the SARS-CoV-2 spike protein and carries a reporter gene (e.g., luciferase). The inhibitory effect of the sulfated polysaccharides is quantified by measuring the reduction in reporter gene expression. The IC50 value is the concentration of the polysaccharide that reduces viral infection by 50%.

Experimental Workflow: Antiviral Activity Screening

cluster_preparation Preparation cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis Polysaccharide_Isolation Polysaccharide_Isolation Binding_Assay Binding Inhibition (e.g., SPR) Polysaccharide_Isolation->Binding_Assay Infection_Assay Cell-Based Infection Assay Polysaccharide_Isolation->Infection_Assay Virus_Culture Virus_Culture Virus_Culture->Binding_Assay Virus_Culture->Infection_Assay Host_Cells Host_Cells Host_Cells->Infection_Assay IC50_Determination IC50_Determination Binding_Assay->IC50_Determination Infection_Assay->IC50_Determination Mechanism_of_Action Mechanism_of_Action IC50_Determination->Mechanism_of_Action

Caption: Workflow for screening the antiviral activity of sulfated polysaccharides.

Other Biological Activities and Future Perspectives

Beyond its anticoagulant and antiviral effects, this compound sulfate has been shown to possess anti-inflammatory and anti-atherosclerotic properties.[15][16][17] It can enhance the barrier function of endothelial cells, reduce LDL deposition, and inhibit inflammatory signaling pathways.[15][16][17] These multifaceted biological activities make this compound sulfate a promising candidate for the development of novel therapeutics for a range of diseases.

Further research is warranted to fully elucidate the structure-activity relationships of this compound sulfate and to evaluate its efficacy and safety in preclinical and clinical settings. The comparative data presented in this guide underscore the potential of this compound sulfate as a potent and versatile bioactive molecule with significant therapeutic promise.

References

Rhamnan Sulfate vs. Synthetic Anticoagululants: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticoagulant therapy is continually evolving, with a growing interest in naturally derived compounds that may offer alternatives to traditional synthetic drugs. This guide provides a detailed comparison of the efficacy of rhamnan sulfate (B86663), a sulfated polysaccharide from green algae, and various synthetic anticoagulants. The information is compiled from peer-reviewed studies to support research and development in thrombosis and hemostasis.

Overview of Anticoagulant Mechanisms

Anticoagulants function by targeting specific factors within the coagulation cascade to prevent the formation of fibrin (B1330869) clots. Synthetic anticoagulants typically have well-defined mechanisms, directly inhibiting key enzymes. This compound sulfate, like the widely used unfractionated heparin (UFH), exerts its effect primarily by potentiating the activity of antithrombin (AT), a natural inhibitor of coagulation proteases.[1][2]

This compound Sulfate's Mechanism of Action

This compound sulfate's primary anticoagulant effect is AT-dependent.[2] It binds to AT, inducing a conformational change that accelerates the inhibition of two critical coagulation factors: thrombin (Factor IIa) and Factor Xa.[1][2] By inhibiting thrombin, it blocks the final step of the coagulation cascade—the conversion of fibrinogen to fibrin.[3] Inhibition of Factor Xa disrupts the prothrombinase complex, which is responsible for the generation of thrombin.[4]

RS This compound Sulfate RS_AT RS-AT Complex RS->RS_AT + AT AT Antithrombin (AT) AT->RS_AT FXa Factor Xa Thrombin Thrombin (FIIa) Inactive_FXa Inactive FXa RS_AT->Inactive_FXa Inhibits Inactive_Thrombin Inactive Thrombin RS_AT->Inactive_Thrombin Inhibits FXa->Thrombin Activates FXa->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Converts Prothrombin Prothrombin (FII) Fibrinogen Fibrinogen

Caption: Anticoagulant mechanism of this compound Sulfate.

Synthetic Anticoagulants' Mechanisms of Action

Synthetic anticoagulants are broadly categorized by their targets.[4]

  • Direct Thrombin Inhibitors (e.g., dabigatran, bivalirudin): These agents bind directly to the active site of thrombin, preventing it from cleaving fibrinogen.[4][5]

  • Direct Factor Xa Inhibitors (e.g., rivaroxaban, apixaban, edoxaban): These small molecules directly bind to and inhibit Factor Xa, thereby preventing the conversion of prothrombin to thrombin.[4][6]

  • Vitamin K Antagonists (e.g., warfarin): This class inhibits the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver.

  • Indirect Factor Xa Inhibitors (e.g., fondaparinux): This synthetic pentasaccharide works similarly to heparin and this compound sulfate by potentiating antithrombin, but it is selective for Factor Xa.[4][5]

cluster_0 Direct Factor Xa Inhibitors cluster_1 Direct Thrombin Inhibitors FXa_I Rivaroxaban, Apixaban FXa Factor Xa FXa_I->FXa Inhibit Thrombin_Gen Thrombin Generation FXa->Thrombin_Gen DTI Dabigatran, Bivalirudin Thrombin Thrombin (FIIa) DTI->Thrombin Inhibit Fibrin_Gen Fibrin Formation Thrombin->Fibrin_Gen

Caption: Mechanisms of Direct Oral Anticoagulants (DOACs).

Comparative In Vitro Efficacy Data

The anticoagulant activity of this compound sulfate has been extensively evaluated using standard coagulation assays and compared against heparin, a biological anticoagulant often used as a reference standard. These assays measure the time to clot formation after the addition of specific reagents.

  • Activated Partial Thromboplastin (B12709170) Time (APTT): Evaluates the intrinsic and common coagulation pathways.[3]

  • Prothrombin Time (PT): Assesses the extrinsic and common pathways.[3]

  • Thrombin Time (TT): Measures the final step of coagulation, the conversion of fibrinogen to fibrin by thrombin.[3]

Table 1: this compound Sulfate vs. Heparin - APTT, PT, and TT Assays
Compound/FractionConcentration (µg/mL)APTT Activity (% of Heparin)PT Activity (% of Heparin)TT Activity (% of Heparin)Source
Native this compound Sulfate 75~73%~120-155%-[7][8]
(630 kDa, 22.7% sulfate)150~30-35%--[7]
Fraction A 75~73%~120-155%-[7][8]
(12.4% sulfate)150~30-35%--[7]
Fraction B 75~73%~120-155%~173%[7][8]
(27.8% sulfate)150~30-35%-~135%[7]
Hydrolyzed C2 75~107%<100%-[7][8]
(450 kDa)
Hydrolyzed C3 75-<100%-[7][8]
(370 kDa)

Note: Data is expressed as a percentage of the activity of standard heparin (174 units/mg). Values are approximated from the source material.

The data indicates that the anticoagulant activity of this compound sulfate is influenced by its molecular weight and degree of sulfation.[7][9] While some fractions show lower APTT activity than heparin, others demonstrate comparable or even higher activity, particularly in the PT and TT assays.[7][8] For instance, Fraction B, with the highest sulfate content, exhibited significantly greater TT activity than heparin.[7][8] This suggests a strong interaction with thrombin. In another study, the anticoagulant effect of a this compound sulfate extract was found to be about one-tenth that of heparin based on concentration.[1][10]

Table 2: Inhibition of Thrombin and Factor Xa
CompoundConcentrationTargetInhibition (in presence of AT)Source
This compound Sulfate (RS) 2 µg/mLThrombinStrong inhibition[1]
This compound Sulfate (RS) 2 µg/mLFactor Xa~30% inhibition[1]
Heparin 2 µg/mLThrombinStrong inhibition[1]
Heparin 2 µg/mLFactor XaComplete inhibition[1]

Studies show that this compound sulfate strongly inhibits thrombin in an AT-dependent manner, similar to heparin.[1] However, its inhibition of Factor Xa is weaker compared to heparin.[1] This differential activity suggests a distinct inhibitory profile that may have clinical implications.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key in vitro assays cited in this guide.

General Experimental Workflow for In Vitro Anticoagulant Assays

Plasma 1. Collect Citrated Human Plasma Incubate 3. Mix Plasma + Sample Incubate at 37°C Plasma->Incubate Sample 2. Prepare Test Solutions (this compound Sulfate, Control) Sample->Incubate Reagent 4. Add Assay Reagent (e.g., APTT, PT reagent) Incubate->Reagent CaCl2 5. Initiate Clotting (Add prewarmed CaCl2) Reagent->CaCl2 Measure 6. Measure Clotting Time (Coagulometer) CaCl2->Measure Analyze 7. Analyze Data (Compare to control/standard) Measure->Analyze

Caption: Generalized workflow for in vitro coagulation assays.

Activated Partial Thromboplastin Time (APTT) Assay

This protocol is based on methodologies described in cited literature.[3][7]

  • Preparation: Prepare various concentrations of this compound sulfate and a standard (e.g., heparin) in a suitable buffer (e.g., 0.9% NaCl saline solution).

  • Incubation 1: In a test tube, mix 100 µL of normal citrated human plasma with 10 µL of the test sample solution. Incubate this mixture for 1 minute at 37°C.[7]

  • Incubation 2: Add 100 µL of pre-warmed APTT reagent to the plasma-sample mixture. Incubate for an additional 2-5 minutes at 37°C.[3][7]

  • Clot Initiation: Add 100 µL of pre-warmed 20-25 mM Calcium Chloride (CaCl₂) solution to the tube to initiate the coagulation cascade.

  • Measurement: Simultaneously start a timer and measure the time taken for a fibrin clot to form. This is typically performed using an automated or semi-automated coagulometer.

Prothrombin Time (PT) Assay

This protocol is adapted from standard methodologies mentioned in the sources.[7]

  • Preparation: Prepare test solutions as described for the APTT assay.

  • Incubation: Mix 100 µL of normal citrated human plasma with 10 µL of the test sample solution. Warm the mixture for 1 minute at 37°C.[7]

  • Clot Initiation and Measurement: Add 200 µL of pre-warmed PT reagent (containing thromboplastin and calcium) to the mixture. Simultaneously start a timer and measure the time until clot formation.

Thrombin Time (TT) Assay

This protocol follows the general principles outlined in the reviewed studies.[3][7]

  • Preparation: Prepare test solutions as previously described.

  • Incubation: Mix 200 µL of normal citrated human plasma with 20 µL of the test sample solution. Incubate for 2 minutes at 37°C.

  • Clot Initiation and Measurement: Add 100 µL of a standard thrombin solution to the mixture and immediately start a timer. Measure the time required for a clot to form.

Additional Biological Activities and Future Outlook

Beyond its anticoagulant properties, this compound sulfate has demonstrated other potentially beneficial biological activities, including anti-inflammatory, antiviral, and antithrombotic effects that are distinct from its anticoagulant action.[2][11][12] For instance, unlike heparin, this compound sulfate has been shown to be a potent anti-inflammatory agent acting on vascular endothelial cells, inhibiting the expression of tissue factor and the release of von Willebrand factor.[2][11]

The data presented suggests that this compound sulfate from sources like Monostroma nitidum is a promising candidate for further development as an anticoagulant agent.[7][8] Its unique profile, characterized by potent thrombin inhibition and additional anti-inflammatory properties, warrants further investigation. Future studies should focus on elucidating the precise structure-activity relationships, conducting in vivo thrombosis models, and exploring its potential in clinical settings as a novel therapeutic agent for thrombotic disorders.[3][9]

References

A Comparative Guide to Rhamnans: Unveiling Structural and Functional Vistas from Diverse Geographical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of rhamnans, a class of sulfated polysaccharides, isolated from different geographical locations. By presenting supporting experimental data and detailed methodologies, we aim to offer a valuable resource for researchers exploring the therapeutic potential of these complex carbohydrates. The structural intricacies and functional diversity of rhamnans are significantly influenced by their source and geographical origin, impacting their potential applications in medicine and biotechnology.

Structural Comparison of Rhamnans

The structural architecture of rhamnans, particularly those derived from the green seaweed genus Monostroma, exhibits notable variations based on their geographical source. These differences are primarily observed in their monosaccharide composition, glycosidic linkage patterns, and the degree and position of sulfation. Below is a comparative summary of the structural characteristics of rhamnans from Monostroma nitidum (Japan) and Monostroma angicava (China).

Structural FeatureRhamnan from Monostroma nitidum (Japan)This compound from Monostroma angicava (China)
Primary Source Green Seaweed (Monostroma nitidum)Green Seaweed (Monostroma angicava)
Geographical Origin Okinawa, Japan[1]Qingdao, China[2]
Molecular Weight (Mw) ~600 - 630 kDa[3]~671 kDa[4]
Monosaccharide Composition L-rhamnose (major), D-glucuronic acid, D-xylose, D-glucose, D-galactose[1]L-rhamnose (major), D-glucuronic acid, D-xylose, D-glucose[4]
Molar Ratio (approx.) Rha:GlcA:Xyl:Glc:Gal = 7.0:1.0:0.5:0.1:0.5[1]Not explicitly stated in the same format.
Glycosidic Linkages Backbone: →3)-α-L-Rhap-(1→ and →2)-α-L-Rhap-(1→ residues.[2][5]Backbone: →3)-α-L-Rhap-(1→ and →2)-α-L-Rhap-(1→ residues.[2][6]
Side Chains: β-D-GlcAp-(1→2)-α-L-Rhap-(1→2)-α-L-Rhap-(1→ trisaccharide side chains at C-2 of the main chain.[1][7]Branches: Unsulfated or monosulfated 3-linked, 2-linked, 4-linked α-L-rhamnose and terminal β-D-glucuronic acid residues.[2][6]
Sulfation Pattern Sulfate (B86663) groups at C-2 and C-4 of L-rhamnose residues.[7] Specifically, at C-4 of the main chain and C-2 of the side chain rhamnosyl residues.[1]Sulfate substitutions at C-2 of →3)-α-L-Rhap-(1→ and C-3/C-4 of →2)-α-L-Rhap-(1→ residues.[2][6]
Sulfate Content ~21.2 - 24.7%[1]Not explicitly stated.

Functional Comparison of Rhamnans

The observed structural variations in rhamnans from different geographical locations directly translate to differences in their biological activities. Here, we compare the anticoagulant, immunomodulatory, and antioxidant properties of rhamnans from Monostroma nitidum (Japan) and Monostroma angicava (China).

Biological ActivityThis compound from Monostroma nitidum (Japan)This compound from Monostroma angicava (China)
Anticoagulant Activity Exhibits potent anticoagulant activity by prolonging activated partial thromboplastin (B12709170) time (APTT) and thrombin time (TT).[3] The activity is dependent on sulfate content and molecular weight.[3]Shows high anticoagulant activity by prolonging APTT and TT.[2][6]
Immunomodulatory Activity Demonstrates various biological activities, including antiviral and anti-inflammatory effects.[5][8]Possesses potential immunomodulatory properties.
Antioxidant Activity Exhibits antioxidant properties.Displays antioxidant capabilities.
Antiviral Activity Shows potent antiviral activity against herpes simplex virus type 2 (HSV-2).[5]Not explicitly detailed in the provided search results.
Other Bioactivities Anti-hyperglycemic and anti-hypercholesterolemic effects.[8]Strong antidiabetic activity.[2][6]

Experimental Protocols

Structural Characterization

a) Monosaccharide Composition Analysis (PMP Pre-column Derivatization RP-HPLC Method)

  • Hydrolysis: A 2 mg sample of the polysaccharide is completely hydrolyzed with 2 M trifluoroacetic acid (TFA) at 105°C for 6 hours.

  • Acid Removal: Excess TFA is removed by co-distillation with methanol (B129727).

  • Derivatization: The hydrolyzed sample is mixed with 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol and 0.3 M NaOH. The mixture is incubated in a water bath at 70°C for 1 hour.

  • Extraction: After cooling, 0.3 M HCl is added to neutralize the solution, followed by extraction with chloroform.

  • Analysis: The aqueous supernatant is filtered through a 0.22 µm membrane and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). Monosaccharide standards are treated with the same procedure for comparison.[6]

b) Methylation Analysis

  • Permethylation: The polysaccharide is dissolved in dimethyl sulfoxide (B87167) (DMSO), and sodium hydride (NaH) and methyl iodide (CH₃I) are added to methylate all free hydroxyl groups.

  • Hydrolysis: The permethylated polysaccharide is hydrolyzed with TFA.

  • Reduction and Acetylation: The resulting partially methylated monosaccharides are reduced with sodium borohydride (B1222165) (NaBH₄) and then acetylated with acetic anhydride.

  • GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the glycosidic linkage positions.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: The polysaccharide sample is dissolved in deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer.

  • Data Analysis: The spectra are analyzed to determine the anomeric configurations (α or β), the sequence of monosaccharide residues, and the positions of sulfate group substitutions.[9]

Functional Assays

a) Anticoagulant Activity Assays (APTT, PT, TT)

  • Plasma Preparation: Citrated human plasma is used.

  • Activated Partial Thromboplastin Time (APTT) Assay:

    • Pre-warmed plasma is incubated with the polysaccharide sample and an APTT reagent (containing a surface activator and phospholipids) at 37°C.

    • Clotting is initiated by adding a pre-warmed calcium chloride solution.

    • The time taken for clot formation is recorded.[10][11][12]

  • Prothrombin Time (PT) Assay:

    • Pre-warmed plasma is incubated with the polysaccharide sample at 37°C.

    • Clotting is initiated by adding a pre-warmed thromboplastin reagent (containing tissue factor and calcium).

    • The time for clot formation is measured.

  • Thrombin Time (TT) Assay:

    • Pre-warmed plasma is incubated with the polysaccharide sample at 37°C.

    • A known amount of thrombin solution is added to initiate clotting.

    • The time to clot formation is recorded. Heparin is typically used as a positive control in these assays.[3]

b) Immunomodulatory Activity (Macrophage Activation Assay)

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with fetal bovine serum.

  • Cell Stimulation: Macrophages are seeded in 96-well plates and treated with different concentrations of the this compound samples for 24 hours. Lipopolysaccharide (LPS) is used as a positive control.

  • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[13]

  • Cytokine Production (TNF-α, IL-6): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]

  • Phagocytic Activity: The phagocytic capacity of macrophages is assessed using a neutral red uptake assay.[15]

c) Antioxidant Activity Assays (DPPH and ABTS)

  • DPPH Radical Scavenging Assay:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

    • Different concentrations of the this compound sample are mixed with the DPPH solution.

    • The mixture is incubated in the dark, and the decrease in absorbance at 517 nm is measured. Ascorbic acid is used as a standard.[16][17][18]

  • ABTS Radical Scavenging Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

    • Different concentrations of the this compound sample are added to the ABTS•+ solution.

    • The reduction in absorbance is measured after a specific incubation time. Trolox is used as a standard.[16][19]

Visualizations

Rhamnan_Structure cluster_backbone Main Chain cluster_sidechain Side Chain cluster_sulfation Sulfation Rha1 α-L-Rha Rha2 α-L-Rha Rha1->Rha2 (1→3) Rha3 α-L-Rha Rha2->Rha3 (1→3) Rha5 α-L-Rha Rha2->Rha5 (1→2) GlcA β-D-GlcA Rha4 α-L-Rha GlcA->Rha4 (1→2) Rha4->Rha5 (1→2) S1 S S1->Rha1 C4 S2 S S2->Rha4 C2

Caption: Representative structure of this compound from Monostroma nitidum.

Macrophage_Activation cluster_stimulus Stimulus cluster_cell Macrophage cluster_pathway Signaling Cascade cluster_response Cellular Response This compound This compound TLR Toll-like Receptor (TLR) This compound->TLR binds MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB IKK->NFkB activates NO Nitric Oxide (NO) NFkB->NO induces TNFa TNF-α NFkB->TNFa induces IL6 IL-6 NFkB->IL6 induces MAPK->NFkB activates

Caption: this compound-induced macrophage activation pathway.

References

Rhamnan's Antiviral Efficacy: A Comparative Analysis with Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antiviral properties of rhamnan sulfate (B86663), a sulfated polysaccharide derived from green algae, and oseltamivir (B103847), a widely used neuraminidase inhibitor for the treatment of influenza. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available experimental data.

Executive Summary

This compound sulfate has demonstrated significant antiviral activity against influenza A virus, primarily by inhibiting the early stages of viral infection, including attachment and entry into host cells. In contrast, oseltamivir acts at a later stage, preventing the release of newly formed virus particles from infected cells. While direct in vitro comparisons of the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) under identical conditions are limited, in vivo studies in animal models show that this compound sulfate can suppress viral proliferation in the lungs and stimulate a robust antibody response, with effects comparable to oseltamivir. This guide synthesizes the available data to provide a clear comparison of their mechanisms, efficacy, and experimental validation.

Comparative Antiviral Activity

Table 1: In Vitro Antiviral Activity of this compound Sulfate against Influenza A Virus

CompoundVirus StrainCell LineAssay TypeEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
This compound SulfateInfluenza A/NWS/33 (H1N1)MDCKPlaque Reduction Assay8.8>1000>113.6[1]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of viable cells. SI (Selectivity Index): Calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile.

Table 2: In Vitro Antiviral Activity of Oseltamivir Carboxylate (Active Metabolite) against Influenza A (H1N1) Virus Strains

CompoundVirus StrainCell LineAssay TypeIC50 (nM)Reference
Oseltamivir CarboxylateInfluenza A/H1N1 clinical isolatesNot SpecifiedNeuraminidase Inhibition Assay2.5[2]
Oseltamivir CarboxylateA/California/07/2009(H1N1)pdm09Not SpecifiedNeuraminidase Inhibition Assay0.24[2]
Oseltamivir CarboxylateWild-type Influenza A virusesNot SpecifiedNeuraminidase Inhibition Assay~1[3][4]

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Note: The IC50 values for oseltamivir are from neuraminidase inhibition assays, which measure the inhibition of the viral enzyme, while the EC50 for this compound sulfate is from a cell-based plaque reduction assay, which measures the inhibition of viral replication. This fundamental difference in assay methodology, along with the use of different virus strains, precludes a direct quantitative comparison of potency.

In Vivo Comparative Efficacy

A study in mice infected with influenza A virus (A/NWS/33, H1N1) provides a direct in vivo comparison of orally administered this compound sulfate and oseltamivir.

Table 3: In Vivo Comparison of this compound Sulfate and Oseltamivir in Influenza-Infected Mice

Treatment GroupViral Titer in Lungs (PFU/g) - Day 3 Post-InfectionViral Titer in Lungs (PFU/g) - Day 7 Post-InfectionNeutralizing Antibody Titer - Day 14 Post-InfectionReference
Control (Water)~10^6~10^4~1:80[1]
This compound Sulfate (5 mg/day)~10^4Not Detected~1:320[1]
Oseltamivir (0.5 mg/day)~10^3Not Detected~1:160[1]

These results indicate that both this compound sulfate and oseltamivir significantly reduced viral titers in the lungs of infected mice.[1] Notably, this compound sulfate treatment led to a higher neutralizing antibody response compared to both the control and oseltamivir-treated groups, suggesting an immunomodulatory effect in addition to its direct antiviral activity.[1]

Mechanisms of Antiviral Action

The antiviral mechanisms of this compound sulfate and oseltamivir are distinct, targeting different stages of the influenza virus life cycle.

This compound Sulfate: This sulfated polysaccharide is believed to interfere with the initial stages of viral infection. Its polyanionic nature allows it to bind to the positively charged glycoproteins on the viral envelope, such as hemagglutinin (HA), thereby blocking the attachment of the virus to host cell receptors and subsequent entry into the cell.[1]

Oseltamivir: Oseltamivir is a neuraminidase inhibitor.[2] After being converted to its active form, oseltamivir carboxylate, it competitively inhibits the viral neuraminidase enzyme. This enzyme is crucial for cleaving sialic acid residues on the host cell surface, which allows for the release of newly synthesized virions from the infected cell. By blocking this process, oseltamivir prevents the spread of the virus to other cells.[2]

Experimental Protocols

This compound Sulfate Extraction and Purification

This compound sulfate is extracted from the green algae Monostroma nitidum. The process typically involves hot water extraction, followed by purification steps such as anion-exchange resin column chromatography to isolate the sulfated polysaccharide.[1]

Cell Culture and Virus

Madin-Darby canine kidney (MDCK) cells are commonly used for the propagation of influenza virus and for conducting antiviral assays.[1][5] The influenza virus strain used in the key this compound study was A/NWS/33 (H1N1).[1]

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) of this compound sulfate was determined using a trypan blue exclusion test. MDCK cells were cultured for 72 hours in the presence of increasing concentrations of this compound sulfate. The concentration that resulted in 50% cell viability was determined as the CC50.[1] A more common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells.[6][7]

MTT Assay Protocol Outline:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the CC50.[6][7]

Plaque Reduction Assay (EC50 Determination)

The antiviral activity of this compound sulfate was quantified using a plaque reduction assay.[1]

Plaque Reduction Assay Protocol Outline:

  • Grow a confluent monolayer of MDCK cells in 6-well or 12-well plates.[8][9]

  • Wash the cells and infect them with a known amount of influenza virus (e.g., 100 plaque-forming units, PFU).

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) with and without various concentrations of the test compound.

  • Incubate the plates for 2-3 days to allow for the formation of plaques (localized areas of cell death).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[8][9]

Neuraminidase Inhibition Assay (IC50 Determination for Oseltamivir)

The potency of oseltamivir is typically determined by a neuraminidase inhibition assay using a fluorogenic substrate.

Neuraminidase Inhibition Assay Protocol Outline:

  • The assay is performed in a 96-well plate format.

  • Influenza virus is pre-incubated with serial dilutions of oseltamivir carboxylate.

  • A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added.

  • The neuraminidase enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone).

  • The fluorescence is measured using a fluorometer.

  • The IC50 value is calculated as the concentration of oseltamivir that inhibits 50% of the neuraminidase activity.[2]

Visualizations

Experimental_Workflow_for_Antiviral_Activity_Testing cluster_Cytotoxicity Cytotoxicity Assay (CC50) cluster_Antiviral Antiviral Assay (EC50/IC50) cluster_this compound This compound (Plaque Reduction) cluster_Oseltamivir Oseltamivir (NA Inhibition) c1 Seed MDCK cells c2 Treat with this compound (various concentrations) c1->c2 c3 Incubate (72h) c2->c3 c4 Assess cell viability (e.g., Trypan Blue or MTT) c3->c4 c5 Calculate CC50 c4->c5 r1 Seed MDCK cells r2 Infect with Influenza Virus r1->r2 r3 Add overlay with this compound (various concentrations) r2->r3 r4 Incubate (2-3 days) r3->r4 r5 Stain and count plaques r4->r5 r6 Calculate EC50 r5->r6 o1 Influenza virus + Oseltamivir (various concentrations) o2 Add fluorogenic substrate o1->o2 o3 Incubate o2->o3 o4 Measure fluorescence o3->o4 o5 Calculate IC50 o4->o5

Caption: Experimental workflows for determining the cytotoxicity and antiviral activity of this compound and oseltamivir.

Mechanism_of_Action cluster_this compound This compound Sulfate cluster_Oseltamivir Oseltamivir Virus_R Influenza Virus HostCell_R Host Cell Virus_R->HostCell_R Attachment & Entry (BLOCKED) This compound This compound Sulfate This compound->Virus_R Binds to viral surface proteins InfectedCell Infected Host Cell NewVirions New Virions InfectedCell->NewVirions Budding NewVirions->InfectedCell Release (BLOCKED) Neuraminidase Neuraminidase NewVirions->Neuraminidase Requires for release Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits

Caption: Distinct mechanisms of action of this compound Sulfate and Oseltamivir in inhibiting influenza virus replication.

References

Oral vs. Intravenous Rhamnan Sulfate: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current preclinical data on the administration of rhamnan sulfate (B86663), a promising sulfated polysaccharide from marine algae, reveals distinct profiles for oral and intravenous routes. While oral administration has been extensively studied for its therapeutic effects in chronic conditions like atherosclerosis, data on intravenous administration remains limited, suggesting different potential applications for each route.

This compound sulfate has garnered significant attention in the scientific community for its diverse biological activities, including anti-inflammatory, anticoagulant, and anti-atherosclerotic properties. This guide provides a comparative analysis of oral and intravenous administration of this compound sulfate, summarizing key experimental data and methodologies to inform future research and drug development.

Pharmacokinetic Profile: A Tale of Two Routes

The route of administration significantly impacts the pharmacokinetic profile of this compound sulfate. Oral administration demonstrates bioavailability, with the compound being detected in various tissues, whereas intravenous injection leads to rapid clearance from the bloodstream.

Table 1: Pharmacokinetic Parameters of this compound Sulfate

ParameterOral Administration (Mouse)Intravenous Administration (Mouse)Data Source
Bioavailability Orally bioavailable, detected in aorta, heart, blood, and liver.[1]--
Peak Plasma Concentration (Cmax) Rises steadily in thoracic aorta for 24 hours; peaks at 4 and 12 hours in heart and total blood plasma, respectively.[1]Not reported-
Time to Peak Concentration (Tmax) ~4-12 hours in various tissues.[1]Not reported-
Half-life (t½) Not explicitly reported, but concentrations decrease after 4 hours in the abdominal aorta.[1]21.13 minutes.[1][2]

Efficacy in Preclinical Models: Focus on Oral Administration

The majority of preclinical efficacy studies have focused on the oral administration of this compound sulfate, particularly in the context of atherosclerosis. These studies have demonstrated significant therapeutic benefits.

Table 2: Efficacy of Orally Administered this compound Sulfate in ApoE-/- Mice with High-Fat Diet-Induced Atherosclerosis

Efficacy ParameterObservationData Source
Atherosclerotic Plaque Formation Reduced in both male and female mice.[2][3][4][5]
Vascular Inflammation Reduced in both sexes, with a stronger effect in female mice.[1][2][3]
Plasma Cholesterol Levels Significant decrease in female mice.[1][2][3][4][5]
LDL Deposition Enhanced endothelial barrier function, preventing LDL deposition.[2][3][4]

Currently, there is a lack of published data on the efficacy of intravenous this compound sulfate in animal models of atherosclerosis, preventing a direct comparison of therapeutic outcomes between the two routes.

Safety and Toxicology

The available studies on oral administration of this compound sulfate in mice have not reported any significant adverse effects, suggesting a good safety profile for this route.[6] However, there is no available information regarding the safety and toxicology of intravenously administered this compound sulfate.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the oral and intravenous administration of this compound sulfate as described in the cited literature.

Oral Administration Protocol for Atherosclerosis Study in Mice

This protocol is based on studies investigating the effect of oral this compound sulfate on atherosclerosis in ApoE-/- mice.[2][3]

  • Animal Model: Male and female ApoE-/- mice.

  • Diet: High-fat diet (HFD) to induce atherosclerosis.

  • Treatment Group: HFD supplemented with this compound sulfate.

  • Dosage: 0.75 g of this compound sulfate per kg of diet.[2]

  • Administration: this compound sulfate is mixed into the HFD and provided ad libitum.

  • Duration: 9 weeks of treatment following a 4-week HFD induction period.[2][3]

  • Efficacy Assessment:

    • Quantification of atherosclerotic lesions in the aorta using Oil Red O staining.

    • Measurement of plasma cholesterol levels.

    • Immunohistochemical analysis of vascular inflammation markers (e.g., macrophages).

Pharmacokinetic Study Protocol

Oral Administration:

  • Animal Model: Male C57BL/6 mice.[1][2]

  • Compound: FITC-labeled this compound sulfate (RS-FITC).[1][2]

  • Dosage and Administration: 0.25 g/kg of RS-FITC administered via oral gavage.[1][2]

  • Sample Collection: Blood, aorta, liver, and heart tissues are harvested at 0, 1, 4, 12, and 24 hours post-administration.[1][2]

  • Analysis: Tissue samples are lysed, and the concentration of RS-FITC is measured by fluorescence intensity.[1][2]

Intravenous Administration:

  • Animal Model: Mice (strain not specified in the abstract).[1]

  • Compound: FITC-labeled this compound sulfate (RS-FITC).[1]

  • Administration: Intravenous injection.[1]

  • Analysis: Blood samples are collected to measure the clearance of RS-FITC and calculate the half-life.[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

G cluster_pathway Inhibition of NF-κB Signaling by this compound Sulfate cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Inflammatory Gene Expression NFkB_active->Inflammation Induces RS This compound Sulfate RS->NFkB Directly Binds and Inhibits

Caption: this compound sulfate directly binds to NF-κB subunits, inhibiting their activation and subsequent inflammatory gene expression.

G cluster_oral Oral Administration Workflow start ApoE-/- Mice on High-Fat Diet treatment Oral Administration of this compound Sulfate in Diet (0.75 g/kg) start->treatment duration 9-Week Treatment Period treatment->duration sacrifice Euthanasia and Tissue Collection duration->sacrifice analysis Analysis: - Plaque Quantification (Oil Red O) - Plasma Cholesterol Measurement - Immunohistochemistry sacrifice->analysis

Caption: Experimental workflow for evaluating the efficacy of oral this compound sulfate in an atherosclerotic mouse model.

G cluster_iv Intravenous Pharmacokinetic Workflow start_iv Mice injection Intravenous Injection of FITC-labeled this compound Sulfate start_iv->injection sampling Serial Blood Sampling injection->sampling analysis_iv Measurement of Plasma Fluorescence Intensity sampling->analysis_iv calculation Calculation of Pharmacokinetic Parameters (e.g., Half-life) analysis_iv->calculation

Caption: Experimental workflow for determining the pharmacokinetic profile of intravenous this compound sulfate.

Conclusion and Future Directions

The current body of research strongly supports the potential of orally administered this compound sulfate as a therapeutic agent for chronic inflammatory conditions such as atherosclerosis. Its oral bioavailability and demonstrated efficacy in preclinical models are promising. The intravenous route, characterized by rapid clearance, may be more suitable for acute applications where a short duration of action is required, such as in antithrombotic therapy.

A significant knowledge gap exists regarding the pharmacokinetics, efficacy, and safety of intravenous this compound sulfate. Direct comparative studies are essential to fully understand the therapeutic potential of each administration route and to guide the clinical development of this compound sulfate. Future research should focus on:

  • Conducting comprehensive pharmacokinetic studies of intravenous this compound sulfate to determine key parameters like Cmax, Tmax, and AUC.

  • Evaluating the efficacy of intravenous this compound sulfate in relevant disease models.

  • Performing toxicology and safety studies for intravenous administration.

  • Undertaking head-to-head comparative studies of oral and intravenous this compound sulfate to directly compare their pharmacokinetic, pharmacodynamic, and safety profiles.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Rhamnan Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of rhamnans—a class of polysaccharides with significant biological activities—accurate and comprehensive structural characterization is paramount. The selection of appropriate analytical methods and the cross-validation of their results are critical for ensuring data integrity and advancing research. This guide provides a comparative analysis of key analytical techniques for rhamnan characterization, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Analysis of Analytical Methods

The characterization of this compound is a multi-faceted process that necessitates the use of orthogonal analytical techniques to elucidate its primary structure, molecular weight distribution, and conformational features. Below is a summary of the quantitative data typically obtained from three principal analytical methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for monosaccharide composition, Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural analysis.

Analytical MethodParameter MeasuredTypical Quantitative Data for this compoundAdvantagesLimitations
HPAEC-PAD Monosaccharide CompositionMolar ratio of constituent monosaccharides (e.g., Rhamnose:Galactose:Glucose:Xylose:Glucuronic Acid).[1]High sensitivity and resolution for carbohydrate analysis without derivatization.[2][3][4]Requires complete hydrolysis of the polysaccharide, which can lead to degradation of some monosaccharides.[5][6]
SEC-MALS Molecular Weight (Mw, Mn), Polydispersity Index (PDI), Radius of Gyration (Rg)Weight-average molecular weight (Mw) can range from tens to hundreds of kDa. PDI provides insight into the heterogeneity of the sample.Absolute determination of molecular weight without the need for column calibration with standards.[7][8] Provides information on molecular size and conformation.[9][10][11]Can be influenced by sample aggregation and interactions with the column matrix. Requires accurate determination of the refractive index increment (dn/dc).
¹H and ¹³C NMR Structural ElucidationChemical shifts (ppm) of anomeric protons and carbons, linkage analysis (e.g., α-1,3, α-1,2 linkages), and determination of sulfate (B86663) substitution positions.[12][13][14]Provides detailed information on glycosidic linkages, anomeric configurations, and the position of substituents.[12][15]Lower sensitivity compared to chromatographic methods, requiring higher sample concentrations.[16] Spectra can be complex and require advanced 2D techniques for full interpretation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data across different analytical platforms.

Monosaccharide Composition Analysis via HPAEC-PAD

This method quantifies the constituent monosaccharides of this compound after acid hydrolysis.

a) Acid Hydrolysis:

  • Accurately weigh 5-10 mg of the dried this compound sample into a screw-cap tube.

  • Add 2 mL of 2 M trifluoroacetic acid (TFA).[17]

  • Seal the tube and heat at 110°C for 4 hours in a heating block or oven.[18]

  • Cool the tube to room temperature and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

  • Re-dissolve the dried hydrolysate in a known volume of ultrapure water (e.g., 1 mL) and filter through a 0.22 µm syringe filter before analysis.[2]

b) HPAEC-PAD Analysis:

  • System: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac™ PA1 or PA20).[3]

  • Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) is typically used to separate the monosaccharides. For example, an isocratic elution with 18 mM NaOH followed by a gradient of NaOAc.

  • Flow Rate: 0.5 mL/min.[19]

  • Injection Volume: 20 µL.

  • Detection: Pulsed amperometry with a waveform optimized for carbohydrate detection.

  • Quantification: Monosaccharides are identified and quantified by comparing their retention times and peak areas to those of a mixed monosaccharide standard solution (containing L-rhamnose, D-glucose, D-galactose, D-xylose, etc.) run under the same conditions.[20][21]

Molecular Weight Determination via SEC-MALS

This technique separates this compound molecules based on their hydrodynamic volume and determines their absolute molecular weight.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1-3 mg/mL.[9][10] The sample should be filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • SEC-MALS System:

    • HPLC System: An HPLC system with a pump, autosampler, and degasser.

    • Columns: One or more size-exclusion chromatography columns suitable for the expected molecular weight range of the polysaccharide.[9][22]

    • Detectors: A multi-angle light scattering (MALS) detector followed by a refractive index (RI) detector.[9][11]

    • Mobile Phase: An aqueous buffer, such as 0.1 M NaNO₃ with 0.02% NaN₃, is commonly used. The mobile phase must be thoroughly filtered and degassed.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 100 µL.[9][11]

  • Data Analysis: The data from the MALS and RI detectors are processed using specialized software. The weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are calculated from the light scattering intensity and concentration at each elution volume. An accurate value for the refractive index increment (dn/dc) of the this compound in the mobile phase is crucial for accurate molecular weight determination.

Structural Elucidation via ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound polymer.

  • Sample Preparation:

    • Dissolve 10-20 mg of the this compound sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).[12]

    • Lyophilize the sample and re-dissolve in D₂O two to three times to exchange labile protons with deuterium.

    • After the final dissolution in D₂O, filter the sample into a 5 mm NMR tube.[23][24]

  • NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

    • 1D NMR: Acquire ¹H and ¹³C NMR spectra. Quantitative ¹³C spectra can be obtained using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • 2D NMR: A suite of 2D NMR experiments is typically required for complete structural assignment, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within a sugar residue.[12][15]

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (sugar residue).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[12]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages between sugar residues.[12]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming linkage positions and anomeric configurations.

  • Data Interpretation: The chemical shifts of anomeric protons (typically in the range of 4.5-5.5 ppm) and carbons (95-110 ppm) are indicative of the type of sugar and its anomeric configuration. The correlation patterns in the 2D spectra are used to piece together the sequence and linkage of the monosaccharide units.[12]

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, emphasizing the cross-validation of results from different analytical techniques.

Rhamnan_Characterization_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Characterization cluster_data_interpretation Data Interpretation & Cross-Validation Raw_Material Raw Material (e.g., Seaweed) Extraction Extraction & Purification Raw_Material->Extraction Purified_this compound Purified this compound Extraction->Purified_this compound HPAEC_PAD HPAEC-PAD Analysis Purified_this compound->HPAEC_PAD Acid Hydrolysis SEC_MALS SEC-MALS Analysis Purified_this compound->SEC_MALS NMR NMR Spectroscopy Purified_this compound->NMR Monosaccharide_Comp Monosaccharide Composition HPAEC_PAD->Monosaccharide_Comp Molecular_Weight Molecular Weight & PDI SEC_MALS->Molecular_Weight Structural_Elucidation Linkage, Anomeric Config., Substituents NMR->Structural_Elucidation Cross_Validation Cross-Validation of Data Monosaccharide_Comp->Cross_Validation Molecular_Weight->Cross_Validation Structural_Elucidation->Cross_Validation Final_Structure Comprehensive this compound Structure Cross_Validation->Final_Structure

Caption: Workflow for this compound characterization and cross-validation.

References

Rhamnan Sulfate's Impact on Gene Expression: A Comparative Analysis with Dexamethasone and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data provides insights into the comparative effects of rhamnan sulfate (B86663), a sulfated polysaccharide from green seaweed, and established anti-inflammatory drugs, dexamethasone (B1670325) and ibuprofen (B1674241), on gene expression. This analysis, geared towards researchers, scientists, and drug development professionals, highlights the distinct and overlapping mechanisms by which these compounds modulate the inflammatory response at the genetic level. While direct comparative studies are limited, a synthesis of existing data offers a valuable framework for understanding the potential of this compound sulfate as a novel anti-inflammatory agent.

Key Findings at a Glance

This compound sulfate, a naturally derived compound, demonstrates a significant anti-inflammatory effect primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This mechanism is shared with the potent corticosteroid dexamethasone and the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, though the specifics of their interactions with the pathway may differ. The available data indicates that all three compounds lead to the downregulation of key pro-inflammatory genes, albeit with varying reported efficacy and under different experimental conditions.

Comparative Analysis of Gene Expression Modulation

A direct quantitative comparison of the gene expression changes induced by this compound sulfate, dexamethasone, and ibuprofen is challenging due to the variability in experimental models, cell types, and stimuli used across different studies. However, by collating available data, we can draw informative, albeit indirect, comparisons.

This compound Sulfate: A Focus on NF-κB Inhibition

Table 1: Summary of this compound Sulfate's Effect on Inflammatory Gene Expression

Gene Target CategoryEffectExperimental ContextCitation
NF-κB Pathway GenesInhibition of activationTNF-α stimulated endothelial cells[1][2]
Pro-inflammatory CytokinesGeneral downregulationIn vivo mouse models of atherosclerosis[3]
Adhesion Molecules (e.g., VCAM-1)Suppression of mRNA levelsHigh-fat diet-fed ApoE-deficient mice[4]
Matrix Metalloproteinases (e.g., MMP9)Suppression of mRNA levelsHigh-fat diet-fed ApoE-deficient mice[4]
Dexamethasone and Ibuprofen: Quantitative Insights

More extensive quantitative data is available for dexamethasone and ibuprofen, detailing their impact on specific inflammatory genes. These studies often utilize techniques like RNA-sequencing and RT-qPCR to provide precise fold-change values.

Table 2: Quantitative Comparison of Dexamethasone and Ibuprofen on Key Inflammatory Gene Expression

GeneDrugCell Type/ModelStimulusFold Change (vs. Stimulated Control)Citation
IL-6 DexamethasoneRAW 264.7 macrophagesLPSSignificant decrease (dose-dependent)[5]
IbuprofenHuman OA chondrocytesIL-1β-1.64[6]
TNF-α DexamethasoneMouse primary macrophagesLPSSignificant suppression
IbuprofenJuvenile grass carp (B13450389) skin-Dose-dependent decrease[7]
COX-2 DexamethasoneMouse lungsLPSMarked decrease[8]
IbuprofenHuman OA chondrocytesIL-1β-1.52[6]
IL-23A IbuprofenHuman OA chondrocytesIL-1β-2.04[6]
PPARG IbuprofenHuman OA chondrocytesIL-1β+2.87[6]

Note: The data presented in Table 2 is collated from different studies with varying experimental setups. Direct comparison of fold changes should be made with caution.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of these compounds converge on key signaling pathways, most notably the NF-κB pathway. The following diagram illustrates the canonical NF-κB signaling cascade and indicates the general point of inhibition by these anti-inflammatory agents.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds to IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA NFkB->DNA Binds to NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Degradation Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Anti_Inflammatories This compound Sulfate Dexamethasone Ibuprofen Anti_Inflammatories->IKK_complex Inhibit Anti_Inflammatories->NFkB Inhibit (Direct/Indirect)

Caption: General overview of the NF-κB signaling pathway and points of inhibition.

The workflow for assessing the impact of these compounds on gene expression typically involves cell culture, stimulation with an inflammatory agent, treatment with the compound of interest, followed by RNA extraction and analysis.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Endothelial Cells, Macrophages) Stimulation Inflammatory Stimulus (e.g., TNF-α, LPS) Cell_Culture->Stimulation Treatment Treatment with Anti-inflammatory Compound Stimulation->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Gene_Expression_Analysis Gene Expression Analysis (RT-qPCR, RNA-seq) RNA_Isolation->Gene_Expression_Analysis Data_Analysis Data Analysis and Comparison Gene_Expression_Analysis->Data_Analysis

Caption: A simplified experimental workflow for gene expression analysis.

Detailed Experimental Protocols

The following are representative protocols based on methodologies cited in the reviewed literature.

Cell Culture and Stimulation (Human Umbilical Vein Endothelial Cells - HUVECs)
  • Cell Culture: HUVECs are cultured in Endothelial Cell Growth Medium supplemented with 2% fetal bovine serum and growth factors. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Experiments are typically performed with cells at passages 2-7.[9]

  • Stimulation: To induce an inflammatory response, HUVECs are treated with recombinant human TNF-α at a concentration of 10 ng/mL for a specified period (e.g., 6 hours) prior to treatment with the anti-inflammatory compound.[10]

RNA Isolation from Liver Tissue (Qiagen RNeasy Mini Kit)

This protocol is adapted for the isolation of total RNA from mouse liver tissue.

  • Homogenization: Up to 30 mg of liver tissue is disrupted and homogenized in 600 µL of Buffer RLT. A rotor-stator homogenizer or bead mill can be used.

  • Lysate Clarification: The lysate is centrifuged at full speed for 3 minutes. The supernatant is transferred to a new tube.

  • Ethanol (B145695) Addition: One volume of 70% ethanol is added to the cleared lysate and mixed well by pipetting.

  • Binding: The sample is applied to an RNeasy Mini spin column placed in a 2 mL collection tube and centrifuged for 15 seconds at ≥8000 x g. The flow-through is discarded.

  • Washing: The column is washed with 700 µL of Buffer RW1, followed by two washes with 500 µL of Buffer RPE. Centrifugation is performed after each wash.

  • Elution: Total RNA is eluted by adding 30-50 µL of RNase-free water directly to the spin column membrane and centrifuging for 1 minute at ≥8000 x g.

Western Blot Analysis of NF-κB Activation

This protocol is for assessing the phosphorylation of the p65 subunit of NF-κB as a marker of its activation.

  • Protein Extraction: Following cell treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysate is cleared by centrifugation.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour. The membrane is then incubated overnight at 4°C with a primary antibody specific for phospho-p65. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).[11]

Conclusion

This compound sulfate emerges as a promising anti-inflammatory agent with a mechanism of action that involves the inhibition of the pro-inflammatory NF-κB pathway, a mode of action it shares with dexamethasone and ibuprofen. While the current body of literature provides a strong qualitative and semi-quantitative foundation for its anti-inflammatory effects on gene expression, further studies employing high-throughput sequencing under standardized conditions are needed for a direct and robust quantitative comparison with established drugs. Such research will be pivotal in fully elucidating the therapeutic potential of this compound sulfate in inflammatory diseases.

References

assessing the antithrombotic mechanism of rhamnan in comparison to heparin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticoagulant therapies, heparin has long been a cornerstone. However, the quest for safer and more targeted alternatives has led to the investigation of natural compounds, with rhamnan, a sulfated polysaccharide from marine algae, emerging as a promising candidate. This guide provides a detailed comparison of the antithrombotic mechanisms of this compound and heparin, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and shared properties.

Comparative Anticoagulant Activity

The anticoagulant effects of this compound and heparin are primarily attributed to their ability to potentiate the activity of serpins (serine protease inhibitors), namely antithrombin (AT) and heparin cofactor II (HCII). These serpins, in turn, inhibit key coagulation proteases like thrombin and Factor Xa (FXa).

Experimental data from various studies consistently demonstrate that while both this compound and heparin exhibit potent anticoagulant activities, their specific mechanisms and efficacies can differ. This compound's anticoagulant action is often highlighted by its strong potentiation of HCII, a characteristic that distinguishes it from heparin, which more potently activates AT.

Table 1: Comparative in vitro Anticoagulant Activities of this compound and Heparin
ParameterThis compound Sulfate (B86663)HeparinKey Findings
aPTT Assay Significant prolongationSignificant prolongationThis compound sulfate from Monostroma latissimum showed comparable or even higher activity than low molecular weight heparin in some studies.
Thrombin Inhibition (via AT) Moderate to high activityVery high activityThis compound's inhibition of thrombin is often more dependent on HCII than AT.
Thrombin Inhibition (via HCII) High activityLow to moderate activityThis is a key distinguishing feature of this compound's mechanism.
Factor Xa Inhibition (via AT) Moderate to high activityVery high activityHeparin is a more potent inhibitor of FXa through AT potentiation.
Platelet Aggregation Low to no effectCan induce thrombocytopenia (HIT)This compound generally exhibits a lower risk of affecting platelet function.

Delineating the Signaling Pathways

The differential effects of this compound and heparin on the coagulation cascade can be visualized through their distinct interactions with serpins and target proteases.

Caption: Comparative mechanisms of this compound and Heparin in the coagulation cascade.

Experimental Protocols

A clear understanding of the methodologies used to assess antithrombotic activity is crucial for interpreting the data.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

aPTT_Workflow start Start: Platelet-Poor Plasma (PPP) step1 Incubate PPP with this compound/Heparin at 37°C start->step1 step2 Add aPTT reagent (phospholipids and activator) step1->step2 step3 Incubate for a defined period (e.g., 3-5 minutes) step2->step3 step4 Initiate clotting by adding CaCl2 solution step3->step4 end Measure time to clot formation (seconds) step4->end

Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) assay.

Methodology:

  • Preparation: Platelet-poor plasma (PPP) is obtained by centrifuging whole blood.

  • Incubation: A known volume of PPP is incubated with either this compound, heparin, or a saline control at 37°C for a specified time.

  • Activation: An aPTT reagent containing a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) is added, and the mixture is incubated.

  • Clotting Initiation: Coagulation is initiated by the addition of a calcium chloride (CaCl₂) solution.

  • Measurement: The time taken for a fibrin (B1330869) clot to form is recorded in seconds. A longer clotting time indicates anticoagulant activity.

Thrombin and Factor Xa Inhibition Assays

These chromogenic assays quantify the ability of a compound to inhibit specific coagulation factors by potentiating serpins.

Methodology:

  • Reaction Mixture: A purified coagulation factor (thrombin or FXa), its corresponding serpin (AT or HCII), and the test compound (this compound or heparin) are incubated together in a buffer solution.

  • Substrate Addition: A chromogenic substrate specific for the enzyme (thrombin or FXa) is added to the mixture.

  • Measurement: The enzyme cleaves the substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm.

  • Analysis: The rate of color development is inversely proportional to the inhibitory activity of the test compound. The concentration of the compound that causes 50% inhibition (IC₅₀) is then calculated.

Conclusion

This compound presents a distinct antithrombotic profile compared to heparin. Its preferential potentiation of HCII over AT suggests a different mode of action that could translate into a wider therapeutic window and a reduced risk of bleeding. Furthermore, the lower impact of this compound on platelet function is a significant advantage, potentially mitigating the risk of heparin-induced thrombocytopenia (HIT). These characteristics underscore the potential of this compound as a novel antithrombotic agent and warrant further preclinical and clinical investigation.

Comparative Proteomics of Rhamnan Sulfate Treatment in Cellular Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of rhamnan sulfate (B86663) versus other polysaccharides, supported by a synthesis of current experimental data. We delve into the distinct proteomic signatures and impacted signaling pathways following treatment, offering insights for future research and therapeutic development.

Comparative Analysis of Proteomic Responses to Polysaccharide Treatments

While direct comparative proteomics studies between this compound sulfate and other polysaccharides are not yet widely published, analysis of individual studies reveals distinct and overlapping cellular responses. The following table summarizes the key protein expression changes and affected biological processes observed in cells treated with this compound sulfate and other representative polysaccharides. This synthesized data provides a valuable reference for understanding their differential effects.

Polysaccharide Cell Line(s) Key Upregulated Proteins/Processes Key Downregulated Proteins/Processes Primary Associated Signaling Pathway(s) Reference
This compound Sulfate Human Coronary Artery Endothelial Cells, Vascular Smooth Muscle Cells, ApoE-/- mice modelsProteins supporting endothelial barrier function, eNOSPro-inflammatory cytokines (IL-6, TNF-α), VCAM-1, E-selectin, NF-κB pathway components, LDL deposition related proteinsNF-κB Signaling[1][2][3][4][5]
Fucoidan HCT116 colorectal cancer cells-Proteins involved in cell adhesion and migration-[6]
Radix Hedysari Polysaccharides (HPS) S180 tumor cellsHeat-shock protein hsp84 (HSP90beta)Apolipoprotein A, albumin, heat shock protein beta-1 (HSP27)Energy metabolism, oxidative stress, apoptosis induction[7]
Mushroom Polysaccharides (from Phellinus linteus, Ganoderma lucidum, Auricularia auricula) HepG2 cells104 overexpressed protein spots identified, related to various biological processes-Apoptotic process, metabolism-associated resistance mechanisms[8]
Mannose-capped Lipoarabinomannan (ManLAM) CD4+ T cells-Proteins involved in translation, TCA cycle, and RNA metabolism; Akt, mTOR, Usp9x, Otub1, NF-κB phosphorylationAkt-mTOR Signaling[9]

Detailed Experimental Protocols

The following section details a generalized workflow for the comparative proteomic analysis of cells treated with this compound sulfate and other polysaccharides, based on methodologies reported in the literature.[7][8][10]

Cell Culture and Polysaccharide Treatment
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., endothelial cells for vascular studies, cancer cell lines for anti-tumor research).

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Treat cells with desired concentrations of this compound sulfate or other polysaccharides for a specified duration (e.g., 24, 48 hours). A control group of untreated cells should be maintained under identical conditions.

Protein Extraction
  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., SDS lysis buffer) containing protease inhibitors.

  • Protein Quantification: Quantify the total protein concentration in the lysates using a standard method, such as the Bradford or BCA protein assay.

Protein Digestion
  • Reduction and Alkylation: Reduce the protein disulfide bonds by adding DL-Dithiothreitol (DTT) and incubating. Subsequently, alkylate the free sulfhydryl groups by adding iodoacetamide.[10]

  • Trypsin Digestion: Precipitate the proteins using acetone (B3395972) and then resuspend them in a suitable buffer. Digest the proteins into smaller peptides by adding sequencing-grade modified trypsin and incubating overnight at 37°C.[10]

Mass Spectrometry Analysis
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the digested peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.

Data Analysis
  • Protein Identification and Quantification: Process the raw mass spectrometry data using appropriate software (e.g., Mascot, PDQuest). Search the data against a relevant protein database (e.g., Swiss-Prot) to identify the proteins. Perform label-free or label-based quantification to determine the relative abundance of proteins between the treated and control groups.

  • Bioinformatics Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes, cellular components, molecular functions, and signaling pathways that are significantly affected by the polysaccharide treatments.[8][10]

Visualizing a Proteomics Workflow and Key Signaling Pathways

To further elucidate the experimental process and the cellular mechanisms affected by polysaccharide treatment, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Analysis cell_culture Cell Culture & Treatment protein_extraction Protein Extraction cell_culture->protein_extraction protein_digestion Protein Digestion protein_extraction->protein_digestion lc_ms LC-MS/MS Analysis protein_digestion->lc_ms protein_id Protein Identification & Quantification lc_ms->protein_id bioinformatics Bioinformatics Analysis protein_id->bioinformatics

Caption: A generalized experimental workflow for comparative proteomics.

NFkB_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR This compound This compound Sulfate NFkB NF-κB This compound->NFkB inhibits activation IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation induces transcription of

Caption: Inhibition of the NF-κB signaling pathway by this compound sulfate.

Akt_mTOR_pathway ManLAM ManLAM Receptor Cell Surface Receptor ManLAM->Receptor inhibits PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Translation Protein Translation mTORC1->Translation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Inhibition of the Akt-mTOR signaling pathway by ManLAM.

References

validating the reproducibility of rhamnan's biological effects across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of rhamnan, a sulfated polysaccharide primarily extracted from green seaweeds of the genus Monostroma. The objective is to assess the reproducibility of its reported therapeutic properties—including anticoagulant, anti-inflammatory, antiviral, and anti-obesity effects—across different research laboratories. By presenting quantitative data from various studies in standardized tables, detailing experimental protocols, and visualizing key pathways, this guide aims to offer a clear and objective resource for the scientific community.

Anticoagulant Activity

This compound sulfate (B86663) has been consistently shown to possess anticoagulant properties. The primary assays used to evaluate this activity are the Activated Partial Thromboplastin Time (APTT), Prothrombin Time (PT), and Thrombin Time (TT). These tests measure the functionality of the intrinsic, extrinsic, and common coagulation pathways, respectively.

Comparative Data on Anticoagulant Activity
Study / LaboratoryThis compound SourceAssayKey FindingsReference
Yamashiro et al.Monostroma nitidumAPTT, PT, TTNative this compound sulfate (630 kDa) showed ~73% APTT activity compared to heparin. A fraction with higher sulfate content (27.8%) showed 135-173% greater TT activity than heparin.[1][2][3][1][2][3]
Zhang et al.Monostroma latissimumAPTT, TTThis compound sulfate inhibited the intrinsic and/or common coagulation pathways. Higher molecular weight fractions showed greater anticoagulant inhibition.[1][1]
Liu et al.Green AlgaeAPTT, TT, PTA this compound-type sulfated polysaccharide (MSP) and its lower molecular weight fraction (MSP-F4) exhibited strong anticoagulant activities in vitro and in vivo. MSP prolonged APTT significantly, with effects stronger than heparin at 8 and 16 mg/kg.[4][4]
Experimental Protocols: Anticoagulant Assays

A critical aspect of comparing results is understanding the methodologies employed. Below are the typical protocols for the key anticoagulant assays.

Activated Partial Thromboplastin Time (APTT) Assay: [1][5][6]

  • Plasma Preparation: Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood.

  • Incubation: PPP is incubated at 37°C with a phospholipid substitute (e.g., cephalin) and a contact activator (e.g., kaolin, micronized silica, or ellagic acid).

  • Clotting Initiation: Pre-warmed calcium chloride (CaCl2) is added to the mixture to initiate the coagulation cascade.

  • Measurement: The time taken for a fibrin (B1330869) clot to form is recorded.

Prothrombin Time (PT) Assay: [1][7]

  • Plasma and Reagent Preparation: PPP is warmed to 37°C. A PT reagent containing tissue factor (thromboplastin) is also prepared.

  • Clotting Initiation: The PT reagent is added to the plasma sample.

  • Measurement: The time until clot formation is measured.

Thrombin Time (TT) Assay: [1]

  • Plasma Incubation: PPP is incubated at 37°C.

  • Clotting Initiation: A known concentration of thrombin is added to the plasma.

  • Measurement: The time it takes for a clot to form is recorded.

Experimental Workflow: Anticoagulant Activity Assessment

G cluster_extraction This compound Extraction and Characterization cluster_assays In Vitro Anticoagulant Assays cluster_results Data Analysis seaweed Green Seaweed (e.g., Monostroma nitidum) extraction Hot Water Extraction seaweed->extraction purification Anion-Exchange Chromatography extraction->purification characterization Molecular Weight and Sulfate Content Analysis purification->characterization aptt APTT Assay characterization->aptt Add this compound pt PT Assay characterization->pt Add this compound tt TT Assay characterization->tt Add this compound plasma Platelet-Poor Plasma (PPP) plasma->aptt plasma->pt plasma->tt clotting_time Measure Clotting Time aptt->clotting_time pt->clotting_time tt->clotting_time comparison Compare with Control (Heparin) clotting_time->comparison

Workflow for assessing the anticoagulant activity of this compound.

Anti-Inflammatory Effects

Several studies have demonstrated the anti-inflammatory properties of this compound sulfate, often implicating the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Comparative Data on Anti-Inflammatory Activity
Study / LaboratoryModel SystemKey FindingsReference
Patil et al.Human Coronary Artery Endothelial Cells (HCAECs), ApoE-/- miceThis compound sulfate was a potent inhibitor of TNF-α-induced NF-κB pathway activation in endothelial cells. It also reduced vascular inflammation in ApoE-/- mice.[8][8]
Terasawa et al.BALB/c miceOrally administered this compound sulfate suppressed LPS-induced inflammation in mouse organs and vascular endothelium.[9][9]
α‑rhamnrtin‑3‑α‑rhamnoside studyRAW264.7 macrophagesA this compound-containing compound reduced the nuclear expression of NF-κB p65 induced by LPS.[10][10]
Experimental Protocols: In Vitro Anti-Inflammatory Assays

Cell Culture and Stimulation:

  • Cell Lines: Macrophage cell lines (e.g., RAW264.7) or endothelial cells (e.g., HUVECs) are commonly used.

  • Stimulation: Inflammation is induced using lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Treatment: Cells are treated with varying concentrations of this compound sulfate before or during stimulation.

Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokines (e.g., IL-6, TNF-α): Quantified using ELISA kits.

  • Gene Expression: mRNA levels of inflammatory mediators (e.g., iNOS, COX-2) are measured by RT-qPCR.

  • Protein Expression: Levels of key signaling proteins (e.g., NF-κB p65) are determined by Western blotting or immunofluorescence.

NF-κB Signaling Pathway Inhibition by this compound

This compound sulfate has been shown to interfere with the activation of the NF-κB pathway, a central mediator of inflammatory responses.

G cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB->IkB Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription This compound This compound Sulfate This compound->IKK Inhibition

Inhibition of the NF-κB signaling pathway by this compound sulfate.

Antiviral Activity

This compound sulfate has demonstrated inhibitory effects against a range of enveloped viruses, including influenza A virus.

Comparative Data on Anti-Influenza Virus Activity
Study / LaboratoryVirus StrainModel SystemKey FindingsReference
Terasawa et al.Influenza A virus (IFV)Madin-Darby canine kidney (MDCK) cells, Immunocompetent and immunocompromised miceThis compound sulfate inhibited both virus adsorption and entry steps in vitro. Oral administration suppressed viral proliferation in mice.[11][12][11][12]
A study on rhamnocitrin (B192594)Influenza A virus (H3N2)MDCK cellsA related compound, rhamnocitrin, showed a high inhibition rate of viral replication.[13][13]
Experimental Protocols: Antiviral Assays

Plaque Reduction Assay:

  • Cell Culture: Confluent monolayers of susceptible cells (e.g., MDCK) are prepared in well plates.

  • Infection: Cells are infected with a known amount of virus.

  • Treatment: this compound sulfate is added at various concentrations before, during, or after infection to determine its mode of action.

  • Overlay: After an incubation period to allow viral entry, the medium is replaced with an overlay (e.g., agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.

  • Plaque Visualization: After further incubation, cells are stained to visualize plaques (zones of cell death), which are then counted.

Experimental Workflow: Antiviral Activity Evaluation

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Plaque Formation cluster_analysis Analysis cells Cell Monolayer (e.g., MDCK) infection Infect Cells with Virus cells->infection virus Virus Stock (e.g., Influenza A) virus->infection treatment Add this compound Sulfate infection->treatment overlay Add Semi-Solid Overlay treatment->overlay incubation Incubate to Allow Plaque Formation overlay->incubation staining Stain and Visualize Plaques incubation->staining counting Count Plaques staining->counting inhibition Calculate Percent Inhibition counting->inhibition

Workflow for evaluating the antiviral activity of this compound using a plaque reduction assay.

Anti-Obesity Effects

Studies in animal models suggest that this compound sulfate can attenuate weight gain and reduce fat accumulation.

Comparative Data on Anti-Obesity Activity
Study / LaboratoryAnimal ModelKey FindingsReference
Zang et al.ZebrafishThis compound sulfate attenuated body weight gain and reduced fat deposition in the liver of obese zebrafish.[14][14]
A study on BALB/c miceBALB/c miceLong-term oral administration of this compound sulfate reduced plasma total cholesterol and fasting plasma glucose levels.[15][15]
A study on ApoE-/- miceApoE-deficient miceOral administration of this compound sulfate suppressed the increase in blood total cholesterol and triglyceride levels in mice fed a high-fat diet.[16][16]
Experimental Protocols: Animal Models of Obesity

Diet-Induced Obesity (DIO) Models:

  • Animal Selection: Rodents (mice or rats) or other models like zebrafish are commonly used.

  • High-Fat Diet (HFD): Animals are fed a diet high in fat to induce obesity and related metabolic changes.

  • Treatment: this compound sulfate is administered orally, typically mixed with the feed or drinking water.

  • Monitoring: Body weight, food intake, and various metabolic parameters (e.g., blood glucose, cholesterol, triglycerides) are monitored over a period of several weeks.

  • Histological Analysis: Tissues, such as the liver and adipose tissue, may be collected for histological analysis to assess fat accumulation.

Conclusion

Future research should focus on standardizing protocols for evaluating the biological effects of this compound, particularly concerning the characterization of the this compound sulfate itself (e.g., molecular weight, degree of sulfation) to ensure better comparability between studies. Furthermore, more detailed investigations into the molecular mechanisms underlying its antiviral and anti-obesity effects will be crucial for its development as a therapeutic agent. This guide serves as a foundation for researchers to build upon, fostering greater collaboration and reproducibility in the study of this promising natural compound.

References

Safety Operating Guide

Navigating the Disposal of Rhamnan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the appropriate disposal of rhamnan, a sulfated polysaccharide derived from green algae. While specific disposal guidelines for this compound are not extensively documented, a conservative approach based on general laboratory chemical waste protocols is recommended to prioritize safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any work with this compound, it is imperative to consult the substance's Safety Data Sheet (SDS) if available, and to adhere to all institutional and local regulations. In the absence of a specific SDS for this compound, the safety information for a commercially available this compound sulfate-containing product, Rhamnox 100, indicates a low acute toxicity with an LD50 of over 5000 mg/kg in rats.[1] Nevertheless, standard laboratory personal protective equipment (PPE) should be worn at all times. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Work should be conducted in a well-ventilated area to minimize the potential for inhalation of any airborne particles.

Step-by-Step this compound Disposal Protocol

The following procedures are designed to provide a clear path for the safe disposal of this compound waste, encompassing both solid and liquid forms.

Step 1: Waste Segregation

Proper segregation at the point of generation is fundamental to safe and effective waste management.

  • Solid this compound Waste: Unused or expired this compound powder, along with contaminated consumables such as weighing papers, gloves, and pipette tips, should be collected in a designated, leak-proof, and clearly labeled hazardous or non-hazardous chemical waste container, in accordance with your institution's policies.

  • Liquid this compound Waste: All aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix this compound solutions with other chemical waste streams unless their compatibility has been confirmed.

Step 2: Container Management

All waste containers must be in good condition and compatible with the waste they contain. Containers should be securely sealed to prevent leaks or spills and must be clearly labeled with the contents, including the name "this compound Waste" and any known hazards.

Step 3: Final Disposal

The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain, unless specifically permitted by local regulations and your institution's EHS.

Quantitative Data Summary for this compound Disposal

Waste TypeContainer RequirementsDisposal Method
Solid this compound Waste (Unused powder, contaminated consumables)Designated, leak-proof, sealed, and clearly labeled chemical waste container.Collection by institutional EHS or a licensed waste disposal contractor.
Liquid this compound Waste (Aqueous solutions)Separate, sealed, and clearly labeled aqueous chemical waste container.Collection by institutional EHS or a licensed waste disposal contractor.

Experimental Protocols

Currently, there are no standardized experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on general best practices for laboratory chemical waste management. It is crucial to develop and adhere to a site-specific standard operating procedure (SOP) for this compound disposal in consultation with your institution's EHS office.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

RhamnanDisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Chemical Waste Container liquid_waste->liquid_container seal_label Ensure Container is Sealed and Properly Labeled solid_container->seal_label liquid_container->seal_label contact_ehs Contact Institutional EHS for Pickup/Disposal seal_label->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of solid and liquid this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Rhamnan Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling rhamnan sulfate (B86663), a sulfated polysaccharide derived from green seaweed. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Handling

While this compound sulfate is not classified as a hazardous substance, it is prudent to handle it with care, as with any chemical powder. The primary concerns are the inhalation of dust and direct contact with the skin and eyes. A safety data sheet for a commercial this compound sulfate product, Rhamnox 100, indicates a low acute toxicity profile, with an oral LD50 in rats of >5000 mg/kg and a negative Ames test for mutagenicity.

Recommended Personal Protective Equipment (PPE)

To ensure safe handling of this compound sulfate powder, the following personal protective equipment should be worn:

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesShould meet ANSI Z87.1 or equivalent standards.
Hand Protection Nitrile or latex glovesInspect for tears or holes before use.
Respiratory Protection Dust mask or respiratorRecommended when handling large quantities or when there is a potential for dust generation.
Body Protection Laboratory coatTo prevent contamination of personal clothing.

Operational Plan for Safe Handling

Following a structured operational plan will minimize exposure and ensure a safe working environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, well-ventilated area, away from incompatible materials.

  • Keep the container tightly closed when not in use.

2. Preparation and Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when weighing or transferring the powder.

  • Avoid actions that can generate dust, such as shaking or vigorous scooping.

  • Use appropriate tools for handling the powder, such as a spatula or scoop.

  • If the powder comes into contact with the skin, wash the affected area thoroughly with soap and water.

  • If the powder gets into the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of inhalation, move to an area with fresh air. If breathing becomes difficult, seek medical attention.

3. Disposal Plan:

  • Dispose of this compound sulfate waste in accordance with local, state, and federal regulations.

  • Small quantities can typically be dissolved in water and flushed down the drain, but it is essential to verify this with your institution's environmental health and safety department.

  • Contaminated materials, such as gloves and weighing papers, should be placed in a sealed bag and disposed of as solid waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound sulfate in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain this compound Sulfate ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe setup Set up Workspace (Fume Hood, Clean Surface) ppe->setup weigh Weigh this compound Sulfate setup->weigh dissolve Prepare Solution weigh->dissolve clean Clean Workspace and Equipment dissolve->clean dispose Dispose of Waste Properly clean->dispose remove_ppe Doff PPE dispose->remove_ppe end End remove_ppe->end

Caption: Workflow for the safe handling of this compound sulfate.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.